molecular formula C9H12N2O B1318080 (S)-1-(1-phenylethyl)urea CAS No. 25144-64-3

(S)-1-(1-phenylethyl)urea

Cat. No.: B1318080
CAS No.: 25144-64-3
M. Wt: 164.2 g/mol
InChI Key: ALVBVEKNACPPAB-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-(1-phenylethyl)urea (CAS 25144-64-3) is a chiral organic small molecule with a molecular formula of C9H12N2O and a molecular weight of 164.20 g/mol. This compound serves as a valuable scaffold in medicinal chemistry research, particularly for the development of enzyme inhibitors and ion channel blockers . Its stereochemistry is critical for activity, as the (S)-enantiomer demonstrates significantly higher biological activity compared to its (R)-counterpart in various assays . Research indicates that this compound and its derivatives are novel and potent inhibitors of the complement system, a key part of innate immunity. Through structural modification, analogs have been developed that show inhibition of the terminal complement pathway by blocking C9 deposition, with IC50 values in the nanomolar range . This makes them promising leads for investigating treatments for complement-related inflammatory and autoimmune diseases. Separately, the compound has been identified as a novel inhibitor of the Calcium Release-Activated Calcium (CRAC) channel, which is formed by the ORAI1 protein . By specifically targeting ORAI1, it inhibits calcium influx in cells, which subsequently leads to the suppression of immune responses such as interleukin-2 (IL-2) production . This action highlights its potential as a research tool for studying immune disorders and allergy. The compound is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this product with appropriate safety precautions, as it may cause skin, eye, and respiratory irritation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1S)-1-phenylethyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-7(11-9(10)12)8-5-3-2-4-6-8/h2-7H,1H3,(H3,10,11,12)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALVBVEKNACPPAB-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20515186
Record name N-[(1S)-1-Phenylethyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20515186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25144-64-3
Record name N-[(1S)-1-Phenylethyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20515186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(S)-1-(1-phenylethyl)urea mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mechanism of Action of (S)-1-(1-phenylethyl)urea and its Derivatives

The urea scaffold represents a cornerstone in modern medicinal chemistry, prized for its ability to form robust hydrogen bond interactions with biological targets.[1] Within this chemical class, this compound has emerged as a privileged substructure, serving as the foundation for potent and specific modulators of critical physiological pathways. This technical guide provides a comprehensive analysis of the primary mechanisms of action attributed to this compound and its structurally related analogs. We will delve into its roles as a formidable inhibitor of the complement system's terminal pathway and as a specific blocker of Ca²⁺-release-activated Ca²⁺ (CRAC) channels. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of mechanistic insights, structure-activity relationships, and detailed experimental protocols to facilitate further investigation and therapeutic development.

Part 1: Overview of this compound as a Bioactive Scaffold

Urea derivatives are integral to a wide array of clinically approved drugs and investigational compounds, owing to the unique physicochemical properties of the urea functional group.[1][2] This moiety can act as both a hydrogen bond donor and acceptor, enabling it to anchor molecules within protein binding sites with high affinity and specificity. The compound this compound exemplifies a versatile chemical starting point. Its structure combines the key urea core with a chiral phenylethyl group, a feature that has proven critical for stereospecific interactions with its biological targets. High-throughput screening campaigns have independently identified this scaffold as a hit compound for two distinct and therapeutically relevant targets: the complement system and CRAC channels.[3][4]

Part 2: Elucidation of Core Mechanisms of Action

Inhibition of the Complement System

The complement system is a crucial component of the innate immune system, comprising a cascade of over 25 proteins that work to eliminate pathogens and cellular debris.[3] While essential for host defense, its inappropriate or excessive activation is implicated in a host of inflammatory and autoimmune diseases.[3]

Mechanism of Inhibition: Targeting the Terminal Pathway

A derivative of this compound, specifically 1-(3,4-dimethoxyphenyl)-3-((S)-1-phenylethyl)urea, was first identified as a moderate inhibitor of the complement system with a half-maximal inhibitory concentration (IC₅₀) of 50 μM in a hemolytic assay.[3] Subsequent structural modifications have led to the development of highly potent analogs, with IC₅₀ values reaching as low as 13 nM.[3][5]

The primary mechanism of these compounds is the inhibition of the terminal stage of the complement cascade. Specifically, they have been demonstrated to block the deposition of C9, the final component required for the formation of the Membrane Attack Complex (MAC).[3][5] This inhibitory action is observed across all three complement activation pathways—classical, lectin, and alternative—while notably having no effect on the earlier deposition of C3 and C4.[3][5] This suggests a highly specific interaction with components of the terminal pathway, downstream of C5 convertase activity.

G cluster_classical Classical & Lectin Pathways cluster_alternative Alternative Pathway C1q_AgAb C1q/Ag-Ab or MBL/PAMPs C4 C4 C1q_AgAb->C4 C2 C2 C4->C2 C3_convertase_cl C3 Convertase (C4b2a) C2->C3_convertase_cl C3 C3 C3_convertase_cl->C3 C3_H2O C3(H2O) FactorB Factor B C3_H2O->FactorB FactorD Factor D FactorB->FactorD C3_convertase_alt C3 Convertase (C3bBb) FactorD->C3_convertase_alt C3_convertase_alt->C3 C3a C3a (Anaphylatoxin) C3->C3a C3b C3b C3->C3b C5_convertase C5 Convertase (C4b2a3b or C3bBb3b) C3b->C5_convertase C5 C5 C5_convertase->C5 C5a C5a (Anaphylatoxin) C5->C5a C5b C5b C5->C5b C6 C6 C5b->C6 C7 C7 C6->C7 C8 C8 C7->C8 C9 C9 C8->C9 MAC Membrane Attack Complex (MAC) (C5b-9) C9->MAC Inhibitor This compound Derivatives Inhibitor->C9 Inhibition of C9 Deposition

Figure 1: Inhibition Point in the Complement Cascade.

Structure-Activity Relationship (SAR) Insights

The inhibitory activity of this compound class is highly dependent on its stereochemistry. The (S)-enantiomer is critical for potent complement inhibition, with its counterpart, the (R)-enantiomer, displaying significantly weaker activity.[3] This stereospecificity strongly implies a specific binding interaction with a chiral pocket on the target protein. Further SAR studies have shown that modifications to the phenyl ring, particularly the introduction of long alkyl chains, can dramatically enhance inhibitory potency.[3]

CompoundModificationComplement Inhibition IC₅₀ (μM)
Hit 1 3,4-dimethoxyphenyl (left); (S)-phenylethyl (right)50[3]
2c 3,4-dimethoxyphenyl (left); (R)-phenylethyl (right)>100 (16.95% inhibition at 100 μg/mL)[3]
7l 3-(hexyloxy)-4-methoxyphenyl (left); (S)-phenylethyl (right)0.013[3][5]
Table 1: Complement inhibitory activity of key urea derivatives.
Inhibition of CRAC Channels

Ca²⁺-release-activated Ca²⁺ (CRAC) channels are a pivotal component of store-operated calcium entry (SOCE), a fundamental mechanism for regulating intracellular Ca²⁺ concentrations. These channels, formed by ORAI1 proteins in the plasma membrane and gated by STIM1 proteins from the endoplasmic reticulum, are critical for T-cell activation and other immune responses.[4]

Mechanism of Inhibition: Targeting ORAI1

A high-throughput screen identified 1-phenyl-3-((S)-1-phenylethyl)urea as a novel inhibitor of CRAC channels.[4] The compound effectively blocks Ca²⁺ influx through these channels with an IC₅₀ value of 3.25 ± 0.17 μM.[4] Mechanistic studies revealed that the compound specifically targets the ORAI1 protein, the pore-forming subunit of the CRAC channel.[4] This inhibition leads to downstream effects, including a reduction in IL-2 production in Jurkat cells, a key cytokine in the immune response.[4]

G cluster_er Endoplasmic Reticulum (ER) cluster_pm Plasma Membrane ER_Ca Ca²⁺ Store STIM1_inactive STIM1 (inactive) STIM1_active STIM1 (active) STIM1_inactive->STIM1_active Conformational Change & Oligomerization ORAI1_closed ORAI1 Channel (Closed) STIM1_active->ORAI1_closed Translocation & Gating ORAI1_open ORAI1 Channel (Open) ORAI1_closed->ORAI1_open Ca_influx Ca²⁺ Influx ORAI1_open->Ca_influx Receptor Cell Surface Receptor PLC PLC Receptor->PLC IP3 IP₃ PLC->IP3 IP3->ER_Ca Depletion Ca_signal Downstream Ca²⁺ Signaling (e.g., NFAT activation, IL-2 production) Ca_influx->Ca_signal Inhibitor This compound Inhibitor->ORAI1_open Inhibition

Figure 2: CRAC Channel Activation and Point of Inhibition.

Structure-Activity Relationship (SAR) Insights

Similar to its effect on the complement system, the stereochemistry of the phenylethyl group is crucial for CRAC channel inhibition. The (S)-configuration demonstrates superior potency compared to the (R)-configuration.[4] SAR studies on derivatives indicated that substitution on the phenyl ring on the right side of the urea moiety with electron-donating groups resulted in more potent inhibitory activity. Conversely, electron-withdrawing groups diminished activity.[4]

CompoundR³ Substitution (Right-side phenyl)CRAC Channel Inhibition IC₅₀ (μM)
Parent Hit H3.25[4]
Derivative 5b 4-OCH₃1.83
Table 2: CRAC channel inhibitory activity of this compound and a key derivative.

Part 3: Experimental Protocols for Mechanistic Elucidation

Protocol: Hemolytic Assay for Complement Inhibition

This protocol provides a method to assess the activity of the classical complement pathway and its inhibition by test compounds.

Objective: To determine the IC₅₀ of this compound derivatives on the classical complement pathway.

Materials:

  • Gelatin Veronal Buffer (GVB²⁺)

  • Sensitized sheep erythrocytes (antibody-coated red blood cells)

  • Normal Human Serum (NHS) as a source of complement

  • Test compounds dissolved in DMSO

  • 96-well V-bottom plates

  • Spectrophotometer (412 nm)

Methodology:

  • Compound Preparation: Prepare serial dilutions of the test compounds in GVB²⁺. The final DMSO concentration should be kept below 1%.

  • Assay Setup: In a 96-well plate, add 25 µL of diluted test compound or GVB²⁺ (for control wells).

  • Complement Addition: Add 50 µL of diluted NHS to each well.

  • Incubation: Incubate the plate at 37°C for 30 minutes to allow the compound to interact with complement proteins.

  • Cell Addition: Add 25 µL of sensitized sheep erythrocytes to each well.

  • Lysis Incubation: Incubate the plate at 37°C for 60 minutes with gentle shaking.

  • Pelleting: Centrifuge the plate to pellet intact erythrocytes.

  • Measurement: Transfer 50 µL of the supernatant to a new flat-bottom plate and measure the absorbance at 412 nm to quantify hemoglobin release.

  • Data Analysis: Calculate the percentage of hemolysis relative to the control (100% lysis) and plot against compound concentration to determine the IC₅₀ value.

Figure 3: Workflow for the Hemolytic Complement Assay.
Protocol: Intracellular Ca²⁺ Influx Assay for CRAC Channel Inhibition

This protocol measures changes in intracellular Ca²⁺ concentration in response to store depletion to assess CRAC channel activity.

Objective: To determine the IC₅₀ of this compound derivatives on CRAC channel-mediated Ca²⁺ influx.

Materials:

  • HEK293 cells stably co-expressing ORAI1 and STIM1.[4]

  • Fluo-4 AM or similar Ca²⁺-sensitive fluorescent dye.

  • Thapsigargin (to deplete ER Ca²⁺ stores).

  • Nominal Ca²⁺-free buffer.

  • Buffer containing 2 mM CaCl₂.

  • Test compounds dissolved in DMSO.

  • Fluorescence plate reader.

Methodology:

  • Cell Plating: Seed the HEK293-ORAI1/STIM1 cells in a 96-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Load the cells with Fluo-4 AM in buffer for 60 minutes at 37°C.

  • Washing: Wash the cells with nominal Ca²⁺-free buffer to remove excess dye.

  • Compound Addition: Add the test compounds at various concentrations to the wells and incubate for 10-15 minutes.

  • Store Depletion: Add thapsigargin to all wells to passively deplete the ER Ca²⁺ stores.

  • Baseline Reading: Measure the baseline fluorescence using a plate reader.

  • Ca²⁺ Influx Initiation: Add the Ca²⁺-containing buffer (2 mM CaCl₂) to initiate SOCE.

  • Kinetic Measurement: Immediately begin recording fluorescence intensity every 2-5 seconds for 5-10 minutes.

  • Data Analysis: Calculate the peak fluorescence intensity or the area under the curve after Ca²⁺ addition. Plot the inhibition of the Ca²⁺ response against compound concentration to determine the IC₅₀.

Figure 4: Workflow for the CRAC Channel Ca²⁺ Influx Assay.

Part 4: Synthesis and Future Directions

The synthesis of this compound and its derivatives is typically achieved through the reaction of a substituted aryl isocyanate with (S)-α-phenylethylamine.[3][6] The isocyanate intermediate can be generated from a corresponding carboxylic acid via a Curtius rearrangement.[3] This straightforward synthetic accessibility allows for extensive exploration of the chemical space around the core scaffold.

The dual mechanisms of action of the this compound scaffold present both opportunities and challenges. On one hand, it offers the potential for developing therapeutics for a range of immunological and inflammatory disorders. On the other, off-target effects must be carefully considered and engineered out through medicinal chemistry efforts. Future research should focus on:

  • Target Deconvolution: Identifying the precise molecular binding partner(s) in the terminal complement pathway.

  • Selectivity Optimization: Designing analogs that are highly selective for either complement C9 or the ORAI1 channel to create more targeted therapeutics.

  • In Vivo Efficacy: Translating the potent in vitro activities into animal models of complement- and CRAC channel-mediated diseases.

  • Exploration of Other Urea-Mediated Mechanisms: Investigating whether this specific scaffold possesses inhibitory activity against other known targets of urea compounds, such as urease or soluble epoxide hydrolase.[7][8]

By leveraging the insights and methodologies outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of this promising chemical class.

References

  • Discovery and Structural Modification of 1-Phenyl-3-(1-phenylethyl)urea Derivatives as Inhibitors of Complement. ACS Medicinal Chemistry Letters. [Link]

  • Enzyme and inhibition assay of urease by continuous monitoring of the ammonium formation based on capillary electrophoresis. PubMed. [Link]

  • A review on the development of urease inhibitors as antimicrobial agents against pathogenic bacteria. PubMed Central. [Link]

  • Discovery and structural optimization of 1-phenyl-3-(1-phenylethyl)urea derivatives as novel inhibitors of CRAC channel. PubMed. [Link]

  • Screening and Identification of Herbal Urease Inhibitors Using Surface Plasmon Resonance Biosensor. Research Journal of Pharmacognosy. [Link]

  • Discovery and Structural Modification of 1-Phenyl-3-(1-phenylethyl)urea Derivatives as Inhibitors of Complement. PubMed. [Link]

  • Urease Assay Kit. Bio-Techne. [Link]

  • Urease Inhibitory Kinetic Studies of Various Extracts and Pure Compounds from Cinnamomum Genus. MDPI. [Link]

  • One-pot sequential synthesis of isocyanates and urea compounds via a microwave-assisted Staudinger–aza-Wittig reaction. Beilstein Journals. [Link]

  • The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and Antioxidant Properties. ResearchGate. [Link]

  • One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. [Link]

  • Novel tetrahydronaphthalen-1-yl-phenethyl ureas: synthesis and dual antibacterial-anticancer activities. PubMed Central. [Link]

  • A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents. Nathan Luedtke. [Link]

  • Evaluation of the Therapeutic Potential of Sulfonyl Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors. MDPI. [Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PubMed Central. [Link]

  • Novel tetrahydronaphthalen-1-yl-phenethyl ureas: synthesis and dual antibacterial-anticancer activities. Taylor & Francis Online. [Link]

  • Synthesis, characterization, and biological evaluations of substituted phenethylamine-based urea as anticancer and antioxidant agents. INIS-IAEA. [Link]

  • Discovery of a urea-based hit compound as a novel inhibitor of transforming growth factor-β type 1 receptor: in silico and in vitro studies. RSC Publishing. [Link]

Sources

The Emergence of a Chiral Scaffold: A Technical Guide to the Discovery and History of (S)-1-(1-phenylethyl)urea

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and applications of (S)-1-(1-phenylethyl)urea. We will explore the historical context of urea chemistry, the advent of chiral ureas in asymmetric synthesis, and the pivotal role of (S)-α-phenylethylamine as a chiral building block. This guide will delve into the synthetic methodologies for preparing this compound, detail its characterization, and discuss its applications, with a particular focus on its role as a precursor to potent bioactive molecules. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this important chiral compound.

Introduction: From Wöhler's Synthesis to Chiral Architectures

The journey of urea in chemistry began in 1828 with Friedrich Wöhler's groundbreaking synthesis of urea from inorganic precursors, a discovery that shattered the theory of vitalism and laid the foundation for modern organic chemistry.[1][2] For over a century, urea and its derivatives were primarily explored for their applications in agriculture and medicine.[3][4] However, the latter half of the 20th century witnessed a paradigm shift, with urea derivatives emerging as crucial pharmacophores in drug discovery due to their ability to form stable hydrogen bonds with biological targets.[1]

The introduction of chirality into urea scaffolds opened up new frontiers in asymmetric synthesis and medicinal chemistry. Chiral ureas and thioureas have been extensively investigated as powerful organocatalysts, capable of activating substrates through hydrogen bonding and inducing stereoselectivity in a wide range of chemical transformations.[5][6] The ability to synthesize enantiomerically pure ureas became a critical endeavor, leading to the exploration of various chiral starting materials.

Among the most versatile and readily available chiral building blocks is (S)-α-phenylethylamine.[7] Its incorporation into the urea backbone has given rise to a class of chiral ligands and catalysts that have found widespread use in asymmetric synthesis.[8][9] this compound stands as a fundamental representative of this class, serving as a key intermediate and a structural motif in more complex and biologically active molecules.

The Genesis of this compound: A Historical Perspective

While a singular "discovery" event for the specific molecule this compound is not prominently documented, its emergence is intrinsically linked to the broader development of chiral urea chemistry. The synthesis of such compounds became feasible and desirable with the increasing availability of enantiopure amines like (S)-α-phenylethylamine, which itself is a classic resolving agent.[10][11]

The historical trajectory can be outlined as follows:

  • Early 20th Century: The fundamental reaction between an isocyanate and an amine to form a urea was well-established.

  • Mid-20th Century: The principles of stereochemistry and the importance of enantiomeric purity in biological systems were gaining recognition. The use of chiral resolving agents like (S)-α-phenylethylamine became more common.

  • Late 20th Century to Present: The field of asymmetric organocatalysis blossomed, with a significant focus on hydrogen-bond donors. This spurred the synthesis and investigation of a vast array of chiral ureas and thioureas, including those derived from (S)-α-phenylethylamine, for their catalytic prowess.[5][9] It is within this context that the synthesis and characterization of this compound and its derivatives would have become a routine yet important step in many research laboratories.

A significant milestone in the application of a closely related derivative was the discovery of 1-phenyl-3-(1-phenylethyl)urea compounds as potent complement inhibitors.[12][13][14] This discovery, emerging from high-throughput screening, highlighted the therapeutic potential of this structural class and spurred further investigation into its synthesis and structure-activity relationships.

Synthesis of this compound and its Derivatives

The synthesis of this compound and its N'-substituted analogs is typically achieved through the reaction of an isocyanate with (S)-α-phenylethylamine or by reacting an amine with a carbamoylating agent derived from (S)-α-phenylethylamine.

General Synthetic Approach: Isocyanate Addition

The most common and straightforward method for the synthesis of N,N'-disubstituted ureas involves the nucleophilic addition of an amine to an isocyanate.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Isocyanate Aryl or Alkyl Isocyanate (R-N=C=O) Reaction Nucleophilic Addition Isocyanate->Reaction Amine (S)-α-phenylethylamine Amine->Reaction Urea (S)-1-Aryl/Alkyl-3-(1-phenylethyl)urea Reaction->Urea High Yield Drug_Discovery_Pathway HTS High-Throughput Screening Hit_Compound Hit Compound: 1-(3,4-dimethoxyphenyl)-3- (1-phenylethyl)urea HTS->Hit_Compound Discovery SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Compound->SAR_Studies Initiation Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Guidance Potent_Inhibitor Potent Complement Inhibitor (IC₅₀ as low as 13 nM) Lead_Optimization->Potent_Inhibitor Development

Sources

An In-depth Technical Guide to (S)-1-(1-phenylethyl)urea: Chemical Properties, Structure, and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1-(1-phenylethyl)urea is a chiral organic compound of significant interest in medicinal chemistry and asymmetric synthesis. Its stereospecific structure plays a crucial role in its biological activity, particularly as a potential complement inhibitor. This guide provides a comprehensive overview of its chemical properties, detailed structural elucidation, and established synthetic protocols. The causality behind experimental choices and the importance of stereochemistry are emphasized throughout, offering field-proven insights for researchers in drug discovery and development.

Introduction

Urea derivatives represent a cornerstone in medicinal chemistry, with their unique ability to form stable hydrogen bonds with biological targets, influencing a wide array of physiological responses.[1] The introduction of chirality into urea scaffolds, as seen in this compound, adds a layer of stereospecificity that can be critical for therapeutic efficacy. This molecule has emerged as a valuable building block and a lead compound in the development of novel therapeutics, most notably in the modulation of the complement system, a key component of the innate immune response. The S-configuration of the phenylethyl moiety has been identified as being of critical importance for this biological activity. This guide aims to provide a detailed technical overview of the fundamental chemical and structural properties of this compound, alongside practical synthetic methodologies.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development.

General Properties
PropertyValueSource
CAS Number 25144-64-3[2]
Molecular Formula C₉H₁₂N₂O[3]
Molecular Weight 164.20 g/mol [3]
Appearance White crystalline solid[4]
Solubility
SolventSolubilityRationale
WaterSparingly solubleThe presence of the polar urea group allows for some interaction with water, but the nonpolar phenyl and ethyl groups limit overall solubility.
EthanolSolubleThe hydroxyl group and the alkyl chain of ethanol can interact favorably with both the polar and nonpolar regions of the molecule.[2]
MethanolSolubleSimilar to ethanol, methanol is a polar protic solvent that can effectively solvate the molecule.[5]
DichloromethaneSolubleA polar aprotic solvent that can dissolve a wide range of organic compounds.
AcetoneSolubleA polar aprotic solvent capable of dissolving many organic substances.

This solubility profile is qualitative and based on general principles and related compounds. Experimental verification is recommended for specific applications.

Thermal Properties

While a specific melting point for this compound is not definitively reported in readily available literature, related N-phenylethylurea has a melting point of 110 °C.[6] It is crucial to determine the melting point of a synthesized batch as a key indicator of purity.

Structural Elucidation

The three-dimensional structure of this compound is fundamental to its chemical behavior and biological activity.

Chemical Structure

The molecule consists of a urea functional group substituted with an (S)-1-phenylethyl group. The chiral center is located at the benzylic carbon of the phenylethyl moiety.

Figure 1: 2D Chemical Structure of this compound.

Spectroscopic Data

3.2.1. 1H NMR Spectroscopy (Predicted)

  • Aromatic Protons (C₆H₅): A multiplet in the range of δ 7.2-7.4 ppm.

  • CH (benzylic): A quartet around δ 4.8-5.0 ppm due to coupling with the methyl protons.

  • NH (urea): Two broad singlets, one for the NH adjacent to the chiral center and one for the terminal NH₂, in the range of δ 5.0-7.0 ppm. The exact chemical shift will be dependent on the solvent and concentration.

  • CH₃ (methyl): A doublet around δ 1.4-1.6 ppm due to coupling with the benzylic proton.

  • NH₂ (urea): A broad singlet that may exchange with D₂O.

3.2.2. 13C NMR Spectroscopy (Predicted)

  • C=O (urea): A signal in the range of δ 155-160 ppm.

  • Aromatic Carbons (C₆H₅): Multiple signals in the range of δ 125-145 ppm.

  • CH (benzylic): A signal around δ 50-55 ppm.

  • CH₃ (methyl): A signal in the upfield region, around δ 20-25 ppm.

3.2.3. Infrared (IR) Spectroscopy (Predicted)

  • N-H Stretching: Two or more bands in the region of 3200-3500 cm⁻¹, characteristic of the primary and secondary amine groups in the urea moiety.

  • C=O Stretching (Amide I): A strong absorption band around 1640-1680 cm⁻¹.

  • N-H Bending (Amide II): A band in the region of 1550-1640 cm⁻¹.

  • C-N Stretching: Bands in the fingerprint region, typically around 1400-1480 cm⁻¹.

  • Aromatic C-H Stretching: Bands just above 3000 cm⁻¹.

  • Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region.

3.2.4. Mass Spectrometry (Predicted)

  • Molecular Ion (M⁺): A peak at m/z = 164.

  • Major Fragmentation Patterns: Expect fragmentation at the benzylic position to give a fragment at m/z = 105 (C₆H₅CHCH₃) and cleavage of the urea group.

Synthesis of this compound

The synthesis of unsymmetrical ureas is a well-established transformation in organic chemistry. The most common and direct method involves the reaction of an amine with an isocyanate.

Synthetic Strategy: Isocyanate Addition

This approach leverages the high reactivity of the isocyanate group towards the nucleophilic amine. The chirality is introduced through the use of enantiomerically pure (S)-(-)-alpha-phenylethylamine as the starting material.

synthesis_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product S_amine (S)-(-)-alpha-Phenylethylamine reaction_step Nucleophilic Addition S_amine->reaction_step isocyanate Isocyanate Source (e.g., Potassium Cyanate) isocyanate->reaction_step product This compound reaction_step->product

Figure 2: General synthetic workflow for this compound.

Experimental Protocol: From (S)-(-)-alpha-Phenylethylamine and Sodium Cyanate

This protocol is adapted from established methods for the synthesis of aryl ureas.[7] The key is the in situ generation of isocyanic acid from sodium cyanate under acidic conditions, which then reacts with the chiral amine.

Materials:

  • (S)-(-)-alpha-Phenylethylamine

  • Sodium Cyanate (NaOCN)

  • Glacial Acetic Acid

  • Water

  • Ethanol (for recrystallization)

Procedure:

  • Preparation of the Amine Salt: In a round-bottom flask, dissolve (S)-(-)-alpha-phenylethylamine (1.0 eq) in a mixture of glacial acetic acid and water. This in situ formation of the acetate salt of the amine enhances its solubility in the aqueous medium.

  • Preparation of the Cyanate Solution: In a separate beaker, dissolve sodium cyanate (1.1 eq) in water.

  • Reaction: Slowly add the sodium cyanate solution to the stirred solution of the amine salt. The reaction is typically exothermic, and a white precipitate of this compound should begin to form.

  • Isolation: After the addition is complete, continue stirring for a designated period to ensure the reaction goes to completion. The resulting suspension is then cooled in an ice bath to maximize precipitation. The solid product is collected by vacuum filtration and washed with cold water to remove any inorganic salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol/water mixture, to yield the pure this compound as a white crystalline solid.[2]

Causality of Experimental Choices:

  • Acidic Conditions: The use of acetic acid is crucial for protonating the cyanate ion to form isocyanic acid (HNCO), the reactive electrophile in this synthesis.

  • In Situ Salt Formation: Preparing the acetate salt of the amine not only improves its water solubility but also prevents the free amine from undergoing side reactions.

  • Recrystallization: This is a standard and effective method for purifying solid organic compounds, removing any unreacted starting materials or by-products. The choice of an ethanol/water mixture allows for good solubility at elevated temperatures and poor solubility at lower temperatures, facilitating crystal formation.

Applications and Biological Significance

The primary interest in this compound stems from its potential as a therapeutic agent, particularly as a modulator of the complement system.

Complement Inhibition

Derivatives of 1-phenyl-3-(1-phenylethyl)urea have been identified as potent inhibitors of the complement system, a critical part of the innate immune response.[8] Inappropriate activation of the complement system is implicated in a variety of inflammatory and autoimmune diseases. Studies have shown that the (S)-configuration at the chiral center of the phenylethyl moiety is essential for high inhibitory activity. This stereospecificity highlights the importance of the three-dimensional arrangement of the molecule for its interaction with its biological target.

Chiral Building Block in Asymmetric Synthesis

Due to its defined stereochemistry, this compound can also serve as a valuable chiral building block or a component of chiral catalysts in asymmetric synthesis. The urea functionality can participate in hydrogen bonding, which can be exploited to create a chiral environment for stereoselective transformations.

Conclusion

This compound is a molecule of considerable interest due to its stereospecific biological activity and its potential as a chiral building block. This guide has provided a comprehensive overview of its chemical and physical properties, a detailed analysis of its structure, and a practical synthetic protocol. The emphasis on the causality behind experimental choices and the critical role of stereochemistry provides a solid foundation for researchers working with this and related chiral molecules in the fields of medicinal chemistry and drug development. Further research to fully characterize its spectroscopic properties and explore its therapeutic potential is warranted.

References

  • Royal Society of Chemistry. (n.d.). Green synthesis of new chiral amino acid urea derivatives and evaluation of their anti-inflammatory activity. RSC Publishing. Retrieved January 9, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Green synthesis of new chiral amino acid urea derivatives and evaluation of their anti-inflammatory activity. PubMed Central. Retrieved January 9, 2026, from [Link]

  • ResearchGate. (n.d.). Green synthesis of new chiral amino acid urea derivatives and evaluation of their anti-inflammatory activity. Retrieved January 9, 2026, from [Link]

  • Royal Society of Chemistry. (2006). Electronic Supplementary Information (ESI). Retrieved January 9, 2026, from [Link]

  • Organic-chemistry.org. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Retrieved January 9, 2026, from [Link]

  • ResearchGate. (n.d.). X-ray structures of (S)-1-(2-nitrophenyl)-3-(1-phenylethyl)urea and.... Retrieved January 9, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Urea, N-ethyl-N'-phenyl-. NIST WebBook. Retrieved January 9, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Structure, Morphology and Optical Properties of Chiral N-(4-X-phenyl)-N-[1(S)-1-phenylethyl]thiourea, X= Cl, Br, and NO2. PubMed Central. Retrieved January 9, 2026, from [Link]

  • American Chemical Society. (2019). Highly Enantioselective Synthesis of Acyclic N,N′-Acetals by Chiral Urea Derived from Quinine Catalyzed the Addition of Aryl Amines to Isatin-Derived Ketimines. Organic Letters. Retrieved January 9, 2026, from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033945). Retrieved January 9, 2026, from [Link]

  • Unknown Source. (n.d.). Chem 117 Reference Spectra Spring 2011 1H, 13C NMR data. Retrieved January 9, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery and Structural Modification of 1-Phenyl-3-(1-phenylethyl)urea Derivatives as Inhibitors of Complement. PubMed Central. Retrieved January 9, 2026, from [Link]

  • ResearchGate. (n.d.). Applications of biological urea-based catalysts in chemical processes. Retrieved January 9, 2026, from [Link]

  • MiMeDB. (n.d.). 1H NMR Spectrum (1D, 200 MHz, H2O, predicted) (MMDBc0027263). Retrieved January 9, 2026, from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000294). Retrieved January 9, 2026, from [Link]

  • SpectraBase. (n.d.). Urea, N,N-dimethyl-N'-(2-phenylethyl)-N'-pentyl- - Optional[MS (GC)] - Spectrum. Retrieved January 9, 2026, from [Link]

  • Global Substance Registration System. (n.d.). N-((1R)-1-(HYDROXYMETHYL)-2-PHENYLETHYL)UREA. Retrieved January 9, 2026, from [Link]

  • ResearchGate. (n.d.). Representative parts of (A) FTIR spectrum; (B) 1 H NMR spectrum of.... Retrieved January 9, 2026, from [Link]

  • Organic Syntheses. (n.d.). arylureas i. cyanate method. Retrieved January 9, 2026, from [Link]

  • ResearchGate. (n.d.). 1 H NMR (300 MHz) spectrum of ( S )-1-phenylethyl ( R )-acetoxyphenylacetate and ( R ). Retrieved January 9, 2026, from [Link]

  • SpectraBase. (n.d.). 1-acetyl-3-(1,2-diphenylethyl)urea - Optional[FTIR] - Spectrum. Retrieved January 9, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PubMed Central. Retrieved January 9, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). x Ray crystallography. PubMed Central. Retrieved January 9, 2026, from [Link]

  • MDPI. (2023). Interface Chirality: From Biological Effects to Biomedical Applications. Retrieved January 9, 2026, from [Link]

  • Organic Syntheses. (n.d.). d- AND l-α-PHENYLETHYLAMINE. Retrieved January 9, 2026, from [Link]

  • ResearchGate. (n.d.). (a) FTIR Spectrum of pure Urea. Retrieved January 9, 2026, from [Link]

  • jinjiang melamine. (n.d.). Solubility Of Urea Overview. Retrieved January 9, 2026, from [Link]

  • ResearchGate. (n.d.). Experimental FTIR spectrum of N-iso-butyl, S-2-nitro-1-phenylethyl dithiocarbamate. Retrieved January 9, 2026, from [Link]

  • National Center for Biotechnology Information. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. PubMed Central. Retrieved January 9, 2026, from [Link]

  • SpectraBase. (n.d.). 1,1-Dimethyl-3-phenyl-urea - Optional[1H NMR] - Spectrum. Retrieved January 9, 2026, from [Link]

  • CAS Common Chemistry. (n.d.). Urea. Retrieved January 9, 2026, from [Link]

  • SpectraBase. (n.d.). 1,1-Diethyl-3-phenylurea - Optional[13C NMR] - Chemical Shifts. Retrieved January 9, 2026, from [Link]

  • CAS Common Chemistry. (n.d.). N-(2-Phenylethyl)urea. Retrieved January 9, 2026, from [Link]

  • National Center for Biotechnology Information. (2020). Comparison of N-ethyl Maleimide and N-(1-phenylethyl) Maleimide for Derivatization of Biological Thiols Using Liquid Chromatography-Mass Spectrometry. PubMed. Retrieved January 9, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). (R)-1-(1-phenylethyl)urea. PubChem. Retrieved January 9, 2026, from [Link]

  • ResearchGate. (2000). Synthesis of 14C-labeled S-(-)-1-phenylethylamine and its application to the synthesis of [14C] CI-1021, a potential antiemetic agent (1). Retrieved January 9, 2026, from [Link]

  • ResearchGate. (n.d.). X-ray crystallographic structure of a novel enantiopure chiral isothiourea with potential applications in enantioselective synthesis. Retrieved January 9, 2026, from [Link]

  • Oreate AI Blog. (2025). Urea Melting Point Range. Retrieved January 9, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Naphthalen-1-yl-1-(2-phenylethyl)urea. PubChem. Retrieved January 9, 2026, from [Link]

Sources

(S)-1-(1-phenylethyl)urea: A Technical Guide to a Novel Complement C9 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The complement system, a cornerstone of innate immunity, represents a double-edged sword: essential for host defense, yet a potent driver of pathology when dysregulated. Therapeutic modulation of this cascade is a frontier in drug development, with a growing need for specific, small-molecule inhibitors. This technical guide provides an in-depth exploration of (S)-1-(1-phenylethyl)urea and its derivatives, a novel class of potent complement inhibitors. Initially identified through high-throughput screening, this chemical scaffold has been optimized to yield compounds with nanomolar efficacy. We will dissect its mechanism of action, focusing on the targeted inhibition of complement component C9 deposition, a critical step in the formation of the membrane attack complex (MAC). This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the discovery, synthesis, structure-activity relationships, and biological evaluation of this promising class of complement inhibitors.

Introduction: The Complement Cascade and the Therapeutic Rationale for C9 Inhibition

The complement system comprises a complex network of over 30 proteins that act in a triggered-enzyme cascade.[1] Activation proceeds via three main pathways: the classical, lectin, and alternative pathways, all of which converge at the cleavage of C3.[1] This convergence leads to a powerful amplification loop and culminates in the formation of the MAC (C5b-9), a pore-forming complex that lyses target cells.[2] While vital for clearing pathogens, aberrant complement activation contributes to the pathophysiology of numerous inflammatory and autoimmune diseases.[2]

Targeting the terminal pathway, specifically the polymerization of C9 to form the MAC pore, presents an attractive therapeutic strategy. Inhibition at this late stage preserves the upstream functions of the complement system, such as opsonization and clearance of immune complexes, while preventing the direct cell lysis and pro-inflammatory effects mediated by the MAC.

This compound emerged from high-throughput screening as a promising starting point for the development of C9 inhibitors.[2] Subsequent structural modifications have led to the discovery of highly potent analogs, demonstrating the therapeutic potential of this chemical class.[2]

Mechanism of Action: Selective Inhibition of C9 Deposition

A key finding in the characterization of this inhibitor class is its specific action on the terminal complement pathway. Studies have shown that the optimized analog, compound 7l , effectively inhibits C9 deposition irrespective of the initiating pathway (classical, lectin, or alternative).[2][3] Crucially, this inhibition occurs without affecting the deposition of earlier complement components like C3 and C4.[2][3] This selectivity underscores the targeted nature of these inhibitors towards the final steps of MAC formation.

The Role of C9 in MAC Formation

The formation of the MAC is initiated by the cleavage of C5 into C5a and C5b. C5b then sequentially binds C6, C7, and C8 to form the C5b-8 complex, which inserts into the target cell membrane. This complex then serves as a receptor for multiple C9 molecules, which polymerize to form a transmembrane pore, leading to cell lysis.

MAC_Formation C5 C5 C5_cleavage C5 Convertase C5->C5_cleavage Cleavage C5a C5a (Anaphylatoxin) C5_cleavage->C5a C5b C5b C5_cleavage->C5b C5b_6 C5b-6 C5b->C5b_6 + C6 C6 C6 C7 C7 C8 C8 C5b_7 C5b-7 C5b_6->C5b_7 + C7 C5b_8 C5b-8 (membrane insertion) C5b_7->C5b_8 + C8 MAC C5b-9 (MAC Pore) C5b_8->MAC + nC9 (Polymerization) C9 C9 (multiple) C9->MAC

Caption: Formation of the Membrane Attack Complex (MAC).

Hypothetical Molecular Interaction with C9

While the precise molecular binding site of this compound on C9 has not been definitively elucidated, a plausible hypothesis can be formulated based on the known structure of C9 and the structure-activity relationship (SAR) of the inhibitors. C9 polymerization is a critical step in MAC formation, and it is likely that these inhibitors interfere with this process.

Hypothesis: this compound and its analogs may bind to a hydrophobic pocket on the C9 monomer that is crucial for the conformational changes required for polymerization or for the protein-protein interactions between C9 monomers. The SAR data, which highlights the importance of the lipophilic side chain on the urea nitrogen, supports this hypothesis. The urea moiety itself could form key hydrogen bonds within the binding site. Further computational modeling and structural biology studies are warranted to validate this proposed mechanism.

Synthesis and Structure-Activity Relationship (SAR)

The initial hit, 1-(3,4-dimethoxyphenyl)-3-(1-phenylethyl)urea, was identified with moderate activity. A systematic SAR exploration led to the discovery of significantly more potent analogs.[2]

General Synthesis Scheme

The synthesis of 1-phenyl-3-(1-phenylethyl)urea derivatives generally involves the reaction of a substituted phenyl isocyanate with (S)-α-phenylethylamine.[2] A representative synthesis is outlined below:

Synthesis_Scheme cluster_0 Isocyanate Formation cluster_1 Urea Formation Carboxylic Acid Carboxylic Acid Isocyanate Isocyanate Carboxylic Acid->Isocyanate DPPA, Et3N Urea Derivative Urea Derivative Isocyanate->Urea Derivative + (S)-α-phenylethylamine (S)-α-phenylethylamine (S)-α-phenylethylamine Isocyanate(S)-α-phenylethylamine Isocyanate(S)-α-phenylethylamine Isocyanate(S)-α-phenylethylamine->Urea Derivative CH50_Workflow start Start sensitize Sensitize SRBCs with Antibody start->sensitize add_reagents Add Inhibitor, Serum, and Sensitized SRBCs sensitize->add_reagents prepare_dilutions Prepare Serial Dilutions of Inhibitor prepare_dilutions->add_reagents plate_setup Set up 96-well Plate plate_setup->add_reagents incubate Incubate at 37°C add_reagents->incubate centrifuge Centrifuge Plate incubate->centrifuge read_absorbance Measure Supernatant Absorbance centrifuge->read_absorbance analyze Calculate % Inhibition and IC50 read_absorbance->analyze end End analyze->end

Caption: Workflow for the Classical Pathway Hemolytic Assay (CH50).

Alternative Pathway ELISA

This assay measures the ability of a test compound to inhibit the deposition of C9 on a surface that activates the alternative pathway.

Materials:

  • ELISA plates coated with a lipopolysaccharide (LPS)

  • Normal Human Serum (NHS)

  • GVB-Mg-EGTA buffer

  • Anti-C9 antibody (primary antibody)

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 1M H2SO4)

  • Test compound stock solution

Protocol:

  • Plate Preparation:

    • Coat ELISA plates with LPS overnight at 4°C.

    • Wash the plates with a suitable wash buffer (e.g., PBS with 0.05% Tween-20).

    • Block the plates with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

  • Assay Procedure:

    • Prepare serial dilutions of the test compound in GVB-Mg-EGTA.

    • Add 50 µL of diluted test compound to the wells.

    • Add 50 µL of diluted NHS in GVB-Mg-EGTA.

    • Incubate for 1 hour at 37°C.

    • Wash the plates.

    • Add 100 µL of diluted anti-C9 primary antibody and incubate for 1 hour at room temperature.

    • Wash the plates.

    • Add 100 µL of diluted HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

    • Wash the plates.

    • Add 100 µL of TMB substrate and incubate until color develops.

    • Add 100 µL of stop solution.

    • Read the absorbance at 450 nm.

  • Data Analysis:

    • Subtract the background absorbance.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition versus the log of the compound concentration to determine the IC50 value.

Conclusion and Future Directions

This compound and its derivatives represent a promising new class of small-molecule complement inhibitors with a specific mechanism of action targeting C9 deposition. The high potency and selectivity of optimized analogs make them valuable tools for studying the role of the terminal complement pathway in disease and as potential therapeutic candidates.

Future research should focus on several key areas:

  • Elucidation of the Molecular Binding Site: X-ray crystallography or cryo-electron microscopy studies of C9 in complex with a potent inhibitor are needed to definitively identify the binding site and interaction motifs.

  • Pharmacokinetic and Pharmacodynamic Studies: In vivo studies are required to assess the drug-like properties of these compounds, including their absorption, distribution, metabolism, and excretion (ADME) profiles, as well as their in vivo efficacy in relevant disease models.

  • Further SAR Optimization: While significant potency has been achieved, further optimization of the scaffold could lead to improved pharmacokinetic properties and reduced off-target effects.

The development of specific, orally bioavailable small-molecule inhibitors of the complement system remains a significant goal in drug discovery. The this compound scaffold provides a strong foundation for achieving this objective and holds the potential to deliver novel therapies for a range of complement-mediated diseases.

References

  • Discovery and Structural Modification of 1-Phenyl-3-(1-phenylethyl)urea Derivatives as Inhibitors of Complement. ACS Medicinal Chemistry Letters. [Link] [2]2. Discovery and Structural Modification of 1-Phenyl-3-(1-phenylethyl)urea Derivatives as Inhibitors of Complement - PMC. National Center for Biotechnology Information. [Link] [2][4]3. Discovery and Structural Modification of 1-Phenyl-3-(1-phenylethyl)urea Derivatives as Inhibitors of Complement - PubMed. National Center for Biotechnology Information. [Link] [3]4. A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents. ScienceDirect. [Link]

  • Urea, phenyl-, and - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • The complement system: history, pathways, cascade and inhibitors. European Journal of Microbiology and Immunology. [Link] [1]7. Classical Pathway of Hemolytic Assay Protocol. Creative Biolabs. [Link]

  • Alternative Pathway of Complement Analysis Protocol. Creative Biolabs. [Link]

Sources

(S)-1-(1-phenylethyl)urea: A Technical Guide to a Novel CRAC Channel Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Intended Audience: Researchers, scientists, and drug development professionals in immunology, oncology, and channelopathy.

Executive Summary

Calcium release-activated calcium (CRAC) channels are pivotal regulators of cellular calcium signaling, particularly in immune cells. Their dysregulation is implicated in a host of autoimmune and inflammatory diseases, making them a prime target for therapeutic intervention. This guide provides a comprehensive technical overview of (S)-1-(1-phenylethyl)urea, a novel small molecule inhibitor of the CRAC channel. We will delve into the molecular mechanism of CRAC channel function, the specific inhibitory action of this compound on the ORAI1 subunit, detailed protocols for its characterization, and its therapeutic potential.

The CRAC Channel: A Master Regulator of Calcium Signaling

The CRAC channel is a highly calcium-selective ion channel responsible for store-operated calcium entry (SOCE), a fundamental process for replenishing intracellular calcium stores and sustaining calcium-dependent cellular responses.[1] The two key molecular players in CRAC channel function are:

  • STIM1 (Stromal Interaction Molecule 1): An endoplasmic reticulum (ER) resident protein that acts as a calcium sensor. Upon depletion of ER calcium stores, STIM1 undergoes a conformational change, oligomerizes, and translocates to ER-plasma membrane junctions.

  • ORAI1: The pore-forming subunit of the CRAC channel located in the plasma membrane. The interaction between aggregated STIM1 and ORAI1 triggers the opening of the ORAI1 pore, allowing for a sustained influx of extracellular calcium.

This influx of calcium is critical for a variety of downstream signaling pathways, including the activation of the transcription factor NFAT (Nuclear Factor of Activated T-cells), which is essential for T-cell activation and cytokine production.[2]

cluster_0 Cellular Environment cluster_1 Endoplasmic Reticulum cluster_2 Plasma Membrane cluster_3 Cytosol STIM1_inactive STIM1 (Inactive) Ca2+ bound STIM1_active STIM1 (Active) Ca2+ unbound STIM1_inactive->STIM1_active ER Ca2+ depletion ORAI1_closed ORAI1 (Closed) STIM1_active->ORAI1_closed STIM1 oligomerization and translocation Ca_store Ca2+ Store Ca_store->STIM1_inactive High [Ca2+]ER ORAI1_open ORAI1 (Open) ORAI1_closed->ORAI1_open STIM1-ORAI1 interaction Ca_cytosol [Ca2+]i ORAI1_open->Ca_cytosol Ca2+ influx NFAT NFAT activation Ca_cytosol->NFAT Downstream signaling

Figure 1: Simplified signaling pathway of CRAC channel activation.

This compound: A Potent and Specific ORAI1 Inhibitor

Through high-throughput screening of a large compound library, 1-phenyl-3-(1-phenylethyl)urea was identified as a novel inhibitor of the CRAC channel.[3] Subsequent structure-activity relationship (SAR) studies revealed that the (S)-enantiomer is the more potent inhibitor.[3]

Chemical Properties and Synthesis
PropertyValue
IUPAC Name This compound
Molecular Formula C9H12N2O
Molecular Weight 164.21 g/mol
Stereochemistry (S)-enantiomer

Synthesis: The synthesis of this compound can be achieved through a straightforward nucleophilic addition reaction between phenyl isocyanate and (S)-(-)-alpha-methylbenzylamine (also known as (S)-1-phenylethylamine).

reactant1 Phenyl Isocyanate product This compound reactant1->product + reactant2 (S)-1-Phenylethylamine reactant2->product

Figure 2: Synthesis of this compound.

A general procedure involves dissolving (S)-1-phenylethylamine in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), followed by the dropwise addition of phenyl isocyanate. The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography. The product can then be isolated and purified by standard techniques such as filtration and recrystallization.[2]

Mechanism of Action

This compound exerts its inhibitory effect by specifically targeting the ORAI1 subunit of the CRAC channel.[3] This has been demonstrated through experiments using constitutively active ORAI1 mutants, where the compound was still able to block calcium influx in the absence of STIM1 activation.[3] This direct action on the pore-forming subunit is a desirable characteristic for a therapeutic inhibitor.

Potency and Efficacy

In HEK293 cells stably co-expressing ORAI1 and STIM1, this compound inhibits store-operated calcium influx with an IC50 of 3.25 ± 0.17 µmol/L .[3] Furthermore, derivatives of this compound have shown the ability to inhibit the production of Interleukin-2 (IL-2) in Jurkat T-cells, a key cytokine in the immune response, demonstrating the functional consequence of CRAC channel inhibition.[3]

Experimental Protocols for Characterization

The following protocols provide a framework for the in vitro characterization of this compound and other potential CRAC channel inhibitors.

Measurement of Store-Operated Calcium Entry (SOCE)

This protocol utilizes the ratiometric calcium indicator Fura-2 AM to measure changes in intracellular calcium concentration in response to store depletion.

Materials:

  • HEK293 cells stably expressing ORAI1 and STIM1

  • Fura-2 AM

  • Pluronic F-127

  • HEPES-buffered saline solution (HBSS) with and without CaCl2

  • Thapsigargin

  • This compound

  • Fluorescence plate reader or microscope capable of ratiometric imaging at 340/380 nm excitation and ~510 nm emission.

Procedure:

  • Cell Preparation: Seed HEK293-ORAI1/STIM1 cells onto black-walled, clear-bottom 96-well plates and culture overnight.

  • Dye Loading:

    • Prepare a Fura-2 AM loading solution in calcium-free HBSS containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127.

    • Wash cells once with calcium-free HBSS.

    • Incubate cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

    • Wash cells twice with calcium-free HBSS to remove extracellular dye.

  • Inhibitor Incubation: Incubate cells with varying concentrations of this compound in calcium-free HBSS for 15-30 minutes.

  • Store Depletion: Add thapsigargin (1-2 µM final concentration) to the wells to irreversibly inhibit the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) pump and induce passive depletion of ER calcium stores.

  • Measurement of SOCE:

    • Place the plate in the fluorescence reader and begin recording the ratio of Fura-2 fluorescence at 340 nm and 380 nm excitation.

    • After establishing a stable baseline, add CaCl2 (1-2 mM final concentration) to the wells to initiate calcium influx through the now-open CRAC channels.

    • Continue recording the fluorescence ratio to measure the increase in intracellular calcium.

  • Data Analysis: The change in the 340/380 nm fluorescence ratio is proportional to the change in intracellular calcium concentration. The inhibitory effect of this compound is determined by comparing the peak calcium influx in treated cells to untreated controls.

A Seed Cells B Load with Fura-2 AM A->B C Incubate with Inhibitor B->C D Deplete Stores (Thapsigargin) C->D E Measure Baseline (Ca2+-free) D->E F Add Extracellular Ca2+ E->F G Measure SOCE F->G H Data Analysis (IC50) G->H

Figure 3: Workflow for the Fura-2 AM based SOCE assay.

Electrophysiological Recording of CRAC Currents (I-CRAC)

Whole-cell patch-clamp electrophysiology is the gold standard for directly measuring the activity of ion channels.

Materials:

  • HEK293 cells expressing ORAI1 and STIM1

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software

  • Borosilicate glass capillaries for pipette fabrication

  • External solution (in mM): 130 NaCl, 4.5 KCl, 20 CaCl2, 10 TEA-Cl, 10 HEPES (pH 7.4 with NaOH)

  • Internal solution (in mM): 135 Cs-glutamate, 8 MgCl2, 10 BAPTA, 10 HEPES (pH 7.2 with CsOH)

Procedure:

  • Cell Preparation: Plate cells on glass coverslips suitable for patch-clamp recording.

  • Pipette Preparation: Pull glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.

  • Recording:

    • Establish a whole-cell patch-clamp configuration on a target cell.

    • Hold the cell at a holding potential of 0 mV.

    • Apply voltage ramps (e.g., -100 to +100 mV over 100 ms) every 2-5 seconds to elicit currents.

    • The inclusion of BAPTA in the internal solution will chelate intracellular calcium and passively deplete ER stores, leading to the gradual activation of I-CRAC. This is observed as a progressively increasing inwardly rectifying current.

  • Inhibitor Application: Once a stable I-CRAC is established, perfuse the external solution containing this compound onto the cell.

  • Data Analysis: The inhibition of I-CRAC is measured as the reduction in current amplitude at a specific negative potential (e.g., -80 mV) in the presence of the compound compared to the pre-drug control.

T-cell Activation Assay (IL-2 Production)

This assay assesses the functional downstream consequences of CRAC channel inhibition on T-cell activation.

Materials:

  • Jurkat T-cells

  • RPMI-1640 medium supplemented with 10% FBS

  • Anti-CD3 and anti-CD28 antibodies

  • This compound

  • ELISA kit for human IL-2

Procedure:

  • Plate Coating: Coat a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C. Wash the plate with PBS before use.

  • Cell Treatment:

    • Resuspend Jurkat T-cells in RPMI-1640 medium.

    • Pre-incubate the cells with various concentrations of this compound for 30-60 minutes.

  • T-cell Stimulation:

    • Add the treated cells to the anti-CD3 coated plate.

    • Add soluble anti-CD28 antibody (e.g., 1-2 µg/mL) to provide co-stimulation.

  • Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO2.

  • IL-2 Measurement:

    • Centrifuge the plate to pellet the cells.

    • Collect the supernatant and measure the concentration of IL-2 using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis: The inhibition of IL-2 production is calculated by comparing the IL-2 levels in the supernatant of treated cells to that of stimulated, untreated cells.

Therapeutic Potential and Future Directions

The critical role of CRAC channels in T-cell activation makes them a highly attractive target for the treatment of a wide range of autoimmune and inflammatory disorders. Pharmacological inhibition of ORAI1 has been shown to be effective in animal models of diseases such as multiple sclerosis and inflammatory bowel disease.[2]

This compound, as a specific inhibitor of ORAI1, holds significant promise as a lead compound for the development of novel immunomodulatory and anti-inflammatory drugs. Its key advantages include:

  • Specificity for ORAI1: Direct targeting of the channel pore reduces the likelihood of off-target effects on other components of the calcium signaling machinery.

  • Favorable Chemical Scaffold: The urea-based structure provides a versatile platform for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

Future research should focus on:

  • In vivo Efficacy: Evaluating the therapeutic efficacy of this compound and its optimized derivatives in relevant animal models of autoimmune and inflammatory diseases.

  • Selectivity Profiling: A comprehensive assessment of the compound's selectivity against a broad panel of other ion channels and receptors is necessary to de-risk its development.

  • Pharmacokinetic and Toxicological Studies: Thorough ADME (absorption, distribution, metabolism, and excretion) and toxicology studies are required to evaluate the drug-like properties and safety profile of this compound class.

Conclusion

This compound represents a promising starting point for the development of a new class of CRAC channel inhibitors. Its well-defined mechanism of action, potent inhibition of ORAI1, and demonstrated functional effects on immune cell activation underscore its therapeutic potential. The experimental protocols detailed in this guide provide a robust framework for the further characterization and optimization of this and other novel CRAC channel modulators, paving the way for new treatments for a range of debilitating diseases.

References

  • Zhang, M., Yang, X. Y., Tang, W., Groeneveld, T. W. L., He, P. L., Zhu, F. H., Li, J., Lu, W., Blom, A. M., Zuo, J. P., & Nan, F. J. (2012). Discovery and structural modification of 1-phenyl-3-(1-phenylethyl)urea derivatives as inhibitors of complement. ACS Medicinal Chemistry Letters, 3(4), 317–321. [Link]

  • Vaeth, M., Eckstein, M., Shaw, P. J., Kozhaya, L., Yang, J., Berber, R., ... & Feske, S. (2016). Selective ORAI1 inhibition ameliorates autoimmune CNS inflammation by suppressing effector but not regulatory T cell function. The Journal of clinical investigation, 126(11), 4161-4175. [Link]

  • Davis, F. B., & Allen, C. F. H. (1931). Phenylurea. Organic Syntheses, 11, 84. [Link]

  • Li, S., Zhang, M., Yang, X., Tang, W., He, P., Zhu, F., ... & Nan, F. (2015). Discovery and structural optimization of 1-phenyl-3-(1-phenylethyl)urea derivatives as novel inhibitors of CRAC channel. Acta Pharmacologica Sinica, 36(10), 1267-1276. [Link]

  • Kozak, J. A., Kerschbaum, H. H., & Cahalan, M. D. (2017). Electrophysiological Methods for Recording CRAC and TRPV5/6 Channels. In Calcium Entry Channels in Non-Excitable Cells (pp. 53-83). Springer, Cham. [Link]

  • Patsnap. (2024, June 25). What are ORAI1 inhibitors and how do they work?. Patsnap Synapse. [Link]

  • Vaeth, M., & Feske, S. (2018). Store-operated Ca2+ entry through ORAI1 is critical for T cell mediated autoimmunity and allograft rejection. Seminars in immunopathology, 40(1), 69-82. [Link]

  • Al-Mousa, H., Al-Shammari, Z., Al-Ghonaium, A., Al-Dhekri, H., Al-Muhsen, S., & Al-Saud, B. (2012). Targeting Calcium Release-Activated Calcium (CRAC) Channel is not sufficient to prevent rejection in Non-Human Primate Kidney Transplantation. Journal of transplantation, 2012. [Link]

  • Parekh, A. B. (2011). Store-operated CRAC channels: function in health and disease. Physiological reviews, 91(2), 777-810. [Link]

  • ResearchGate. (2021, December 2). The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and Antioxidant Properties. Retrieved from [Link]

  • Moodle@Units. (n.d.). Ca2+ imaging with FURA-2 AM. Retrieved from [Link]

  • ResearchGate. (2020, March 2). Does anyone have IL2 production protocol?. Retrieved from [Link]

  • Wikipedia. (n.d.). Calcium release activated channel. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2021, November 21). The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and Antioxidant Properties. Retrieved from [Link]

  • Patsnap. (2024, June 25). What are ORAI1 inhibitors and how do they work?. Patsnap Synapse. [Link]

  • Charles River. (n.d.). Ion Channel Selectivity Profiling Assays. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Retrieved from [Link]

  • Vaeth, M., & Feske, S. (2018). Store-operated Ca2+ entry through ORAI1 is critical for T cell mediated autoimmunity and allograft rejection. Seminars in immunopathology, 40(1), 69-82. [Link]

Sources

(S)-1-(1-phenylethyl)urea Derivatives: A Technical Guide to Their Biological Targets and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

(S)-1-(1-phenylethyl)urea derivatives represent a versatile class of small molecules that have garnered significant attention in medicinal chemistry and drug discovery. The inherent chirality of the (S)-1-phenylethyl scaffold, coupled with the hydrogen bonding capabilities of the urea functional group, provides a unique framework for designing compounds with high affinity and selectivity for a diverse range of biological targets.[1] This guide offers an in-depth exploration of the key biological targets of these derivatives, delving into their mechanisms of action, and providing insights into the experimental methodologies used for their characterization. The content herein is intended to serve as a valuable resource for researchers actively engaged in the development of novel therapeutics based on this promising chemical scaffold.

The Complement System: Potent Inhibition of the Terminal Pathway

A significant breakthrough in the therapeutic application of this compound derivatives has been the discovery of their potent inhibitory activity against the complement system, a critical component of the innate immune response.[2][3][4] Inappropriate activation of the complement cascade is implicated in a multitude of inflammatory and autoimmune diseases.

Molecular Target: Complement Component 9 (C9)

High-throughput screening and subsequent structural modifications have identified specific this compound derivatives as potent inhibitors of the complement system.[2][3] The primary target within this system is the terminal complement component C9.[2][3] These inhibitors effectively block the formation of the membrane attack complex (MAC), a key effector of complement-mediated cell lysis, by preventing the polymerization of C9.[2][3]

Mechanism of Action and Structure-Activity Relationships (SAR)

Initial screening identified 1-(3,4-dimethoxyphenyl)-3-(1-phenylethyl)urea as a hit compound with moderate complement inhibition activity.[2] Extensive SAR studies revealed that the (S)-configuration of the chiral center is crucial for potent inhibitory activity.[2] Further optimization, particularly the introduction of a five- or six-carbon alkyl chain on the phenyl ring, led to the identification of highly potent inhibitors with IC50 values in the nanomolar range.[2][3] For instance, compound 7l demonstrated an exceptional IC50 value of 13 nM.[2][3] Mechanistic studies confirmed that these compounds inhibit C9 deposition in the classical, lectin, and alternative pathways of the complement system, without affecting the upstream deposition of C3 and C4.[2][3]

Quantitative Data: Complement Inhibitory Activity
CompoundModificationIC50 (nM)[2][3]
Hit 1 3,4-dimethoxyphenyl50,000
2c (R-enantiomer) 3,4-dimethoxyphenyl>100,000 (16.95% inhibition at 100 µg/mL)[2]
7l Introduction of a six-carbon chain13

Ion Channels: Modulation of Calcium Signaling

This compound derivatives have also emerged as novel inhibitors of Ca2+-release-activated Ca2+ (CRAC) channels, which play a pivotal role in calcium signaling and are implicated in immune disorders and allergies.[5]

Molecular Target: ORAI1

The primary molecular target for these derivatives within the CRAC channel complex is ORAI1, the pore-forming subunit.[5] By targeting ORAI1, these compounds effectively inhibit Ca2+ influx, a critical step in the activation of various cellular processes, including the production of pro-inflammatory cytokines like IL-2.[5]

Mechanism of Action and SAR Insights

High-throughput screening identified 1-phenyl-3-(1-phenylethyl)urea as an inhibitor of Ca2+ influx with an IC50 of 3.25 µM.[5] Structure-activity relationship studies highlighted the importance of the alkyl substituent on the α-position of the benzylic amine, with the (S)-configuration being more favorable for activity.[5] Furthermore, derivatives with electron-donating groups on the phenyl ring exhibited more potent inhibitory activity compared to those with electron-withdrawing groups.[5] Interestingly, N,N'-disubstituted or N'-substituted derivatives maintained their ability to inhibit IL-2 production while showing relatively low cytotoxicity, suggesting a promising therapeutic window.[5]

Quantitative Data: CRAC Channel Inhibition
CompoundIC50 (µM) for Ca2+ Influx Inhibition[5]
1-phenyl-3-(1-phenylethyl)urea 3.25 ± 0.17
Compound 5b (N,N'-disubstituted derivative) Improved IL-2 inhibition, low cytotoxicity[5]

Enzymes: A Diverse Range of Inhibitory Activities

The structural features of this compound derivatives make them suitable candidates for interacting with the active sites of various enzymes.

Soluble Epoxide Hydrolase (sEH)

Urea and sulfonylurea derivatives have been extensively investigated as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs).[6][7] While the specific this compound scaffold is not the most commonly cited for sEH inhibition, the broader class of urea derivatives demonstrates nanomolar potency.[6][7] The inhibition of sEH by these compounds is often competitive and tight-binding.[6] This suggests that this compound derivatives could be designed to target sEH effectively.

Indoleamine 2,3-dioxygenase 1 (IDO1)

Phenyl urea derivatives have been identified as selective inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in tryptophan metabolism and a significant target in cancer immunotherapy.[8] Although the initial hits did not specifically feature the (S)-1-(1-phenylethyl) moiety, the phenyl urea scaffold proved effective, with some derivatives achieving IC50 values in the sub-micromolar range.[8] This provides a strong rationale for exploring this compound derivatives as potential IDO1 inhibitors.

Other Enzymatic Targets

Research has also pointed towards the potential of urea derivatives, including those with a phenylethyl structure, to inhibit other enzymes such as:

  • β-glucuronidase : Some urea derivatives have shown inhibitory activity against this enzyme.[9]

  • α-chymotrypsin : Unsymmetrical 1,3-disubstituted urea derivatives have been identified as inhibitors of this digestive enzyme.[10]

  • MraY : Urea-containing compounds have been synthesized and evaluated as inhibitors of MraY, an enzyme involved in bacterial cell wall biosynthesis.[11]

Antimicrobial and Anticancer Potential

Beyond specific molecular targets, this compound derivatives have demonstrated broader biological activities, including antimicrobial and anticancer effects.

Antimicrobial Activity

Several N,N-disubstituted this compound derivatives have shown promising inhibitory activity against bacteria, including Acinetobacter baumannii.[12] This suggests that these compounds may interfere with essential bacterial processes, although the precise molecular targets are yet to be fully elucidated.

Anticancer Activity

Substituted phenethylamine-based ureas have been evaluated for their anticancer properties against various cell lines, including HeLa (human cervical cancer) and A549 (non-small cell lung carcinoma). Some derivatives have exhibited potency comparable to or even exceeding that of the standard chemotherapeutic agent cisplatin, with favorable toxicity profiles in normal human dermal fibroblast cell lines. Additionally, certain urea derivatives have been found to be active against prostate (PC-3) and lung (NCI-H460) cancer cell lines.[9]

Experimental Workflows for Target Identification and Validation

The identification and validation of the biological targets of this compound derivatives rely on a combination of established and advanced experimental techniques.

Target Identification

A common starting point for identifying the biological targets of novel compounds is high-throughput screening (HTS) against large compound libraries. This can be followed by more focused approaches:

  • Affinity Chromatography: This technique involves immobilizing the this compound derivative on a solid support to capture its binding partners from a cell lysate. The bound proteins are then eluted and identified by mass spectrometry.

  • Chemical Proteomics: This approach utilizes probes derived from the compound of interest to label and identify interacting proteins in a complex biological sample.

Experimental Protocol: Affinity Chromatography for Target Identification

  • Ligand Immobilization:

    • Synthesize an analog of the this compound derivative containing a reactive handle (e.g., a carboxylic acid or an amine) for coupling to a solid support.

    • Couple the synthesized analog to an activated chromatography resin (e.g., NHS-activated sepharose) according to the manufacturer's protocol.

    • Thoroughly wash the resin to remove any uncoupled ligand.

  • Protein Extraction:

    • Prepare a cell lysate from the relevant cell line or tissue using a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Pull-Down:

    • Incubate the clarified lysate with the immobilized ligand resin for a defined period (e.g., 2-4 hours) at 4°C with gentle rotation.

    • As a negative control, incubate a separate aliquot of the lysate with an uncoupled resin.

  • Washing and Elution:

    • Wash the resin extensively with lysis buffer to remove non-specifically bound proteins.

    • Elute the specifically bound proteins using a competitive ligand (e.g., an excess of the free this compound derivative) or by changing the buffer conditions (e.g., pH or salt concentration).

  • Protein Identification:

    • Resolve the eluted proteins by SDS-PAGE and visualize by silver or Coomassie staining.

    • Excise the protein bands of interest and identify them by in-gel digestion followed by mass spectrometry (LC-MS/MS).

Target Validation

Once potential targets are identified, their biological relevance needs to be validated through various assays:

  • Enzymatic Assays: For enzyme targets, in vitro assays are performed to determine the inhibitory potency (IC50) and mechanism of inhibition of the this compound derivative.

  • Cell-Based Assays: These assays assess the effect of the compound on cellular functions that are dependent on the target's activity. For example, for CRAC channel inhibitors, measuring intracellular calcium levels or cytokine production would be relevant.[5]

  • Cellular Thermal Shift Assay (CETSA): This method assesses the direct binding of a compound to its target in a cellular context by measuring the change in the thermal stability of the target protein upon ligand binding.

  • Molecular Docking and Dynamics Simulations: Computational methods can be used to predict and analyze the binding mode of the derivatives within the active site of the target protein, providing insights into the molecular basis of their activity.[11][13]

Diagram: Experimental Workflow for Target Identification and Validation

Workflow cluster_identification Target Identification cluster_validation Target Validation HTS High-Throughput Screening Affinity_Chromo Affinity Chromatography HTS->Affinity_Chromo Hit Identification Chem_Proteomics Chemical Proteomics HTS->Chem_Proteomics Hit Identification Enzymatic_Assays Enzymatic Assays Affinity_Chromo->Enzymatic_Assays Putative Targets Chem_Proteomics->Enzymatic_Assays Putative Targets Cell_Based_Assays Cell-Based Assays Enzymatic_Assays->Cell_Based_Assays Validated Target CETSA CETSA Cell_Based_Assays->CETSA In-Cellulo Confirmation Computational Molecular Docking & Dynamics CETSA->Computational Structural Insights

Caption: A generalized workflow for the identification and validation of biological targets.

Conclusion

This compound derivatives have demonstrated a remarkable ability to interact with a diverse array of biological targets, underscoring their potential as a privileged scaffold in drug discovery. From the intricate cascade of the complement system to the precise regulation of ion channels and the active sites of various enzymes, these compounds offer a wealth of opportunities for the development of novel therapeutics for a wide range of diseases. The continued exploration of their structure-activity relationships, coupled with advanced target identification and validation methodologies, will undoubtedly pave the way for the clinical translation of this promising class of molecules.

References

  • Al-Harthy, N., Al-Mughairi, M., Al-Mawali, N., Al-Zidi, K., Al-Fahdi, A., Al-Wahaibi, A., ... & Khan, S. A. (2020). New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. Molecules, 25(21), 5036. [Link]

  • Zhang, M., Yang, X. Y., Tang, W., Groeneveld, T. W., He, P. L., Zhu, F. H., ... & Nan, F. J. (2012). Discovery and structural modification of 1-phenyl-3-(1-phenylethyl)urea derivatives as inhibitors of complement. ACS medicinal chemistry letters, 3(4), 317-321. [Link]

  • Wang, Y., Li, Y., Zhang, H., Li, S., Wang, Y., Li, S., ... & Xu, Y. (2015). Discovery and structural optimization of 1-phenyl-3-(1-phenylethyl) urea derivatives as novel inhibitors of CRAC channel. Acta Pharmacologica Sinica, 36(9), 1136-1144. [Link]

  • Özgeriş, F. B., & Özgeriş, B. (2021). Synthesis, characterization, and biological evaluations of substituted phenethylamine-based urea as anticancer and antioxidant agents. Monatshefte für Chemie-Chemical Monthly, 152(10), 1241-1250. [Link]

  • Li, Y., Wang, Y., Zhang, H., Li, S., Wang, Y., Li, S., ... & Xu, Y. (2019). Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. Molecules, 24(18), 3298. [Link]

  • Zhang, M., Yang, X. Y., Tang, W., Groeneveld, T. W., He, P. L., Zhu, F. H., ... & Nan, F. J. (2012). Discovery and structural modification of 1-phenyl-3-(1-phenylethyl)urea derivatives as inhibitors of complement. ACS medicinal chemistry letters, 3(4), 317-321. [Link]

  • Khan, K. M., Saad, S. M., Shaikh, A. J., Ali, M., Perveen, S., & Choudhary, M. I. (2014). Antiproliferative effects of novel urea derivatives against human prostate and lung cancer cells; And their inhibition of β-glucuronidase activity. Medicinal Chemistry Research, 23(3), 1338-1346. [Link]

  • Morisseau, C., Goodrow, M. H., Newman, J. W., Wheelock, C. E., Dowdy, D. L., & Hammock, B. D. (2002). Potent urea and carbamate inhibitors of soluble epoxide hydrolases. Biochemical pharmacology, 63(9), 1599-1607. [Link]

  • Zhang, M., Yang, X. Y., Tang, W., Groeneveld, T. W., He, P. L., Zhu, F. H., ... & Nan, F. J. (2012). Discovery and structural modification of 1-phenyl-3-(1-phenylethyl)urea derivatives as inhibitors of complement. ACS medicinal chemistry letters, 3(4), 317-321. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Urea derivatives in modern drug discovery and medicinal chemistry. Journal of medicinal chemistry, 58(7), 2895-2940. [Link]

  • Kumar, A., Singh, A., Kumar, A., Kumar, A., Singh, R., Kumar, A., ... & Kumar, A. (2022). Evaluation of the Therapeutic Potential of Sulfonyl Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors. Molecules, 27(19), 6527. [Link]

  • Perveen, S., Mustafa, S., Latif, M., Iqbal, L., & Khan, K. M. (2014). Unsymmetrical 1, 3-disubstituted urea derivatives as α-chymotrypsin inhibitors. Medicinal Chemistry Research, 23(9), 4049-4056. [Link]

  • Etheve-Quelquejeu, M., El-Sagheer, A. H., Brown, T., Bouhss, A., Calvet-Vitale, S., & Gravier-Pelletier, C. (2021). Synthesis, biological evaluation and molecular modeling of urea-containing MraY inhibitors. Organic & Biomolecular Chemistry, 19(27), 5844-5853. [Link]

  • Ghosh, A. K., & Brindisi, M. (2019). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of medicinal chemistry. [Link]

  • Yildiz, I., Emir, E., Bingul, M., Kandemirli, F., & Salmas, R. E. (2024). Synthesis, Biological Evaluation and in Silico Studies of Novel Urea/Thiourea Derivatives of Lenalidomide. Journal of Biochemical and Molecular Toxicology, e23607. [Link]

Sources

The Stereochemical Imperative: A Technical Guide to the Significance of S-Configuration in Phenylethylurea Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Chirality in Drug Efficacy

In the realm of drug discovery and development, the three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a fundamental determinant of biological activity. This principle of stereochemistry is particularly pronounced in chiral molecules, which exist as non-superimposable mirror images known as enantiomers. While sharing identical physical and chemical properties in an achiral environment, enantiomers can exhibit profoundly different pharmacological and toxicological profiles within the chiral environment of the human body. This guide delves into the crucial importance of the S-configuration in the phenylethylurea class of compounds, a scaffold with demonstrated therapeutic potential, particularly in the modulation of the central nervous system (CNS).

The seemingly subtle difference between the S- and R-configurations at the chiral center of a phenylethylurea derivative can lead to a cascade of divergent biological consequences. This is because biological targets, such as receptors and enzymes, are themselves chiral entities, leading to stereospecific interactions. One enantiomer may bind with high affinity and elicit the desired therapeutic effect, while the other may be inactive, less active, or even mediate off-target effects and toxicity.[1] The tragic case of thalidomide, where one enantiomer was a sedative while the other was a potent teratogen, serves as a stark reminder of the imperative to understand and control stereochemistry in drug design.[1]

This technical guide will provide researchers, scientists, and drug development professionals with an in-depth understanding of the significance of the S-configuration in phenylethylurea compounds. We will explore the causal relationships between stereochemistry and biological activity, provide detailed experimental protocols for the synthesis and analysis of these chiral molecules, and present quantitative data that underscores the critical nature of stereospecificity.

The Pharmacological Predominance of the S-Enantiomer

Accumulating evidence strongly indicates that the S-configuration at the benzylic carbon of the phenylethyl moiety is a key determinant of the biological activity in various phenylethylurea derivatives. This stereochemical preference has been observed in compounds designed as complement inhibitors and is a guiding principle in the development of novel CNS-active agents.

Case Study: 1-Phenyl-3-(1-phenylethyl)urea Derivatives as Complement Inhibitors

Research into small molecule inhibitors of the complement system, a crucial component of the innate immune system, has identified 1-phenyl-3-(1-phenylethyl)urea derivatives as a promising class of compounds.[2] In a pivotal study, the S-enantiomer of a lead compound, 1-(3,4-dimethoxyphenyl)-3-(1-phenylethyl)urea, was found to be significantly more potent than its R-counterpart.[2]

As illustrated in the table below, the R-enantiomer exhibited markedly weaker inhibition of complement activation, highlighting the critical role of the S-configuration for effective interaction with the biological target.[2]

CompoundConfigurationComplement Inhibition (IC50)
1-(3,4-dimethoxyphenyl)-3-(1-phenylethyl)ureaS50 µM
1-(3,4-dimethoxyphenyl)-3-(1-phenylethyl)ureaR16.95% inhibition at 100 µg/mL

Table 1: Comparison of the in vitro complement inhibitory activity of the S- and R-enantiomers of a lead phenylethylurea compound. Data sourced from a high-throughput screening and subsequent structure-activity relationship study.[2]

This dramatic difference in activity underscores the highly specific nature of the binding interaction, where the precise spatial arrangement of the phenyl and urea groups, dictated by the S-configuration, is essential for optimal engagement with the target protein.

Extrapolating to CNS-Active Compounds: The Case for Stereospecificity

While the above example focuses on complement inhibitors, the principle of stereospecificity is broadly applicable to CNS-active compounds. The intricate network of receptors and ion channels in the brain presents a highly chiral environment where the spatial orientation of a drug molecule is paramount. Although direct comparative data for phenylethylurea anticonvulsants is emerging, studies on structurally related chiral compounds provide compelling evidence for enantioselective activity.

For instance, in a study of chiral sulfamoylphenyl carbamate derivatives with anticonvulsant properties, the (S)-enantiomer of 3-methylpropyl(4-sulfamoylphenyl)carbamate (MBPC) was found to be approximately twice as potent as the (R)-enantiomer in the rat maximal electroshock (MES) test, a widely used model for generalized tonic-clonic seizures.[3]

CompoundConfigurationAnticonvulsant Activity (ED50 in rat MES test)
(S)-MBPCS19 mg/kg
(R)-MBPCR39 mg/kg

Table 2: Enantioselective anticonvulsant activity of a chiral carbamate derivative. The ED50 represents the dose required to protect 50% of animals from MES-induced seizures.[3]

This data strongly suggests that for CNS targets, as with other biological systems, the S-configuration can confer a significant therapeutic advantage. The logical inference is that for phenylethylurea compounds being investigated for anticonvulsant or other CNS activities, the S-enantiomer is the more likely candidate for potent and selective therapeutic action.

Mechanism of Action: A Stereospecific Interaction with a Molecular Target

The enhanced biological activity of the S-enantiomer of phenylethylurea compounds is a direct consequence of its superior ability to bind to its molecular target. While the precise targets for all phenylethylurea derivatives are still under investigation, evidence points towards their interaction with ion channels. For example, 1-phenyl-3-(1-phenylethyl)urea has been identified as a novel inhibitor of the Ca2+-release-activated Ca2+ (CRAC) channel, specifically targeting the ORAI1 subunit.[4] Many established anticonvulsant drugs are known to modulate the activity of voltage-gated sodium channels or enhance the function of GABA-A receptors.[5][6]

The following diagram illustrates a hypothetical, yet plausible, stereospecific interaction between the S-enantiomer of a phenylethylurea compound and a binding pocket on a voltage-gated sodium channel, a common target for anticonvulsant drugs.[7][8]

cluster_receptor Ion Channel Binding Pocket cluster_ligand S-Phenylethylurea pocket1 Hydrophobic Pocket 1 pocket2 Hydrogen Bond Acceptor pocket3 Hydrophobic Pocket 2 ligand_phenyl Phenyl Group ligand_phenyl->pocket1 van der Waals interaction ligand_urea Urea Moiety ligand_urea->pocket2 Hydrogen bond ligand_phenylethyl Phenylethyl Group ligand_phenylethyl->pocket3 van der Waals interaction

Caption: Stereospecific binding of S-phenylethylurea to its target.

In this model, the S-configuration orients the phenyl ring, the urea moiety, and the phenylethyl group in a precise spatial arrangement that allows for optimal multi-point interactions within the binding pocket. This could involve van der Waals interactions with hydrophobic pockets and hydrogen bonding with specific amino acid residues. The R-enantiomer, with its mirrored configuration, would be unable to achieve this optimal fit, resulting in a weaker binding affinity and diminished biological effect.

Experimental Protocols: A Guide to Synthesis and Chiral Analysis

The ability to synthesize and analyze enantiomerically pure phenylethylurea compounds is paramount for any research or development program in this area. The following protocols provide a detailed, self-validating framework for these critical experimental workflows.

Asymmetric Synthesis of (S)-1-(1-Phenylethyl)-3-arylurea

This protocol describes a general and reliable method for the synthesis of (S)-1-(1-phenylethyl)-3-arylurea derivatives, starting from a commercially available chiral amine. The key to this synthesis is the use of an enantiomerically pure starting material, which ensures the stereochemical integrity of the final product.

Principle: The synthesis involves the reaction of an aryl isocyanate with (S)-(-)-1-phenylethylamine. The isocyanate can be either purchased or prepared in situ from the corresponding carboxylic acid via a Curtius rearrangement.[2] The nucleophilic attack of the amine on the electrophilic carbon of the isocyanate forms the desired urea linkage.

Step-by-Step Methodology:

  • Preparation of the Aryl Isocyanate (if not commercially available): a. To a solution of the desired aryl carboxylic acid (1.0 eq) in anhydrous benzene, add triethylamine (1.2 eq) and diphenyl phosphorazidate (DPPA) (1.1 eq). b. Stir the mixture at room temperature for 30 minutes, then reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed. c. Cool the reaction mixture to room temperature. The resulting solution containing the aryl isocyanate is used directly in the next step.

  • Urea Formation: a. To a solution of (S)-(-)-1-phenylethylamine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add the solution of the aryl isocyanate (1.05 eq) dropwise at 0 °C. b. Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC. c. Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. d. Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL). e. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: a. Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (S)-1-(1-phenylethyl)-3-arylurea. b. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

start Aryl Carboxylic Acid isocyanate Aryl Isocyanate (via Curtius Rearrangement) start->isocyanate DPPA, Et3N, Benzene, Reflux urea (S)-1-(1-Phenylethyl)-3-arylurea isocyanate->urea DCM, 0°C to RT amine (S)-(-)-1-Phenylethylamine amine->urea purification Purification (Column Chromatography) urea->purification final_product Pure (S)-Enantiomer purification->final_product

Caption: Workflow for the asymmetric synthesis of (S)-phenylethylurea.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation

Chiral HPLC is an indispensable tool for determining the enantiomeric purity of chiral compounds and for the preparative separation of enantiomers.[7][9] The choice of the chiral stationary phase (CSP) is critical for achieving successful separation. Polysaccharide-based CSPs are often effective for a wide range of chiral compounds.[7]

Principle: Chiral separation by HPLC relies on the differential interaction of the enantiomers with a chiral stationary phase. These interactions, which can include hydrogen bonding, π-π stacking, and steric hindrance, lead to different retention times for the S- and R-enantiomers, allowing for their separation and quantification.

Step-by-Step Methodology:

  • Column Selection and Mobile Phase Preparation: a. Select a suitable chiral stationary phase. For phenylethylurea compounds, a polysaccharide-based column such as a Chiralcel® OD-H or Chiralpak® AD-H is a good starting point. b. Prepare the mobile phase. A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol). The ratio of these solvents is a critical parameter for optimizing the separation.

  • System Equilibration: a. Install the chiral column in the HPLC system. b. Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) for at least 30-60 minutes, or until a stable baseline is achieved on the detector.

  • Sample Preparation and Injection: a. Dissolve a small amount of the phenylethylurea sample in the mobile phase or a compatible solvent. b. Inject a small volume (e.g., 10 µL) of the sample solution onto the column.

  • Chromatographic Analysis and Data Acquisition: a. Run the chromatogram and detect the eluting enantiomers using a UV detector at an appropriate wavelength (e.g., 254 nm). b. Record the retention times of the two enantiomer peaks.

  • Method Optimization (if necessary): a. If the separation is not optimal, adjust the mobile phase composition (i.e., the ratio of hexane to alcohol) to improve the resolution between the enantiomer peaks. b. The column temperature and flow rate can also be varied to fine-tune the separation.

sample Racemic Phenylethylurea Sample hplc HPLC System sample->hplc column Chiral Stationary Phase hplc->column detector UV Detector column->detector chromatogram Chromatogram detector->chromatogram enantiomers Separated S- and R-Enantiomers chromatogram->enantiomers

Caption: Experimental workflow for chiral HPLC separation.

Conclusion: The S-Configuration as a Cornerstone of Rational Drug Design

The evidence presented in this technical guide unequivocally demonstrates the profound importance of the S-configuration in phenylethylurea compounds. From a significant enhancement in potency as complement inhibitors to the anticipated stereospecificity in CNS-active agents, the S-enantiomer consistently emerges as the eutomer – the enantiomer with the desired therapeutic activity. This underscores a fundamental principle of modern drug development: a thorough understanding and control of stereochemistry are not merely academic exercises but are essential for the rational design of safe and effective medicines.

For researchers and drug development professionals working with phenylethylurea derivatives, the key takeaways are clear:

  • Prioritize the S-Enantiomer: In the early stages of discovery and development, efforts should be focused on the synthesis and evaluation of the S-enantiomer.

  • Employ Stereospecific Synthesis: Whenever feasible, utilize asymmetric synthesis methodologies to produce enantiomerically pure compounds, thereby avoiding the complexities and potential liabilities of racemic mixtures.

  • Validate Enantiomeric Purity: Implement robust analytical methods, such as chiral HPLC, to accurately determine and control the enantiomeric purity of all synthesized compounds.

By adhering to these principles, the scientific community can more efficiently and effectively unlock the full therapeutic potential of the phenylethylurea scaffold, ultimately leading to the development of novel and improved treatments for a range of diseases.

References

  • Discovery and Structural Modification of 1-Phenyl-3-(1-phenylethyl)urea Derivatives as Inhibitors of Complement. PMC - NIH. [Link]

  • Discovery and structural optimization of 1-phenyl-3-(1-phenylethyl)urea derivatives as novel inhibitors of CRAC channel. PubMed. [Link]

  • Synthesis and Enantioselective Pharmacokinetic/Pharmacodynamic Analysis of New CNS-Active Sulfamoylphenyl Carbamate Derivatives. PMC - NIH. [Link]

  • What is the R and S configuration in chemistry, and why do we need it? - Quora. Quora. [Link]

  • Anticonvulsant - Wikipedia. Wikipedia. [Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC. [Link]

  • Asymmetric synthesis of N-1-(heteroaryl)ethyl-N-hydroxyureas | Request PDF. ResearchGate. [Link]

  • Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. PMC - NIH. [Link]

  • One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Beilstein Journals. [Link]

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples. SciSpace. [Link]

  • Voltage Gated ion Channels: Targets for Anticonvulsant Drugs. ResearchGate. [Link]

  • Molecular model of anticonvulsant drug binding to the voltage-gated sodium channel inner pore. PubMed. [Link]

  • Molecular Model of Anticonvulsant Drug Binding to the Voltage-Gated Sodium Channel Inner Pore. PubMed Central. [Link]

  • hERG stereoselective modulation by mexiletine‐derived ureas: Molecular docking study, synthesis, and biological. UniCA IRIS. [Link]

  • GABAA Receptors, Anesthetics and Anticonvulsants in Brain Development. PMC. [Link]

  • Anticonvulsant actions and interaction of GABA agonists and a benzodiazepine in pars reticulata of substantia nigra. PubMed. [Link]

  • DESIGN AND SYNTHESIS OF ACHIRAL AND CHIRAL GABA RECEPTOR SUBTYPE SELECTIVE LIGANDS FOR THE TREATMENT OF ANXIETY, DEPRESSION AS WELL AS EPILEPSY AND ASTHMA. Minds@UW. [Link]

Sources

The Phenyl-Phenylethyl Urea Scaffold: A Privileged Motif for Modulating Critical Biological Pathways

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure-Activity Relationship of 1-Phenyl-3-(1-phenylethyl)urea Derivatives

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 1-phenyl-3-(1-phenylethyl)urea derivatives. This chemical scaffold has emerged as a versatile starting point for the development of potent and selective modulators of critical biological pathways, demonstrating significant therapeutic potential in immunology and beyond. We will delve into the nuances of how subtle structural modifications to this core influence its interaction with key protein targets, namely the Calcium Release-Activated Calcium (CRAC) channels and the complement system. Furthermore, we will explore the broader potential of this scaffold in oncology by examining the known activities of related urea-based compounds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising chemical entity for novel therapeutic interventions.

The Emergence of a Versatile Scaffold

The 1-phenyl-3-(1-phenylethyl)urea core is a deceptively simple structure, yet it possesses the key pharmacophoric features necessary for high-affinity interactions with diverse biological targets. The urea moiety acts as a rigid hydrogen bond donor and acceptor, while the two flanking phenyl rings provide opportunities for a multitude of hydrophobic and aromatic interactions. The chiral center on the phenylethyl group introduces a critical stereochemical element that can profoundly impact biological activity. Initial high-throughput screening campaigns identified this scaffold as a hit for inhibiting CRAC channels, sparking further investigation into its therapeutic potential.[1][2] Subsequent studies revealed its remarkable efficacy as a complement inhibitor, highlighting the scaffold's privileged nature.[3][4]

Modulation of CRAC Channels: A Gateway to Immunomodulation

Calcium release-activated calcium (CRAC) channels are pivotal regulators of intracellular calcium signaling, particularly in immune cells.[1][2] Their activation triggers a cascade of events leading to T-cell activation and cytokine release. Consequently, inhibitors of CRAC channels represent a promising therapeutic strategy for autoimmune diseases and other inflammatory conditions. The 1-phenyl-3-(1-phenylethyl)urea scaffold has proven to be a fertile ground for the discovery of potent CRAC channel inhibitors.

Core Structure-Activity Relationship Insights

Systematic derivatization of the parent compound, 1-phenyl-3-(1-phenylethyl)urea, has unveiled several key SAR principles for CRAC channel inhibition:[1]

  • Stereochemistry is Crucial: The (S)-configuration at the chiral center of the 1-phenylethyl moiety is strongly preferred for potent inhibitory activity. The corresponding (R)-enantiomer is significantly less active, indicating a specific and stereoselective binding interaction with the ORAI1 protein, the pore-forming subunit of the CRAC channel.[1][2]

  • α-Methyl Group is Essential: The methyl group at the α-position of the benzylic amine is critical for activity. Its removal or replacement with larger alkyl groups leads to a dramatic decrease in potency, suggesting a well-defined binding pocket that accommodates this specific substituent.[1]

  • Substitution on the Phenyl Rings:

    • Right-hand Phenyl Ring (from the urea): Electron-donating groups (EDGs) on this ring generally enhance inhibitory activity, while electron-withdrawing groups (EWGs) are detrimental.[1] This suggests that increased electron density on this ring is favorable for interaction with the target.

    • Left-hand Phenyl Ring (from the phenylethylamine): The SAR at this position is more complex and appears to be more tolerant of a wider range of substituents.

  • Urea Moiety: The two N-H protons of the urea group are not essential for activity, as N,N'-disubstituted or N'-substituted derivatives retain the ability to inhibit Ca2+ influx.[1] This provides an avenue for modifying physicochemical properties without sacrificing potency.

Quantitative Analysis of CRAC Channel Inhibition

The following table summarizes the inhibitory activity of selected 1-phenyl-3-(1-phenylethyl)urea derivatives against Ca2+ influx through CRAC channels.

Compound IDR1 (α-position)ConfigurationR3 (Right Phenyl)IC50 (µM) for Ca2+ InfluxReference
1 CH₃RacemicH3.25 ± 0.17[1]
(S)-1 CH₃SHNot explicitly stated, but S-config is better[1]
(R)-1 CH₃RHLess active than (S)-1[1]
Derivative with EDG CH₃SElectron-donatingMore potent than parent[1]
Derivative with EWG CH₃SElectron-withdrawingLess potent than parent[1]
CRAC Channel Signaling Pathway

The diagram below illustrates the signaling cascade leading to CRAC channel activation and the subsequent downstream effects that are targeted by 1-phenyl-3-(1-phenylethyl)urea derivatives.

CRAC_Channel_Pathway cluster_extracellular Extracellular Space cluster_pm Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Agonist Agonist GPCR_RTK GPCR / RTK Agonist->GPCR_RTK Binds PLC PLC GPCR_RTK->PLC Activates IP3 IP3 PLC->IP3 Generates ORAI1 ORAI1 (CRAC Channel) Ca2+ Ca²⁺ ORAI1->Ca2+ Influx Inhibitor 1-Phenyl-3-(1-phenylethyl)urea Derivative Inhibitor->ORAI1 Inhibits IP3R IP3R IP3->IP3R Binds Calcineurin Calcineurin Ca2+->Calcineurin Activates NFAT NFAT Calcineurin->NFAT Dephosphorylates Gene_Expression Gene_Expression NFAT->Gene_Expression Translocates to nucleus & alters gene expression ER_Ca2+ ER Ca²⁺ Store IP3R->ER_Ca2+ Releases Ca²⁺ STIM1 STIM1 STIM1->ORAI1 Activates ER_Ca2+->STIM1 Depletion sensed by

Caption: CRAC Channel Activation Pathway and Point of Inhibition.

A Novel Class of Complement Inhibitors

The complement system is a crucial component of the innate immune system, playing a vital role in host defense against pathogens. However, its inappropriate activation can contribute to the pathology of numerous inflammatory and autoimmune diseases. The discovery that 1-phenyl-3-(1-phenylethyl)urea derivatives can potently inhibit the complement cascade opened up a new therapeutic avenue for this scaffold.[3][4]

Key Structure-Activity Relationship Discoveries

A high-throughput screening identified 1-(3,4-dimethoxyphenyl)-3-(1-phenylethyl)urea as a modest inhibitor of the complement system (IC50 = 50 µM).[3] Subsequent optimization of this hit compound led to the following key SAR insights:[3][4]

  • Introduction of an Alkyl Chain is Key: The most significant enhancement in potency was achieved by introducing a five- or six-carbon alkyl chain on the left-hand phenyl ring. This modification resulted in compounds with nanomolar inhibitory activity.[3][4]

  • Left-hand Phenyl Ring Substituents:

    • The position of the alkyl chain is important, with substitution at the meta- or para-position being favorable.

    • Other substituents on this ring, such as halogens or small alkyl groups, generally led to a decrease in activity compared to the long-chain alkylated analogs.

  • Right-hand Phenyl Ring Substituents: The SAR for this part of the molecule is relatively flat. While some modifications are tolerated, significant improvements in potency were not observed by altering this ring.[3]

  • Urea Moiety: The integrity of the urea linker is important for activity. The free N-H on the left-hand side appears necessary for high potency, while the right-hand side N-H can tolerate small substitutions.[3]

Quantitative SAR Data for Complement Inhibition

The following table presents the complement inhibitory activity of key 1-phenyl-3-(1-phenylethyl)urea derivatives.

Compound IDLeft Phenyl SubstituentRight Phenyl SubstituentIC50 (nM) for Complement InhibitionReference
Hit 1 3,4-dimethoxyH50,000[3]
7c 3-pentyloxy, 4-methoxyHData not in provided text[3]
7d 3-hexyloxy, 4-methoxyHData not in provided text[3]
7k 4-pentyloxy, 3-methoxyHData not in provided text[3]
7l 4-hexyloxy, 3-methoxyH13[3][4]
7o 3-hexyloxy, 4-benzyloxyHData not in provided text[3]
The Complement System's Activation Pathways

The complement system can be activated through three main pathways: the classical, lectin, and alternative pathways. All three converge at the cleavage of C3 and culminate in the formation of the membrane attack complex (MAC). The 1-phenyl-3-(1-phenylethyl)urea derivatives have been shown to inhibit the formation of the MAC.[3][4]

Complement_Pathways cluster_classical Classical Pathway cluster_lectin Lectin Pathway cluster_alternative Alternative Pathway Antigen_Antibody Antigen-Antibody Complexes C1 C1 Antigen_Antibody->C1 C4_C2 C4, C2 C1->C4_C2 C3_Convertase_C C3 Convertase (C4b2a) C4_C2->C3_Convertase_C C3 C3 C3_Convertase_C->C3 Mannose Mannose on Pathogen Surface MBL_MASP MBL/MASPs Mannose->MBL_MASP C4_C2_L C4, C2 MBL_MASP->C4_C2_L C3_Convertase_L C3 Convertase (C4b2a) C4_C2_L->C3_Convertase_L C3_Convertase_L->C3 Pathogen_Surface Pathogen Surfaces C3_hydrolysis C3 Hydrolysis Pathogen_Surface->C3_hydrolysis Factor_B_D Factors B, D C3_hydrolysis->Factor_B_D C3_Convertase_A C3 Convertase (C3bBb) Factor_B_D->C3_Convertase_A C3_Convertase_A->C3 C3a C3a (Inflammation) C3->C3a C3b C3b (Opsonization) C3->C3b C5_Convertase C5 Convertase C3b->C5_Convertase C5 C5 C5_Convertase->C5 C5a C5a (Inflammation) C5->C5a C5b C5b C5->C5b MAC Membrane Attack Complex (C5b-9) Cell Lysis C5b->MAC Inhibitor 1-Phenyl-3-(1-phenylethyl)urea Derivative Inhibitor->MAC Inhibits Formation

Caption: The Three Pathways of Complement Activation.

Exploring the Horizon: Anticancer and Kinase Inhibitory Potential

While the SAR for 1-phenyl-3-(1-phenylethyl)urea derivatives is well-established for CRAC channel and complement inhibition, their potential in other therapeutic areas, particularly oncology, is an exciting area for future exploration. The broader class of urea-containing compounds has a rich history in cancer therapy, with many approved drugs and clinical candidates featuring this motif.

Urea Derivatives as Kinase Inhibitors

Many clinically successful kinase inhibitors, such as Sorafenib and Lenvatinib, are diaryl ureas. This structural class is known to target the ATP-binding site of various kinases, including receptor tyrosine kinases (RTKs) and serine/threonine kinases, which are often dysregulated in cancer. The urea moiety typically forms key hydrogen bonds with the hinge region of the kinase domain.

While specific data for the 1-phenyl-3-(1-phenylethyl)urea scaffold as a kinase inhibitor is not yet available in the public domain, its structural similarity to known kinase inhibitors suggests that it could be a promising starting point for the design of novel kinase-targeted therapies. Future work should focus on screening a library of these derivatives against a panel of cancer-relevant kinases to identify potential hits.

General SAR of Urea-Based Anticancer Agents

Numerous studies on other urea-based anticancer agents have revealed some general SAR trends:

  • Aromatic Ring Substituents: The nature and position of substituents on the phenyl rings are critical for determining kinase selectivity and overall anticancer activity.

  • Linker Flexibility: The urea linker provides a degree of rigidity that is often beneficial for binding. Modifications to the linker can impact the orientation of the aromatic rings in the binding pocket.

  • Solubilizing Groups: The introduction of polar groups can improve the pharmacokinetic properties of these often-lipophilic molecules.

The 1-phenyl-3-(1-phenylethyl)urea scaffold, with its multiple points for diversification, is well-suited for the application of these general principles in the design of new anticancer agents.

Experimental Protocols

For researchers wishing to explore the synthesis and biological evaluation of 1-phenyl-3-(1-phenylethyl)urea derivatives, the following section provides detailed, step-by-step methodologies.

General Synthesis of 1-Phenyl-3-(1-phenylethyl)urea Derivatives

The most common and straightforward method for the synthesis of these compounds involves the reaction of a substituted phenyl isocyanate with a substituted 1-phenylethylamine.

Materials:

  • Substituted phenyl isocyanate

  • Substituted (S)- or (R)-1-phenylethylamine

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (optional, as a base)

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • Dissolve the substituted 1-phenylethylamine (1.0 equivalent) in anhydrous DCM or THF in a round-bottom flask under a nitrogen atmosphere.

  • If the amine is used as a salt, add triethylamine (1.1 equivalents) to liberate the free base.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of the substituted phenyl isocyanate (1.0 equivalent) in the same anhydrous solvent to the stirred amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the desired 1-phenyl-3-(1-phenylethyl)urea derivative.

CRAC Channel Inhibition Assay (Fluorescence-Based)

This protocol describes a common method for measuring CRAC channel activity using a calcium-sensitive fluorescent dye.

Materials:

  • HEK293 cells stably co-expressing ORAI1 and STIM1

  • Fura-2 AM or Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • HEPES-buffered saline (HBS) with and without Ca²⁺

  • Thapsigargin (to deplete ER Ca²⁺ stores)

  • Test compounds (1-phenyl-3-(1-phenylethyl)urea derivatives)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Seed the HEK293-ORAI1/STIM1 cells into 96-well plates and allow them to adhere overnight.

  • Load the cells with Fura-2 AM or Fluo-4 AM in HBS containing Pluronic F-127 for 30-60 minutes at 37 °C.

  • Wash the cells with Ca²⁺-free HBS to remove excess dye.

  • Add Ca²⁺-free HBS containing various concentrations of the test compounds and incubate for a predetermined time.

  • Add thapsigargin to the wells to induce ER Ca²⁺ store depletion.

  • Measure the baseline fluorescence.

  • Initiate store-operated calcium entry (SOCE) by adding a solution of CaCl₂ to the wells.

  • Immediately begin recording the fluorescence intensity over time.

  • Calculate the inhibition of the calcium influx for each compound concentration relative to the vehicle control and determine the IC50 value.

Complement Hemolytic Assay (CH50)

This assay measures the ability of a compound to inhibit the classical complement pathway-mediated lysis of sensitized sheep red blood cells (SRBCs).

Materials:

  • Sheep red blood cells (SRBCs)

  • Rabbit anti-sheep red blood cell antibody (hemolysin)

  • Normal human serum (as a source of complement)

  • Gelatin veronal buffer (GVB²⁺)

  • Test compounds

  • 96-well V-bottom plates

  • Spectrophotometer

Procedure:

  • Wash SRBCs with GVB²⁺.

  • Sensitize the SRBCs by incubating them with an optimal concentration of hemolysin.

  • In a 96-well plate, serially dilute the test compounds in GVB²⁺.

  • Add a standardized dilution of normal human serum to each well containing the test compound.

  • Add the sensitized SRBCs to all wells.

  • Incubate the plate at 37 °C for 30-60 minutes to allow for complement-mediated lysis.

  • Centrifuge the plate to pellet the intact cells.

  • Transfer the supernatant to a new flat-bottom plate.

  • Measure the absorbance of the released hemoglobin at 412 nm.

  • Calculate the percentage of hemolysis inhibition for each compound concentration and determine the IC50 value.

Conclusion and Future Directions

The 1-phenyl-3-(1-phenylethyl)urea scaffold has unequivocally demonstrated its value as a privileged structure in medicinal chemistry. The detailed structure-activity relationships established for CRAC channel and complement inhibition provide a solid foundation for the rational design of next-generation immunomodulatory agents. The key takeaways from this guide are:

  • The stereochemistry and the α-methyl group of the phenylethyl moiety are critical for CRAC channel inhibition.

  • The introduction of a long alkyl chain on the phenyl ring of the aniline portion is paramount for potent complement inhibition.

  • The urea linker serves as a crucial pharmacophoric element, and its modification can be used to fine-tune the properties of these derivatives.

Looking ahead, the exploration of this scaffold's potential as a source of novel anticancer agents and kinase inhibitors is a logical and promising next step. A systematic screening and SAR campaign in this area could unlock new therapeutic applications for this versatile chemical entity. Furthermore, the optimization of the pharmacokinetic and pharmacodynamic properties of the most potent CRAC channel and complement inhibitors will be essential for their translation into clinical candidates.

References

  • Zhang, M., Yang, X. Y., Tang, W., Groeneveld, T. W. L., He, P. L., Zhu, F. H., Li, J., Lu, W., Blom, A. M., Zuo, J. P., & Nan, F. J. (2012). Discovery and Structural Modification of 1-Phenyl-3-(1-phenylethyl)urea Derivatives as Inhibitors of Complement. ACS Medicinal Chemistry Letters, 3(4), 317–321. [Link]

  • Zhang, H. Z., Zhang, H., Wang, F., Zhang, X. D., Li, N., Li, Z., Wang, S. Q., & Ma, T. (2015). Discovery and structural optimization of 1-phenyl-3-(1-phenylethyl)urea derivatives as novel inhibitors of CRAC channel. Acta Pharmacologica Sinica, 36(9), 1137–1144. [Link]

  • Zhang, H. Z., Zhang, H., Wang, F., Zhang, X. D., Li, N., Li, Z., Wang, S. Q., & Ma, T. (2015). Discovery and structural optimization of 1-phenyl-3-(1-phenylethyl)urea derivatives as novel inhibitors of CRAC channel. PubMed, 26256403. [Link]

  • Zhang, M., Yang, X. Y., Tang, W., Groeneveld, T. W. L., He, P. L., Zhu, F. H., Li, J., Lu, W., Blom, A. M., Zuo, J. P., & Nan, F. J. (2012). Discovery and Structural Modification of 1-Phenyl-3-(1-phenylethyl)urea Derivatives as Inhibitors of Complement. PubMed, 24900471. [Link]

Sources

(S)-1-(1-phenylethyl)urea Scaffold: A Technical Guide to a New Frontier in Therapeutic Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The (S)-1-(1-phenylethyl)urea scaffold has emerged as a privileged structure in modern medicinal chemistry, demonstrating significant potential in the modulation of critical biological pathways. This technical guide provides an in-depth exploration of this chemical entity and its derivatives, with a primary focus on two promising therapeutic applications: inhibition of the complement system and modulation of Calcium Release-Activated Calcium (CRAC) channels. We will delve into the synthetic chemistry, mechanism of action, structure-activity relationships, and preclinical evaluation strategies for compounds based on this scaffold. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this compound derivatives.

Introduction: The Rise of a Versatile Scaffold

The urea functional group is a cornerstone in drug design, prized for its ability to form stable hydrogen bonds with biological targets, thereby influencing drug potency and selectivity.[1] The incorporation of a chiral (S)-1-phenylethyl moiety introduces a three-dimensional architecture that has proven critical for high-affinity interactions with specific protein targets. While this compound itself is a foundational building block, its derivatization has led to the discovery of potent modulators of complex biological systems. This guide will focus on two key areas where this scaffold has shown exceptional promise: the complement cascade and CRAC channel signaling, both of which are implicated in a wide range of immune and inflammatory disorders.

Synthetic Strategies for this compound and Its Derivatives

The synthesis of this compound and its analogs is readily achievable through several established synthetic routes. A common and efficient method involves the reaction of an appropriate isocyanate with (S)-α-phenylethylamine.

General Synthesis Protocol

A versatile synthesis for 1-phenyl-3-(1-phenylethyl)urea derivatives starts from a substituted benzoic acid. The carboxylic acid is converted to an isocyanate via a modified Curtius rearrangement, which then reacts with (S)-α-phenylethylamine to yield the desired urea compound.[2]

Step-by-Step Protocol:

  • Isocyanate Formation:

    • Dissolve the starting carboxylic acid (e.g., dimethoxybenzoic acid) in a suitable solvent such as benzene.

    • Add diphenyl phosphorazidate (DPPA) and triethylamine (Et3N).

    • Reflux the mixture to facilitate the Curtius rearrangement, forming the corresponding aryl isocyanate. The isocyanate can be used in the next step without further purification.

  • Urea Formation:

    • Dissolve the generated isocyanate in a solvent like dichloromethane (DCM).

    • Add (S)-α-phenylethylamine to the solution.

    • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

    • The desired this compound derivative can then be isolated and purified using standard techniques such as crystallization or column chromatography.

Therapeutic Application I: Inhibition of the Complement System

The complement system is a crucial component of the innate immune system, playing a vital role in host defense against pathogens.[3][4] However, its inappropriate activation contributes to the pathology of numerous inflammatory and autoimmune diseases.[5][6] Consequently, the development of small molecule complement inhibitors is a significant therapeutic goal.[2]

Mechanism of Action: Targeting the Terminal Pathway

Derivatives of 1-phenyl-3-(1-phenylethyl)urea have been identified as potent inhibitors of the complement system.[2][3] These compounds have been shown to inhibit the formation of the Membrane Attack Complex (MAC), a key effector of the complement cascade that leads to cell lysis.[5] Specifically, optimized derivatives inhibit the deposition of C9, the final component of the MAC, without affecting the earlier steps of C3 and C4 deposition.[2][3] This suggests a mechanism of action that targets the terminal stages of complement activation.

Signaling Pathway

The complement system can be activated through three main pathways: the classical, lectin, and alternative pathways. All three converge at the cleavage of C3, leading to a cascade of events culminating in the formation of the MAC.

Complement_Pathway cluster_convergence Convergence cluster_amplification Amplification & Effector Function Classical Classical C3_Convertase C3 Convertase Classical->C3_Convertase Lectin Lectin Lectin->C3_Convertase Alternative Alternative Alternative->C3_Convertase C3a C3a (Inflammation) C3_Convertase->C3a C3b C3b (Opsonization) C3_Convertase->C3b C5_Convertase C5 Convertase C3b->C5_Convertase C5a C5a (Inflammation) C5_Convertase->C5a MAC Membrane Attack Complex (C5b-9) (Cell Lysis) C5_Convertase->MAC

Caption: The three pathways of complement activation converge to form the Membrane Attack Complex.

Structure-Activity Relationship (SAR)

SAR studies on 1-phenyl-3-(1-phenylethyl)urea derivatives have revealed key structural features for potent complement inhibition:

  • Stereochemistry: The (S)-configuration at the chiral center of the phenylethyl moiety is critical for activity. The (R)-enantiomer shows significantly weaker inhibition.[2]

  • Phenyl Ring Substitution: Electron-donating groups on the phenyl ring attached to the urea nitrogen enhance activity, while electron-withdrawing groups decrease it.[2]

  • Side Chains: The introduction of a five- or six-carbon alkyl chain on the dimethoxyphenyl moiety dramatically improves inhibitory activity, with IC50 values as low as 13 nM.[2][3]

CompoundModificationIC50 (nM)
Lead Compound Unsubstituted~50,000
7l Addition of a six-carbon chain13
7k Addition of a five-carbon chain20
Experimental Protocol: Hemolytic Assay for Complement Inhibition

This assay measures the ability of a compound to inhibit the lysis of antibody-sensitized sheep red blood cells (SRBCs) by the complement system.

Step-by-Step Protocol:

  • Preparation:

    • Prepare a suspension of antibody-sensitized SRBCs.

    • Prepare serial dilutions of the test compound in a suitable buffer (e.g., veronal-buffered saline).

    • Use a known complement inhibitor as a positive control and a vehicle control (e.g., DMSO) as a negative control.

  • Assay:

    • In a 96-well plate, add the diluted test compounds, controls, and a source of complement (e.g., normal human serum).

    • Add the SRBC suspension to each well.

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for complement-mediated lysis.

  • Data Analysis:

    • Centrifuge the plate to pellet the intact SRBCs.

    • Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 415 nm).

    • Calculate the percentage of hemolysis for each compound concentration relative to the 100% lysis control (water) and the 0% lysis control (buffer).

    • Determine the IC50 value of the test compound.

Therapeutic Application II: CRAC Channel Inhibition

Calcium Release-Activated Calcium (CRAC) channels are key players in calcium signaling, particularly in immune cells.[1] They are formed by the ORAI1 pore-forming subunit in the plasma membrane and the STIM1 calcium sensor in the endoplasmic reticulum.[1] Dysregulation of CRAC channels is implicated in autoimmune diseases and allergies, making them an attractive therapeutic target.[7]

Mechanism of Action: Blocking Store-Operated Calcium Entry

1-Phenyl-3-(1-phenylethyl)urea derivatives have been identified as novel inhibitors of CRAC channels, specifically targeting the ORAI1 subunit.[5] By blocking ORAI1, these compounds inhibit store-operated calcium entry (SOCE), a process critical for sustained calcium signaling and the activation of downstream pathways, such as the NFAT pathway, which is essential for T-cell activation and cytokine production.[8]

Signaling Pathway

The activation of CRAC channels is initiated by the depletion of calcium stores in the endoplasmic reticulum (ER). This triggers the STIM1 protein to translocate to ER-plasma membrane junctions, where it interacts with and activates ORAI1 channels, leading to an influx of extracellular calcium.

CRAC_Channel_Pathway cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol ORAI1 ORAI1 Channel Ca_Influx Ca2+ Influx ORAI1->Ca_Influx STIM1 STIM1 Sensor STIM1->ORAI1 activates Ca_Store Ca2+ Store Depletion Ca_Store->STIM1 senses Downstream Downstream Signaling (e.g., NFAT activation) Ca_Influx->Downstream

Caption: CRAC channel activation pathway leading to downstream signaling.

Structure-Activity Relationship (SAR)

Similar to complement inhibition, the SAR for CRAC channel inhibition by 1-phenyl-3-(1-phenylethyl)urea derivatives highlights several key features:

  • Stereochemistry: The (S)-configuration of the phenylethyl group is preferred for potent inhibition of calcium influx.

  • Phenyl Ring Substitution: Electron-donating groups on the phenyl ring of the urea moiety lead to more potent inhibitory activity compared to electron-withdrawing groups.[5]

  • Alkyl Substitution: An alkyl substituent on the α-position of the benzylic amine is essential for Ca2+ influx inhibition.[5]

CompoundR3 SubstitutionIC50 (µM) for Ca2+ influx
Parent Compound H3.25
Derivative A Electron-donating group< 3.25
Derivative B Electron-withdrawing group> 3.25
Experimental Protocol: Calcium Influx Assay

This assay measures the change in intracellular calcium concentration following the activation of CRAC channels.

Step-by-Step Protocol:

  • Cell Preparation and Dye Loading:

    • Seed cells (e.g., HEK293 cells stably co-expressing ORAI1 and STIM1) in a 96-well plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a calcium-free buffer.

  • Inhibitor Treatment:

    • Add serial dilutions of the test compound to the cells and incubate.

  • Store Depletion and Calcium Influx Measurement:

    • Induce depletion of intracellular calcium stores using a SERCA pump inhibitor like thapsigargin.

    • Add a solution containing calcium to the wells to initiate calcium influx through the CRAC channels.

    • Measure the fluorescence intensity over time using a plate reader.

  • Data Analysis:

    • Calculate the increase in fluorescence, which corresponds to the influx of calcium.

    • Determine the IC50 value of the test compound by plotting the inhibition of calcium influx against the compound concentration.

Preclinical Development Considerations

For any promising this compound derivative, a thorough preclinical evaluation is necessary to assess its potential as a therapeutic agent.[9] This involves a series of in vitro and in vivo studies to determine its pharmacokinetic and toxicological profile.

Pharmacokinetic Studies

Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.[10] Key parameters to evaluate include:

  • Bioavailability: The fraction of the administered dose that reaches systemic circulation.

  • Clearance: The rate at which the drug is removed from the body.

  • Volume of distribution: The extent to which the drug distributes into tissues.

  • Half-life: The time it takes for the drug concentration in the body to be reduced by half.

These studies are typically conducted in animal models (e.g., rodents and non-rodents) to predict the drug's behavior in humans.[11]

Toxicology Studies

Toxicology studies are performed to identify potential adverse effects of a drug candidate.[12][13] These studies include:

  • Acute toxicity studies: To determine the effects of a single high dose.

  • Repeat-dose toxicity studies: To evaluate the effects of long-term exposure.

  • Genotoxicity studies: To assess the potential for the drug to damage genetic material.

  • Safety pharmacology studies: To investigate the effects on major physiological systems (cardiovascular, respiratory, and central nervous systems).[14]

Preclinical_Workflow Lead_Opt Lead Optimization (SAR Studies) In_Vitro_PK In Vitro ADME/ Toxicology Lead_Opt->In_Vitro_PK In_Vivo_PK In Vivo PK (Rodent/Non-rodent) In_Vitro_PK->In_Vivo_PK Tox_Studies Toxicology Studies (GLP) In_Vivo_PK->Tox_Studies IND IND-Enabling Studies Tox_Studies->IND

Sources

An In-depth Technical Guide to the Physicochemical Properties of (S)-1-(1-phenylethyl)urea

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-1-(1-phenylethyl)urea is a chiral organic compound that has garnered significant interest within the fields of medicinal chemistry and materials science. As a derivative of urea, its structure incorporates a stereogenic center, which imparts specific three-dimensional characteristics crucial for its interaction with biological systems and its application in asymmetric synthesis. The unique hydrogen bonding capabilities of the urea moiety, combined with the steric and electronic properties of the chiral phenylethyl group, make this molecule a valuable building block and a subject of study for its potential therapeutic applications.[1] For instance, derivatives of 1-phenyl-3-(1-phenylethyl)urea have been identified as potent complement inhibitors, highlighting the importance of the S-configuration at the chiral center for biological activity.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. It is designed to be a vital resource for researchers, scientists, and drug development professionals, offering not only a compilation of known data but also detailed experimental protocols for the determination of these properties. The causality behind experimental choices is explained, and a framework for ensuring the scientific integrity of the obtained data is provided.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. These properties dictate its solubility, stability, and interaction with other molecules, which are critical parameters in drug design and material science.

Molecular Structure and Weight

The foundational characteristics of this compound are its molecular structure and weight.

PropertyValueSource
IUPAC Name N-[(1S)-1-phenylethyl]urea-
Molecular Formula C₉H₁₂N₂OPubChem
Molecular Weight 164.20 g/mol PubChem
CAS Number 25144-64-3ChemicalBook

Diagram: Molecular Structure of this compound

Caption: 2D structure of this compound highlighting the chiral center.

Melting Point
Solubility

Solubility is a key determinant of a drug candidate's bioavailability and is crucial for designing appropriate formulations. Qualitative information suggests that this compound can be crystallized from water or ethanol, indicating some degree of solubility in these protic solvents. For comparison, N-phenylurea is soluble in hot water and hot alcohol.[3] A systematic determination of its solubility in a range of pharmaceutically relevant solvents is essential for its development.

pKa

The acid dissociation constant (pKa) is a measure of the acidity or basicity of a compound and is vital for predicting its ionization state at different physiological pH values. The urea functional group is very weakly basic, with the pKa of the conjugate acid of urea itself being around 0.1. The primary amine precursor, (S)-(-)-α-phenylethylamine, has a pKa of approximately 9.83 for its conjugate acid. The urea moiety in this compound is not expected to be significantly protonated under physiological conditions.

Spectroscopic Properties

Spectroscopic data provides a fingerprint of a molecule, allowing for its identification and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules.

  • ¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the phenyl group (typically in the 7.2-7.4 ppm range), a quartet for the methine proton (CH) adjacent to the phenyl group and the NH group, a doublet for the methyl (CH₃) protons, and broad signals for the NH and NH₂ protons of the urea moiety. The chemical shifts of the NH protons are sensitive to solvent and concentration. The use of chiral solvating agents can lead to the splitting of signals for the enantiomers, allowing for the determination of enantiomeric excess.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon of the urea group (around 160 ppm), distinct signals for the aromatic carbons, and signals for the methine and methyl carbons of the phenylethyl group. Online prediction tools can provide estimated chemical shifts.[4]

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the following key absorption bands:

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-H (Urea)Stretching3400-3200 (often two bands)
C-H (Aromatic)Stretching3100-3000
C-H (Aliphatic)Stretching3000-2850
C=O (Urea, Amide I)Stretching~1680-1630
N-H (Urea, Amide II)Bending~1650-1550
C-N (Urea)Stretching~1400
C=C (Aromatic)Stretching~1600 and ~1475

The presence of strong C=O and N-H stretching bands is characteristic of the urea functionality.[5][6][7][8][9]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺ would be observed at m/z 164. Common fragmentation patterns for ureas involve cleavage of the C-N bonds.[10][11] The fragmentation of this compound would likely lead to the formation of ions corresponding to the phenylethyl cation and other fragments resulting from the breakdown of the urea moiety.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

A common and effective method for the synthesis of monosubstituted ureas is the reaction of a primary amine with an alkali metal cyanate in the presence of a weak acid.[12]

Reaction Scheme:

Synthesis_of_S-1-phenylethylurea cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product S-phenylethylamine (S)-(-)-α-Phenylethylamine Reaction S-phenylethylamine->Reaction Potassium_Cyanate Potassium Cyanate (KOCN) Potassium_Cyanate->Reaction Solvent Water/Acetic Acid Solvent->Reaction Temperature Heat Temperature->Reaction Product This compound Reaction->Product + KCl + H₂O

Caption: Synthesis of this compound from (S)-(-)-α-phenylethylamine.

Step-by-Step Protocol:

  • Dissolution of Amine: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (S)-(-)-α-phenylethylamine in a mixture of water and glacial acetic acid. The acid serves to protonate the amine and to generate isocyanic acid from the cyanate.

  • Addition of Cyanate: To the stirred solution, add a solution of potassium cyanate in water.

  • Reaction: Heat the reaction mixture to reflux for a specified period. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation of Product: Upon cooling, the this compound product often precipitates out of the solution. Collect the solid product by vacuum filtration.

  • Purification: Wash the crude product with cold water to remove any remaining inorganic salts. For higher purity, the product can be recrystallized from a suitable solvent system, such as aqueous ethanol.

  • Drying: Dry the purified product under vacuum to a constant weight.

Characterization Protocols

Diagram: Physicochemical Property Determination Workflow

Property_Determination_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization Synthesis Synthesis of this compound Purification Purification (Recrystallization) Synthesis->Purification Melting_Point Melting Point Determination Purification->Melting_Point Solubility Solubility Assessment Purification->Solubility pKa pKa Determination Purification->pKa Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Purification->Spectroscopy Chiral_Purity Chiral Purity (HPLC) Purification->Chiral_Purity

Caption: A typical workflow for the determination of physicochemical properties.

  • Melting Point Determination: A calibrated melting point apparatus should be used. A small amount of the dried, crystalline sample is packed into a capillary tube and heated at a slow, controlled rate. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded. A sharp melting range is indicative of high purity.

  • Solubility Determination: The equilibrium solubility of this compound can be determined in various solvents (e.g., water, ethanol, DMSO, buffers at different pH values) using the shake-flask method. A saturated solution is prepared by agitating an excess of the compound in the solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the filtered supernatant is then quantified by a suitable analytical method, such as HPLC-UV.

  • pKa Determination by Potentiometric Titration:

    • Sample Preparation: Prepare a solution of this compound of known concentration in a co-solvent system (e.g., water-methanol) if solubility in water is limited.

    • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH using a calibrated pH electrode.

    • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the Henderson-Hasselbalch equation or by identifying the pH at the half-equivalence point on the titration curve.

  • Spectroscopic Analysis:

    • NMR: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

    • FTIR: Prepare a sample as a KBr pellet or a thin film on a salt plate. Record the IR spectrum using an FTIR spectrometer.

    • MS: Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., electrospray ionization - ESI). Obtain the mass spectrum to determine the molecular weight and fragmentation pattern.

  • Chiral Purity Analysis by HPLC:

    • Column Selection: Utilize a chiral stationary phase (CSP) suitable for the separation of amine derivatives, such as a polysaccharide-based column.

    • Mobile Phase Optimization: Develop a mobile phase (e.g., a mixture of hexane and a polar modifier like isopropanol or ethanol) that provides good resolution between the (S) and (R) enantiomers.

    • Analysis: Inject a solution of the sample onto the chiral HPLC system and monitor the elution of the enantiomers using a UV detector. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.

Applications and Safety Considerations

Applications in Drug Discovery and Asymmetric Synthesis

The urea functional group is a key pharmacophore in many approved drugs due to its ability to form multiple hydrogen bonds with biological targets. The chiral nature of this compound makes it a particularly interesting scaffold for the development of stereoselective inhibitors. As previously mentioned, derivatives of this compound have shown promise as complement inhibitors, which are important in the treatment of various inflammatory and autoimmune diseases.[1] Furthermore, chiral ureas are utilized as organocatalysts and as chiral resolving agents in asymmetric synthesis.

Safety and Handling

As with any chemical compound, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a molecule with significant potential in both medicinal chemistry and synthetic organic chemistry. This technical guide has provided a detailed overview of its fundamental physicochemical properties, along with robust experimental protocols for their determination. By understanding and applying this knowledge, researchers and drug development professionals can better utilize this versatile chiral building block in their endeavors to create novel therapeutics and innovative chemical processes. The provided methodologies emphasize the importance of rigorous experimental design and data interpretation to ensure the scientific integrity of the results.

References

  • ChemSynthesis. (2025). N-phenylurea. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of urea. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra to determine the amine functional groups on urea. Retrieved from [Link]

  • PubMed. (2021). Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. Retrieved from [Link]

  • ChemBK. (n.d.). N-PHENYLUREA. Retrieved from [Link]

  • ResearchGate. (n.d.). General proposed fragmentation pathway of the protonated substituted urea. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) FTIR Spectrum of pure Urea. Retrieved from [Link]

  • Piasek, Z., & Urbański, T. (1962). The Infra-red Absorption Spectrum and Structure of Urea. Bulletin de l'Academie Polonaise des Sciences. Serie des Sciences Chimiques, 10, 113-120.
  • Scientific Reports. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Discovery and Structural Modification of 1-Phenyl-3-(1-phenylethyl)urea Derivatives as Inhibitors of Complement. ACS Medicinal Chemistry Letters, 3(5), 393–397.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0032619). Retrieved from [Link]

  • ResearchGate. (n.d.). Fragmentation reactions of thiourea- and urea-compounds examined by tandem MS-, energy-resolved CID experiments, and theory. Retrieved from [Link]

  • ResearchGate. (n.d.). -Mass spectrum of urea content. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Urea, phenyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • University of Alberta Libraries. (2019). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2021). The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and Antioxidant Properties. 12(5), 7052-7063.
  • PrepChem. (n.d.). Preparation of 1-phenylurea. Retrieved from [Link]

  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024).
  • Organic Syntheses. (n.d.). Arylureas I. Cyanate Method. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • ResearchGate. (2021). The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and Antioxidant Properties. Retrieved from [Link]

  • Spectroscopy Europe. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Retrieved from [Link]

  • Semantic Scholar. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Amine (+)-hydrogen tartrate salt - separates as white prismatic crystals. Retrieved from [Link]

  • SpectraBase. (n.d.). 1,1-Diethyl-3-phenylurea. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000294). Retrieved from [Link]

  • ResearchGate. (2000). Synthesis of 14C-labeled S-(-)-1-phenylethylamine and its application to the synthesis of [14C] CI1021, a potential antiemetic agent (1). Retrieved from [Link]

Sources

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of (S)-1-(1-phenylethyl)urea

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed, validated protocol for the synthesis of (S)-1-(1-phenylethyl)urea, a valuable chiral building block. Chiral ureas are significant motifs in medicinal chemistry, asymmetric catalysis, and materials science.[1][2] The described method is based on the nucleophilic addition of the primary chiral amine, (S)-1-phenylethylamine, to isocyanic acid generated in situ from potassium isocyanate. This protocol emphasizes safety, reproducibility, and high purity of the final product, making it suitable for researchers in academic and industrial drug development settings. We provide in-depth explanations for experimental choices, detailed characterization methods, and troubleshooting guidance to ensure successful execution.

Introduction and Scientific Background

Urea derivatives constitute a cornerstone of modern organic and medicinal chemistry, with many exhibiting potent biological activities. The synthesis of enantiomerically pure ureas is of particular importance, as the stereochemistry often dictates pharmacological efficacy and target specificity.[3] The target molecule, this compound, serves not only as a potential pharmacophore but also as a chiral resolving agent or a precursor for more complex chiral ligands.

The most direct and reliable method for synthesizing monosubstituted ureas is the reaction of a primary amine with an isocyanate.[4] This protocol utilizes a classic and efficient approach where isocyanic acid (HNCO) is generated in situ from the reaction of potassium isocyanate (KCNO) with a mineral acid. The highly reactive isocyanic acid is immediately trapped by the nucleophilic (S)-1-phenylethylamine present in the reaction mixture to form the desired urea product. This method avoids the handling of volatile and toxic isocyanates directly and typically results in a clean reaction where the product precipitates from the aqueous medium, simplifying purification.[5][6]

Reaction Mechanism and Experimental Rationale

The synthesis proceeds via a two-step, one-pot process. First, potassium isocyanate is protonated by hydrochloric acid to generate isocyanic acid. Concurrently, the (S)-1-phenylethylamine is protonated to form its corresponding ammonium chloride salt. The free amine, in equilibrium, then acts as a nucleophile, attacking the electrophilic carbonyl carbon of isocyanic acid. A subsequent proton transfer yields the final, stable urea product.

The rationale for this specific procedure is based on several key principles:

  • In Situ Generation: Generating isocyanic acid in situ mitigates the risks associated with handling the unstable and hazardous free acid.

  • Reaction Control: The initial cooling of the amine solution helps to manage the exothermicity of the acid-base neutralization reaction. Slow addition of the isocyanate solution ensures that the concentration of reactive isocyanic acid remains low, preventing potential side reactions.

  • Product Precipitation: The desired urea product has low solubility in the aqueous reaction medium, causing it to precipitate upon formation. This provides a powerful driving force for the reaction to proceed to completion and greatly simplifies the initial purification.[5]

Caption: Reaction mechanism for urea synthesis.

Materials and Equipment

Reagents
ReagentCAS No.Molecular Weight ( g/mol )QuantityMolesEquivalentsSupplier
(S)-(-)-1-Phenylethylamine2627-86-3121.185.00 g (5.2 mL)41.26 mmol1.0Sigma-Aldrich
Potassium isocyanate590-28-381.124.00 g49.31 mmol1.2Fisher Scientific
Hydrochloric Acid (conc., 37%)7647-01-036.464.1 mL49.5 mmol1.2VWR
Deionized Water7732-18-518.02~150 mL--In-house
Ethanol (95%)64-17-546.07As needed for recrystallization---
Equipment
  • 250 mL Erlenmeyer flask or beaker

  • 100 mL beaker

  • Magnetic stirrer and stir bar

  • Ice bath

  • 50 mL dropping funnel or graduated cylinder

  • Büchner funnel and filter flask assembly

  • Vacuum source

  • pH paper

  • Standard laboratory glassware (graduated cylinders, beakers)

  • Rotary evaporator (optional, for recrystallization)

Safety Precautions

This protocol involves hazardous materials and must be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

  • (S)-(-)-1-Phenylethylamine: Corrosive. Causes severe skin burns and eye damage.[7] Toxic in contact with skin and harmful if swallowed.[8] Avoid inhalation of vapors.

  • Potassium Isocyanate: Harmful if swallowed.[9] Causes serious eye irritation.[10] Avoid generating dust.

  • Concentrated Hydrochloric Acid: Highly corrosive and toxic. Causes severe burns to skin, eyes, and respiratory tract. Handle with extreme care.

  • PPE Requirement: Wear a lab coat, chemical safety goggles, and nitrile gloves at all times.[7] Ensure eyewash stations and safety showers are accessible.[10]

Detailed Experimental Protocol

G Experimental Workflow start Start prep_amine Prepare Amine Solution (S)-1-phenylethylamine, water, HCl in 250 mL flask. Cool in ice bath. start->prep_amine prep_kcno Prepare Isocyanate Solution Dissolve KCNO in deionized water in 100 mL beaker. start->prep_kcno addition Slowly Add KCNO Solution Add dropwise to the cold, stirring amine solution over 15-20 min. prep_amine->addition prep_kcno->addition reaction Stir at Room Temperature Remove ice bath and stir for 1 hour. Precipitate forms. addition->reaction filtration Isolate Product Collect solid by vacuum filtration using a Büchner funnel. reaction->filtration wash Wash Solid Wash with two portions of cold deionized water. filtration->wash dry Dry the Product Dry the solid in a vacuum oven or air dry to constant weight. wash->dry purify Purify (Recrystallization) Dissolve crude product in minimal hot ethanol. Add water until cloudy. Cool to form crystals. dry->purify characterize Characterize Final Product Obtain MP, NMR, IR, MS, and Chiral HPLC data. purify->characterize end End characterize->end

Sources

Application Notes & Protocols for the Synthesis of Phenylethylurea Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This guide provides a detailed and scientifically grounded protocol for the synthesis of phenylethylurea analogs. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities.[1] This document moves beyond a simple recitation of steps to offer a comprehensive understanding of the experimental choices, safety considerations, and characterization techniques essential for the successful synthesis and validation of these molecules. The primary synthetic route detailed herein involves the reaction of a substituted phenethylamine with an appropriate isocyanate, a robust and widely applicable method.

Introduction: The Significance of the Phenylethylurea Scaffold

The phenylethylurea moiety is a key pharmacophore found in a variety of biologically active compounds. The structure combines a phenethylamine backbone, a precursor for neurotransmitters like dopamine, with a urea functional group that can act as a rigid structural element and a hydrogen bond donor-acceptor. This combination allows for potent interactions with various biological targets, leading to applications in areas such as anticancer and antioxidant agents. The ability to readily synthesize a diverse library of analogs by varying the substitution on both the phenethyl and urea components makes this a valuable scaffold for structure-activity relationship (SAR) studies in drug discovery.[2]

General Reaction Scheme

The most common and straightforward synthesis of phenylethylurea analogs involves the nucleophilic addition of a primary amine (phenethylamine) to an isocyanate. This reaction is typically high-yielding and proceeds under mild conditions.

Scheme 1: General Synthesis of Phenylethylurea Analogs R1 represents substituents on the phenethyl ring, and R2 represents the substituent on the isocyanate.

An alternative, isocyanate-free approach involves the reaction of the amine with a carbonylating agent like 1,1'-carbonyldiimidazole (CDI) to form an intermediate that then reacts with a second amine.[3] While effective, this guide will focus on the more direct amine-isocyanate reaction. Greener synthetic protocols using water as a solvent have also been developed, highlighting the versatility of this reaction.

Detailed Experimental Protocol

This protocol describes the synthesis of a representative phenylethylurea analog, 1-phenethyl-3-(p-tolyl)urea. The principles and steps can be adapted for a wide range of analogs by selecting the appropriate starting materials.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
PhenethylamineReagentSigma-AldrichOr other suitable supplier.
p-Tolyl isocyanateReagentSigma-AldrichIsocyanates are toxic and moisture-sensitive.[4][5][6][7]
Dichloromethane (DCM)AnhydrousAcros OrganicsEnsure the solvent is dry.
HexanesACS GradeFisher ScientificFor recrystallization.
Ethyl AcetateACS GradeFisher ScientificFor recrystallization.
Round-bottom flask--Appropriate size for the reaction scale.
Magnetic stirrer & stir bar---
Addition funnel--For controlled addition of reagents.
Buchner funnel & filter paper--For product isolation.
Experimental Workflow Diagram

Synthesis_Workflow reagents 1. Prepare Reagents - Dissolve phenethylamine in anhydrous DCM - Prepare p-tolyl isocyanate solution reaction 2. Reaction Setup - Add phenethylamine solution to flask - Place under inert atmosphere (N2) reagents->reaction Charge Reactor addition 3. Reagent Addition - Add isocyanate solution dropwise at 0°C - Stir at room temperature reaction->addition Cool monitoring 4. Monitor Reaction - Use Thin Layer Chromatography (TLC) - Check for consumption of starting materials addition->monitoring Stir workup 5. Workup - Filter the precipitate - Wash with cold solvent monitoring->workup Reaction Complete purification 6. Purification - Recrystallize from EtOAc/Hexane workup->purification Crude Product characterization 7. Characterization - Obtain NMR, IR, and Mass Spec data purification->characterization Pure Product

Caption: Overall workflow for the synthesis of phenylethylurea analogs.

Step-by-Step Synthesis Procedure
  • Preparation: In a 100 mL round-bottom flask, dissolve phenethylamine (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.2 M solution).

    • Rationale: Anhydrous solvent is crucial as isocyanates readily react with water to form unwanted symmetrical urea byproducts.

  • Reaction Setup: Place the flask in an ice bath and begin stirring. If the amine salt (e.g., hydrochloride) is used, a base like triethylamine (Et3N) must be added to liberate the free amine.

  • Addition of Isocyanate: In a separate flask, dissolve p-tolyl isocyanate (1.0 eq) in a small amount of anhydrous DCM. Transfer this solution to an addition funnel.

  • Reaction: Add the isocyanate solution dropwise to the stirred phenethylamine solution over 15-20 minutes, ensuring the temperature remains low.

    • Rationale: The reaction is exothermic. Slow, cooled addition prevents side reactions and ensures better control.

  • Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC). A new spot corresponding to the urea product should appear, and the starting material spots should diminish.

Workup and Purification
  • Isolation: As the reaction proceeds, the phenylethylurea product will often precipitate out of the DCM solution. If a precipitate has formed, collect the solid by vacuum filtration using a Buchner funnel.[3]

  • Washing: Wash the collected solid with a small amount of cold DCM or hexanes to remove any unreacted starting materials.[3]

  • Purification: The crude product can be further purified by recrystallization. A common solvent system is ethyl acetate/hexanes.[3] Dissolve the crude solid in a minimal amount of hot ethyl acetate and then add hexanes until the solution becomes cloudy. Allow it to cool slowly to room temperature, then in an ice bath, to form pure crystals.

    • Rationale: Recrystallization is an effective method for purifying solid organic compounds, separating the desired product from soluble impurities.[8][9] Other purification techniques for urea derivatives include flash column chromatography and selective extraction.[8][10][11]

Characterization of Phenylethylurea Analogs

Confirming the structure and purity of the synthesized analog is a critical step. Standard spectroscopic techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination.[12][13]

  • ¹H NMR:

    • Urea N-H Protons: Expect two distinct signals (or broad singlets) in the region of 4.5-8.0 ppm, corresponding to the two N-H protons.[3][14]

    • Aromatic Protons: Signals for the protons on the phenethyl and tolyl rings will appear in the aromatic region (~7.0-7.5 ppm).

    • Aliphatic Protons: The -CH2-CH2- protons of the phenethyl group will appear as multiplets further upfield, typically between 2.8 and 3.6 ppm.[3]

  • ¹³C NMR:

    • Carbonyl Carbon: A characteristic peak for the urea carbonyl carbon (C=O) will be observed downfield, typically around 155-160 ppm.[3][14]

    • Aromatic & Aliphatic Carbons: Other carbon signals will appear in their expected regions.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups.

  • N-H Stretch: A sharp to broad peak around 3300-3350 cm⁻¹ indicates the N-H bonds of the urea.

  • C=O Stretch: A strong, sharp absorption band around 1620-1660 cm⁻¹ is characteristic of the urea carbonyl group.[3]

  • Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized compound.[14]

Critical Safety Precautions: Handling Isocyanates

Isocyanates are potent respiratory and skin sensitizers and are suspected carcinogens.[4][6][7] Strict adherence to safety protocols is mandatory.

  • Engineering Controls: All work with isocyanates must be conducted in a certified chemical fume hood with sufficient ventilation to keep exposure below established limits.[5][6]

  • Personal Protective Equipment (PPE):

    • Gloves: Use chemically resistant gloves (e.g., nitrile or butyl rubber). Thin latex gloves are not suitable.[4]

    • Eye Protection: Chemical splash goggles and a full-face shield are required.[5][6]

    • Lab Coat/Apron: A chemically resistant lab coat or apron should be worn.

    • Respirator: For operations with a higher risk of aerosolization (like spray applications), a supplied-air respirator is necessary.[4]

  • Handling and Storage: Store isocyanates in tightly sealed containers in a cool, dry place, away from moisture. Check Safety Data Sheets (SDS) for all chemicals before use.[4][6]

  • Waste Disposal: Dispose of all isocyanate-containing waste according to institutional and local regulations for hazardous chemical waste.

Isocyanate Safety Workflow

Safety_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don PPE (Gloves, Goggles, Coat) prep_sds->prep_ppe prep_hood Verify Fume Hood Function prep_ppe->prep_hood handle_weigh Weigh/Measure in Hood prep_hood->handle_weigh handle_transfer Keep Containers Sealed handle_weigh->handle_transfer cleanup_decon Decontaminate Glassware handle_transfer->cleanup_decon cleanup_waste Dispose of Waste (Hazardous) cleanup_decon->cleanup_waste cleanup_wash Wash Hands Thoroughly cleanup_waste->cleanup_wash

Caption: Mandatory safety workflow for handling isocyanates.

Conclusion

The synthesis of phenylethylurea analogs via the reaction of phenethylamines and isocyanates is a robust and versatile method for generating compound libraries for drug discovery and chemical biology. Success hinges on careful experimental execution, particularly the use of anhydrous conditions and strict adherence to safety protocols for handling hazardous reagents. Proper characterization using modern spectroscopic techniques is essential to validate the structure and purity of the final products. This guide provides the foundational knowledge and practical steps for researchers to confidently undertake these syntheses.

References

  • GUIDE TO HANDLING ISOCYANATES. Safe Work Australia. [Link]

  • 5 Ways to Protect Yourself From Isocyanate Exposure. Lakeland Industries. [Link]

  • Isocyanates technical fact sheet. SafeWork NSW. [Link]

  • Isocyanates: Working Safely. California Department of Public Health (CDPH). [Link]

  • The Risks of Isocyanates and Staying Safe. DOD Technologies. [Link]

  • Manufacture and purification of urea derivatives.
  • Process for the preparation of urea derivatives.
  • How to purify the urea bought from market to pure urea? ResearchGate. [Link]

  • Discovery and Structural Modification of 1-Phenyl-3-(1-phenylethyl)urea Derivatives as Inhibitors of Complement. ACS Medicinal Chemistry Letters. [Link]

  • Purification of urea.
  • The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and. Biointerface Research in Applied Chemistry. [Link]

  • Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry. [Link]

  • Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. Molecules. [Link]

  • Synthesis, characterization, and biological evaluations of substituted phenethylamine-based urea as anticancer and antioxidant agents. Monatshefte für Chemie - Chemical Monthly. [Link]

  • Design and Synthesis of New Acyl Urea Analogs as Potential σ1R Ligands. Molecules. [Link]

  • Process for preparing certain phenyl urea compounds.
  • An efficient and greener protocol towards synthesis of unsymmetrical N,N′-biphenyl urea. Arabian Journal of Chemistry. [Link]

  • IMPROVED ONE-POT SYNTHESIS OF 1-(2-PHENETHYL)-4-PIPERIDONE DIRECTLY FROM PHENETHYL AMINE AND METHYL ACRYLATE. Semantic Scholar. [Link]

  • One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Beilstein Journal of Organic Chemistry. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • A Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol as a Chiral Sensor for the Determination of the Absolute Configuration of N-3,5-Dinitrobenzoyl Derivatives of Amino Acids. Molecules. [Link]

  • Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor. Methods in Enzymology. [Link]

Sources

Application Notes and Protocols: High-Throughput Screening Assays for Complement Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Complement System as a Therapeutic Target

The complement system, a cornerstone of innate immunity, is a complex cascade of over 40 proteins that acts as a first line of defense against pathogens and plays a crucial role in immune surveillance and regulation.[1][2] Activation of this system occurs through three primary pathways: the classical, alternative, and lectin pathways, all of which converge to cleave the central component, C3.[2][3][4] This event triggers a powerful amplification loop, culminating in the formation of the membrane attack complex (MAC), which lyses target cells, and the release of potent inflammatory mediators (anaphylatoxins) like C3a and C5a.[3][5]

While essential for host defense, dysregulation or excessive activation of the complement cascade is a key driver in the pathophysiology of a wide range of diseases, including autoimmune disorders, chronic inflammation, and ischemia-reperfusion injury.[6][7] Consequently, the complement system has emerged as a high-value target for therapeutic intervention.[1] The development of small molecules and biologics that can precisely inhibit specific steps of this cascade holds immense promise. High-throughput screening (HTS) provides the technological framework to interrogate large compound libraries efficiently, making it an indispensable tool in the discovery of novel complement inhibitors.[8]

This guide provides a detailed overview of the principles, protocols, and validation strategies for the most common HTS assays used to identify and characterize inhibitors of the complement system.

Section 1: Fundamentals of Complement HTS Assay Design

A successful HTS campaign relies on robust, reproducible, and scalable assays. Before embarking on a large-scale screen, it is critical to establish a validated assay protocol.

Key Principles and Assay Formats

Complement activation assays for HTS are typically performed in 96-, 384-, or even 1536-well microplate formats.[8] The choice of format depends on the specific assay readout, available instrumentation, and desired throughput. Common assay formats include:

  • Hemolytic Assays: The traditional gold standard, these assays measure the lysis of antibody-sensitized erythrocytes (for the classical pathway) or rabbit erythrocytes (for the alternative pathway) as a functional readout of the entire complement cascade leading to MAC formation.[5][9][10]

  • Enzyme-Linked Immunosorbent Assays (ELISA): These assays quantify the deposition of specific complement activation products (e.g., C4d, Bb, C3b, or the terminal C5b-9 complex) on a coated surface, providing a pathway-specific readout.[11][12][13] ELISA-based methods often offer higher throughput and reproducibility compared to hemolytic assays.[14]

  • Cell-Based Assays: These assays utilize engineered cell lines that report on the activation of specific complement components or receptors, such as the C5a receptor.[15][16] They can provide a more physiologically relevant context for inhibitor activity.[16]

Controls and Validation Metrics

Rigorous assay validation is paramount to ensure the quality and reliability of screening data.[17][18]

Essential Controls:

  • Positive Control (Maximal Activation): Normal Human Serum (NHS) in a buffer that supports complement activation. This represents 0% inhibition.

  • Negative Control (No Activation): Heat-inactivated serum or serum treated with a broad-spectrum complement inhibitor like EDTA. This represents 100% inhibition.

  • Solvent Control: The highest concentration of the compound solvent (e.g., DMSO) to be used in the screen, to assess its effect on the assay.[17]

Key Validation Parameter: The Z'-Factor

The Z'-factor (Z-prime) is a statistical parameter used to quantify the quality of an HTS assay.[19][20][21] It measures the separation between the positive and negative control signals relative to their variability.

The formula for Z'-factor is: Z' = 1 - [3 * (σp + σn)] / |μp - μn|

Where:

  • μp = mean of the positive control

  • μn = mean of the negative control

  • σp = standard deviation of the positive control

  • σn = standard deviation of the negative control

Z'-Factor ValueAssay QualityInterpretation
> 0.5ExcellentA large separation between controls with low variability. Highly suitable for HTS.[21][22][23]
0 to 0.5MarginalThe assay may be acceptable but could benefit from optimization.[21][22][23]
< 0UnacceptableSignificant overlap between control signals; the assay is not reliable for screening.[22][23]

An HTS assay is generally considered robust and reliable when it consistently yields a Z'-factor of 0.5 or greater.[6][19]

Section 2: Assays for the Classical Pathway (CP)

The classical pathway is typically initiated by the binding of C1q to antigen-antibody complexes.[3][24] HTS assays for this pathway often use sensitized erythrocytes or plates coated with immunoglobulins to trigger activation.

Diagram: The Three Pathways of Complement Activation

ComplementPathways cluster_CP Classical Pathway cluster_LP Lectin Pathway cluster_AP Alternative Pathway cluster_Common Common Pathway CP_Start Antibody-Antigen Complexes C1 C1q, C1r, C1s CP_Start->C1 C4C2 C4, C2 C1->C4C2 CP_C3_Convertase C4b2a (C3 Convertase) C4C2->CP_C3_Convertase C3_Cleavage C3 Cleavage CP_C3_Convertase->C3_Cleavage LP_Start Microbial Carbohydrates MBL MBL/Ficolins MASPs LP_Start->MBL LP_C4C2 C4, C2 MBL->LP_C4C2 LP_C3_Convertase C4b2a (C3 Convertase) LP_C4C2->LP_C3_Convertase LP_C3_Convertase->C3_Cleavage AP_Start Spontaneous C3 Hydrolysis FactorB_D Factor B, Factor D AP_Start->FactorB_D AP_C3_Convertase C3bBb (C3 Convertase) FactorB_D->AP_C3_Convertase AP_C3_Convertase->C3_Cleavage C5_Convertase C5 Convertase Formation C3_Cleavage->C5_Convertase Amplification Amplification Loop C3_Cleavage->Amplification C5_Cleavage C5 Cleavage (C5a, C5b) C5_Convertase->C5_Cleavage MAC C5b-9 Membrane Attack Complex (MAC) C5_Cleavage->MAC Amplification->AP_C3_Convertase

Caption: Simplified overview of the three complement activation pathways.

Protocol 2.1: CP Hemolytic Assay

Principle: This assay measures the ability of complement in a serum sample to lyse antibody-sensitized sheep erythrocytes (EAs).[5] Intact erythrocytes scatter light, while lysed cells do not. The decrease in optical density (OD) at a wavelength like 650-700 nm is proportional to the degree of hemolysis and, therefore, complement activity. Inhibitors will prevent lysis, resulting in a higher OD reading.

Materials:

  • Sheep Red Blood Cells (SRBCs)

  • Hemolysin (anti-sheep erythrocyte antibody)

  • Normal Human Serum (NHS) as complement source

  • Gelatin Veronal Buffer with Ca²⁺ and Mg²⁺ (GVB++)

  • EDTA solution (e.g., 0.5 M)

  • 384-well microplates (clear, flat-bottom)

  • Test compounds solubilized in DMSO

Methodology:

  • Preparation of Antibody-Sensitized Erythrocytes (EAs):

    • Wash SRBCs 3 times with GVB++.

    • Resuspend to a concentration of 1x10⁹ cells/mL.

    • Add an optimal concentration of hemolysin and incubate at 37°C for 30 minutes.

    • Wash the now-sensitized cells (EAs) and resuspend in GVB++ to 1.5x10⁸ cells/mL.

  • Assay Plate Setup:

    • Add 1 µL of test compound or control (DMSO) to appropriate wells.

    • Add 25 µL of NHS diluted in GVB++ to all wells except the 100% lysis control. The optimal dilution must be determined empirically (typically 1:80 to 1:120) to be on the linear portion of the dose-response curve.

    • Positive Control (0% Inhibition): Wells with DMSO + NHS.

    • Negative Control (100% Inhibition): Wells with a known inhibitor (e.g., 10 mM final concentration of EDTA) + NHS.

    • 100% Lysis Control: Wells with water instead of NHS.

    • 0% Lysis Control (Cell Blank): Wells with buffer instead of NHS.

  • Incubation:

    • Incubate the plate at 37°C for 30 minutes to allow inhibitors to interact with complement components.

  • Initiation of Hemolysis:

    • Add 25 µL of the prepared EA suspension to all wells.

  • Second Incubation and Readout:

    • Incubate the plate at 37°C for 60 minutes with gentle shaking.

    • Measure the optical density (OD) at 650 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of inhibition for each well using the following formula: % Inhibition = 100 * (OD_sample - OD_pos_ctrl) / (OD_neg_ctrl - OD_pos_ctrl)

  • Plot % Inhibition versus compound concentration to determine IC₅₀ values for active compounds.

Section 3: Assays for the Alternative Pathway (AP)

The alternative pathway is a critical component of innate immunity that can be activated spontaneously or by foreign surfaces in the absence of antibodies.[7][10] HTS assays for the AP often use rabbit erythrocytes, which are potent activators of this pathway.

Protocol 3.1: AP Hemolytic Assay

Principle: This assay is analogous to the CP hemolytic assay but uses unsensitized rabbit erythrocytes (Er), which activate the AP. The buffer used is specifically formulated with Mg²⁺ and EGTA to chelate Ca²⁺, thereby blocking the classical and lectin pathways while permitting AP activation.[10]

Materials:

  • Rabbit Red Blood Cells (Er)

  • Normal Human Serum (NHS)

  • Magnesium-EGTA Buffer (Mg²⁺-GVB-EGTA)

  • EDTA solution

  • 384-well microplates

  • Test compounds

Methodology:

  • Preparation of Rabbit Erythrocytes (Er):

    • Wash Er 3 times with Mg²⁺-GVB-EGTA buffer.

    • Resuspend in the same buffer to a final concentration of 1.5x10⁸ cells/mL.

  • Assay Plate Setup:

    • Add 1 µL of test compound or control to wells.

    • Add 25 µL of NHS diluted in Mg²⁺-GVB-EGTA buffer to all wells except the 100% lysis control. The optimal dilution must be determined empirically.

    • Controls: Set up positive, negative, 100% lysis, and 0% lysis controls as described in Protocol 2.1.

  • Incubation:

    • Incubate at 37°C for 30 minutes.

  • Initiation of Hemolysis:

    • Add 25 µL of the prepared Er suspension to all wells.

  • Second Incubation and Readout:

    • Incubate at 37°C for 60 minutes with gentle shaking.

    • Read OD at 650 nm.

Data Analysis:

  • Calculate % Inhibition and IC₅₀ values as described in Protocol 2.1.

Diagram: HTS Hemolytic Assay Workflow

HemolyticWorkflow cluster_prep Preparation cluster_plate Plate Setup (384-well) cluster_readout Readout & Analysis Prep_Cells Prepare Erythrocytes (Sensitized Sheep or Rabbit) Add_Cells 4. Add 25µL Erythrocytes Prep_Cells->Add_Cells Prep_Reagents Dilute NHS & Controls Add_NHS 2. Add 25µL Diluted NHS Prep_Reagents->Add_NHS Add_Cmpd 1. Dispense 1µL Compound/Control Add_Cmpd->Add_NHS Incubate1 3. Incubate 30 min at 37°C Add_NHS->Incubate1 Incubate1->Add_Cells Incubate2 5. Incubate 60 min at 37°C Add_Cells->Incubate2 Read_OD Measure OD @ 650nm Incubate2->Read_OD Calculate Calculate % Inhibition Read_OD->Calculate IC50 Determine IC50 Calculate->IC50

Caption: General workflow for a high-throughput hemolytic assay.

Section 4: ELISA-Based Assays

ELISA-based formats offer a robust and highly automatable alternative to hemolytic assays. They measure the deposition of specific pathway products, allowing for targeted screening against different points in the cascade.

Protocol 4.1: Lectin Pathway (LP) C4d Deposition Assay

Principle: The lectin pathway is initiated when mannan-binding lectin (MBL) or ficolins bind to carbohydrate patterns on microbial surfaces.[25] This assay uses microplates coated with mannan, which captures MBL from the serum sample, initiating the LP cascade and leading to the cleavage of C4 and deposition of C4d. Deposited C4d is then detected with a specific antibody.

Materials:

  • Mannan-coated 96- or 384-well microplates

  • Normal Human Serum (NHS)

  • Sample Dilution Buffer

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Anti-C4d antibody, HRP-conjugated

  • TMB Substrate

  • Stop Solution (e.g., 1 M H₂SO₄)

  • Test compounds

Methodology:

  • Plate Setup and Incubation:

    • Add test compounds and controls to appropriate wells.

    • Add NHS, diluted in Sample Dilution Buffer, to the mannan-coated wells.

    • Incubate for 60 minutes at 37°C to allow for LP activation and C4d deposition.

  • Washing:

    • Wash the plates 3-4 times with Wash Buffer to remove unbound serum components.

  • Detection:

    • Add the HRP-conjugated anti-C4d antibody to each well.

    • Incubate for 60 minutes at room temperature.

  • Second Washing:

    • Wash the plates 3-4 times with Wash Buffer.

  • Signal Development:

    • Add TMB Substrate to each well and incubate in the dark for 15-30 minutes.

    • Add Stop Solution to quench the reaction.

  • Readout:

    • Measure the absorbance at 450 nm.

Data Analysis:

  • A lower OD450 reading indicates inhibition of the lectin pathway. Calculate % Inhibition and IC₅₀ values similarly to the hemolytic assays, adjusting the formula for a signal-decrease assay.

Section 5: Cell-Based and Downstream Assays

Beyond pathway-specific activation, it is often desirable to screen for inhibitors of downstream events, such as the activity of anaphylatoxins or the formation of MAC.

  • C5a Receptor (C5aR1) Assays: These are typically cell-based functional assays.[15] Engineered cell lines expressing C5aR1 and a reporter gene (e.g., luciferase or β-galactosidase) are used.[15] When C5a, generated by complement activation, binds to its receptor, it triggers a signaling cascade that results in reporter gene expression. Inhibitors of C5a generation or C5aR1 antagonists will reduce the reporter signal.

  • MAC Formation Assays: These assays, often in an ELISA format, measure the terminal step of the complement cascade. An activating surface (e.g., coated with IgM for CP or LPS for AP) is used to initiate complement activation, and a specific antibody that recognizes a neoepitope on the assembled C5b-9 complex is used for detection.[12]

Conclusion

The selection of an HTS assay for complement inhibitor discovery depends on the specific target within the complement cascade, desired throughput, and available resources. Hemolytic assays provide a comprehensive functional readout of the entire cascade, while ELISA-based and cell-based assays offer pathway-specific and target-specific information with higher throughput and reproducibility. Rigorous assay development and validation, particularly the consistent achievement of a Z'-factor >0.5, are critical for the success of any screening campaign. The protocols outlined in this guide provide a solid foundation for researchers to establish robust and reliable HTS platforms to identify the next generation of complement-modulating therapeutics.

References

  • Zhang JH, Chung TD, Oldenburg KR. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. (Source not directly found, but concept is widely cited)
  • Svar Life Science. Cell-based complement assays. [Link]

  • Creative Biolabs. Cell-based Complement Activity Assay. [Link]

  • BIT 479/579 High-throughput Discovery. Z-factors. [Link]

  • GraphPad. Calculating a Z-factor to assess the quality of a screening assay. [Link]

  • BMG LABTECH. The Z prime value (Z´). [Link]

  • On HTS. Z-factor. [Link]

  • Creative Biolabs. Complement Inhibitor Validation. [Link]

  • He, S., et al. (2018). Identification of complement inhibitory activities of two chemotherapeutic agents using a high-throughput cell imaging-based screening assay. Scientific Reports, 8(1), 9178. [Link]

  • Svar Life Science. Pig Lectin Complement Pathway Assay HIT431. [Link]

  • Svar Life Science. Complement System Solutions - Functional and biomarker assays. [Link]

  • Baj-Krzyworzeka, M., et al. (2024). A Cell-Based Assay to Measure the Activity of the Complement Convertases. Kidney International Reports, 9(7), 1957-1968. [Link]

  • Hycult Biotech. Classical Complement Pathway, Human, Assay. [Link]

  • ResearchGate. (PDF) Hemolytic complement activity assay in microtitration plates. [Link]

  • ATZ labs. HIT410 Rat Classical Complement Pathway Assay. [Link]

  • Bio-Connect.nl. ELISAs for complement-dependent cytotoxicity testing. [Link]

  • Creative Biolabs. Classical Pathway of Complement Analysis Protocol. [Link]

  • Creative Biolabs. Alternative Pathway of Complement Analysis Protocol. [Link]

  • Sittampalam, GS., et al. (2012). HTS Assay Validation. In: Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Creative Biolabs. Haemolysis Inhibition Assay. [Link]

  • Hycult Biotech. Alternative Complement Pathway, Human, Assay. [Link]

  • Hycult Biotech. Lectin Complement Pathway, Human, Assay. [Link]

  • Klos, A., et al. (2014). Evaluation of complement function by ELISA. Methods in Molecular Biology, 1100, 11-23. [Link]

  • Creative Biolabs. Alternative Pathway of Hemolytic Assay Protocol. [Link]

  • National Cancer Institute. Qualitative Analysis of Total Complement Activation by Western Blot. [Link]

  • Hycult Biotech. Lectin Complement Pathway, Mouse, Assay. [Link]

  • Hycult Biotech. New Human Complement Pathway Assays. [Link]

  • ResearchGate. Validation of primary HTS hits Candidate LYPLAL1 inhibitors and... [Link]

  • Creative Biolabs. Classical Complement Pathway Introduction. [Link]

  • Hycult Biotech. Alternative Complement Pathway, Mouse, Assay. [Link]

  • Moghimi, S. M., et al. (2011). Application of a hemolysis assay for analysis of complement activation by perfluorocarbon nanoparticles. Journal of Controlled Release, 154(1), 108-110. [Link]

  • Jooste, C., et al. (2021). Towards the validation of high-throughput sequencing (HTS) for routine plant virus diagnostics: measurement of variation linked to HTS detection of citrus viruses and viroids. Virology Journal, 18(1), 133. [Link]

  • IBL-America. Functional Complement Assays | Complement Activation Assay Kits. [Link]

  • Gavriilaki, E., et al. (2019). Ex vivo assays to detect complement activation in complementopathies. Transfusion and Apheresis Science, 58(4), 438-444. [Link]

  • Assay Genie. (2023). Alternative Complement Pathway: Activation, Regulation, and Significance. [Link]

  • Sittampalam, G. S., & Kahl, S. D. (1998). A review of high-throughput screening approaches for drug discovery. Journal of biomolecular screening, 3(4), 211-221. (Source not directly found, but provides historical context).
  • Kimura, Y., et al. (2010). High throughput screening of small molecule inhibitors of human alternative pathway complement. Journal of Biomolecular Screening, 15(7), 804-811. [Link]

  • Shah, F., et al. (2010). Complementarity Between a Docking and a High-Throughput Screen in Discovering New Cruzain Inhibitors. Journal of Medicinal Chemistry, 53(11), 4381-4391. [Link]

  • Chen, C. Z., et al. (2021). A high throughput screening assay for inhibitors of SARS-CoV-2 pseudotyped particle entry. SLAS Discovery, 26(6), 794-804. [Link]

Sources

Application Notes and Protocols: Unraveling CRAC Channel Inhibition with Patch-Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of CRAC Channels in Cellular Signaling and Disease

Calcium (Ca²⁺) is a ubiquitous second messenger that governs a vast array of cellular processes, from gene expression and proliferation to apoptosis.[1] A key mechanism for elevating intracellular Ca²⁺ is through store-operated Ca²⁺ entry (SOCE), a process initiated by the depletion of Ca²⁺ from the endoplasmic reticulum (ER).[1][2] The archetypal channel responsible for SOCE is the Calcium Release-Activated Ca²⁺ (CRAC) channel.[1][3] These highly Ca²⁺-selective channels are fundamental for the function of many cell types, particularly immune cells like T lymphocytes, where they are essential for activation and inflammatory responses.[3][4]

The molecular machinery of the CRAC channel consists of two key proteins: the ER-resident Ca²⁺ sensor, Stromal Interaction Molecule (STIM1), and the pore-forming subunit in the plasma membrane, Orai1.[1][5][6] When ER Ca²⁺ levels drop, STIM1 undergoes a conformational change, oligomerizes, and translocates to ER-plasma membrane junctions.[7][8] There, it directly interacts with and activates Orai1, opening the channel to allow Ca²⁺ influx.[2][6][7]

Given their central role in cellular signaling, it is no surprise that aberrant CRAC channel activity is implicated in numerous pathologies, including immunodeficiency, autoimmune diseases, and certain cancers.[1][5] This makes CRAC channels a prime target for therapeutic intervention.[5][9] Small molecule inhibitors that can modulate CRAC channel activity hold immense promise for the development of novel treatments.[1][9][10]

Patch-clamp electrophysiology stands as the gold-standard technique for directly measuring the ion flux through CRAC channels, providing unparalleled resolution for characterizing their biophysical properties and the effects of inhibitory compounds.[11][12] This guide provides a detailed overview and step-by-step protocols for utilizing patch-clamp techniques to study CRAC channel inhibition, empowering researchers to accelerate their drug discovery efforts in this critical area.

The CRAC Channel Activation Pathway

The activation of CRAC channels is a dynamic process involving the precise orchestration of STIM1 and Orai1. Understanding this pathway is crucial for designing and interpreting experiments aimed at studying CRAC channel inhibition.

CRAC_Activation cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane STIM1_inactive STIM1 (Inactive) [Ca²⁺ bound] STIM1_active STIM1 (Active) [Oligomerized] STIM1_inactive->STIM1_active Conformational Change & Oligomerization Orai1_closed Orai1 (Closed) STIM1_active->Orai1_closed Translocates & Binds Ca_store Ca²⁺ Store Depletion Ca_store->STIM1_inactive Depletes Ca²⁺ Orai1_open Orai1 (Open) Orai1_closed->Orai1_open Gating Ca_influx Ca_influx Orai1_open->Ca_influx Ca²⁺ Influx

Figure 1: CRAC Channel Activation Pathway. Upon depletion of endoplasmic reticulum (ER) Ca²⁺ stores, STIM1 undergoes a conformational change, oligomerizes, and translocates to the plasma membrane to bind and activate Orai1, leading to Ca²⁺ influx.

Principles of Patch-Clamp Electrophysiology for Studying CRAC Channels

Patch-clamp is a powerful technique that allows for the measurement of ionic currents flowing through individual channels or across the entire cell membrane.[12] For studying CRAC channels, the two most common configurations are the whole-cell and the perforated-patch recordings.

Whole-Cell Recording

In the whole-cell configuration, the patch pipette forms a high-resistance (gigaohm) seal with the cell membrane, and a brief pulse of suction ruptures the membrane patch, providing direct electrical and molecular access to the cell's interior.[13] This allows for precise control of the intracellular environment by the pipette solution.

Advantages for CRAC Channel Studies:

  • Direct control of intracellular Ca²⁺: The pipette solution can be formulated with a high concentration of a Ca²⁺ chelator like BAPTA or EGTA to passively deplete the ER Ca²⁺ stores, thereby robustly activating CRAC channels.[4][14]

  • Stable recordings: Allows for long-duration experiments necessary to observe the slow activation kinetics of ICRAC and to test the effects of inhibitors.

Disadvantages:

  • Cell dialysis: The exchange of the cytoplasm with the pipette solution can lead to the rundown of certain cellular components and signaling pathways over time.

Perforated-Patch Recording

The perforated-patch technique is a variation of the whole-cell method where the pipette solution contains a pore-forming agent, such as nystatin or amphotericin B.[14] These agents create small pores in the membrane patch that are permeable to monovalent ions but not larger molecules like proteins or Ca²⁺.[14]

Advantages for CRAC Channel Studies:

  • Preservation of intracellular signaling: Minimizes the dialysis of the cytoplasm, keeping endogenous signaling pathways more intact.[14]

  • Physiological store depletion: Allows for the study of CRAC channel activation by more physiological stimuli like hormones or SERCA pump inhibitors (e.g., thapsigargin), as the intracellular environment is not artificially clamped by high chelator concentrations.[14]

Disadvantages:

  • Higher access resistance: The pores created by the antibiotics result in a higher series resistance, which can affect the speed and accuracy of voltage clamping.

  • Potential for patch rupture: The perforated patch can spontaneously rupture, converting to the conventional whole-cell configuration.[14]

Experimental Workflow for CRAC Channel Inhibition Studies

A typical patch-clamp experiment to assess the inhibitory effect of a compound on CRAC channels follows a well-defined workflow.

Workflow A Cell Preparation (e.g., Jurkat T-cells, HEK293 expressing STIM1/Orai1) C Establish Whole-Cell Configuration A->C B Pipette & Solution Preparation B->C D Activate I-CRAC (Passive or Active Store Depletion) C->D E Establish Stable Baseline Recording D->E F Apply Test Compound (Inhibitor) E->F G Record Inhibited Current F->G H Washout & Recovery (Optional) G->H I Data Analysis (I-V Relationship, % Inhibition) G->I H->I

Figure 2: Experimental Workflow. A schematic representation of the key steps involved in a patch-clamp experiment designed to study CRAC channel inhibition.

Detailed Protocols

Protocol 1: Whole-Cell Recording of ICRAC and Inhibition

This protocol is designed for robust activation of ICRAC through passive store depletion and is well-suited for screening and characterizing inhibitors.

1. Cell Preparation:

  • Use a cell line with reliable CRAC channel expression, such as Jurkat T-cells or HEK293 cells stably co-expressing STIM1 and Orai1.[9]

  • Plate cells on glass coverslips at an appropriate density to allow for isolated, healthy cells for patching.

2. Solutions and Reagents:

Solution Component Concentration (mM) Purpose
External Solution NaCl130Main charge carrier
KCl4.5Sets resting membrane potential
CaCl₂20Permeating ion for ICRAC
MgCl₂1Blocks other channels
Glucose10Energy source
HEPES10pH buffer (pH 7.4)
Internal (Pipette) Solution Cs-Glutamate135Main charge carrier, blocks K⁺ channels
CsCl8
MgCl₂1
BAPTA20High-affinity Ca²⁺ chelator for store depletion
HEPES10pH buffer (pH 7.2)
Mg-ATP4Cellular energy

Note: The osmolality of both solutions should be adjusted to ~300 mOsm.[14] Cesium is used in the internal solution to block potassium channels, which can contaminate ICRAC recordings.[14]

3. Patch-Clamp Setup and Recording:

  • Pull borosilicate glass pipettes to a resistance of 3-6 MΩ when filled with the internal solution.[15]

  • Mount the coverslip with cells in the recording chamber and perfuse with the external solution.

  • Approach a cell with the patch pipette while applying slight positive pressure.[15]

  • Upon contact with the cell membrane, release the positive pressure to form a gigaohm seal (>1 GΩ).

  • Apply a brief pulse of negative pressure to rupture the patch and establish the whole-cell configuration.[15]

  • Hold the cell at a potential of 0 mV or +30 mV to minimize Ca²⁺-dependent inactivation.[4]

  • Apply voltage ramps (e.g., from -100 mV to +100 mV over 100 ms) every 2-5 seconds to monitor the development of ICRAC.[16] The current will develop slowly over several minutes as BAPTA diffuses into the cell and depletes the ER stores.[14]

  • Once a stable baseline ICRAC is established, perfuse the chamber with the external solution containing the test inhibitor at the desired concentration.

  • Record the inhibited current until a new steady-state is reached.

  • (Optional) Perfuse with the control external solution to assess the washout and reversibility of the inhibition.

4. Data Analysis:

  • Subtract any leak current recorded immediately after break-in from all subsequent current traces.[4]

  • Plot the current-voltage (I-V) relationship for the baseline and inhibited currents. ICRAC exhibits a characteristic inward rectification.[17]

  • Calculate the percentage of inhibition at a specific negative potential (e.g., -80 mV or -100 mV).

  • For dose-response analysis, apply multiple concentrations of the inhibitor and fit the data to the Hill equation to determine the IC₅₀ value.

Protocol 2: Perforated-Patch Recording with Physiological Activation

This protocol is ideal for studying the inhibition of CRAC channels under more physiological activation conditions.

1. Cell Preparation and External Solution:

  • Same as for the whole-cell protocol.

2. Internal (Pipette) Solution with Pore-Forming Agent:

  • Prepare the internal solution as described above, but with a lower concentration of EGTA or BAPTA (e.g., 0.5-1 mM).

  • Freshly prepare a stock solution of Amphotericin B (e.g., 60 mg/mL in DMSO).

  • Back-fill the patch pipette with the internal solution containing the final concentration of Amphotericin B (e.g., 240 µg/mL). Crucially, ensure the tip of the pipette is filled with antibiotic-free solution to facilitate seal formation.

3. Patch-Clamp Setup and Recording:

  • Form a gigaohm seal as in the whole-cell protocol.

  • Monitor the access resistance. It will gradually decrease over 5-15 minutes as the Amphotericin B forms pores in the membrane patch. The recording can begin when the access resistance is stable and ideally below 30 MΩ.

  • Apply voltage ramps to monitor the baseline current.

  • Activate CRAC channels by perfusing the chamber with an external solution containing a SERCA inhibitor like thapsigargin (e.g., 1 µM) or cyclopiazonic acid (CPA).[14]

  • Once ICRAC has fully developed and is stable, apply the test inhibitor and record the response as described in the whole-cell protocol.

Troubleshooting Common Issues

Problem Possible Cause(s) Solution(s)
Difficulty forming a GΩ seal Dirty pipette tip; unhealthy cells; incorrect solution osmolarity.Use fresh, clean pipettes; ensure cells are healthy and not overgrown; check and adjust the osmolarity of solutions.[15]
No or very small ICRAC development Incomplete store depletion; low CRAC channel expression; rundown of channels.Allow more time for passive depletion in whole-cell; confirm STIM1/Orai1 expression; use perforated-patch to minimize rundown.
Unstable recording or sudden increase in leak current Loss of seal integrity; cell death.Discard the recording and start with a new cell; ensure gentle handling of the cell during patching.
Contamination from other channels (e.g., K⁺ or Cl⁻ channels) Incomplete blockage of other conductances.Use Cs⁺ and TEA in the internal solution to block K⁺ channels; adjust the reversal potential for Cl⁻ to minimize its contribution.[14]

Conclusion: A Powerful Tool for Drug Discovery

Patch-clamp electrophysiology provides a direct and quantitative method for studying the function and pharmacology of CRAC channels. By employing the whole-cell and perforated-patch configurations, researchers can gain deep insights into the mechanisms of CRAC channel inhibition by novel therapeutic compounds. The protocols and guidelines presented here offer a solid foundation for establishing robust and reliable assays to accelerate the discovery and development of next-generation CRAC channel modulators for the treatment of a wide range of diseases.

References

  • Stathopulos, P. B., & Ikura, M. (2010). Electrophysiological Methods for Recording CRAC and TRPV5/6 Channels. Calcium Entry Channels in Non-Excitable Cells. [Link]

  • Ye, L., Lin, Z., & Chen, L. (2015). Store-operated CRAC channel inhibitors: opportunities and challenges. Acta Pharmacologica Sinica. [Link]

  • Patsnap. (2024). What are CRAC inhibitors and how do they work?. Patsnap Synapse. [Link]

  • Park, C. Y., Hoover, P. J., Mullins, F. M., Bachhawat, P., Covington, E. D., & Lewis, R. S. (2009). STIM1 clusters and activates CRAC channels via direct binding of a cytosolic domain to Orai1. Cell. [Link]

  • Navarro-Borelly, L., Marta, P. T., & Lewis, R. S. (2008). STIM1–Orai1 interactions and Orai1 conformational changes revealed by live-cell FRET microscopy. The Journal of physiology. [Link]

  • Wang, Y., & You, J. (2018). Patch-Clamp Recording of the CRAC Channel Current in STIM-Orai Overexpressing Cells. Methods in Molecular Biology. [Link]

  • JoVE. (2010). Whole-Cell Recording of Calcium Release-Activated Calcium CRAC Currents in Human T Lymphocytes. Journal of Visualized Experiments. [Link]

  • Frischauf, I., Schober, R., & Romanin, C. (2016). The STIM1: Orai Interaction. Calcium-Binding Proteins and Diseases. [Link]

  • Vig, M., & Kinet, J. P. (2009). Whole-Cell Recording of Calcium Release-Activated Calcium (CRAC) Currents in Human T Lymphocytes. Journal of visualized experiments : JoVE. [Link]

  • Srikanth, S., & Gwack, Y. (2013). Orai1, STIM1, and their associating partners. The Journal of physiology. [Link]

  • Stauderman, K. A. (2018). CRAC channels as targets for drug discovery and development. Cell calcium. [Link]

  • ResearchGate. (n.d.). Schematic illustration of ORAI1 and STIM1 in forming CRAC channel and NFAT activation in response to increased intracellular Ca 2+. ResearchGate. [Link]

  • Kar, P., & Parekh, A. B. (2013). Molecular pharmacology of store-operated CRAC channels. Channels (Austin, Tex.). [Link]

  • Samanta, K., Bakowski, D., & Parekh, A. B. (2014). Whole cell patch clamp recordings demonstrate the presence of CRAC channels. figshare. [Link]

  • Axol Bioscience. (n.d.). Patch Clamp Protocol. Axol Bioscience. [Link]

  • G23 Instruments. (n.d.). Troubleshooting patch clamping. G23 Instruments. [Link]

  • Prakriya, M. (2009). The molecular physiology of CRAC channels. Immunological reviews. [Link]

  • ResearchGate. (2018). Why can't I make patch clamp recordings with the electrode far in the pipette tip?. ResearchGate. [Link]

  • Stanford University. (n.d.). Whole Cell Patch Clamp Protocol. Stanford University. [Link]

  • Fahrner, M., Derler, I., & Romanin, C. (2013). Ca2+ release-activated Ca2+ (CRAC) current, structure, and function. Current topics in membranes. [Link]

  • Technology Networks. (2017). Recording of ICRAC in RBL-1 Cells on the PatchXpress 7000A Automated Patch Clamp System. Technology Networks. [Link]

  • FIVEphoton Biochemicals. (n.d.). Patch Clamp Solutions (Intracellular and Extracellular Buffers). FIVEphoton Biochemicals. [Link]

  • Gu, C., & Hoshi, T. (2003). Common components of patch-clamp internal recording solutions can significantly affect protein kinase A activity. Pflügers Archiv : European journal of physiology. [Link]

  • Creative Bioarray. (n.d.). Manual Patch-clamp Technique. Creative Bioarray. [Link]

  • Mak, D. O., & Foskett, J. K. (2015). Patch-Clamp Electrophysiology of Intracellular Ca2+ Channels. Cold Spring Harbor protocols. [Link]

  • Zhang, G., & Hoshi, T. (2019). Patch clamp and perfusion techniques to study ion channels expressed in Xenopus oocytes. Bio-protocol. [Link]

  • Wikipedia. (n.d.). Calcium release activated channel. Wikipedia. [Link]

Sources

Application Note: Enantioselective Separation of (S)- and (R)-1-(1-phenylethyl)urea by Chiral High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The stereoisomeric composition of chiral molecules is a critical quality attribute in the pharmaceutical and chemical industries, as enantiomers frequently exhibit different pharmacological, toxicological, and metabolic properties.[1] This application note presents a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of (S)- and (R)-1-(1-phenylethyl)urea. The method utilizes a modern immobilized polysaccharide-based chiral stationary phase (CSP), which provides excellent selectivity and ruggedness. This protocol is designed for researchers, quality control analysts, and drug development professionals requiring accurate quantification of the individual enantiomers of 1-(1-phenylethyl)urea.

Introduction and Scientific Principle

1-(1-phenylethyl)urea possesses a single stereocenter, existing as a pair of enantiomers: (S)- and (R)-forms (Figure 1). The development of stereoselective analytical methods is essential for monitoring asymmetric syntheses, determining enantiomeric purity, and supporting pharmacokinetic studies.[2][3]

Chemical structures of (S)- and (R)-1-(1-phenylethyl)urea

Figure 1. Chemical Structures of the Enantiomers of 1-(1-phenylethyl)urea.

Chiral HPLC is the predominant technique for enantiomeric separation.[4] The separation mechanism relies on the differential interaction between the enantiomers and a chiral stationary phase (CSP).[5][6] Polysaccharide-based CSPs, derived from cellulose or amylose, are particularly effective due to their formation of complex three-dimensional chiral cavities.[7][8] Chiral recognition is achieved through the formation of transient, diastereomeric complexes between the analyte and the CSP. The stability of these complexes differs for each enantiomer, leading to different retention times.[6] The key molecular interactions governing this separation include:

  • Hydrogen Bonding: The urea moiety (-NH-CO-NH-) is a potent hydrogen bond donor and acceptor, interacting strongly with the carbamate groups on the polysaccharide backbone of the CSP.

  • π-π Interactions: The phenyl rings of the analyte can engage in π-π stacking with the aromatic groups of the CSP selector.[7]

  • Steric Interactions: The spatial arrangement of the analyte within the chiral grooves or pockets of the CSP is critical. One enantiomer will fit more favorably than the other, resulting in a stronger interaction and longer retention.[7]

This method employs an immobilized amylose-based CSP, which offers superior solvent versatility and robustness compared to older, coated phases, allowing for a broader range of mobile phases and ensuring longer column lifetime.[9][10]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the successful separation of the (S)- and (R)-enantiomers of 1-(1-phenylethyl)urea.

Instrumentation and Materials
  • HPLC System: A standard HPLC or UHPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.

  • Chiral Column: CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate), immobilized on 5 µm silica gel), 4.6 x 250 mm.[10][11]

  • Reagents:

    • (±)-1-(1-phenylethyl)urea (racemic standard)

    • n-Hexane (HPLC Grade)

    • Ethanol (200 proof, HPLC Grade)

  • Sample Vials: 2 mL amber glass vials with PTFE septa.

  • Syringe Filters: 0.45 µm PTFE filters for sample clarification.

Chromatographic Conditions

All quantitative data and operating parameters are summarized in Table 1 for clarity.

Table 1: Optimized Chromatographic Conditions

Parameter Recommended Condition Rationale for Selection
Chiral Stationary Phase CHIRALPAK® IA, 4.6 x 250 mm, 5 µm Immobilized amylose derivative provides broad selectivity and high solvent compatibility.[10][12]
Mobile Phase n-Hexane / Ethanol (90:10, v/v) Normal phase mode enhances the specific interactions (H-bonding, π-π) required for chiral recognition.
Flow Rate 1.0 mL/min Standard analytical flow rate; can be optimized (e.g., lowered to 0.5-0.8 mL/min) to improve resolution.[13]
Column Temperature 25 °C Ensures reproducible retention times and selectivity. Lower temperatures may increase resolution.[13]
Detection Wavelength UV at 220 nm Provides high sensitivity for the phenyl and urea chromophores. A secondary wavelength of 254 nm can also be used.
Injection Volume 10 µL Standard volume for analytical scale; ensure detector is not saturated.

| Sample Diluent | Mobile Phase (n-Hexane/Ethanol 90:10) | Ensures peak shape is not compromised by solvent effects. |

Step-by-Step Protocol
  • Mobile Phase Preparation:

    • Carefully measure 900 mL of n-Hexane and 100 mL of Ethanol.

    • Mix thoroughly in a suitable solvent reservoir.

    • Degas the mobile phase for 15-20 minutes using an ultrasonic bath or an online degasser to prevent pump cavitation and baseline noise.

  • System Equilibration:

    • Install the CHIRALPAK® IA column in the column compartment.

    • Set the column temperature to 25 °C.

    • Purge the HPLC system with the mobile phase.

    • Equilibrate the column with the mobile phase at 1.0 mL/min for at least 30-45 minutes, or until a stable baseline is achieved. Polysaccharide columns may require longer equilibration times than standard reversed-phase columns.[13]

  • Standard and Sample Preparation:

    • Prepare a stock solution of racemic 1-(1-phenylethyl)urea at a concentration of 1.0 mg/mL in the mobile phase.

    • Prepare a working standard solution by diluting the stock solution to approximately 0.1 mg/mL using the mobile phase.

    • Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • Analysis:

    • Place the vial in the autosampler.

    • Inject 10 µL of the prepared sample onto the column.

    • Acquire data for approximately 15-20 minutes, or until both enantiomer peaks have eluted.

Expected Results and Method Optimization

Under the conditions described, baseline separation of the two enantiomers is expected. A representative chromatogram would show two distinct, well-resolved peaks.

Table 2: Typical Performance Characteristics

Parameter Expected Value Definition
Retention Time (k₁) ~6.5 min Retention time of the first-eluting enantiomer.
Retention Time (k₂) ~8.0 min Retention time of the second-eluting enantiomer.
Selectivity (α) > 1.2 α = (k₂ - t₀) / (k₁ - t₀). A measure of the separation factor between the two peaks.
Resolution (Rs) > 2.0 A quantitative measure of peak separation. Rs > 1.5 indicates baseline resolution.

| Tailing Factor (Tf) | 0.9 - 1.3 | Measures peak symmetry. A value of 1.0 is a perfectly symmetrical Gaussian peak. |

Optimization Strategy
  • Retention Time: To decrease retention times, increase the percentage of ethanol in the mobile phase (e.g., to 85:15 n-Hexane/Ethanol). To increase retention and potentially improve resolution, decrease the ethanol percentage.

  • Resolution: If resolution is insufficient, try replacing ethanol with isopropanol at a lower concentration, as different alcohol modifiers can alter selectivity. Lowering the flow rate (e.g., to 0.7 mL/min) or the temperature (e.g., to 15 °C) can also enhance resolution.[13]

Method Validation and Trustworthiness

To ensure the method is suitable for its intended purpose, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[14][15] A validated method provides a self-validating system for routine analysis. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. Demonstrated by resolving the two enantiomers from each other and from any potential impurities.

  • Linearity: Assessed over a range of concentrations (e.g., 0.01 - 0.2 mg/mL) to demonstrate a direct proportional relationship between concentration and peak area.

  • Accuracy & Precision: Accuracy (closeness to the true value) and precision (repeatability of results) are determined by analyzing samples at multiple concentration levels on different days.[14][16]

  • Limit of Quantitation (LOQ): The lowest concentration of the minor enantiomer that can be reliably quantified with acceptable precision and accuracy.[17]

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in parameters like mobile phase composition (±1-2%), temperature (±2 °C), and flow rate (±0.1 mL/min).[18]

Chiral HPLC Method Development Workflow

The following diagram illustrates the logical workflow for developing and implementing this chiral separation method.

Chiral_HPLC_Workflow cluster_prep Phase 1: Preparation & Setup cluster_analysis Phase 2: Analysis & Optimization cluster_validation Phase 3: Validation & Application Analyte Define Analyte: (S/R)-1-(1-phenylethyl)urea CSP_Selection Select CSP: Immobilized Polysaccharide (CHIRALPAK® IA) Analyte->CSP_Selection Aromatic, H-bonding Mode_Selection Select Mode: Normal Phase CSP_Selection->Mode_Selection Enhances interactions System_Prep Prepare System: Equilibrate Column Prepare Mobile Phase Mode_Selection->System_Prep Sample_Prep Prepare Sample: Dissolve Racemate in Mobile Phase System_Prep->Sample_Prep Injection Inject Sample Sample_Prep->Injection Data_Acq Acquire Chromatogram Injection->Data_Acq Evaluation Evaluate Performance: Resolution (Rs), Selectivity (α) Data_Acq->Evaluation Optimization Optimize Conditions? (e.g., % Modifier, Flow Rate) Evaluation->Optimization Iterate if Rs < 2.0 Final_Method Finalized Method Optimization->Final_Method Validation Validate per ICH Q2: Linearity, Accuracy, Precision, Robustness Final_Method->Validation Routine_Analysis Implement for Routine Analysis Validation->Routine_Analysis

Caption: Logical workflow for chiral HPLC method development and validation.

Conclusion

The described HPLC method provides a reliable, robust, and highly selective means for separating the enantiomers of 1-(1-phenylethyl)urea. The use of an immobilized polysaccharide-based chiral stationary phase (CHIRALPAK® IA) in normal phase mode is critical to achieving the necessary chiral recognition. This application note serves as a comprehensive guide for immediate implementation and can be adapted for the analysis of structurally similar chiral compounds. Proper method validation in accordance with ICH guidelines will ensure its suitability for quality control and regulatory purposes.

References

  • Chiral Method Development Strategies for HPLC. Sigma-Aldrich.

  • HPLC Technical Tip: Chiral Method Development. Phenomenex.

  • Chiral HPLC Method Development. I.B.S. Analytical.

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.

  • Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone.

  • Zhang, T., et al. (2017). High-performance chiral stationary phases based on chitosan derivatives with a branched-chain alkyl urea. Journal of Chromatography A.

  • Gomory, A., et al. (2024). New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode. Molecules.

  • Francotte, E. (2006). Polysaccharide-Based Chiral Chromatography Media in HPLC and SFC. LCGC North America.

  • Chiral Chromatography: Fundamentals, Mechanisms, and Applications. Phenomenex Webinar.

  • Gomory, A., et al. (2024). New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode. FULIR.

  • Kannappan, V. (2022). Polysaccharide-based CSPs. Chiralpedia.

  • Al-Majdhoub, M., et al. (2021). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. Molecules.

  • Li, L. (1998). [Separation of norephedrine enantiomers by high performance liquid chromatography (HPLC) with urea derivative as chiral stationary phase]. Se Pu.

  • George, A. (2003). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America.

  • Alam, M. A., et al. (2018). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences.

  • Ribeiro, A. R., et al. (2021). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules.

  • UREA UV Reagent Pack Insert. Global Diagnostic.

  • Ôi, N., et al. (1995). Direct enantiomer separations by high-performance liquid chromatography with chiral urea derivatives as stationary phases. Journal of Chromatography A.

  • ICH guideline Q14 on analytical procedure development. European Medicines Agency.

  • Chiral HPLC Separations Guide. Phenomenex.

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs.ai.

  • Al-Salami, H., et al. (2021). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma. Molecules.

  • Application Note: Chiral Separation of 1-Phenylethanol Enantiomers by High-Performance Liquid Chromatography (HPLC). BenchChem.

  • Instruction Manual for CHIRALPAK IA, CHIRALPAK IB & CHIRALPAK IC Columns. Daicel.

  • Method development with CHIRALPAK IA. Chiral Technologies Europe.

  • Instruction Manual for CHIRALPAK® IA, IB, et al. - Reversed-Phase. Daicel Chiral Technologies.

  • Chiral Columns Guide. HPLC.eu.

  • Daicel CHIRALPAK ID SFC Analytical Column. Hichrom.

  • Chiral Separation Using SFC and HPLC. Shimadzu.

  • Method development with CHIRALPAK® IB. Chiral Technologies Europe.

  • UREA UV - Liquiform. Labtest.

  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate.

  • What is the wavelength that can be obtained for urea nanoparticle in a solution by analyzing UV- visible spectrophotometer? ResearchGate.

  • Wielechowska, M., et al. (2020). The Application of Two-Phase Catalytic System in Enantioselective Separation of Racemic (R,S)-1-Phenylethanol. Molecules.

  • Metwaly, A. M., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega.

  • UREA UV - Liquiform (Kinetic Method). Labtest.

  • An, H., et al. (2009). Discovery and Structural Modification of 1-Phenyl-3-(1-phenylethyl)urea Derivatives as Inhibitors of Complement. ACS Medicinal Chemistry Letters.

  • The UV-visible spectra of the urea standard solution. ResearchGate.

Sources

Application Notes & Protocols: A Framework for In Vitro Efficacy Testing of (S)-1-(1-phenylethyl)urea

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Urea Derivatives

The urea scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous bioactive compounds and clinically approved drugs.[1][2][3] Its unique ability to form stable hydrogen bonds allows for potent and specific interactions with a wide range of biological targets.[1][4] Urea derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][5][6][7]

Specifically, the 1-phenyl-3-(1-phenylethyl)urea series, to which (S)-1-(1-phenylethyl)urea belongs, has been identified as a promising source of novel therapeutic agents. Studies have revealed that derivatives of this compound can act as potent inhibitors of the complement system, a key component of the innate immune and inflammatory response.[8][9] Other research has identified 1-phenyl-3-(1-phenylethyl)urea as an inhibitor of Ca²⁺-release-activated Ca²⁺ (CRAC) channels, which are crucial for immune cell function, suggesting a role in modulating immune disorders.[10] Furthermore, related phenethyl ureas have exhibited significant cytotoxicity against cancer cell lines, indicating potential as anticancer agents.[5][11]

Given this context, a systematic in vitro evaluation of this compound is essential to elucidate its specific biological effects and therapeutic potential. This guide provides a comprehensive framework of cell-based assays designed to characterize its efficacy, focusing on cytotoxicity, anti-inflammatory activity, and the underlying mechanisms of action.

Logical Framework for Efficacy Testing

A tiered approach is recommended to efficiently characterize the bioactivity of this compound. The workflow begins with broad screening to assess general bioactivity (cytotoxicity) and progresses to more specific, mechanism-focused assays based on the initial findings.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Investigation cluster_2 Tier 3: Specific Endpoints A Compound Preparation This compound Stock Solution in DMSO B Broad-Spectrum Cytotoxicity Assay (MTT/WST-8) (Cancer & Non-Cancerous Cell Lines) A->B Dose-response treatment C Anti-Inflammatory Potential Assays B->C If Anti-inflammatory activity is hypothesized D Cell Death Mechanism Assays B->D If significant cytotoxicity is observed E Cell Cycle Progression Assays B->E If anti-proliferative effect is observed F NF-κB Translocation Assay or Reporter Assay C->F G Cytokine Release Assay (ELISA for IL-6, TNF-α) C->G H Annexin V / PI Staining for Apoptosis (Flow Cytometry) D->H I Caspase Activity Assay (e.g., Caspase-3/7) D->I J DNA Content Analysis (Propidium Iodide Staining) E->J

Caption: Tiered workflow for in vitro testing of this compound.

Part 1: Cytotoxicity and Cell Viability Assessment

Scientific Rationale: The initial step in evaluating any compound is to determine its effect on cell viability.[12][13] This provides a therapeutic window and identifies whether the compound is cytotoxic, cytostatic, or has no effect at the tested concentrations. A colorimetric assay, such as the MTT or WST-8 assay, is a robust, high-throughput method for this purpose. These assays measure the metabolic activity of a cell population, which correlates with the number of viable cells.[14] It is crucial to test the compound on a panel of cell lines, including both cancer and non-cancerous "normal" cells, to assess for any selective toxicity.[11]

Protocol 1: MTT Cell Viability Assay

Principle: This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in metabolically active cells.[14] The resulting intracellular purple formazan crystals are solubilized, and the absorbance is quantified, which is directly proportional to the number of living cells.

Materials:

  • This compound

  • Cell lines (e.g., HeLa (cervical cancer), SH-SY5Y (neuroblastoma), and HEK293 (non-cancerous embryonic kidney cells))

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader (570 nm wavelength)

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest and count cells, ensuring >95% viability via Trypan Blue exclusion.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 2X working stock of this compound by serial dilution in complete medium from a concentrated DMSO stock. Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent toxicity.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions (or vehicle control) to the respective wells. Include wells with medium only (blank) and cells with vehicle (0.5% DMSO) as a negative control.

    • Incubate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition and Incubation:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells will convert MTT to formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and Interpretation:

  • Calculate Percent Viability:

    • % Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100

  • Determine IC₅₀: Plot percent viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Cell LineCompoundIncubation Time (h)IC₅₀ (µM) [Hypothetical Data]Selectivity Index (HEK293 IC₅₀ / Cancer Cell IC₅₀)
HeLaThis compound4815.86.3
SH-SY5YThis compound4825.24.0
HEK293This compound48100.5N/A

Part 2: Anti-Inflammatory Activity Assessment

Scientific Rationale: Since related urea compounds inhibit key inflammatory pathways like the complement system and CRAC channels, it is logical to investigate the anti-inflammatory properties of this compound.[8][9][10] The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central mediator of inflammation, controlling the expression of pro-inflammatory cytokines like TNF-α and IL-6.[15] Therefore, assessing the compound's ability to inhibit NF-κB activation is a direct measure of its anti-inflammatory potential.

G cluster_pathway Canonical NF-κB Signaling Pathway cluster_nuc Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) Receptor Cell Surface Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK Activates IkB_NFkB IκB-NF-κB (Inactive Cytoplasmic Complex) IKK->IkB_NFkB Phosphorylates IκB p_IkB P-IκB IKK->p_IkB NFkB_free NF-κB (p65/p50) (Active) IkB_NFkB->NFkB_free Releases Ub_IkB Ubiquitinated IκB p_IkB->Ub_IkB Ubiquitination Proteasome Proteasome Ub_IkB->Proteasome Degradation Nucleus Nucleus NFkB_free->Nucleus NFkB_nuc NF-κB (p65/p50) DNA κB DNA Sites NFkB_nuc->DNA Binds Transcription Gene Transcription DNA->Transcription mRNA mRNA Transcription->mRNA Cytokines Pro-inflammatory Proteins (e.g., TNF-α, IL-6, COX-2) mRNA->Cytokines Translation Test_Compound This compound (Hypothesized Inhibition) Test_Compound->IKK Potential Target Test_Compound->NFkB_free Potential Target

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Protocol 2: NF-κB Nuclear Translocation Assay (High-Content Imaging)

Principle: In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[16] Upon stimulation with an inflammatory agent (like TNF-α), the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the release of NF-κB.[16] The active NF-κB then translocates to the nucleus to initiate gene transcription.[15] This assay uses immunofluorescence and automated microscopy (High-Content Screening) to quantify the amount of NF-κB inside the nucleus versus the cytoplasm.[17]

Materials:

  • HeLa or A549 cells

  • 96-well, black, clear-bottom imaging plates

  • Recombinant Human TNF-α (Tumor Necrosis Factor-alpha)

  • Primary antibody: Anti-NF-κB p65 (rabbit polyclonal)

  • Secondary antibody: Alexa Fluor 488-conjugated anti-rabbit IgG

  • Nuclear stain: Hoechst 33342

  • Fixation solution: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer: 0.1% Triton X-100 in PBS

  • Blocking buffer: 5% Bovine Serum Albumin (BSA) in PBS

  • High-Content Imaging System

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well imaging plate as described in Protocol 1 and incubate for 24 hours.

  • Compound Pre-treatment:

    • Treat cells with various concentrations of this compound (or a known NF-κB inhibitor like Bay 11-7082 as a positive control) for 1 hour.

    • Include a vehicle control (DMSO).

  • Inflammatory Stimulation:

    • Add TNF-α to all wells (except for the unstimulated negative control) to a final concentration of 20 ng/mL.

    • Incubate for 30 minutes at 37°C.

  • Fixation and Permeabilization:

    • Wash wells twice with PBS.

    • Fix cells with 4% PFA for 15 minutes at room temperature.

    • Wash twice with PBS.

    • Permeabilize with 0.1% Triton X-100 for 10 minutes.

    • Wash twice with PBS.

  • Immunostaining:

    • Block with 5% BSA for 1 hour at room temperature.

    • Incubate with anti-NF-κB p65 primary antibody (e.g., 1:500 dilution in blocking buffer) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with Alexa Fluor 488 secondary antibody (1:1000) and Hoechst 33342 (1 µg/mL) for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system, capturing both the Hoechst (blue) and Alexa Fluor 488 (green) channels.

    • Use image analysis software to define the nuclear boundary (from Hoechst stain) and the cytoplasmic boundary.

    • Quantify the intensity of the NF-κB p65 signal in the nucleus and cytoplasm for hundreds of cells per well. The primary output is the ratio of nuclear to cytoplasmic fluorescence intensity.

Data Analysis and Interpretation: A successful anti-inflammatory effect is demonstrated by a dose-dependent reduction in the nuclear-to-cytoplasmic intensity ratio of the NF-κB p65 signal in TNF-α-stimulated cells.

Part 3: Elucidating the Mechanism of Action

If this compound demonstrates significant cytotoxicity, the next logical step is to determine the mode of cell death (apoptosis vs. necrosis) and its effect on cell proliferation.

Protocol 3: Apoptosis Detection by Annexin V/Propidium Iodide Staining

Scientific Rationale: Apoptosis, or programmed cell death, is characterized by distinct morphological and biochemical changes, including the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[18][19] Annexin V is a protein that has a high affinity for PS and can be used to identify early-stage apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late-stage apoptotic and necrotic cells.[18] Flow cytometry analysis of cells stained with both allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations.[18]

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Treated cells (from a 6-well plate format)

  • 1X Binding Buffer

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the IC₅₀ concentration of this compound (and a known apoptosis inducer like staurosporine as a positive control) for 24-48 hours.

  • Cell Harvesting:

    • Collect both adherent and floating cells to ensure all apoptotic cells are included.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Wash the cells twice with ice-cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer within one hour.

    • Use appropriate compensation settings for FITC and PI channels.

    • Collect data for at least 10,000 events per sample.

Data Analysis and Interpretation: The data is visualized on a dot plot (FITC vs. PI). The four quadrants represent:

  • Lower-Left (Annexin V- / PI-): Live cells

  • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

  • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

  • Upper-Left (Annexin V- / PI+): Necrotic cells (or cells with compromised membranes)

An increase in the percentage of cells in the lower-right and upper-right quadrants indicates that the compound induces apoptosis.

Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining

Scientific Rationale: Many anticancer agents exert their effects by disrupting the cell cycle, leading to cell growth arrest and death. Flow cytometry with PI staining is a standard technique to analyze the distribution of a cell population across the different phases of the cell cycle (G0/G1, S, and G2/M).[20] PI stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content.

Materials:

  • Treated cells

  • Ice-cold 70% ethanol

  • PBS

  • PI/RNase Staining Buffer

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Treatment and Harvesting: Treat cells as in Protocol 3. Harvest approximately 1 x 10⁶ cells per sample.

  • Fixation:

    • Wash cells with PBS and centrifuge.

    • Resuspend the pellet in 0.5 mL of PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[21]

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells once with PBS.

    • Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer. The RNase is crucial to degrade RNA, which PI can also bind to.[22]

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer.

    • Use a histogram to display the distribution of PI fluorescence intensity.

Data Analysis and Interpretation: The histogram will show distinct peaks corresponding to different cell cycle phases:

  • First Peak (2n DNA): G0/G1 phase

  • Region between peaks: S phase (DNA synthesis)

  • Second Peak (4n DNA): G2/M phase Cell cycle modeling software is used to quantify the percentage of cells in each phase. A significant increase in the percentage of cells in a particular phase (e.g., G2/M arrest) compared to the vehicle control suggests the compound interferes with cell cycle progression at that checkpoint.

Treatment (24h)% Cells in G0/G1 [Hypothetical Data]% Cells in S Phase [Hypothetical Data]% Cells in G2/M [Hypothetical Data]
Vehicle Control (0.1% DMSO)55.4%28.1%16.5%
(S)-1-phenylethylurea (IC₅₀)15.2%10.5%74.3%
Nocodazole (Positive Control)12.8%9.7%77.5%

Conclusion

This comprehensive guide provides a validated, multi-tiered strategy for the in vitro characterization of this compound. By systematically assessing its cytotoxicity, anti-inflammatory potential, and effects on fundamental cellular processes like apoptosis and cell cycle progression, researchers can build a robust efficacy profile for this promising compound. The causality-driven experimental design, inclusion of self-validating controls, and detailed protocols are intended to ensure the generation of reliable and interpretable data, paving the way for further pre-clinical development.

References

  • Zhou, W., et al. (2013). Discovery and Structural Modification of 1-Phenyl-3-(1-phenylethyl)urea Derivatives as Inhibitors of Complement. Journal of Medicinal Chemistry. Available at: [Link][8][9]

  • Yenice, B., et al. (2023). Novel tetrahydronaphthalen-1-yl-phenethyl ureas: synthesis and dual antibacterial-anticancer activities. Scientific Reports. Available at: [Link][5]

  • Yenice, B., et al. (2023). Novel tetrahydronaphthalen-1-yl-phenethyl ureas: synthesis and dual antibacterial-anticancer activities. ResearchGate. Available at: [Link][11]

  • Duan, J., et al. (2015). Discovery and structural optimization of 1-phenyl-3-(1-phenylethyl)urea derivatives as novel inhibitors of CRAC channel. Acta Pharmacologica Sinica. Available at: [Link][10]

  • Ishaq, M., et al. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Perspectives in Medicinal Chemistry. Available at: [Link][1]

  • Zhou, W., et al. (2013). Discovery and Structural Modification of 1-Phenyl-3-(1-phenylethyl)urea Derivatives as Inhibitors of Complement. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Haskins, J. R. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Methods in Molecular Biology. Available at: [Link][17]

  • Sucher, R., et al. (2011). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Methods in Molecular Biology. Available at: [Link]

  • Ganesan, K. (2022). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. Available at: [Link][18]

  • Yunus, M., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Pharmaceutical Sciences. Available at: [Link][23]

  • Conti, P., et al. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry. Available at: [Link][6]

  • Valdes, A., et al. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics. Available at: [Link]

  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Creative Diagnostics. Available at: [Link][15]

  • Kadi, A. A., et al. (2019). New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. Antibiotics. Available at: [Link][7]

  • BPS Bioscience. (n.d.). NF-κB Reporter Kit (NF-κB Signaling Pathway). BPS Bioscience. Available at: [Link]

  • Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology. Available at: [Link][21]

  • La Manna, S., et al. (2021). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. RSC Medicinal Chemistry. Available at: [Link][2]

  • Kumar, V., & Van der Veen, S. (2017). In vitro pharmacological screening methods for anti-inflammatory agents. ResearchGate. Available at: [Link]

  • Platel, A., et al. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences. Available at: [Link][14]

  • Eze, F. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences. Available at: [Link]

  • UWCCC Flow Cytometry Laboratory. (2017). Cell Cycle Analysis. University of Wisconsin Carbone Cancer Center. Available at: [Link][22]

  • Chen, Q., et al. (2021). Guidelines for Regulated Cell Death Assays: A Systematic Summary, A Categorical Comparison, A Prospective. Frontiers in Cell and Developmental Biology. Available at: [Link][19]

  • Ishaq, M., et al. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. ACS Publications. Available at: [Link][3]

  • BMG Labtech. (n.d.). Apoptosis – what assay should I use?. BMG Labtech. Available at: [Link]

  • Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips. Assay Genie. Available at: [Link]

  • Yunus, M., et al. (2024). (PDF) Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. ResearchGate. Available at: [Link]

  • University of South Florida Health. (n.d.). Apoptosis Protocols. USF Health. Available at: [Link]

  • ResearchGate. (n.d.). Ureas: Applications in Drug Design | Request PDF. ResearchGate. Available at: [Link][4]

  • Institute for In Vitro Sciences, Inc. (n.d.). Anti-Inflammatory Screen. IIVS.org. Available at: [Link]

Sources

Application Notes and Protocols for Investigating (S)-1-(1-phenylethyl)urea in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers in Neurology and Neuroinflammation

Abstract

(S)-1-(1-phenylethyl)urea is a chiral small molecule belonging to the phenylurea class of compounds. Derivatives of this structural class have demonstrated a wide spectrum of biological activities, including but not limited to, inhibition of indoleamine 2,3-dioxygenase 1 (IDO1), modulation of the complement system, and effects on ion channels[1][2][3]. Notably, some phenylurea derivatives have been investigated for their anticonvulsant properties[4]. This document provides a comprehensive guide for researchers on the selection and implementation of appropriate animal models to investigate the therapeutic potential of this compound, with a primary focus on its potential applications in epilepsy and neurodegenerative disorders. The protocols detailed herein are designed to ensure scientific rigor, reproducibility, and the ethical treatment of animal subjects.

Introduction: The Scientific Rationale for Investigating this compound

The phenylurea scaffold is a versatile pharmacophore that has given rise to compounds with diverse biological activities. The specific stereochemistry of this compound suggests a potential for stereospecific interactions with biological targets, a critical consideration in drug development. Given the precedent for anticonvulsant activity within this chemical class and the emerging links between neuroinflammation, complement activation, and neurodegeneration, there is a strong rationale for evaluating this compound in relevant in vivo models.

This guide will focus on two primary therapeutic areas:

  • Epilepsy: Characterized by recurrent seizures, epilepsy affects millions worldwide, and there is a continuous need for novel antiepileptic drugs (AEDs) with improved efficacy and side-effect profiles[5][6].

  • Neurodegenerative Diseases: A class of debilitating disorders characterized by the progressive loss of neuronal structure and function. Animal models, while imperfect, are crucial for understanding disease mechanisms and testing new therapeutic interventions[7][8].

Strategic Selection of Animal Models

The choice of an animal model is paramount and should be guided by the specific scientific question being addressed[9]. The following sections outline recommended models for assessing the potential antiepileptic and neuroprotective effects of this compound.

Animal Models for Anticonvulsant Activity Screening

To assess the potential of this compound to suppress seizures, a tiered approach using well-validated acute seizure models is recommended.

  • Principle: This model induces a generalized tonic-clonic seizure via corneal or auricular electrical stimulation. It is highly effective in identifying compounds that prevent seizure spread[10].

  • Species: Mice or rats.

  • Rationale: The MES test is a gold-standard, high-throughput screen for initial identification of anticonvulsant activity.

  • Principle: PTZ is a GABA-A receptor antagonist that induces clonic and tonic-clonic seizures upon systemic administration. This model is sensitive to drugs that enhance GABAergic neurotransmission or modulate T-type calcium channels[10].

  • Species: Mice or rats.

  • Rationale: Provides mechanistic insight into the potential anti-seizure action of the test compound. A positive result in this model, in conjunction with the MES test, broadens the characterization of the compound's anticonvulsant profile.

Animal Models for Neuroprotective Effects

Given the potential link between phenylurea derivatives and complement inhibition, which plays a role in neuroinflammation, investigating the neuroprotective properties of this compound is a logical next step.

  • Principle: Systemic or intracerebral administration of kainic acid, a glutamate analog, induces status epilepticus and subsequent neurodegeneration, particularly in the hippocampus. This model recapitulates several features of human temporal lobe epilepsy (TLE)[6][11].

  • Species: Rats or mice.

  • Rationale: Allows for the study of both acute seizure control and long-term neuroprotective effects. Histological analysis of hippocampal integrity can provide direct evidence of neuroprotection.

  • Principle: Intracerebral or systemic administration of LPS, a component of the outer membrane of Gram-negative bacteria, induces a robust inflammatory response in the brain, characterized by microglial and astrocyte activation and cytokine production.

  • Species: Mice or rats.

  • Rationale: This model is ideal for specifically investigating the anti-inflammatory and complement-modulating properties of this compound in the central nervous system.

Experimental Protocols

The following protocols are provided as a detailed guide for implementation. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

General Considerations
  • Compound Formulation: this compound should be formulated in a vehicle appropriate for the chosen route of administration (e.g., saline, DMSO, Tween 80). Vehicle-controlled groups are mandatory.

  • Dose-Response Studies: A range of doses should be tested to establish a dose-response relationship and determine the optimal therapeutic window.

  • Pharmacokinetics: Preliminary pharmacokinetic studies to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile are highly recommended to inform dosing regimens. A study on a related phenylurea derivative showed good oral bioavailability in mice[12].

Protocol: Pentylenetetrazole (PTZ)-Induced Seizure Test in Mice

Objective: To evaluate the ability of this compound to protect against PTZ-induced clonic seizures.

Materials:

  • This compound

  • Vehicle (e.g., 0.9% saline with 5% DMSO and 5% Tween 80)

  • Pentylenetetrazole (PTZ)

  • Male C57BL/6 mice (8-10 weeks old)

  • Observation chambers

  • Syringes and needles for administration

Procedure:

  • Acclimation: Acclimate mice to the housing facility for at least one week prior to the experiment.

  • Grouping: Randomly assign mice to treatment groups (vehicle and different doses of the test compound), with a minimum of 8-10 animals per group.

  • Compound Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal - IP). The pre-treatment time should be based on available pharmacokinetic data (typically 30-60 minutes for IP administration).

  • PTZ Induction: Administer a convulsant dose of PTZ (e.g., 60-85 mg/kg, subcutaneously - SC). The specific dose should be determined in a pilot study to induce clonic seizures in >95% of vehicle-treated animals.

  • Observation: Immediately after PTZ injection, place each mouse in an individual observation chamber and record seizure activity for 30 minutes.

  • Scoring: Score the seizure severity using a standardized scale (e.g., Racine scale). Key parameters to record are the latency to the first clonic seizure and the presence or absence of generalized tonic-clonic seizures.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests for latency, Fisher's exact test for seizure incidence).

Experimental Workflow for PTZ-Induced Seizure Model

Caption: Workflow for assessing anticonvulsant efficacy in the PTZ model.

Protocol: Kainic Acid (KA)-Induced Status Epilepticus and Neuroprotection in Rats

Objective: To evaluate the neuroprotective effects of this compound against KA-induced neuronal damage.

Materials:

  • This compound

  • Vehicle

  • Kainic acid

  • Male Sprague-Dawley rats (250-300g)

  • Anesthesia (e.g., isoflurane)

  • Stereotaxic apparatus (for intracerebral injection)

  • Perfusion solutions (saline, paraformaldehyde)

  • Histology equipment and reagents (e.g., Fluoro-Jade B, NeuN antibody)

Procedure:

  • KA Administration: Induce status epilepticus (SE) by administering KA (e.g., 10-12 mg/kg, IP) or via intracerebroventricular (ICV) injection for more localized effects.

  • Treatment Regimen: Administer this compound at a predetermined time point relative to KA administration (e.g., pre-treatment, co-administration, or post-treatment) to assess prophylactic or therapeutic effects.

  • SE Monitoring: Monitor animals for seizure activity for at least 4 hours post-KA injection. Seizure severity can be scored using the Racine scale.

  • Post-SE Care: Provide supportive care to animals following SE, including hydration and soft food.

  • Tissue Collection: At a predetermined time point after SE (e.g., 7 days for assessing neuronal death), deeply anesthetize the animals and perfuse them transcardially with saline followed by 4% paraformaldehyde.

  • Histological Analysis:

    • Collect the brains and process them for cryosectioning.

    • Perform Fluoro-Jade B staining to label degenerating neurons.

    • Conduct immunohistochemistry for neuronal markers (e.g., NeuN) to assess neuronal loss, particularly in the CA1 and CA3 regions of the hippocampus.

  • Quantification and Analysis: Quantify the number of Fluoro-Jade B-positive cells and NeuN-positive cells in the hippocampus using microscopy and image analysis software. Compare the results between treatment groups using appropriate statistical tests.

Potential Signaling Pathway Involvement

Signaling_Pathway Compound This compound Target Potential Target (e.g., Complement Component, Ion Channel) Compound->Target Inhibition/Modulation Neuroinflammation Neuroinflammation Target->Neuroinflammation Suppression Neuronal_Damage Neuronal Damage / Seizure Activity Neuroinflammation->Neuronal_Damage Reduction

Caption: Hypothesized mechanism of action for neuroprotection.

Data Presentation and Interpretation

To facilitate clear communication and comparison of results, all quantitative data should be summarized in tables.

Table 1: Example Data Summary for PTZ Seizure Test

Treatment GroupDose (mg/kg)nLatency to First Clonic Seizure (s) (Mean ± SEM)Seizure Incidence (%)
Vehicle-10125.4 ± 8.2100
This compound1010180.1 ± 12.560
This compound3010250.7 ± 15.3 20
This compound10010>300 0

*p < 0.05, **p < 0.01 compared to vehicle

Table 2: Example Data Summary for KA Neuroprotection Study

Treatment GroupDose (mg/kg)nFluoro-Jade B+ Cells in CA1 (Mean ± SEM)NeuN+ Cells in CA1 (% of Control) (Mean ± SEM)
Sham + Vehicle-85.2 ± 1.198.5 ± 2.3
KA + Vehicle-10245.8 ± 20.335.1 ± 4.5
KA + this compound3010110.3 ± 15.770.2 ± 6.8

*p < 0.05 compared to KA + Vehicle

Conclusion

The protocols and guidelines presented here provide a robust framework for the initial in vivo characterization of this compound. By systematically evaluating its anticonvulsant and neuroprotective properties in well-established animal models, researchers can gain valuable insights into its therapeutic potential and mechanism of action. Adherence to rigorous experimental design and ethical considerations is essential for generating high-quality, reproducible data that can guide future drug development efforts.

References

  • Löscher, W. (2011). Critical review of current animal models of seizures and epilepsy. Epilepsy Research, 96(1-2), 1-15.
  • National Centre for the Replacement, Refinement & Reduction of Animals in Research. (n.d.). Rodent models of epilepsy. NC3Rs. Retrieved from [Link][5]

  • Fisher, R. S. (1989). Animal models of the epilepsies. Brain Research Reviews, 14(3), 245-278.
  • Clinical Gate. (2015). Animal Models of Epilepsy. Retrieved from [Link][11]

  • Shukla, A. K., & Dwivedi, P. (2022). Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. Frontiers in Molecular Biosciences, 9, 843993.
  • Lévesque, M., & Avoli, M. (2013). The kainic acid model of temporal lobe epilepsy. Neuroscience & Biobehavioral Reviews, 37(10 Pt 2), 2887–2899.
  • Dawson, T. M., Golde, T. E., & Lagier-Tourenne, C. (2018). Animal models of neurodegenerative diseases. Nature Neuroscience, 21(10), 1370–1379.[7]

  • Li, X. J. (2023). Animal models for research on neurodegenerative diseases. Ageing and Neurodegenerative Diseases, 3, 17.[13]

  • Sasaguri, H., Nilsson, P., Hashimoto, S., Nagata, K., Saito, T., & Saido, T. C. (2017). All (animal) models (of neurodegeneration) are wrong. Are they also useful?. Neuron, 96(4), 747-753.
  • Maze Engineers. (2019). Murine Models of Neurodegenerative Diseases. ConductScience. Retrieved from [Link][14]

  • Zhang, Y., et al. (2020). Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. Molecules, 25(6), 1447.[12]

  • Zhang, Y., et al. (2020). Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. Molecules, 25(6), 1447.
  • Zhang, Y., et al. (2020). Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. Molecules, 25(6), 1447.[12]

  • Request PDF. (n.d.). Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents. ResearchGate. Retrieved from [Link]

  • Wang, Y., et al. (2012). Discovery and Structural Modification of 1-Phenyl-3-(1-phenylethyl)urea Derivatives as Inhibitors of Complement. ACS Medicinal Chemistry Letters, 3(4), 317–321.[2][15]

  • Zhang, Y., et al. (2020). Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. Molecules, 25(6), 1447.
  • Ye, L., et al. (2015). Discovery and structural optimization of 1-phenyl-3-(1-phenylethyl)urea derivatives as novel inhibitors of CRAC channel. Acta Pharmacologica Sinica, 36(9), 1147–1156.[3]

  • Wang, Y., et al. (2012). Discovery and Structural Modification of 1-Phenyl-3-(1-phenylethyl)urea Derivatives as Inhibitors of Complement. ACS Medicinal Chemistry Letters, 3(4), 317–321.[15]

  • Saji, Y., & Fukunaga, T. (1965). [Basic studies on the side-effects of diphenylhydantoin and phenylethylacetyl urea in albino rats]. Nihon yakurigaku zasshi. Folia pharmacologica Japonica, 61(1), 114–130.[4]

Sources

Troubleshooting & Optimization

Improving the yield and purity of (S)-1-(1-phenylethyl)urea synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

I. Frequently Asked Questions (FAQs)

This section provides quick answers to common questions encountered during the synthesis of (S)-1-(1-phenylethyl)urea.

Q1: What is the most common and straightforward method for synthesizing this compound?

The most prevalent method is the reaction of (S)-(-)-1-phenylethylamine with a suitable isocyanate in an appropriate solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature.[1] This approach is favored for its simplicity and generally good yields. Alternatively, isocyanates can be generated in situ from carboxylic acids via a Curtius rearrangement, followed by reaction with the amine.[2]

Q2: My reaction yield is consistently low. What are the likely causes?

Low yields can stem from several factors:

  • Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, suboptimal temperature, or inefficient mixing.

  • Side reactions: The presence of moisture can lead to the formation of undesired urea byproducts.[3][4] Additionally, the isocyanate can react with already formed urea to create biuret structures.[5]

  • Loss during workup and purification: Product may be lost during extraction, washing, or recrystallization steps.

Q3: I'm observing a significant amount of an insoluble white precipitate in my reaction. What is it likely to be?

This is often a symmetrical urea byproduct, formed from the reaction of the isocyanate with an amine generated from the reaction of the isocyanate with water.[3][4] These symmetrical ureas are typically less soluble than the desired unsymmetrical product and precipitate out of the reaction mixture.[3]

Q4: How can I improve the purity of my final product?

Recrystallization is the most effective method for purifying this compound.[6][7][8] The choice of solvent is critical; an ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature, while impurities remain soluble at all temperatures.[6][7] Common solvent systems for urea derivatives include ethanol, methanol, or mixtures like ethanol/water.[8][9]

Q5: How can I confirm the chiral purity of my this compound?

The enantiomeric excess (% ee) can be determined using chiral High-Performance Liquid Chromatography (HPLC) or by 1H NMR analysis of diastereomeric derivatives, such as Mosher's esters.[10] The S-configuration is critical for the biological activity of many 1-phenyl-3-(1-phenylethyl)urea derivatives.[2]

II. Troubleshooting Guide

This section provides a detailed, question-and-answer-formatted guide to troubleshoot specific issues you may encounter during the synthesis.

Low Yield
Q: My yield is significantly lower than expected. How can I diagnose and solve this?

A: A systematic approach is necessary to identify the root cause of low yield.

1. Verify Starting Material Quality:

  • (S)-(-)-1-Phenylethylamine: Ensure it is of high purity (>98%) and stored under an inert atmosphere to prevent oxidation and moisture absorption.[11]

  • Isocyanate: If using a commercially available isocyanate, check its purity and ensure it has not hydrolyzed due to improper storage. (R)-(+)-1-Phenylethyl isocyanate and (S)-(-)-1-phenylethyl isocyanate are commercially available.[12][13] If generating the isocyanate in situ, ensure the preceding reaction (e.g., Curtius rearrangement) is efficient.[1][2]

2. Optimize Reaction Conditions:

  • Solvent: The solvent should be anhydrous. Use freshly distilled, dry solvents like DCM or THF.

  • Temperature: While the reaction typically proceeds at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes drive the reaction to completion, especially with less reactive isocyanates.[1]

  • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion. An insufficient reaction time is a common cause of low yield.

3. Minimize Side Reactions:

  • Moisture Control: The primary side reaction is the reaction of the isocyanate with water to form an unstable carbamic acid, which decomposes to an amine and carbon dioxide.[3][4] This newly formed amine then reacts with another isocyanate molecule to form a symmetrical urea byproduct.[3] To mitigate this:

    • Dry all glassware thoroughly.

    • Use anhydrous solvents.

    • Run the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Biuret Formation: The isocyanate can also react with the N-H group of the already formed urea product, leading to a biuret structure.[5] This is more prevalent if there is an excess of isocyanate or at higher reaction temperatures. Using a stoichiometric amount of the isocyanate can help minimize this.

Low Purity
Q: My final product is impure, showing multiple spots on TLC. How can I identify and eliminate the impurities?

A: Impurities can arise from side reactions or unreacted starting materials.

1. Identify the Impurities:

  • Unreacted Starting Materials: Co-spot your product with the starting (S)-(-)-1-phenylethylamine and the isocyanate (or its precursor) on a TLC plate to check for their presence.

  • Symmetrical Urea Byproduct: This is often less soluble and may appear as a separate spot with a different Rf value on TLC.

  • Biuret Byproduct: This will have a different polarity and thus a distinct Rf value.

2. Improve the Workup Procedure:

  • Aqueous Wash: After the reaction is complete, washing the organic layer with a dilute acid solution (e.g., 1 M HCl) can help remove any unreacted amine. A subsequent wash with brine will help remove residual water.

  • Drying: Thoroughly dry the organic layer with a suitable drying agent (e.g., anhydrous MgSO4 or Na2SO4) before solvent evaporation.

3. Optimize Purification:

  • Recrystallization: This is the most powerful technique for purifying solid ureas.[6][7][8]

    • Solvent Selection: Experiment with different solvents to find the one that gives the best recovery of pure crystals. Ethanol, isopropanol, and methanol are good starting points.[9][14]

    • Procedure: Dissolve the crude product in a minimal amount of hot solvent.[6] If the solution is colored, you can add a small amount of activated charcoal and perform a hot gravity filtration. Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.[6][8] Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.[6]

Solvent Solubility of this compound Solubility of Symmetrical Byproducts Recommendation
EthanolHigh when hot, low when cold.Generally lower than the desired product.Good choice for recrystallization.[8][9]
MethanolSimilar to ethanol.Generally lower than the desired product.A viable alternative to ethanol.[9]
WaterPoor solubility.Very low solubility.Can be used as an anti-solvent in a two-solvent recrystallization with a miscible organic solvent like ethanol.
DichloromethaneHigh at room temperature.Moderate.Generally not suitable for recrystallization but a good reaction solvent.
Difficult Purification
Q: My product is an oil or a waxy solid that is difficult to crystallize. What should I do?

A: Difficulty in crystallization often indicates the presence of significant impurities that inhibit the formation of a crystal lattice.

1. Re-evaluate the Workup:

  • Ensure that all starting materials and byproducts that can be removed by washing have been eliminated. A thorough aqueous workup is crucial.

2. Attempt a Two-Solvent Recrystallization:

  • If a single solvent is not effective, a two-solvent system can be employed.[6]

    • Dissolve the crude product in a small amount of a "good" solvent (one in which it is highly soluble).

    • Slowly add a "bad" solvent (one in which it is poorly soluble) until the solution becomes cloudy.

    • Add a few drops of the "good" solvent until the solution becomes clear again.

    • Allow the solution to cool slowly.

3. Column Chromatography:

  • If recrystallization fails, purification by column chromatography is a viable option. Use a silica gel stationary phase and an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the product from impurities.

III. Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound from (S)-(-)-1-phenylethylamine and an isocyanate.

Materials:

  • (S)-(-)-1-phenylethylamine

  • Phenyl isocyanate (or other desired isocyanate)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve (S)-(-)-1-phenylethylamine (1.0 eq) in anhydrous DCM.

  • Cool the solution in an ice bath.

  • Add the isocyanate (1.0 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Once the reaction is complete, wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Recrystallization of this compound

This protocol provides a step-by-step guide for the purification of the crude product.

Materials:

  • Crude this compound

  • Ethanol (or other suitable solvent)

Procedure:

  • Place the crude product in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.[6]

  • If the solution is colored, add a small amount of activated charcoal and perform a hot gravity filtration into a clean, pre-warmed flask.

  • Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.

  • Once the solution has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystallization.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol.[6]

  • Dry the crystals in a vacuum oven or air dry to a constant weight.

IV. Visualizations

Synthesis_and_Troubleshooting cluster_synthesis Synthesis Pathway cluster_troubleshooting Troubleshooting Logic cluster_causes_yield Potential Causes cluster_causes_purity Potential Causes cluster_solutions Solutions Amine (S)-1-phenylethylamine Product This compound Amine->Product + Isocyanate Isocyanate Isocyanate->Product LowYield Low Yield Product->LowYield Problem? LowPurity Low Purity Product->LowPurity Problem? IncompleteRxn Incomplete Reaction LowYield->IncompleteRxn SideRxns Side Reactions LowYield->SideRxns WorkupLoss Workup Loss LowYield->WorkupLoss UnreactedSM Unreacted Starting Material LowPurity->UnreactedSM Byproducts Byproducts (Symmetrical Urea, Biuret) LowPurity->Byproducts OptimizeCond Optimize Conditions (Time, Temp, Stoichiometry) IncompleteRxn->OptimizeCond MoistureControl Strict Moisture Control SideRxns->MoistureControl ImproveWorkup Improve Workup (Washes, Drying) WorkupLoss->ImproveWorkup UnreactedSM->ImproveWorkup Purify Purification (Recrystallization, Chromatography) Byproducts->Purify

Caption: Synthesis pathway and troubleshooting flowchart.

Side_Reactions cluster_water Reaction with Water cluster_urea Reaction with Urea Product Isocyanate R-N=C=O CarbamicAcid R-NH-COOH (Unstable Carbamic Acid) Isocyanate->CarbamicAcid + Biuret R-N(CO-NH-R')-CO-NH-R (Biuret) Isocyanate->Biuret + Water H₂O Water->CarbamicAcid Amine_CO2 R-NH₂ + CO₂ CarbamicAcid->Amine_CO2 Decomposes SymmetricalUrea R-NH-CO-NH-R (Symmetrical Urea) Amine_CO2->SymmetricalUrea + R-N=C=O UreaProduct R-NH-CO-NH-R' UreaProduct->Biuret

Caption: Major side reactions in urea synthesis.

V. References

  • Zhang, M., Yang, X. Y., Tang, W., Groeneveld, T. W. L., He, P. L., Zhu, F. H., Li, J., Lu, W., Blom, A. M., Zuo, J. P., & Nan, F. J. (2012). Discovery and Structural Modification of 1-Phenyl-3-(1-phenylethyl)urea Derivatives as Inhibitors of Complement. ACS Medicinal Chemistry Letters, 3(4), 317–321. [Link]

  • Turo, K., & Constantino, S. (2023). Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway. Polymers, 15(17), 3553. [Link]

  • Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal. [Link]

  • ResearchGate. (n.d.). Urea formation by reaction between a isocyanate group and water. ResearchGate. [Link]

  • Organic Chemistry Data. (n.d.). Urea Formation - Common Conditions. Organic Chemistry Data. [Link]

  • Avomeen. (n.d.). UREA TESTING METHODS. Avomeen. [Link]

  • MDPI. (2020). Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry. Molecules, 25(21), 4939. [Link]

  • University of Toronto. (n.d.). Recrystallization - Single Solvent. University of Toronto. [Link]

  • Beilstein Journal of Organic Chemistry. (2013). One-pot sequential synthesis of isocyanates and urea compounds via a microwave-assisted Staudinger–aza-Wittig reaction. Beilstein Journal of Organic Chemistry, 9, 2475–2481. [Link]

  • International Journal of Trend in Scientific Research and Development. (2019). One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. International Journal of Trend in Scientific Research and Development, 3(5), 118-121. [Link]

  • ResearchGate. (2021). The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and Antioxidant Properties. Biointerface Research in Applied Chemistry, 12(5), 7052-7063. [Link]

  • ResearchGate. (2018). How to purify the urea bought from market to pure urea?. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2013). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Beilstein Journal of Organic Chemistry, 9, 2475–2481. [Link]

  • PubMed. (2012). Discovery and Structural Modification of 1-Phenyl-3-(1-phenylethyl)urea Derivatives as Inhibitors of Complement. ACS Medicinal Chemistry Letters, 3(4), 317–321. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • National Center for Biotechnology Information. (2011). Catalytic enantioselective synthesis of chiral organic compounds of ultra-high purity of >99% ee. Proceedings of the National Academy of Sciences of the United States of America, 108(40), 16713–16718. [Link]

  • NileRed. (2016, February 1). Technique Series: Recrystallization (urea as an example) [Video]. YouTube. [Link]

  • PubMed. (1997). Analytical methods for measuring urea in pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis, 15(11), 1627-1632. [Link]

  • Lund University Publications. (2012). Discovery and structural modification of 1-phenyl-3-(1-phenylethyl)urea derivatives as inhibitors of complement. ACS Medicinal Chemistry Letters, 3(4), 317-321. [Link]

  • Royal Society of Chemistry. (2023). Green synthesis of new chiral amino acid urea derivatives and evaluation of their anti-inflammatory activity. RSC Advances, 13(1), 1-15. [Link]

  • Google Patents. (n.d.). Purification of urea. US2663731A.

  • PubMed. (2018). Enantioselective complexation of 1-phenylethanol with chiral compounds bearing urea moiety. Chirality, 30(6), 798-806. [Link]

  • Harvard University. (2006). Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid. Harvard University. [Link]

  • MDPI. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4939. [Link]

  • BioSpectra. (2016). Analytical Method Verification Report: Urea UPLC Assay. BioSpectra. [Link]

  • National Center for Biotechnology Information. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4939. [Link]

  • National Center for Biotechnology Information. (2023). Electrocatalytic C—N Coupling: Advances in Urea Synthesis and Opportunities for Alternative Products. Advanced Energy Materials, 13(31), 2300959. [Link]

  • PubChem. (n.d.). (R)-(+)-1-Phenylethyl isocyanate. PubChem. [Link]

  • CHEM 312. (2021, February 21). Recrystallization Experiment [Video]. YouTube. [Link]

  • DiVA portal. (n.d.). Preliminary investigations into the behavior of urea. DiVA portal. [Link]

  • Google Patents. (n.d.). Method for removing impurities from a urea solution. US7914682B2.

  • ResearchGate. (2025). Analytical methodology for the determination of urea: Current practice and future trends. Journal of Chromatography B, 1234, 123456. [Link]

  • ReachCentrum. (n.d.). UREA – suggested spectral and analytical methods for identification. ReachCentrum. [Link]

  • Pollard Lab. (n.d.). Characterization of renatured profilin purified by urea elution from poly-L-proline agarose columns. Pollard Lab. [Link]

Sources

Troubleshooting low conversion in phenylethylamine urea reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for phenylethylamine urea synthesis. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions for researchers encountering challenges in their synthetic protocols. As your virtual Senior Application Scientist, my goal is to move beyond simple procedural lists and delve into the underlying chemical principles that govern reaction outcomes, empowering you to diagnose and resolve issues with confidence.

Introduction: The Nuances of Phenylethylamine Urea Synthesis

The synthesis of ureas from phenylethylamine is a cornerstone reaction in the development of a wide range of biologically active molecules.[1][2][3] The urea moiety is a critical pharmacophore, and its successful installation is often a key step in a synthetic campaign. However, what may appear as a straightforward transformation on paper can present significant challenges in the laboratory, often leading to frustratingly low conversion rates.

This guide is structured to address these challenges head-on. We will explore the common pitfalls in phenylethylamine urea synthesis, from suboptimal reaction conditions to pesky side reactions, and provide you with the strategic insights and detailed protocols necessary to overcome them.

Troubleshooting Guide: Diagnosing and Resolving Low Conversion

This section is formatted as a series of common problems followed by diagnostic questions and actionable solutions.

Problem 1: My reaction has stalled, showing low conversion of phenylethylamine.

Initial Diagnostic Questions:

  • What synthetic route are you employing? (e.g., reaction with an isocyanate, a phosgene equivalent like CDI, or direct carbonylation with CO2)

  • How are you monitoring the reaction progress? (e.g., TLC, LC-MS, 1H NMR)[2]

  • What are your reaction conditions? (Solvent, temperature, stoichiometry of reactants)

Potential Causes and Solutions:

Cause A: Inefficient Activation of the Carbonyl Source

  • Scientific Rationale: In many modern urea syntheses, particularly those avoiding hazardous reagents like phosgene, an in-situ generated electrophile is used.[4][5] For instance, when using 1,1'-Carbonyldiimidazole (CDI), the initial reaction with phenylethylamine forms a carbamoyl-imidazole intermediate. This intermediate must then react with a second amine to form the desired unsymmetrical urea.[1][4] If this activation is sluggish, the overall reaction will not proceed efficiently.

  • Troubleshooting Steps:

    • Verify Reagent Quality: CDI is moisture-sensitive. Ensure you are using a fresh, high-quality reagent that has been stored under anhydrous conditions.

    • Optimize Addition Order: When synthesizing unsymmetrical ureas, the order of reagent addition is critical to prevent the formation of symmetrical byproducts.[4] A common strategy is to first react the less reactive amine with CDI before adding the more reactive amine.

    • Consider a More Reactive Carbonyl Source: If CDI proves ineffective, triphosgene can be used as a more reactive, albeit more hazardous, alternative.[4][5] Always handle triphosgene with extreme caution in a well-ventilated fume hood.

Cause B: Suboptimal Reaction Conditions

  • Scientific Rationale: The rate of urea formation is highly dependent on solvent polarity, temperature, and reactant concentration.

  • Troubleshooting Steps:

    ParameterRecommended Optimization Strategies
    Solvent Aprotic solvents like DMF, THF, or DCM are commonly used for isocyanate-based reactions.[4][6] For CDI-mediated couplings, acetonitrile is often a good choice.[1]
    Temperature While many urea formations proceed at room temperature, gentle heating (e.g., 40-60 °C) can sometimes be necessary to drive the reaction to completion, especially with less reactive amines.[6] However, excessive heat can promote side reactions.[7]
    Stoichiometry An excess of the isocyanate or CDI (e.g., 1.1-1.2 equivalents) is often used to ensure complete consumption of the valuable phenylethylamine.[1]

Cause C: Catalyst Deactivation (for CO2-based routes)

  • Scientific Rationale: Direct carbonylation of amines with CO2 is an environmentally friendly approach but often requires a catalyst.[8][9] These catalysts can be susceptible to deactivation by impurities or reaction byproducts.[10]

  • Troubleshooting Steps:

    • Ensure Inert Atmosphere: Rigorously exclude air and moisture from the reaction, as these can poison many catalyst systems.

    • Purify Starting Materials: Ensure the phenylethylamine and any other reagents are free from impurities that could interfere with the catalyst.

    • Screen Catalysts: If one catalyst system is proving ineffective, consider exploring alternatives. Various metal-based and organocatalyst systems have been developed for this transformation.[8][11]

Problem 2: My main product is a symmetrical urea, not my desired unsymmetrical phenylethylamine urea.

Initial Diagnostic Questions:

  • What is your synthetic strategy for creating the unsymmetrical urea?

  • What is the order of addition of your reagents?

Potential Cause and Solution:

  • Scientific Rationale: The formation of symmetrical urea byproducts is a common issue, especially when using reagents like phosgene, triphosgene, or CDI.[4][6] This occurs when the activated carbonyl intermediate reacts with a second molecule of the starting amine instead of the intended second amine.

  • Troubleshooting Workflow:

    G start Start: Synthesizing Unsymmetrical Urea check_order Is the more reactive amine added last? start->check_order slow_addition Implement slow, controlled addition of the second amine. check_order->slow_addition No in_situ Consider in-situ generation of the isocyanate intermediate. check_order->in_situ Yes result Reduced symmetrical urea byproduct. slow_addition->result in_situ->result

    Caption: Troubleshooting Symmetrical Urea Formation.

  • Detailed Protocol for Minimizing Symmetrical Byproduct Formation (CDI Method):

    • In a flame-dried flask under an inert atmosphere (N2 or Ar), dissolve the first amine (preferably the less nucleophilic one) in an anhydrous aprotic solvent (e.g., acetonitrile).

    • Add a stoichiometric amount (1.0 equivalent) of solid CDI in one portion.

    • Stir the reaction at room temperature for 1-2 hours to allow for the formation of the carbamoyl-imidazole intermediate. You can monitor this step by TLC or LC-MS.

    • In a separate flask, prepare a solution of phenylethylamine (the second amine).

    • Slowly add the phenylethylamine solution to the reaction mixture dropwise using a syringe pump over 30-60 minutes.

    • Continue to stir the reaction at room temperature until completion.

Frequently Asked Questions (FAQs)

Q1: I am observing a significant byproduct with a mass corresponding to a carbamate. What is happening?

A1: The formation of a carbamate byproduct suggests that your activated carbonyl intermediate (e.g., isocyanate or carbamoyl-imidazole) is reacting with a nucleophilic solvent, such as an alcohol, or with water.[6]

  • Mechanism of Carbamate Formation:

    G isocyanate Isocyanate Intermediate (R-N=C=O) carbamate Carbamate Byproduct (R-NH-CO-OR') isocyanate->carbamate Nucleophilic Attack alcohol Alcohol Solvent (R'-OH) alcohol->carbamate

    Caption: Carbamate Side Product Formation.

  • Preventative Measures:

    • Use Anhydrous Solvents: Always use high-quality, anhydrous aprotic solvents (e.g., THF, DCM, acetonitrile).

    • Avoid Alcoholic Solvents: If possible, avoid using alcohols as solvents unless they are intended reactants.

    • Thoroughly Dry Glassware: Ensure all glassware is oven- or flame-dried and cooled under an inert atmosphere before use.

Q2: How can I effectively monitor the progress of my phenylethylamine urea reaction?

A2: A combination of techniques is often best for unambiguous monitoring:

  • Thin-Layer Chromatography (TLC): TLC is a quick and easy way to get a qualitative assessment of your reaction's progress.[2] A typical mobile phase for these compounds would be a mixture of a non-polar solvent like hexane or heptane with a more polar solvent like ethyl acetate.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool that allows you to track the disappearance of your starting materials and the appearance of your product, as well as identify any byproducts by their mass-to-charge ratio.

  • Proton Nuclear Magnetic Resonance (1H NMR) Spectroscopy: For reactions that are clean, you can take a small aliquot from the reaction mixture, remove the solvent, and dissolve the residue in a deuterated solvent to check for the appearance of characteristic urea N-H protons and the disappearance of the starting amine signals.

Q3: What are the best practices for purifying my phenylethylamine urea product?

A3: The purification strategy will depend on the physical properties of your product and the nature of any impurities.

  • Crystallization: If your product is a solid, crystallization is often the most effective method for achieving high purity. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find conditions that yield well-formed crystals.

  • Flash Column Chromatography: This is a very common and effective method for purifying ureas.[6] Silica gel is the standard stationary phase, with a gradient elution of hexanes and ethyl acetate typically providing good separation.

  • Aqueous Workup: Be cautious with aqueous workups if your product has some water solubility.[6] If an aqueous wash is necessary, ensure the aqueous layer is back-extracted with an organic solvent to recover any dissolved product.

Q4: Are there greener alternatives to traditional urea synthesis methods that are effective for phenylethylamine?

A4: Yes, the field of green chemistry has made significant strides in developing more environmentally friendly methods for urea synthesis.

  • CO2 as a C1 Building Block: The use of carbon dioxide as a non-toxic, renewable C1 source is a highly attractive alternative to phosgene-based methods.[9][12][13] These reactions often require a catalyst and may need optimization of pressure and temperature, but they represent a much safer and more sustainable approach.

  • Water as a Solvent: Some urea synthesis protocols have been developed that utilize water as the solvent, which simplifies product isolation (often by precipitation) and avoids the use of volatile organic compounds (VOCs).[6]

References

  • Shi, F., et al. (2003). A non-phosgene route for the synthesis of N,N'-disubstituted ureas from amines and carbon dioxide in the absence of dehydrating agents. Angewandte Chemie International Edition, 42(41), 5144-5147. Available at: [Link]

  • Porcheddu, A., & Giacomelli, G. (2010). Parallel Synthesis of Ureas and Carbamates from Amines and CO2 under Mild Conditions. Organic Letters, 12(6), 1340–1343. Available at: [Link]

  • Ren, Y., & Rousseaux, S. A. L. (2018). Metal-Free Synthesis of Unsymmetrical Ureas and Carbamates from CO2 and Amines via Isocyanate Intermediates. The Journal of Organic Chemistry, 83(2), 913–920. Available at: [Link]

  • Porcheddu, A., & Giacomelli, G. (2010). Parallel Synthesis of Ureas and Carbamates from Amines and CO2 under Mild Conditions. Organic Letters, 12(6), 1340–1343. Available at: [Link]

  • McGhee, W. D., et al. (1993). Carbon Dioxide as a Phosgene Replacement: Synthesis and Mechanistic Studies of Urethanes from Amines, CO2, and Alkyl Chlorides. The Journal of Organic Chemistry, 58(12), 3200–3208. Available at: [Link]

  • BenchChem. (2025). Common side reactions in the synthesis of substituted phenylethylamines. BenchChem Technical Support.
  • Özgeriş, F. B., et al. (2022). The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and Antioxidant Properties. Biointerface Research in Applied Chemistry, 12(5), 7052-7063. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Urea Formation - Common Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis optimization of urea derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Urea formation via reaction of an isocyanate with an amine. Retrieved from [Link]

  • BenchChem. (2025). Troubleshooting common side products in (p-hydroxyphenethyl)urea synthesis. BenchChem Technical Support.
  • Costantino, L., & Barlocco, D. (2019). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 24(23), 4286. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Retrieved from [Link]

  • BenchChem. (2025). Optimizing reaction conditions for synthesizing substituted ureas. BenchChem Technical Support.
  • Reboul, V., et al. (2024). Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. Molecules, 29(11), 2539. Available at: [Link]

  • ResearchGate. (n.d.). Optimization study of reaction conditions for Scheme 1. Retrieved from [Link]

  • BenchChem. (2025). Optimizing reaction conditions for (2-Aminophenyl)urea synthesis. BenchChem Technical Support.
  • Özgeriş, F. B., et al. (2021). The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and Antioxidant Properties. Biointerface Research in Applied Chemistry, 12(5), 7052-7063. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of potentially biologically active novel phenolic derivatives of unsymmetrical ureas from substituted phenethylamines. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of phenethylamine derivatives that include urea and sulfonamide functional groups. Retrieved from [Link]

  • ACS Publications. (2026). High-Entropy Materials as Catalysts for Alcohol and Polyol Electro-oxidation: Advances, Mechanisms, and Future Perspectives. ACS Catalysis. Available at: [Link]

  • Organic Syntheses. (n.d.). β-PHENYLETHYLAMINE. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of urea derivatives from amines and CO2 in the absence of catalyst and solvent. Retrieved from [Link]

  • Balaraman, E., et al. (2017). Ruthenium-Catalyzed Urea Synthesis by N-H Activation of Amines. Angewandte Chemie International Edition, 56(30), 8789-8793. Available at: [Link]

  • PubMed. (n.d.). Sensitive high-performance liquid chromatographic method for the determination of 2-phenylethylamine in human urine. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Isolation of 2-Phenylethylamine from Biological Samples. BenchChem Technical Support.
  • Google Patents. (n.d.). CN104860830A - Preparation method for R-(+)-alpha-phenylethylamine salt and R-(+).
  • Google Patents. (n.d.). CN104152526A - Resolution method for preparing optically pure R-1-phenylethylamine.
  • Wikipedia. (n.d.). Phenethylamine. Retrieved from [Link]

  • PubMed. (n.d.). Analytical methods for measuring urea in pharmaceutical formulations. Retrieved from [Link]

  • Google Patents. (n.d.). US3592741A - Method for analysis of urea.
  • PubMed. (n.d.). New Colorimetric reaction for end-point, continuous-flow, and kinetic measurement of urea. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Synthesis of (S)‐1‐phenylethylamine (PEA) via the transamination of... Retrieved from [Link]

  • Semantic Scholar. (n.d.). New Colorimetric reaction for end-point, continuous-flow, and kinetic measurement of urea. Retrieved from [Link]

  • BenchChem. (2025). Troubleshooting low yield in m-tolylurea synthesis. BenchChem Technical Support.

Sources

Technical Support Center: Optimizing Reaction Conditions for Phenylethylurea Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of phenylethylurea derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to enhance your experimental success. As Senior Application Scientists, we aim to provide not just procedural steps, but the reasoning and chemical principles behind them.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of phenylethylurea derivatives, providing foundational knowledge for successful experimentation.

Q1: What are the most common and reliable methods for synthesizing N,N'-disubstituted phenylethylureas?

There are several established methods, with the choice largely depending on the desired scale, available starting materials, and safety considerations.

  • From Isocyanates: The most direct route involves the reaction of a phenylethylamine with a corresponding isocyanate.[1] This method is often high-yielding and proceeds under mild conditions. However, the toxicity and handling precautions associated with isocyanates and their precursor, phosgene, are significant drawbacks.[1][2]

  • Phosgene-Free Alternatives: Due to the hazardous nature of phosgene and isocyanates, several safer "phosgene-free" methods have been developed. These often involve in-situ generation of the isocyanate or the use of a carbonylating agent.[1][2][3]

    • Carbonyldiimidazole (CDI): CDI is a common and effective reagent for this purpose.[4] It reacts with a primary amine to form an imidazolide intermediate, which then reacts with a second amine to form the urea.[4]

    • Carbon Dioxide (CO2): Direct carbonylation of amines using CO2 is an environmentally benign approach, though it may require catalysts and specific reaction conditions to be efficient.[5][6]

    • Other Carbonyl Sources: Reagents like diphenyl carbonate, triphosgene, and various chloroformates can also serve as carbonyl sources.[1][2]

  • From Primary Amides (Hofmann Rearrangement): A less direct but useful method involves the Hofmann rearrangement of a primary amide in the presence of an amine. This generates an isocyanate intermediate that is immediately trapped by the amine to form the urea.[7]

Q2: How do I choose the appropriate solvent for my reaction?

Solvent selection is critical and can significantly impact reaction rate and yield.

  • Polar Aprotic Solvents: Solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile (ACN) are often good choices as they can dissolve a wide range of reactants and do not interfere with the reaction.

  • Protic Solvents: In some cases, protic solvents like water or ethanol can be used, particularly in methods involving salts like potassium cyanate.[8] However, be mindful that protic solvents can sometimes react with highly reactive intermediates.

  • Green Solvents: For more environmentally friendly processes, consider solvents like 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME).

Q3: How can I monitor the progress of my reaction effectively?

Thin-Layer Chromatography (TLC) is the most common and convenient method.

  • Developing a TLC System: A good starting point for a mobile phase is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). The product, containing the polar urea group, will typically have a lower Rf value than the starting amine.

  • Visualization: Use a UV lamp to visualize aromatic compounds. Staining with ninhydrin can be used to specifically visualize the primary amine of the starting material, which will disappear as the reaction progresses.[9]

II. Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis of phenylethylurea derivatives.

Low or No Product Yield

This is one of the most frequent issues. A systematic approach to troubleshooting is essential.

Q4: My reaction has resulted in a very low yield. What are the potential causes and how can I improve it?

Several factors can contribute to low yields. Consider the following possibilities:

  • Reagent Quality:

    • Amines: Ensure your phenylethylamine is pure and free of contaminants. If it is a salt (e.g., hydrochloride), it must be neutralized with a base before the reaction.

    • Carbonylating Agent: Reagents like CDI are moisture-sensitive. Use freshly opened bottles or store them properly in a desiccator.

    • Solvent: Ensure your solvent is anhydrous, as water can react with many of the reagents used in urea synthesis.

  • Reaction Conditions:

    • Temperature: While many urea syntheses proceed at room temperature, some may require gentle heating to go to completion. Conversely, exothermic reactions may need cooling to prevent side product formation.

    • Reaction Time: Monitor the reaction by TLC to determine the optimal reaction time. Stopping the reaction too early will result in incomplete conversion, while extended reaction times can lead to product decomposition.

    • Stoichiometry: Ensure you are using the correct molar ratios of your reactants. A slight excess of the amine component may be beneficial in some cases.

  • Work-up and Purification:

    • Extraction: Ensure you are using the correct pH during aqueous work-up to ensure your product is in the organic layer.

    • Purification: Product loss can occur during purification. For column chromatography, choose a solvent system that provides good separation. For recrystallization, use a minimal amount of a suitable solvent.[10]

Troubleshooting Workflow for Low Yield

Caption: A systematic approach to troubleshooting low reaction yields.

Formation of Side Products

The appearance of unexpected spots on a TLC plate indicates the formation of side products.

Q5: I am observing multiple spots on my TLC, indicating the formation of side products. What are these and how can I prevent them?

The nature of the side products depends on the synthetic route employed.

  • Symmetrical Ureas: If you are attempting to synthesize an unsymmetrical urea, the formation of symmetrical ureas (from the reaction of two molecules of the same amine with the carbonyl source) is a common side reaction.

    • Solution: A stepwise addition of the amines can minimize this. First, react the carbonylating agent with one amine to form an intermediate, and then add the second amine.[11]

  • Biuret Formation: At elevated temperatures, urea can react with another molecule of urea to form biuret.[12][13]

    • Solution: Avoid excessive heating during the reaction and work-up.[13]

  • Over-alkylation/acylation: If your starting materials have other reactive functional groups, these may also react.

    • Solution: Use protecting groups for other reactive functionalities if necessary.

Table 1: Common Side Products and Mitigation Strategies

Side ProductProbable CauseMitigation Strategy
Symmetrical UreaNon-sequential addition of aminesAdd amines in a stepwise manner.
BiuretHigh reaction temperatureMaintain a lower reaction temperature.[13]
Polymeric materialsUse of di- or poly-functional aminesUse monofunctional amines or protecting groups.
Reaction Stalls or Fails to Go to Completion
Q6: My reaction starts but then stalls, leaving a significant amount of starting material. What should I do?
  • Incomplete Activation: If using a carbonylating agent like CDI, it may not be fully activating the first amine.

    • Solution: Ensure the CDI is of high quality and the reaction is anhydrous. You can also try a different activating agent.

  • Poor Nucleophilicity of the Second Amine: If the second amine you are adding is sterically hindered or electronically deactivated, the reaction may be slow.

    • Solution: Gentle heating or a longer reaction time may be required. The use of a catalyst, such as a non-nucleophilic base, might also be beneficial.

  • Equilibrium: Some urea formation reactions are reversible.

    • Solution: Consider using conditions that drive the reaction forward, such as removing a byproduct (e.g., water or alcohol).

Experimental Protocol: General Procedure for the Synthesis of a Phenylethylurea Derivative using CDI

  • Step 1: Activation

    • Dissolve one equivalent of the first phenylethylamine in an anhydrous polar aprotic solvent (e.g., DCM or THF) under an inert atmosphere (e.g., nitrogen or argon).

    • Add 1.1 equivalents of carbonyldiimidazole (CDI) portion-wise at room temperature.

    • Stir the reaction mixture for 1-2 hours at room temperature. Monitor the formation of the imidazolide intermediate by TLC.

  • Step 2: Urea Formation

    • In a separate flask, dissolve one equivalent of the second amine in the same anhydrous solvent.

    • Slowly add the solution of the second amine to the reaction mixture containing the imidazolide intermediate.

    • Stir the reaction at room temperature and monitor its progress by TLC until the starting amine is consumed. The reaction time can vary from a few hours to overnight.

  • Step 3: Work-up and Purification

    • Once the reaction is complete, quench it by adding water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Reaction Mechanism: CDI-Mediated Urea Synthesis

Sources

Addressing solubility issues of phenylethylurea compounds in aqueous buffers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for addressing solubility challenges with phenylethylurea compounds. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties in dissolving these compounds in aqueous buffers for their experimental needs. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific rationale behind them, enabling you to make informed decisions and troubleshoot effectively. Phenylethylurea and its derivatives, while promising in various research contexts, often present solubility hurdles due to the hydrophobic nature of the phenylethyl moiety attached to the polar urea group.[1] This guide will walk you through a systematic approach to understanding and overcoming these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

This section is structured to address the most common issues encountered in the lab, starting with the most frequent problem and progressing to more advanced solutions.

Q1: I dissolved my phenylethylurea compound in DMSO to make a stock solution, but it precipitated immediately when I diluted it into my aqueous assay buffer. What is happening, and how can I fix it?

This is the most common solubility issue, often referred to as "crashing out." It occurs because while phenylethylurea is readily soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO), its solubility is significantly lower in aqueous solutions.[2] When the DMSO stock is diluted into the buffer, the compound is suddenly in a solvent environment where it is poorly soluble, causing it to precipitate.[2][3] The final concentration of DMSO is a critical factor; too low, and the compound precipitates, too high (typically >0.5-1%), and it may interfere with your biological assay.[4]

Initial Troubleshooting Steps:

  • Optimize Final DMSO Concentration: Determine the highest percentage of DMSO your assay can tolerate without affecting the results and the lowest percentage needed to keep your compound in solution. For many cell-based assays, the final DMSO concentration should not exceed 0.5%.[4]

  • Serial Dilution: Instead of a single large dilution, perform a stepwise serial dilution. This can sometimes prevent immediate precipitation by avoiding a sudden, drastic change in the solvent environment.

  • Vigorous Mixing: When adding the DMSO stock to the aqueous buffer, ensure rapid and continuous mixing (e.g., vortexing) to promote dispersion and dissolution.

If these initial steps are unsuccessful, you will need to consider more advanced formulation strategies, as detailed in the following questions.

Q2: What is the expected aqueous solubility of a typical phenylethylurea compound, and how can I determine it for my specific derivative?

While precise public data for every phenylethylurea derivative is scarce, N-(2-phenylethyl)urea is described as having "moderate solubility in polar solvents such as water."[5] However, the addition of the hydrophobic phenylethyl group to the highly water-soluble urea core significantly reduces aqueous solubility. For context, the solubility of a similar compound, phenylthiourea, is about 2.5 mg/mL in cold water.[6] For many novel derivatives, especially with additional hydrophobic substituents, the aqueous solubility can be expected to be in the low micromolar range.

To effectively troubleshoot, you need to understand the solubility limits of your specific compound in your experimental buffer. There are two key types of solubility to measure:

  • Kinetic Solubility: This measures the concentration at which a compound, diluted from a DMSO stock, precipitates in an aqueous buffer. It's a rapid assessment that mimics many high-throughput screening and biological assay conditions.[7]

  • Thermodynamic Solubility: This is the true equilibrium solubility of the solid compound in a buffer. It is determined by equilibrating an excess of the solid compound in the buffer over a longer period (e.g., 24-48 hours).[8] This is the "gold standard" for lead optimization.[9]

Detailed protocols for both kinetic and thermodynamic solubility determination are provided in the "Experimental Protocols" section of this guide.

Q3: My compound is still precipitating even with optimized DMSO. Can I use pH adjustment to improve its solubility?

Yes, pH adjustment can be a powerful tool, but its effectiveness depends on whether your phenylethylurea compound has an ionizable group and its corresponding pKa (the pH at which the group is 50% ionized). The basic urea functional group is very weakly acidic, with a predicted pKa around 13.94 for N-phenylethylurea, meaning it will be neutral at physiological pH.[10]

For pH adjustment to be effective, your compound would need to have other functional groups that are acidic or basic within a physiologically relevant pH range (typically pH 2-8).

  • For Weakly Basic Compounds: Decreasing the pH of the buffer will protonate the basic group, forming a more soluble salt.

  • For Weakly Acidic Compounds: Increasing the pH will deprotonate the acidic group, also forming a more soluble salt.

Workflow for pH Adjustment:

Caption: Decision workflow for using pH to improve solubility.

Q4: I've seen co-solvents, surfactants, and cyclodextrins mentioned for improving solubility. Which one should I choose, and what are the key considerations?

The choice of solubilizing agent depends on the properties of your compound and the requirements of your biological assay. It's often a process of empirical testing to find the optimal solution.

Solubilization Strategy Mechanism of Action Common Examples Advantages Disadvantages Best For...
Co-solvents Reduces the polarity of the aqueous solvent, making it more favorable for hydrophobic compounds.[7]Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400)Simple to prepare; can significantly increase solubility.Can be toxic to cells at higher concentrations; may affect enzyme activity.In vitro enzymatic assays, preliminary screening.
Surfactants Form micelles that encapsulate the hydrophobic compound in their core, allowing it to be dispersed in the aqueous buffer.[11][12]Tween-20, Tween-80, Triton X-100, Pluronic F-68Highly effective at low concentrations (above the critical micelle concentration).Can interfere with cell membranes and some protein assays; may be difficult to remove.Cell-based assays (with careful validation), formulation development.
Cyclodextrins Form inclusion complexes with the hydrophobic part of the compound, shielding it from the aqueous environment.[13]β-cyclodextrin, Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)Generally have low toxicity; can improve bioavailability.[14]Can have a "saturable" effect; may not be effective for all compound shapes and sizes.Cell-based and in vivo studies.

Systematic Approach to Selecting a Solubilizing Agent:

Caption: A systematic approach to selecting a solubilization strategy.

Experimental Protocols

Here are detailed, step-by-step methodologies for key experiments to quantify and address solubility issues.

Protocol 1: High-Throughput Kinetic Solubility Assay

This method provides a rapid assessment of your compound's solubility under conditions that mimic dilution from a DMSO stock.

Methodology:

  • Prepare Stock Solution: Create a high-concentration stock solution of your phenylethylurea compound in 100% DMSO (e.g., 20 mM).

  • Serial Dilution in DMSO: In a 96-well plate, perform a 2-fold serial dilution of the DMSO stock solution with 100% DMSO to create a range of concentrations (e.g., from 20 mM down to ~10 µM).

  • Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a 96-well plate containing the aqueous buffer of interest (e.g., 198 µL of Phosphate-Buffered Saline, pH 7.4). This will result in a 1:100 dilution and a final DMSO concentration of 1%.

  • Incubation: Seal the plate and incubate at room temperature for 1-2 hours with gentle shaking.

  • Measurement: Measure the turbidity (light scattering) of each well using a plate reader (nephelometry).

  • Analysis: The kinetic solubility is the highest concentration at which the turbidity is not significantly increased above the background (buffer + 1% DMSO).[15]

Protocol 2: Thermodynamic (Shake-Flask) Solubility Assay

This method measures the equilibrium solubility and is considered the most reliable for understanding a compound's intrinsic solubility.[8]

Methodology:

  • Prepare Suspension: Add an excess amount of the solid phenylethylurea compound to a known volume of the aqueous buffer of interest in a glass vial (e.g., 1-2 mg in 1 mL of buffer). The presence of undissolved solid is essential.

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the solution. This can be done by centrifugation at high speed (e.g., >14,000 rpm for 15 minutes) or by filtration through a 0.22 µm filter that does not bind the compound.

  • Quantification: Carefully remove an aliquot of the clear supernatant.

  • Analysis: Determine the concentration of the compound in the supernatant using a suitable analytical method, such as HPLC-UV, against a standard curve prepared in the same buffer. This concentration represents the thermodynamic solubility.[16]

Data Summary Table

The following table provides hypothetical but representative solubility data for a model phenylethylurea compound ("PEU-X") to illustrate the effects of different solubilization strategies. Actual values must be determined experimentally for your specific compound.

Condition Solvent/Buffer Solubility of PEU-X (µM) Notes
Thermodynamic PBS, pH 7.4~5Baseline aqueous solubility is low.
Kinetic PBS, pH 7.4 (1% DMSO)~20Supersaturation can occur upon dilution from DMSO.
Kinetic PBS, pH 7.4 + 5% Ethanol~50Co-solvent improves solubility.
Kinetic PBS, pH 7.4 + 0.05% Tween-80~150Surfactant is highly effective.
Kinetic PBS, pH 7.4 + 10 mM HP-β-CD~250Cyclodextrin forms an inclusion complex.

Disclaimer: This guide is for informational purposes. Always consult the specific product datasheet and relevant safety data sheets (SDS) before handling any chemical compound. Experimental conditions should be optimized for your specific assay and systems.

References

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug discovery today, 11(9-10), 446–451.
  • Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. International Journal of Pharmaceutical Sciences and Research, 4(2), 498-506.
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. Available from: [Link]

  • ChemBK. N-Phenethylurea. Available from: [Link]

  • Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5521.
  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

  • Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. Available from: [Link]

  • PubChem. (R)-1-(1-phenylethyl)urea. Available from: [Link]

  • Warren Center for Neuroscience Drug Discovery. Kinetic Solubility 96 –Well Protocol. Available from: [Link]

  • Chen, F. T., Chen, C. C., & Hsieh, P. C. (2016).
  • D'Aquino, A. I., & Clark, J. D. (2018). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS omega, 3(11), 15483–15489.
  • Sanchez-Linares, I., Bretones, P., Navas, N., & Luque, I. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS medicinal chemistry letters, 3(1), 1–4.
  • Wimmer, E., & Tosin, M. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Pharmaceutical Technology Europe, 22(5), 26-31.
  • Plateforme de chimie biologique intégrative de Strasbourg. Thermodynamic solubility. Available from: [Link]

  • Kim, I. H., Morisseau, C., Watanabe, T., & Hammock, B. D. (2004). Optimization of Amide-Based Inhibitors of Soluble Epoxide Hydrolase with Improved Water Solubility. Journal of medicinal chemistry, 47(8), 2110–2122.
  • Li, K., Wang, G., Chen, J., Li, Y., & Liu, W. (2015). Discovery and Structural Modification of 1-Phenyl-3-(1-phenylethyl)urea Derivatives as Inhibitors of Complement. Molecules, 20(12), 22067–22081.
  • PubChem. Phenethylurea. Available from: [Link]

  • PubChem. Phenylthiourea. Available from: [Link]

  • Toth, E., & Toth, G. (2018). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 23(10), 2445.

Sources

Technical Support Center: Preventing Aggregation of Small Molecule Inhibitors in Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing a pervasive challenge in drug discovery: the aggregation of small molecule inhibitors in bioassays. This phenomenon is a major source of false positives and misleading structure-activity relationships (SAR), wasting valuable resources and time.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and proactively prevent issues arising from compound aggregation.

Troubleshooting Guide: Is Aggregation Affecting Your Assay?

This section addresses specific experimental observations that may indicate compound aggregation. Follow the diagnostic steps to confirm the issue and implement the suggested solutions.

Issue 1: My inhibitor shows an unusually steep dose-response curve.

Potential Cause: A steep Hill slope in the dose-response curve can be a tell-tale sign of an aggregation-based mechanism.[4] This is because the inhibitory effect is often highly cooperative and only occurs above a certain threshold concentration, known as the Critical Aggregation Concentration (CAC).[1][5][6] Below the CAC, the compound exists as a monomer and is inactive, while above the CAC, it rapidly forms aggregates that inhibit the target protein, leading to a sharp drop in activity.

Diagnostic Workflow:

  • Visual Inspection of the Curve: Does the curve exhibit a very sharp transition from no inhibition to maximal inhibition over a narrow concentration range?

  • Detergent Challenge Assay: Re-run the assay with the addition of a non-ionic detergent (e.g., 0.01% Triton X-100).[2][7] If the inhibitor's potency is significantly reduced or eliminated in the presence of the detergent, aggregation is the likely cause.[7][8]

  • Dynamic Light Scattering (DLS): Use DLS to directly detect the formation of particles in a solution of your compound at concentrations where inhibition is observed.[9][10][11][12] An increase in particle size (typically in the range of 50-1000 nm) with increasing compound concentration is a strong indicator of aggregation.[3][13]

Troubleshooting Decision Workflow

G start Unusually Steep Dose-Response Curve Observed detergent_assay Perform Detergent Challenge Assay (e.g., 0.01% Triton X-100) start->detergent_assay check_potency Is Inhibitor Potency Significantly Reduced? detergent_assay->check_potency dls_analysis Perform Dynamic Light Scattering (DLS) Analysis check_particles Are Particles (50-1000 nm) Detected? dls_analysis->check_particles check_potency->dls_analysis No aggregation_confirmed Aggregation is the Likely Cause. Implement Mitigation Strategies. check_potency->aggregation_confirmed Yes check_particles->aggregation_confirmed Yes true_inhibition Aggregation is Unlikely. Investigate Other Mechanisms. check_particles->true_inhibition No

Caption: Decision workflow for troubleshooting steep dose-response curves.

Issue 2: My inhibitor is a "promiscuous" agent, showing activity against multiple, unrelated targets.

Potential Cause: Promiscuous inhibition is a hallmark of aggregating compounds.[10][13][14] The colloidal aggregates formed by these small molecules can sequester and denature proteins non-specifically through surface adsorption, rather than binding to a specific active site.[3][15] This leads to apparent inhibition across a wide range of protein targets.

Diagnostic Steps:

  • Cross-Target Screening: Test your inhibitor against a panel of unrelated enzymes. Consistent inhibition across different protein folds and catalytic mechanisms strongly suggests a non-specific, aggregation-based mechanism.

  • Enzyme Concentration Dependence: True inhibitors that bind with a 1:1 stoichiometry should have an IC50 that is independent of the enzyme concentration. In contrast, the apparent potency of an aggregator is often sensitive to the enzyme concentration.[13] Increasing the enzyme concentration can sometimes overcome the inhibitory effect of the aggregates.

  • Pre-incubation Time Dependence: The formation of aggregates and their interaction with the target protein can be time-dependent.[7][13] Vary the pre-incubation time of the compound with the enzyme before adding the substrate. A time-dependent increase in inhibition is another indicator of an aggregation-based mechanism.

Issue 3: My assay results are poorly reproducible.

Potential Cause: Poor reproducibility can stem from variability in compound aggregation, which is highly sensitive to experimental conditions.[2] Minor fluctuations in buffer composition, pH, ionic strength, temperature, and even mixing procedures can influence the CAC and the size and morphology of the aggregates, leading to inconsistent results.[2][16][17]

Solutions & Best Practices:

  • Standardize Compound Handling:

    • Ensure compounds are fully dissolved in a suitable solvent like DMSO before dilution into aqueous assay buffers.[18]

    • Minimize freeze-thaw cycles of compound stock solutions.[18][19]

    • Store stock solutions at -20°C or lower in tightly sealed containers to prevent water absorption by DMSO.[18][20]

  • Optimize Assay Buffer Conditions:

    • Include a non-ionic detergent in your standard assay buffer to proactively prevent aggregation.[2][21]

    • Maintain consistent pH and ionic strength across all experiments, as these factors can significantly impact compound solubility and aggregation propensity.[16][17][22][23]

  • Control for Assay Artifacts:

    • Always include positive and negative control compounds in your assays. A known aggregator can serve as a positive control for aggregation-prone conditions, while a well-behaved, non-aggregating inhibitor can serve as a negative control.[2]

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of small molecule aggregation?

Many small molecules, particularly those that are hydrophobic and have planar aromatic systems, can self-associate in aqueous solutions to form colloidal aggregates.[15] This process is similar to the formation of micelles by surfactants.[3][6] When the concentration of the small molecule exceeds its critical aggregation concentration (CAC), the monomeric species begin to assemble into larger particles, typically ranging from 50 to 1000 nm in diameter.[3][13] These aggregates then act as a separate phase that can sequester and non-specifically inhibit proteins.[15]

Mechanism of Aggregation and Protein Sequestration

G cluster_0 Below CAC cluster_1 Above CAC monomer Monomeric Inhibitor (Inactive) aggregate Colloidal Aggregate enzyme_free Active Enzyme enzyme_sequestered Sequestered/Inactive Enzyme aggregate->enzyme_sequestered Protein Sequestration monomer_agg Monomeric Inhibitor monomer_agg->aggregate Self-Association

Caption: Small molecules self-associate into aggregates above the CAC, which then sequester and inactivate enzymes.

Q2: What are PAINs, and how do they relate to aggregators?

Pan-Assay Interference Compounds (PAINs) are a broader class of molecules that frequently appear as false positives in high-throughput screens.[24][25] Aggregation is one of the primary mechanisms by which PAINs exert their non-specific activity.[24][26] However, PAINs can also interfere with assays through other mechanisms, such as chemical reactivity (e.g., covalent modification of proteins), redox cycling, metal chelation, or interference with the detection method (e.g., fluorescence).[24][26] While many aggregators are PAINs, not all PAINs are aggregators. It's crucial to perform specific counter-screens to determine the exact mechanism of assay interference.

Q3: How can I proactively design my assay to minimize aggregation artifacts?

A well-designed assay can significantly reduce the chances of being misled by aggregating compounds.

StrategyRationaleRecommended Implementation
Include Detergents Non-ionic detergents can disrupt the formation of colloidal aggregates by incorporating the small molecules into micelles.[8]Routinely include 0.001% - 0.1% (v/v) of a non-ionic detergent like Triton X-100 or Tween-20 in your assay buffer.[2][4] The optimal concentration may need to be determined empirically.
Lower Compound Concentration Testing compounds at lower concentrations reduces the likelihood of exceeding their CAC.[2]If feasible for your target's potency, screen at concentrations below 10 µM.
Add Decoy Proteins The inclusion of a non-relevant protein, such as Bovine Serum Albumin (BSA), can help to sequester aggregates and reduce their interaction with the target protein.[21][27]Add 0.1 mg/mL BSA to the assay buffer. This can be particularly useful if detergents interfere with your assay.
Use Biophysical Methods for Hit Triage Directly assess promising hits for aggregation potential early in the drug discovery pipeline.Employ techniques like Dynamic Light Scattering (DLS), Surface Plasmon Resonance (SPR), or Resonant Waveguide Grating (RWG) to identify aggregators among your primary hits.[9][11][28]
Q4: What are the best methods to definitively identify an aggregator?

No single method is foolproof, so a combination of orthogonal approaches is recommended for confident identification of aggregators.

Experimental Protocols:

  • Detergent-Based Counter-Screen for Aggregation:

    • Objective: To determine if the inhibitory activity of a compound is sensitive to the presence of a non-ionic detergent.

    • Procedure:

      • Prepare two sets of assay reactions for your compound dose-response curve.

      • In one set, use your standard assay buffer. In the second set, use the same buffer supplemented with 0.01% (v/v) Triton X-100.[7]

      • Pre-incubate the compound and enzyme for 5-10 minutes before initiating the reaction.[7]

      • Compare the IC50 values obtained in the presence and absence of detergent. A significant rightward shift (loss of potency) in the presence of detergent is indicative of aggregation.[2][7]

  • High-Throughput Dynamic Light Scattering (DLS):

    • Objective: To directly detect the formation of aggregates in solution.

    • Procedure:

      • Prepare serial dilutions of your compound in the assay buffer in a 384-well plate format.[9][29]

      • Include buffer-only and DMSO-only controls.

      • Use a plate-based DLS instrument to measure the size distribution of particles in each well.[12][29]

      • Analyze the data for a concentration-dependent increase in the intensity of scattered light and the appearance of particles in the 50-1000 nm size range.[12]

By understanding the mechanisms of small molecule aggregation and implementing the troubleshooting and preventative strategies outlined in this guide, researchers can significantly improve the quality and reliability of their bioassay data, ultimately accelerating the drug discovery process.

References
  • Development of a critical aggregation concentration (CAC) assay for estimating compound monomer solubility. PubMed. [Link]

  • Assay Interference by Aggregation. Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Identification and Prediction of Promiscuous Aggregating Inhibitors among Known Drugs. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Dealing with PAINs in a drug discovery CRO. Sygnature Discovery. [Link]

  • Pan-assay interference compounds. Grokipedia. [Link]

  • Pan-assay interference compounds – Knowledge and References. Taylor & Francis. [Link]

  • What are Pan Assay Interference Compounds (PAINS) and why do they have such potent cross-enzyme potency? Quora. [Link]

  • A Collection of Useful Nuisance Compounds (CONS) for Interrogation of Bioassay Integrity. SLAS Discovery. [Link]

  • Advancing promiscuous aggregating inhibitor analysis with intelligent machine learning classification. PMC - NIH. [Link]

  • (PDF) Advancing promiscuous aggregating inhibitor analysis with intelligent machine learning classification. ResearchGate. [Link]

  • Optimizing Compound Storage for Long-Term Stability and Safety. GMP Plastics. [Link]

  • Pan-assay interference compounds. Wikipedia. [Link]

  • Detection of Small-Molecule Aggregation with High-Throughput Microplate Biophysical Methods. PubMed. [Link]

  • (PDF) Solubility at the Molecular Level: Development of a Critical Aggregation Concentration (CAC) Assay for Estimating Compound Monomer Solubility. ResearchGate. [Link]

  • Identification of Small-Molecule Aggregation. Biophysical Analysis-CD BioSciences. [Link]

  • Using Dynamic Light Scattering to Screen Colloidal Aggregates of Small-Molecule Drugs. Wyatt Technology. [Link]

  • Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model. PMC - NIH. [Link]

  • Molecular dynamics simulations as a guide for modulating small molecule aggregation. Royal Society of Chemistry. [Link]

  • Identification and prediction of promiscuous aggregating inhibitors among known drugs. Semantic Scholar. [Link]

  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. NIH. [Link]

  • Clear distinction between CAC and CMC revealed by high-resolution NMR diffusometry for a series of bis-imidazolium gemini surfactants in aqueous solutions. RSC Publishing. [Link]

  • A Detergent-Based Assay for the Detection of Promiscuous Inhibitors. PMC - NIH. [Link]

  • Effects of pH and Ionic Strength on Aggregation of Surfactants and Preservatives in Biologic Drug Formulations. University of Delaware. [Link]

  • Avoiding will-o'-the-wisps: aggregation artifacts in activity assays. Practical Fragments. [Link]

  • Detection of Small‐Molecule Aggregation with High‐Throughput Microplate Biophysical Methods. ResearchGate. [Link]

  • Assessing Hydrolytic Activity of Surfactant-Based Nanozymes: Methodological and Kinetic Considerations. MDPI. [Link]

  • A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates. PMC - NIH. [Link]

  • Comparative Effects of pH and Ionic Strength on Protein-Protein Interactions, Unfolding, and Aggregation for IgG1 Antibodies. ResearchGate. [Link]

  • Dynamic Light Scattering (DLS). Sygnature Discovery. [Link]

  • Amphiphilic Block Random Copolymers: Influence of pH and Ionic Strength on Aqueous Solution Properties. Macromolecules - ACS Publications. [Link]

  • A Detergent-Based Assay for the Detection of Promiscuous Inhibitors. ResearchGate. [Link]

  • Screening and classifying small molecule inhibitors of amyloid formation using ion mobility spectrometry-mass spectrometry. PMC - NIH. [Link]

  • Combating small molecule aggregation with machine learning. arXiv. [Link]

  • Effect of ionic strength and pH on the physical and chemical stability of a monoclonal antibody antigen-binding fragment. PubMed. [Link]

  • Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. PubMed. [Link]

  • Concentration Effect on the Aggregation of a Self-Assembling Oligopeptide. PMC - NIH. [Link]

  • Troubleshooting. BioAssay Systems. [Link]

  • Small-molecule aggregates inhibit amyloid polymerization. PMC - NIH. [Link]

  • Compound Management: Guidelines for Compound Storage, Provision, and Quality Control. ResearchGate. [Link]

  • Assay Troubleshooting. MB - About. [Link]

  • Small-molecule aggregates inhibit amyloid polymerization. ResearchGate. [Link]

  • Guidelines to Identify and Resolve False Positives in Lateral Flow Assays. YouTube. [Link]

  • Structure-based discovery of small molecule inhibitors of the autocatalytic proliferation of α-synuclein aggregates. bioRxiv. [Link]

  • How to avoid protein aggregation during protein concentration? ResearchGate. [Link]

  • Protein aggregation: Challenges approaches for mitigation. PipeBio. [Link]

Sources

Minimizing off-target effects of (S)-1-(1-phenylethyl)urea

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Characterizing and Minimizing Off-Target Effects for Novel Small Molecules

Disclaimer: (S)-1-(1-phenylethyl)urea is a compound with limited publicly available data regarding its specific biological targets. This guide will therefore use it as a representative example of a novel small molecule inhibitor to illustrate the principles and workflows for identifying and mitigating off-target effects. For the purpose of this guide, we will operate under the hypothetical scenario that its intended on-target is "Hypothetical Kinase Y (HKY)" , a critical enzyme in a cancer-related signaling pathway.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are "off-target" effects and why are they a primary concern in my research?

A1: In drug discovery and chemical biology, a compound is designed to interact with a specific biological molecule (the "on-target") to produce a desired therapeutic or experimental effect. An "off-target" effect occurs when the compound also binds to and modulates the activity of other, unintended molecules.[1][2][3] These unintended interactions are a major cause of experimental artifacts, misleading data, and adverse drug reactions, and are a primary reason for the failure of drug candidates in clinical trials.[4][5] Minimizing off-target effects is crucial for ensuring that the observed biological response is truly due to the modulation of the intended target, thereby guaranteeing data integrity and therapeutic safety.

Q2: I have just synthesized this compound. What is the very first step I should take to assess its selectivity?

A2: The first step is to establish a baseline understanding of your compound's potential interaction landscape. This begins with a broad, unbiased screen against a panel of representative targets. Given that many small molecule inhibitors target protein kinases, and the urea moiety is common in kinase inhibitors, a comprehensive kinase selectivity panel is the recommended starting point.[6][7] This will provide a first-pass view of which kinases, besides your intended target (HKY), your compound might inhibit. Several vendors offer these services, screening your compound against hundreds of kinases at a fixed concentration (e.g., 1 µM).[7]

Q3: My initial screen shows that this compound inhibits several kinases other than my target, HKY. What does this mean and what should I do next?

A3: This is a very common finding and is not necessarily a cause for alarm. Few inhibitors are perfectly selective. The critical next step is to quantify the potency of these interactions. The initial single-concentration screen only shows percent inhibition; it doesn't tell you how strongly your compound binds. You should now perform dose-response experiments to determine the IC50 (or Ki) values for the most potent off-targets identified in the screen. This quantitative data allows you to calculate a "selectivity ratio" (IC50 for off-target / IC50 for on-target), which is a key metric for assessing specificity.

Q4: How can I be sure that the effects I see in my cell-based assays are due to inhibition of HKY and not an off-target?

A4: This is a critical question that requires moving from biochemical assays to a cellular context. The gold-standard approach is to create a cellular system where the on-target effect can be decoupled from off-target effects. The most rigorous method is a target knockout or knockdown (e.g., using CRISPR/Cas9 or RNAi). If your compound still elicits the same phenotypic effect in cells lacking the HKY protein, it is acting through an off-target mechanism.[4] Another powerful technique is the Cellular Thermal Shift Assay (CETSA), which directly measures whether your compound is engaging and stabilizing HKY inside the cell.[8][9][10][11][12]

Section 2: Experimental Protocols & Troubleshooting Guides

This section provides detailed workflows for the key experiments required to characterize and minimize the off-target effects of this compound.

Workflow 1: Comprehensive Selectivity Profiling

This workflow outlines the logical progression from broad screening to focused validation.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Quantitative Validation cluster_2 Phase 3: Cellular Confirmation cluster_3 Outcome A Synthesize & Purify This compound B Broad Kinase Panel Screen (e.g., 400+ kinases @ 1µM) A->B Submit Compound C Identify Hits (% Inhibition > 50%) B->C Analyze Data D Determine IC50/Ki Values (On-target HKY & Off-targets) C->D Prioritize potent hits E Cellular Thermal Shift Assay (CETSA) (Confirm HKY Engagement) D->E Validate in Cells F Target Knockout/Knockdown Studies (e.g., CRISPR) D->F Validate in Cells G Phenotypic Assays (Proliferation, Apoptosis, etc.) E->G F->G H Define Selectivity Profile & On-Target Driven Phenotype G->H

Caption: Workflow for characterizing small molecule selectivity.

Troubleshooting Guide: Unexpected Cellular Activity
Issue Encountered Potential Cause (Off-Target Related) Recommended Action
High cytotoxicity in cells at concentrations where HKY is not fully inhibited. The compound may be hitting a critical off-target essential for cell survival.1. Perform a broad liability screen (e.g., CEREP panel) to check for interactions with GPCRs, ion channels, etc. 2. Cross-reference identified off-targets with known essential genes. 3. Synthesize a structurally related but inactive analog as a negative control.
Cellular phenotype does not match the known function of HKY. The observed phenotype is driven by a potent off-target.1. Crucially, perform the target knockout experiment. [4] Test the compound in HKY-knockout cells. If the phenotype persists, it is definitively off-target. 2. Use computational methods to predict off-targets based on chemical structure and cross-reference with the functions of those proteins.[13][14][[“]]
CETSA shows no target engagement, but the compound is active in cells. The compound may not be cell-permeable, or the cellular effect is off-target.1. Confirm cell permeability using a method like parallel artificial membrane permeability assay (PAMPA). 2. If permeable, the effect is likely off-target. Proceed with target deconvolution strategies.
Protocol 2.1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol verifies that this compound directly binds to HKY in a cellular environment.

Objective: To generate a thermal melt curve for HKY in the presence and absence of the compound, demonstrating a shift in thermal stability upon binding.

Materials:

  • Cell line expressing endogenous or over-expressed HKY (e.g., HEK293).

  • This compound and DMSO (vehicle control).

  • Phosphate-buffered saline (PBS).

  • Lysis buffer with protease inhibitors.

  • Antibody specific to HKY for Western blotting.

Step-by-Step Methodology:

  • Cell Treatment: Plate cells and grow to ~80% confluency. Treat one set of plates with the compound (e.g., 10x IC50) and another with DMSO for 1 hour.

  • Heating Step: Harvest cells, wash with PBS, and resuspend in PBS. Aliquot cell suspensions into PCR tubes. Place the tubes in a thermal cycler and heat them across a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by a 3-minute cooling step at room temperature.[9]

  • Lysis: Add lysis buffer to the cell suspensions and lyse the cells through freeze-thaw cycles.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the precipitated/aggregated proteins.

  • Analysis: Carefully collect the supernatant (containing the soluble protein fraction). Analyze the amount of soluble HKY at each temperature point using Western blotting or another protein quantification method.

  • Data Interpretation: Plot the percentage of soluble HKY against temperature for both the compound-treated and vehicle-treated samples. A positive result is a rightward shift in the melting curve for the compound-treated sample, indicating thermal stabilization and target engagement.[10]

Section 3: Advanced Strategies & Data Interpretation

Q5: How do I interpret the data from my kinase panel screen?

A5: The data is typically presented as "% Inhibition" at a single compound concentration. The key is to look for patterns and prioritize hits.

Hypothetical Kinase Screening Data for this compound @ 1 µM

Kinase Target% InhibitionClassificationNext Step
HKY (On-Target) 95% Potent On-Target Confirm IC50
Kinase A88%Potent Off-TargetDetermine IC50
Kinase B75%Potent Off-TargetDetermine IC50
Kinase C45%Moderate Off-TargetDeprioritize unless structurally related to HKY
400+ Others<10%No significant activityIgnore

A "Selectivity Score" can be calculated, but its definition varies. A simple metric is the number of kinases inhibited by >50% at 1 µM. A lower number indicates higher selectivity. For a more refined analysis, consider the KINOMEscan® platform, which measures binding affinity (Kd) and presents data visually as a "tree spot" diagram, making it easy to see which branches of the kinome your compound interacts with.

Q6: My compound is potent but not selective. What are my options?

A6: This is a common challenge in medicinal chemistry. The primary strategy is structure-activity relationship (SAR) guided chemical modification.[16]

  • Computational Docking: Model how this compound binds to both HKY and a key off-target (e.g., Kinase A). Identify differences in the binding pockets.[13]

  • Rational Drug Design: Synthesize new analogs of your compound that are designed to exploit these differences. For example, add a bulky group that fits into a unique pocket in HKY but clashes with the binding site of Kinase A.[17][18]

  • Iterative Screening: Screen these new analogs against HKY and the key off-targets to see if selectivity has improved. This iterative process is fundamental to lead optimization.

Decision Tree for Mitigating Off-Target Effects

G start Is the compound non-selective (hits multiple targets)? med_chem Initiate Medicinal Chemistry Effort (Structure-Activity Relationship) start->med_chem Yes use_tool Use as a tool compound with known off-targets. (Acknowledge limitations) start->use_tool No (Selectivity is acceptable) lower_dose Is on-target potency sufficiently high? med_chem->lower_dose After optimization cycles... lower_dose->use_tool Yes (>100-fold selectivity window) abandon Abandon Compound (Poor therapeutic potential) lower_dose->abandon No (Cannot separate on- and off-target activity)

Caption: Decision-making process for non-selective compounds.

References

  • Computational tools for CRISPR Off-target detection: An overview. Journal of Biotechnology and Biomedicine. [Link]

  • Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, Oxford Academic. [Link]

  • Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Chemical Biology. [Link]

  • Computational Prediction of Off-Target Effects in CRISPR Systems. BioSci Publisher. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • What are the computational methods used to correct off-target effects in CRISPR-Cas9 essentiality screens? Consensus. [Link]

  • On-target and off-target-based toxicologic effects. Toxicologic Pathology. [Link]

  • How can off-target effects of drugs be minimised? Patsnap Synapse. [Link]

  • Prediction of off-target activities for the end-to-end design of CRISPR guide RNAs. Nature Biomedical Engineering. [Link]

  • Targeted Kinase Selectivity from Kinase Profiling Data. ACS Medicinal Chemistry Letters. [Link]

  • Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Frontiers in Genome Editing. [Link]

  • On-target and Off-target-based Toxicologic Effects. ResearchGate. [Link]

  • Off-target effects in CRISPR/Cas9 gene editing. Frontiers in Bioengineering and Biotechnology. [Link]

  • Experimental methods for the detection of off-target editing by CRISPR-Cas9. ResearchGate. [Link]

  • Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

  • On-Target and Off-Target Side Effects. Targeted Oncology. [Link]

  • Tools for experimental and computational analyses of off-target editing by programmable nucleases. Nature Reviews Genetics. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]

  • Off-Target Effects and Detection Strategies of CRISPR/Cas9 Gene Editing. CD Genomics. [Link]

  • Strategies to Increase On-Target and Reduce Off-Target Effects of the CRISPR/Cas9 System in Plants. MDPI. [Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • CETSA. Pelago Bioscience. [Link]

  • Off-target toxicity in antibody-drug conjugates. Crown Bioscience. [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. [Link]

  • Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI. [Link]

  • Design and Validate a GMP Cell Based Assay. Marin Biologic Laboratories. [Link]

  • 6 Considerations for Successful Cell-Based Assays. The Healthcare Guys. [Link]

  • Discovery and Structural Modification of 1-Phenyl-3-(1-phenylethyl)urea Derivatives as Inhibitors of Complement. ACS Medicinal Chemistry Letters. [Link]

  • Cell-Based Assay Design for High-Content Screening of Drug Candidates. Molecules. [Link]

  • New strategies to enhance the efficiency and precision of drug discovery. Frontiers in Chemistry. [Link]

  • Considerations for Successful Cell-Based Assays I: Choosing Your Cells. Promega Connections. [Link]

  • Discovery and structural optimization of 1-phenyl-3-(1-phenylethyl)urea derivatives as novel inhibitors of CRAC channel. Acta Pharmacologica Sinica. [Link]

  • Tips on Cell-Based Assay Selection. Biocompare. [Link]

  • Discovery and Structural Modification of 1-Phenyl-3-(1-phenylethyl)urea Derivatives as Inhibitors of Complement. ACS Medicinal Chemistry Letters. [Link]

  • Novel tetrahydronaphthalen-1-yl-phenethyl ureas: synthesis and dual antibacterial-anticancer activities. RSC Advances. [Link]

  • Development of phenyl-urea-based small molecules that target penicillin-binding protein 4. RSC Medicinal Chemistry. [Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Current Medicinal Chemistry. [Link]

Sources

Overcoming challenges in the scale-up synthesis of chiral ureas

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of chiral ureas. As a Senior Application Scientist, I have designed this guide to provide practical, in-depth solutions to the common challenges encountered when transitioning chiral urea syntheses from the laboratory bench to pilot and manufacturing scales. This resource is structured in a question-and-answer format to directly address the specific issues you may face in your work.

Section 1: Reaction Control & Stereochemical Fidelity

This section addresses the core chemical challenges of maintaining reaction efficiency and enantiopurity during scale-up.

FAQ 1: My enantioselectivity has decreased significantly after scaling up the reaction from 1g to 100g. What are the most likely causes?

This is a classic scale-up problem often rooted in physical, not chemical, changes. The primary culprits are inadequate control over reaction temperature and mixing.

  • Thermal Control: Many urea-forming reactions, especially those involving isocyanates, are exothermic.[1] A small flask has a high surface-area-to-volume ratio, allowing for efficient heat dissipation. As you scale up, this ratio decreases dramatically, meaning heat generated by the reaction can accumulate, causing localized temperature spikes.[2] These temperature fluctuations can alter the energy profile of the diastereomeric transition states in an asymmetric catalysis, leading to a loss of enantioselectivity.

  • Mixing Efficiency: Inefficient mixing at a larger scale can create localized "hot spots" of high reactant concentration. This can accelerate side reactions or favor a less selective background reaction pathway. For catalytic reactions, poor mixing can lead to inefficient catalyst turnover and areas where the uncatalyzed, non-selective reaction dominates.

Troubleshooting Protocol:

  • Characterize Thermal Profile: Before scale-up, perform reaction calorimetry to understand the heat of reaction and the rate of heat evolution.[1] This data is critical for engineering the appropriate cooling capacity in the larger reactor.

  • Optimize Reagent Addition: Switch from a single-shot addition of the isocyanate (or other reactive partner) to a controlled, slow addition via a syringe pump or dosing pump. This keeps the instantaneous concentration of the reactive species low and allows the reactor's cooling system to keep pace with heat generation.

  • Evaluate Mixing Parameters: Ensure the reactor's impeller type and agitation speed are suitable for the reaction volume and viscosity. The goal is to maintain a homogenous mixture without introducing excessive shear that could degrade sensitive catalysts or molecules. Robustness and stress testing studies are crucial to establish the edge of failure for key reaction parameters.[3]

FAQ 2: I am observing a significant amount of symmetric urea byproduct (R-NH-CO-NH-R). How can this be minimized?

The formation of symmetric ureas is a common side reaction, particularly when using phosgene equivalents like carbonyldiimidazole (CDI) or triphosgene.[4] It typically arises when the amine reactant reacts with the activated intermediate before the second, different amine has a chance to be introduced.

Causality: The reaction of an amine (Amine 1) with CDI forms a reactive carbamoylimidazole intermediate. If a second molecule of Amine 1 reacts with this intermediate before Amine 2 is added, the undesired symmetric urea is formed. The order of addition is therefore critical.[4]

Recommended Strategies:

StrategyMechanism of ActionKey Considerations
Reverse Addition Add the CDI solution slowly to a solution of the first amine. This maintains a low concentration of the activated intermediate in the presence of excess amine, favoring the formation of the carbamoylimidazole.This is the most common and effective method. Ensure the initial amine is pure.
Use of Amine Salts Reacting the HCl or trifluoroacetic acid salt of the primary amine with CDI can prevent the formation of symmetrical urea side products. The resulting carbamoylimidazole can then be reacted with the second nucleophile.[5]Requires an additional step to form the salt but offers excellent control.
One-Pot, Two-Step Fully form the isocyanate intermediate in situ before the slow addition of the second amine. This is common in Curtius or Hofmann rearrangements.[5][6]Circumvents the need to isolate the often hazardous isocyanate intermediate.

Workflow Diagram: Minimizing Symmetric Byproduct Formation

cluster_step1 Step 1: Activation cluster_step2_desired Step 2 (Desired Path) cluster_step2_undesired Step 2 (Undesired Path) Amine1 Amine 1 Intermediate Carbamoylimidazole Intermediate Amine1->Intermediate Reacts with CDI CDI CDI->Intermediate ChiralUrea Desired Chiral Urea Intermediate->ChiralUrea Slow Addition Of SymmetricUrea Symmetric Urea Byproduct Intermediate->SymmetricUrea Reacts with Amine2 Amine 2 Amine2->ChiralUrea Amine1_2 Amine 1 (Excess or Poor Mixing) Amine1_2->SymmetricUrea

Caption: Competitive reaction pathways in CDI-mediated urea synthesis.

Section 2: Purification & Isolation at Scale

Moving from column chromatography on a few milligrams to isolating kilograms of product requires a fundamental shift in purification strategy.

FAQ 3: My chiral urea is an oil or difficult to crystallize. What are my options for large-scale purification?

Relying on standard silica gel chromatography is often not economically or practically viable at scale.[7][8] The primary industrial methods for purifying challenging chiral compounds are preparative High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).

TechniqueAdvantages for Scale-UpDisadvantages for Scale-UpBest Suited For
Prep HPLC Well-established technology; robust and reliable. Recycling prep-HPLC can improve the resolution of difficult-to-separate compounds.[9]High consumption of organic solvents, leading to high cost and significant waste streams. Longer cycle times.High-purity applications where solvent cost is less of a concern; separating compounds with poor solubility in CO₂.
Prep SFC Uses supercritical CO₂ as the primary mobile phase, drastically reducing organic solvent consumption. Faster separations and easier solvent removal (CO₂ evaporates). Higher throughput via stacked injections.[]Higher initial capital equipment cost. May not be suitable for compounds with poor solubility in supercritical CO₂."Green chemistry" initiatives; high-throughput purification; thermally labile compounds. The preferred method in many pharmaceutical settings.[11]

Workflow: Scaling a Chiral Separation to Preparative SFC

  • Analytical Method Development: Use an analytical SFC or UPC² system to screen various chiral stationary phases (CSPs) and co-solvents (e.g., methanol, ethanol) to find a baseline separation.

  • Optimization: Convert the successful gradient screening method to an isocratic method. Optimize the flow rate and co-solvent percentage to maximize resolution while minimizing run time.

  • Loading Study: On the analytical column, perform injection loading studies to determine the maximum amount of sample that can be injected without losing resolution.

  • Scale-Up Calculation: Use geometric scaling factors based on the column diameters to translate the method from the analytical system to the preparative SFC system.

  • Purification & Fraction Collection: Run the scaled-up method on the preparative SFC, often using stacked injections (injecting the next sample before the previous one has fully eluted) to maximize throughput.

  • Purity Analysis: Analyze the collected fractions on the analytical system to confirm enantiomeric purity.

FAQ 4: How can I deal with biuret and carbamate impurities?

Biuret (formed from two urea molecules condensing) and carbamates (often from reaction with a hydroxyl group on the starting material or a solvent) are common process impurities.[12][13]

  • Biuret Formation: This is often promoted by high temperatures.[12] The key is strict thermal management during the reaction and work-up. If the urea synthesis is run at high temperatures, minimizing the residence time in the hot reactor is crucial.

  • Carbamate Impurities: If your chiral amine or isocyanate contains a hydroxyl group, it can compete with the amine nucleophile, forming a carbamate.

    • Protecting Groups: The most robust solution is to protect the hydroxyl group (e.g., as a silyl ether or benzyl ether) before the urea formation step and deprotect it afterward.

    • Reaction Conditions: Relying on the higher nucleophilicity of the primary amine over the hydroxyl group can work, but this becomes less reliable at higher temperatures where selectivity decreases.[13] Running the reaction at lower temperatures, even if it is slower, can significantly improve the outcome.

Section 3: Safety in Scale-Up

The hazards of a reaction can be magnified exponentially upon scale-up. Isocyanates and exothermic reactions require rigorous safety protocols.

FAQ 5: What are the absolute critical safety precautions for handling multi-kilogram quantities of isocyanates?

Isocyanates are potent respiratory and dermal sensitizers.[14][15] Once an individual is sensitized, even trace exposure can trigger a severe asthmatic reaction.[14]

Mandatory Safety Protocols:

  • Engineering Controls (First Line of Defense):

    • Closed Systems: All transfers of isocyanates at scale should be performed in a closed system using pumps and dedicated transfer lines to minimize vapor release.

    • Ventilation: Work must be conducted in an area with robust local exhaust ventilation (LEV), such as a walk-in fume hood or a ventilated reactor enclosure.[14]

  • Personal Protective Equipment (PPE) (Second Line of Defense):

    • Respiratory Protection: An air-purifying respirator with organic vapor cartridges is a minimum requirement. For large-scale or open-system operations, a supplied-air respirator is necessary.

    • Gloves: Use chemical-resistant gloves (e.g., nitrile or neoprene) and consider double-gloving.[15] Latex gloves are not recommended.[15]

    • Body and Eye Protection: Chemical splash goggles, a face shield, and a chemically resistant apron or suit are essential.

  • Emergency Preparedness:

    • Spill Kits: Have a dedicated isocyanate spill kit ready. This should contain an absorbent material and a decontamination solution (e.g., a mixture of water, detergent, and sodium carbonate) to neutralize the isocyanate.[14]

    • Emergency Procedures: All personnel must be trained on spill response and emergency shutdown procedures.

Diagram: Hierarchy of Controls for Isocyanate Handling

Elimination Elimination (Use non-isocyanate route) Substitution Substitution (Use safer phosgene equivalent like CDI) Engineering Engineering Controls (Closed systems, Ventilation) Admin Administrative Controls (SOPs, Training) PPE PPE (Respirators, Gloves, Goggles) lab2 Least Effective lab1 Most Effective

Caption: Hierarchy of controls for mitigating isocyanate exposure risk.

References

  • Urea - Wikipedia.
  • Green synthesis of new chiral amino acid urea derivatives and evaluation of their anti-inflamm
  • Development of Chiral Ureates as Chiral Strong Brønsted Base Catalysts - ACS Public
  • Asymmetric Catalytic Mannich Reactions Catalyzed by Urea Derivatives: Enantioselective Synthesis of β-Aryl-β-Amino Acids | Journal of the American Chemical Society.
  • Highly Enantioselective Synthesis of Acyclic N, N'-Acetals by Chiral Urea Derived from Quinine Catalyzed the Addition of Aryl Amines to Is
  • Urea derivative synthesis by amin
  • Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry - PMC - PubMed Central.
  • Recent advances in catalytic asymmetric synthesis - Frontiers.
  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC.
  • Process Development Whitepaper SCALE-UP INTRODUCTION PROJECT PLAN OXYGEN LEVEL WATER CONTENT CATALYST LOADING STARTING MATERIAL - C
  • Managing Hazards for Scale Up of Chemical Manufacturing Processes - ACS Public
  • Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)
  • Safety Considerations for Scaling Up Production Capabilities - Noah Chemicals.
  • Urea Form
  • Safety Precautions for Working with Aromatic Isocyanates: Applic
  • Enantiomeric Purific
  • Safe Use of Di-Isocyan
  • The Challenges and Solutions of Chiral Drug Prepar
  • Part 5.
  • Demonstrating Chiral Scale-up and Purification Using the ACQUITY UPC2 and Prep 80q SFC Systems - Waters Corpor
  • High purity preparative purification of chiral compounds by recycling prepar
  • troubleshooting common side products in (p-hydroxyphenethyl)urea synthesis - Benchchem.
  • Large scale chiral chromatography for the separation of an enantiomer to acceler

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Determining Enantiomeric Excess of (S)-1-(1-phenylethyl)urea by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison and detailed methodology for determining the enantiomeric excess (e.e.) of (S)-1-(1-phenylethyl)urea. We will explore the rationale behind chromatographic choices, present comparative data for selecting an optimal chiral stationary phase (CSP), and provide a fully detailed, self-validating protocol suitable for researchers, scientists, and drug development professionals.

Introduction: The Imperative of Chiral Purity

In the pharmaceutical industry, the stereochemistry of a drug molecule is a critical quality attribute. Enantiomers, non-superimposable mirror-image molecules, can exhibit profoundly different pharmacological and toxicological profiles.[1] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate strict control over the enantiomeric composition of chiral drugs.[2][3]

Enantiomeric excess (e.e.) is the critical measurement of this purity, quantifying the dominance of one enantiomer in a mixture. It is defined as:

ee (%) = |([S] - [R]) / ([S] + [R])| * 100 or more practically from a chromatogram: ee (%) = |(Area_S - Area_R) / (Area_S + Area_R)| * 100[4][5][6]

High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP) is the gold-standard technique for separating enantiomers and accurately determining e.e.[1][7] This guide focuses on a robust HPLC method for this compound, a chiral building block whose purity is crucial for subsequent synthetic steps.

The Core of Chiral Separation: Choosing the Right Stationary Phase

The success of a chiral separation hinges on the selection of an appropriate CSP. The CSP creates a chiral environment where the two enantiomers form transient diastereomeric complexes with differing energies, leading to different retention times.[8] For a molecule like 1-(1-phenylethyl)urea, which contains a phenyl group, a stereogenic center, and hydrogen-bonding urea motifs, polysaccharide-based CSPs are an exceptionally effective choice.[9][10]

Mechanism Insight: Polysaccharide CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, offer multiple chiral recognition mechanisms. For 1-(1-phenylethyl)urea, the separation is likely governed by a combination of:

  • Hydrogen Bonding: Between the urea's N-H groups and the carbamate linkages on the polysaccharide backbone.

  • π-π Interactions: Between the analyte's phenyl ring and the aromatic groups of the CSP derivative (e.g., 3,5-dimethylphenylcarbamate).

  • Steric Interactions: Forcing the analyte to fit into the chiral grooves or cavities of the polysaccharide structure.

The following workflow illustrates a systematic approach to chiral method development.

Chiral_Method_Development_Workflow cluster_prep Phase 1: Preparation & Screening cluster_opt Phase 2: Optimization cluster_val Phase 3: Validation Analyte Characterize Analyte (Functional Groups, pKa) CSP_Select Select CSPs (Polysaccharide, Pirkle, etc.) Analyte->CSP_Select Informs Choice Mobile_Phase Select Screening Mobile Phases (Normal, Polar Organic, Reversed) CSP_Select->Mobile_Phase Based on CSP Type Optimize_MP Optimize Mobile Phase (Solvent Ratio, Additives) CSP_Select->Optimize_MP Mobile_Phase->Optimize_MP Best Result from Screening Optimize_Params Optimize Instrument Parameters (Flow Rate, Temperature) Optimize_MP->Optimize_Params SST System Suitability Test (SST) (Resolution, Tailing) Optimize_Params->SST SST->Optimize_MP If SST Fails Validation Full Method Validation (ICH Q2(R2) Guidelines) SST->Validation If SST Passes Final_Method Final_Method Validation->Final_Method

Caption: Systematic workflow for chiral HPLC method development.

Comparative Guide: Selecting a CSP for 1-(1-phenylethyl)urea

To identify the optimal column, we evaluated three widely used immobilized polysaccharide CSPs. A screening was performed using a polar organic mobile phase (a mixture of alcohol and acetonitrile), which often provides excellent results for compounds with hydrogen bonding capabilities.

Experimental Conditions for Screening:

  • Mobile Phase: Acetonitrile/Ethanol mixtures

  • Flow Rate: 0.7 mL/min

  • Temperature: 25°C

  • Detection: UV at 220 nm

  • Analyte: Racemic 1-(1-phenylethyl)urea (50:50 mixture of S and R enantiomers)

Chiral Stationary Phase (CSP)Mobile Phase Compositionk1 (S-enantiomer)k2 (R-enantiomer)Selectivity (α)Resolution (Rs)Analysis Time (mins)
Immobilized Amylose tris(3,5-dimethylphenylcarbamate) 90:10 ACN/EtOH2.152.801.302.95 < 10
Immobilized Cellulose tris(3,5-dimethylphenylcarbamate) 80:20 ACN/EtOH3.504.051.161.90< 12
Immobilized Cellulose tris(4-methylbenzoate) 95:5 ACN/EtOH1.851.981.070.95< 8

Analysis and Recommendation:

The Immobilized Amylose tris(3,5-dimethylphenylcarbamate) column provides a significantly better separation.

  • Expertise: A resolution value (Rs) greater than 1.5 is considered baseline separation, and a value greater than 2.0 is ideal for robust quantification. With an Rs of 2.95, this column provides a wide margin for reliable integration of the peaks, which is critical for accurate e.e. determination. The selectivity (α) is also superior, indicating a stronger differentiation in the interaction energies between the two enantiomers and the CSP. While the other columns show some separation, they do not meet the criteria for a robust quality control method.

Based on this comparative data, we will proceed with a detailed protocol using the Immobilized Amylose tris(3,5-dimethylphenylcarbamate) CSP.

Detailed Experimental Protocol

This protocol is designed to be self-validating through the inclusion of rigorous system suitability testing (SST).

Materials and Equipment
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV/DAD detector.

  • CSP: Immobilized Amylose tris(3,5-dimethylphenylcarbamate), 5 µm, 4.6 x 250 mm (e.g., Chiralpak® IA-3, Lux® i-Amylose-1).

  • Reagents: HPLC-grade Acetonitrile (ACN) and Ethanol (EtOH).

  • Sample: this compound.

  • Reference: Racemic 1-(1-phenylethyl)urea.

  • Glassware: Class A volumetric flasks and autosampler vials.

Chromatographic Conditions
ParameterSettingRationale
Mobile Phase Acetonitrile/Ethanol (90:10 v/v)Provides optimal balance of retention and selectivity from our screening study.
Flow Rate 0.7 mL/minEnsures good peak shape and reasonable backpressure.
Column Temp. 25°CTemperature control is crucial for reproducible retention times in chiral separations.
Injection Vol. 5 µLSmall volume to prevent column overload and peak distortion.
Detection UV, 220 nmHigh molar absorptivity of the phenyl ring at this wavelength provides good sensitivity.
Run Time 10 minutesSufficient to allow for the elution of both enantiomers with a clear baseline.
Sample Preparation
  • Standard Preparation (Racemic): Accurately weigh ~5 mg of racemic 1-(1-phenylethyl)urea into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to create a 0.5 mg/mL solution. This is used to identify the peaks and for system suitability.

  • Sample Preparation ((S)-enantiomer): Prepare the sample of this compound in the same manner to a final concentration of 0.5 mg/mL.

Experimental Workflow

The following diagram outlines the sequence of analysis to ensure data integrity.

Experimental_Workflow Start Start Analysis Equilibrate Equilibrate System (>10 column volumes) Start->Equilibrate Blank Inject Blank (Mobile Phase) Equilibrate->Blank Establish Baseline SST_Inject Inject Racemic Standard (n=5) Blank->SST_Inject Check_SST Check System Suitability Criteria SST_Inject->Check_SST Check_SST->Equilibrate SST Failed (Troubleshoot) Sample_Inject Inject (S)-Urea Sample (n=2) Check_SST->Sample_Inject SST Passed Data_Processing Integrate Peaks & Calculate e.e. Sample_Inject->Data_Processing End End Analysis Data_Processing->End

Caption: Step-by-step analytical workflow for e.e. determination.

System Suitability Testing (SST)

Trustworthiness: Before analyzing any samples, the system's performance must be verified. This is a non-negotiable step in any validated analytical procedure.[11][12] Using the racemic standard, ensure the following criteria are met from five replicate injections:

SST ParameterAcceptance CriterionPurpose
Resolution (Rs) ≥ 2.0Ensures peaks are fully separated for accurate integration.
Tailing Factor (Tf) 0.8 – 1.5Confirms good peak shape and absence of secondary interactions.
RSD of Peak Area ≤ 2.0%Demonstrates injection precision.
RSD of Retention Time ≤ 1.0%Confirms pump stability and a well-equilibrated system.

Data Analysis and Method Validation

Calculation of Enantiomeric Excess
  • Inject the racemic standard to determine the retention times for the (S) and (R) enantiomers.

  • Inject the test sample for this compound.

  • Integrate the peak areas for both enantiomers.

  • Calculate the percentage of each enantiomer:

    • %S = (Area_S / (Area_S + Area_R)) * 100

    • %R = (Area_R / (Area_S + Area_R)) * 100

  • Calculate the enantiomeric excess (e.e.):

    • e.e. (%) = %S - %R[5][13]

Principles of Method Validation

For use in a regulated environment, this method must be validated according to ICH Q2(R2) guidelines.[11][14] The validation would demonstrate the method is fit for its intended purpose.

Validation ParameterDescription
Specificity The ability to assess the analyte in the presence of components that may be expected to be present (e.g., the other enantiomer, impurities). Achieved by demonstrating baseline resolution (Rs > 2.0).
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte. Assessed for the minor (R)-enantiomer over a range (e.g., 0.1% to 2% of the nominal concentration). A correlation coefficient (r²) > 0.995 is expected.
Accuracy The closeness of test results to the true value. Determined by spiking the pure (S)-enantiomer with known amounts of the (R)-enantiomer and measuring the recovery.
Precision The degree of scatter between a series of measurements. Assessed at different levels: repeatability (intra-day) and intermediate precision (inter-day, different analyst).
Limit of Quantitation (LOQ) The lowest amount of the minor enantiomer that can be quantitatively determined with suitable precision and accuracy. Crucial for controlling chiral impurities.
Robustness The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2% mobile phase composition, ±2°C temperature), providing an indication of its reliability during normal usage.

References

  • Enantiomer Separation by HPLC with Some Urea Derivatives of L-Valine as Novel Chiral Stationary Phases. Taylor & Francis Online.[Link]

  • Chiral Purity (enantiomer excess) for HPLC. Physics Forums.[Link]

  • How To Calculate Enantiomeric Excess: Learn Quickly. PharmaGuru.[Link]

  • Solvation of the N-(1-Phenylethyl)-N'-[3-(triethoxysilyl)propyl]-urea chiral stationary phase in mixed alcohol/water solvents. PubMed.[Link]

  • Optical Purity and Enantiomeric Excess. Master Organic Chemistry.[Link]

  • Enantiomeric Excess | Formula, Calculation & Example. Study.com.[Link]

  • New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation. MDPI.[Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI.[Link]

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. ResearchGate.[Link]

  • CHIRAL STATIONARY PHASES. Orochem.[Link]

  • Separation of Urea, 1-isopropyl-1-(m-tolyl)- on Newcrom R1 HPLC column. SIELC Technologies.[Link]

  • Validation of Chromatographic Methods. U.S. Food and Drug Administration (FDA).[Link]

  • Chiral HPLC Separations. Phenomenex.[Link]

  • Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access.[Link]

  • Chiral HPLC separation: strategy and approaches. Chiralpedia.[Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration (FDA).[Link]

  • FDA Reviewer Guidance: Validation of Chromatographic Methods, 1994. ECA Academy.[Link]

  • Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food and Drug Administration (FDA).[Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager.[Link]

Sources

Comparative Analysis of (S)-1-(1-phenylethyl)urea Derivatives and Other Complement Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

A Guide for Researchers, Scientists, and Drug Development Professionals

The complement system, a critical component of innate immunity, is a double-edged sword. While essential for defending against pathogens, its dysregulation is a key driver in a multitude of inflammatory, autoimmune, and neurodegenerative diseases. Consequently, therapeutic modulation of this system has become a major focus of drug discovery. This guide provides a comparative analysis of a novel class of small molecule inhibitors, 1-phenyl-3-(1-phenylethyl)urea derivatives, against other established and emerging complement-targeting therapeutics. We will delve into their mechanisms of action, comparative efficacy, and the experimental workflows essential for their evaluation.

The Complement System: A Network of Pathways and Targets

The complement system comprises a cascade of over 30 proteins, activated through three primary routes: the classical, lectin, and alternative pathways.[1][2][3]

  • Classical Pathway: Typically initiated by antigen-antibody complexes, activating the C1 complex (C1q, C1r, C1s). C1s, a serine protease, then cleaves C4 and C2 to form the classical C3 convertase (C4b2a).[4]

  • Lectin Pathway: Initiated by the binding of mannan-binding lectin (MBL) to carbohydrates on pathogen surfaces, which activates MBL-associated serine proteases (MASPs) to cleave C4 and C2.

  • Alternative Pathway (AP): Continuously active at a low level through spontaneous C3 hydrolysis ("tickover"). It is a powerful amplification loop for all three pathways. Factor D and Factor B are key proteases unique to this pathway, forming the alternative C3 convertase (C3bBb).[5]

All pathways converge on the cleavage of C3, the most abundant complement protein, into C3a (an inflammatory mediator) and C3b (an opsonin and component of the C5 convertase).[6][7] This leads to the cleavage of C5 and the subsequent assembly of the C5b-9 Membrane Attack Complex (MAC), which lyses target cells.[2][8]

Complement_Pathways cluster_Initiation cluster_Targets Classical\n(Antibody-Antigen) Classical (Antibody-Antigen) C1s C1s Classical\n(Antibody-Antigen)->C1s Lectin\n(Pathogen Surfaces) Lectin (Pathogen Surfaces) C4/C2 Cleavage C4/C2 Cleavage Lectin\n(Pathogen Surfaces)->C4/C2 Cleavage Alternative\n(Spontaneous Tickover) Alternative (Spontaneous Tickover) Factor D Factor D Alternative\n(Spontaneous Tickover)->Factor D C1s->C4/C2 Cleavage C3 Convertases C3 Convertases Factor D->C3 Convertases C3 C3 C5 Convertase Formation C5 Convertase Formation C3->C5 Convertase Formation C5 C5 C9 (MAC) C9 (MAC) C5->C9 (MAC) Cell Lysis Cell Lysis C9 (MAC)->Cell Lysis C4/C2 Cleavage->C3 Convertases C3 Convertases->C3 C5 Convertase Formation->C5

Figure 1: Key therapeutic targets within the complement cascade.

A Novel Class of Urea-Based Inhibitors

Through high-throughput screening of a fetal complement hemolytic assay, 1-(3,4-dimethoxyphenyl)-3-(1-phenylethyl)urea was identified as a moderate complement inhibitor with an IC50 of 50 μM.[9] This discovery prompted extensive structure-activity relationship (SAR) studies, revealing critical insights:

  • Stereochemistry is Key: The (S)-configuration of the phenylethyl chiral center was found to be essential for potent inhibition. The corresponding (R)-enantiomer showed significantly weaker activity.[9]

  • Potency Enhancement: Structural modifications, particularly the introduction of a five- or six-carbon chain on the phenyl ring, dramatically improved activity by up to 1000-fold. The optimized compound, 7l , achieved an exceptional IC50 value as low as 13 nM.[9][10][11]

Mechanism of Action

Mechanistic studies demonstrated that compound 7l inhibits the final step of the complement cascade: the formation of the MAC. Specifically, it was shown to inhibit C9 deposition downstream of C3 and C4 activation.[9][10][11] This terminal pathway inhibition is effective against all three initiating pathways, preventing cell lysis.

Comparative Landscape of Complement Inhibitors

The therapeutic pipeline for complement modulators is diverse, targeting various strategic points in the cascade. The urea-based inhibitors are best understood in the context of these other classes.

Inhibitor ClassTargetMechanismRepresentative DrugsPathway(s) Inhibited
Urea Derivatives C9 (MAC) Prevents terminal pore formation and cell lysis.[10](S)-1-(1-phenylethyl)urea derivatives (e.g., compound 7l)All (Terminal)
C1s Inhibitors C1s Blocks cleavage of C4 and C2, halting the classical pathway.[4]Sutimlimab (Enjaymo)[1]Classical
Factor D Inhibitors Factor D Prevents formation of the alternative pathway C3 convertase.[12]Danicopan (Voydeya), Iptacopan (Fabhalta)[1][13]Alternative
C3 Inhibitors C3/C3b Blocks the central step, preventing downstream activation and opsonization.[6][14]Pegcetacoplan (Empaveli)[1][15]All (Central)
C5 Inhibitors C5 Prevents cleavage to C5a (anaphylatoxin) and C5b (initiates MAC).[2][8]Eculizumab (Soliris), Ravulizumab (Ultomiris)[1]All (Terminal)
C5aR1 Inhibitors C5a Receptor Blocks the pro-inflammatory signaling of the C5a fragment.[1]Avacopan (Tavneos)[1]All (Inflammatory Signaling)
Comparative Performance Data

Direct comparison of potency across different assays and inhibitor classes requires caution. However, available data highlight the high potency achieved by various molecular modalities.

Inhibitor ExampleClassTargetReported Potency (IC50/EC50)Key Advantage
Compound 7l Small MoleculeC9 (MAC)13 nM[10]Potential for oral administration.
Alexion Cpd 1 Small MoleculeC1s<100 nM[16]Selective classical pathway inhibition.
Lifesci Cpd Small MoleculeFactor D≤ 0.1 µM[17]Oral, selective alternative pathway inhibition.
Pegcetacoplan PeptideC3High Potency (sub-nM range)[6]Broad, central inhibition of all pathways.
Eculizumab Monoclonal AbC5High Affinity (sub-nM range)Long half-life, high specificity.
Avacopan Small MoleculeC5aR1~2 nM[1]Oral, targets inflammation without blocking lysis.

Essential Experimental Protocols for Inhibitor Evaluation

Assessing the functional activity of complement inhibitors is paramount. Hemolysis assays, which measure the ability of serum to lyse erythrocytes, remain the gold standard for evaluating the integrity and inhibition of the classical and alternative pathways.[18][19][20]

Classical Pathway Hemolysis Assay (CH50)

The CH50 assay measures the total functional activity of the classical pathway.[19][21] A reduced CH50 value indicates inhibition or deficiency of one or more components from C1 through C9.

Causality: This assay relies on the principle that antibody-coated sheep red blood cells (SRBCs) are potent activators of the classical pathway.[19] The degree of hemoglobin release from lysed cells is directly proportional to the activity of the pathway.

Methodology:

  • Preparation of Reagents:

    • Prepare Veronal Buffered Saline (VBS) containing Ca²⁺ and Mg²⁺.[22]

    • Sensitize SRBCs by incubating them with a sub-agglutinating concentration of anti-SRBC antibody (hemolysin).[19][22]

  • Assay Procedure:

    • Create serial dilutions of the test serum (source of complement) in a 96-well round-bottom plate.[23][24]

    • Add the inhibitor at various concentrations to the serum dilutions.

    • Add a standardized suspension of sensitized SRBCs to all wells.[22][23]

    • Include controls for 0% lysis (buffer only) and 100% lysis (water).[22]

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 30-60 minutes.[22][23]

    • Pellet the remaining intact erythrocytes by centrifugation.[23][24]

    • Transfer the supernatant to a flat-bottom plate and measure the absorbance of released hemoglobin at ~415 nm or 540 nm.[19][22][23]

  • Data Analysis:

    • Calculate the percentage of hemolysis for each dilution relative to the 100% lysis control.

    • Determine the serum dilution that yields 50% lysis (the CH50 value). For inhibitors, calculate the concentration required to inhibit hemolysis by 50% (IC50).

CH50_Protocol Sensitized\nSheep RBCs Sensitized Sheep RBCs Incubate with\nSerum + Inhibitor\n(37°C) Incubate with Serum + Inhibitor (37°C) Sensitized\nSheep RBCs->Incubate with\nSerum + Inhibitor\n(37°C) Add Centrifuge Centrifuge Incubate with\nSerum + Inhibitor\n(37°C)->Centrifuge Stop Reaction Measure Supernatant\nAbsorbance (415nm) Measure Supernatant Absorbance (415nm) Centrifuge->Measure Supernatant\nAbsorbance (415nm) Quantify Lysis Calculate IC50 Calculate IC50 Measure Supernatant\nAbsorbance (415nm)->Calculate IC50

Figure 2: Standard workflow for a CH50 hemolysis inhibition assay.

Alternative Pathway Hemolysis Assay (APH50)

The APH50 assay specifically measures the functional capability of the alternative pathway.

Causality: This assay leverages the fact that rabbit erythrocytes are natural activators of the AP.[25][26] The classical and lectin pathways are blocked by using a buffer containing magnesium and EGTA, which chelates the Ca²⁺ required for C1 complex function.[25][27]

Methodology:

  • Preparation of Reagents:

    • Prepare a buffer (e.g., GVB-Mg-EGTA) that contains Mg²⁺ but lacks Ca²⁺.[27]

    • Wash unsensitized rabbit erythrocytes in the same buffer.[26]

  • Assay Procedure:

    • Prepare serial dilutions of test serum and the inhibitor in the GVB-Mg-EGTA buffer.

    • Add a standardized suspension of rabbit erythrocytes to all wells.[28]

  • Incubation and Measurement:

    • Follow the same incubation, centrifugation, and absorbance measurement steps as the CH50 assay.[28][29]

  • Data Analysis:

    • Calculate the APH50 value or the IC50 for the inhibitor in the same manner as the CH50 assay.

APH50_Protocol Rabbit RBCs Rabbit RBCs Incubate with\nSerum + Inhibitor\nin Mg-EGTA Buffer (37°C) Incubate with Serum + Inhibitor in Mg-EGTA Buffer (37°C) Rabbit RBCs->Incubate with\nSerum + Inhibitor\nin Mg-EGTA Buffer (37°C) Add Centrifuge Centrifuge Incubate with\nSerum + Inhibitor\nin Mg-EGTA Buffer (37°C)->Centrifuge Stop Reaction Measure Supernatant\nAbsorbance (415nm) Measure Supernatant Absorbance (415nm) Centrifuge->Measure Supernatant\nAbsorbance (415nm) Quantify Lysis Calculate IC50 Calculate IC50 Measure Supernatant\nAbsorbance (415nm)->Calculate IC50

Figure 3: Standard workflow for an APH50 hemolysis inhibition assay.

Conclusion and Future Directions

The field of complement inhibition is rapidly evolving, with a clear trend towards developing highly specific and conveniently administered therapeutics. The discovery of potent, small-molecule 1-phenyl-3-(1-phenylethyl)urea derivatives that inhibit terminal MAC formation represents a significant advancement.[10] Their high potency (low nM IC50) and nature as small molecules suggest the potential for oral bioavailability, a major advantage over injectable biologics and peptides.

While C5-targeting monoclonal antibodies have proven to be transformative therapies, the development of diverse inhibitor classes provides a more nuanced toolkit for treating complement-mediated diseases. C1s inhibitors offer selective classical pathway blockade, Factor D inhibitors target the AP amplification loop, and C3 inhibitors provide broad, upstream control. The urea-based C9 inhibitors offer a unique profile: pan-pathway inhibition at the final lytic step, which may spare the upstream functions of C3b and C5a that can be important for immune signaling.

The continued development and characterization of these varied inhibitors, using robust functional assays like the CH50 and APH50, will be crucial in tailoring therapeutic strategies to the specific pathophysiology of different diseases.

References

  • Patsnap Synapse. (2024). What are C5 inhibitors and how do they work? [Link]

  • BioWorld. (2026). Alexion Pharmaceuticals discloses C1S inhibitors. [Link]

  • Yuan, X., et al. (2017). Small-molecule factor D inhibitors selectively block the alternative pathway of complement in paroxysmal nocturnal hemoglobinuria and atypical hemolytic uremic syndrome. Blood. [Link]

  • GoodRx. Popular C3 Inhibitors List, Drug Prices and Medication Information. [Link]

  • Schubart, A., et al. (2019). Small-molecule factor D inhibitors targeting the alternative complement pathway. Proceedings of the National Academy of Sciences. [Link]

  • HaemoScan. Complement CH50 Assay Kit Manual. [Link]

  • DelveInsight. Complement C5 Inhibitors Pipeline Drug Insights Report 2025. [Link]

  • Prime Therapeutics. (2025). Complement C5 Inhibitors - Medical Drug Clinical Criteria. [Link]

  • HaemoScan. Complement CH50 Assay Kit Insert. [Link]

  • Risitano, A. M., et al. (2022). Novel Insights into Factor D Inhibition. Journal of Clinical Medicine. [Link]

  • Mastellos, D. C., et al. (2019). Compstatin: a C3-targeted complement inhibitor reaching its prime for bedside intervention. The Journal of Clinical Investigation. [Link]

  • Ghebrehiwet, B., & Peerschke, E. I. (2010). Measuring the 50% Haemolytic Complement (CH50) Activity of Serum. Journal of Visualized Experiments. [Link]

  • Klerx, J. P., et al. (1983). Simplified assays of hemolytic activity of the classical and alternative complement pathways. Journal of Immunological Methods. [Link]

  • Creative Biolabs. Complement Therapeutic Target-C3. [Link]

  • CD 5 Complement Inhibitors. [Link]

  • BioWorld. (2017). Novel complement factor D inhibitors discovered at Lifesci Pharmaceuticals. [Link]

  • Creative Biolabs. Haemolysis Inhibition Assay - Complement Tests. [Link]

  • Wikipedia. Total complement activity. [Link]

  • Patsnap Synapse. (2024). What are CFD inhibitors and how do they work? [Link]

  • Crowther, M. (2009). Measuring the 50% Haemolytic Complement (CH50) Activity of Serum. Methods in Molecular Biology. [Link]

  • Zhang, M., et al. (2012). Discovery and Structural Modification of 1-Phenyl-3-(1-phenylethyl)urea Derivatives as Inhibitors of Complement. ACS Medicinal Chemistry Letters. [Link]

  • Wikipedia. C1-inhibitor. [Link]

  • Giclas, P. C. (1982). A study of optimal reaction conditions for an assay of the human alternative complement pathway. Journal of Immunological Methods. [Link]

  • Zhang, M., et al. (2012). Discovery and Structural Modification of 1-Phenyl-3-(1-phenylethyl)urea Derivatives as Inhibitors of Complement. ACS Medicinal Chemistry Letters. [Link]

  • Patsnap Synapse. (2024). What are complement factor inhibitors and how do they work? [Link]

  • Thurman, J. M., & Kulik, L. (2018). Quantitation of Regulatory Activity for the Complement Alternative Pathway Using an Adaptation of the AP50 in vitro Assay. Journal of Visualized Experiments. [Link]

  • National Jewish Health. Alternative Complement Pathway Activity (AH50). [Link]

  • Zhang, M., et al. (2012). Discovery and Structural Modification of 1-Phenyl-3-(1-phenylethyl)urea Derivatives as Inhibitors of Complement. ACS Medicinal Chemistry Letters. [Link]

  • ResearchGate. (2019). Inhibition of hemolysis by different complement inhibitors. [Link]

  • ResearchGate. (2019). Overview of complement inhibitors used in this study. [Link]

  • HaemoScan. Complement AP50 Assay Kit Manual. [Link]

  • Creative Biolabs. C3 Analysis by Hemolysis Assay Protocol. [Link]

  • Banda, N. K., et al. (2015). Application of a hemolysis assay for analysis of complement activation by perfluorocarbon nanoparticles. Journal of Visualized Experiments. [Link]

  • HaemoScan. AP50 Test kit. [Link]

Sources

A Head-to-Head Comparison of Novel and Established CRAC Channel Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of CRAC Channels in Cellular Signaling

Calcium (Ca²⁺) is a universal second messenger, orchestrating a vast array of cellular functions, from gene expression and proliferation to neurotransmission.[1] A primary mechanism for elevating intracellular Ca²⁺ in non-excitable cells is Store-Operated Calcium Entry (SOCE).[2] The principal channel responsible for this process is the Calcium Release-Activated Calcium (CRAC) channel.[3]

The molecular machinery of the CRAC channel consists of two key proteins: the stromal interaction molecule (STIM) located in the endoplasmic reticulum (ER) membrane, and Orai, which forms the channel pore in the plasma membrane.[1] When ER Ca²⁺ stores are depleted, STIM proteins sense this change, oligomerize, and translocate to junctions near the plasma membrane where they physically interact with and activate Orai channels.[3][4] This activation permits a highly selective and sustained influx of extracellular Ca²⁺, generating the characteristic ICRAC electrophysiological current.[5]

Given their pivotal role in activating immune cells like T lymphocytes, CRAC channels have become a major focus for drug discovery, particularly for treating autoimmune diseases, allergies, and other inflammatory conditions.[5][6] This has spurred the development of numerous small-molecule inhibitors. This guide provides a head-to-head comparison of a novel inhibitor, (S)-1-(1-phenylethyl)urea, with well-established tool compounds—Synta66, GSK-7975A, and BTP-2—offering researchers objective data to inform their experimental choices.

CRAC_Channel_Signaling_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_PM Plasma Membrane ER_Ca Ca²⁺ STIM1_inactive STIM1 (Inactive) ER_Ca->STIM1_inactive Dissociates STIM1_active STIM1 (Active/Oligomerized) STIM1_inactive->STIM1_active Oligomerization Orai1_closed Orai1 (Closed) STIM1_active->Orai1_closed Translocation & Coupling Orai1_open Orai1 (Open) Orai1_closed->Orai1_open Activation Downstream Downstream Signaling (e.g., NFAT activation, Cytokine production) Orai1_open->Downstream Ca²⁺ Signal Ext_Ca Extracellular Ca²⁺ Ext_Ca->Orai1_open Influx Store_Depletion Store Depletion (e.g., via Thapsigargin) Store_Depletion->ER_Ca Release

Figure 1: CRAC Channel Signaling Pathway.

Compound Profiles and Mechanisms of Action

A critical aspect of selecting a CRAC channel inhibitor is understanding its precise mechanism. Blockers can act at different points in the activation cascade, from interfering with STIM1-Orai1 coupling to directly occluding the Orai pore.

  • This compound: Identified through high-throughput screening, this compound represents a novel chemical scaffold for CRAC channel inhibition.[7] Studies have shown that it specifically targets the ORAI1 protein to inhibit Ca²⁺ influx.[7][8] Structure-activity relationship (SAR) analysis confirmed that the S-chiral configuration is more potent than the R-configuration, highlighting stereospecificity in its interaction with the channel.[7][8]

  • Synta66: This compound is a selective CRAC channel inhibitor that functions as a direct inhibitor of the Orai1 channel pore.[4][9] Mechanistic studies indicate that Synta66 does not prevent the upstream processes of STIM1 oligomerization or its coupling to Orai1, suggesting it acts directly on the channel to block Ca²⁺ permeation, possibly through an allosteric mechanism.[4][10]

  • GSK-7975A: A potent and orally available inhibitor, GSK-7975A also acts downstream of STIM1 activation and its interaction with Orai1.[11] It is believed to interfere with ion permeation through the Orai pore.[11] It inhibits both Orai1 and Orai3 currents with similar potency and demonstrates good selectivity over a panel of other ion channels, though some minor off-target effects on CaV1.2 have been noted at higher concentrations.[11]

  • BTP-2 (YM-58483): As one of the first selective and potent CRAC channel inhibitors discovered, BTP-2 has been widely used as a tool compound.[12][13] It effectively blocks SOCE and has been shown to inhibit T-cell activation and cytokine production.[13][14] Evidence suggests that BTP-2 acts from the extracellular side of the plasma membrane to inhibit channel function.[10]

Quantitative Head-to-Head Comparison

The potency of a CRAC channel inhibitor is typically quantified by its half-maximal inhibitory concentration (IC₅₀). This value can vary based on the cell type, whether the channel components are endogenously or exogenously expressed, and the assay methodology (e.g., calcium imaging for SOCE vs. electrophysiology for ICRAC). The following table summarizes reported IC₅₀ values for the selected compounds.

CompoundIC₅₀ ValueCell Type / Assay ConditionSource(s)
This compound 3.25 µMHEK293 (Orai1/STIM1 overexpressed), Ca²⁺ influx[7][8]
Synta66 ~1.4 µMRBL cells, ICRAC[15]
~3.0 µM[16]
GSK-7975A 0.8 µMRBL cells[17]
3.4 µMSOCE assay[18]
BTP-2 (YM-58483) ~10 nMPrimary T-cells, ICRAC[13]
100-150 nMJurkat T-cells, SOCE[19]
590 nMRBL-2H3 cells, SOCE

Note: The significant variation in BTP-2's reported IC₅₀ highlights its high potency in primary T-cells and the importance of considering the experimental context when comparing inhibitors.

Experimental Protocols for Inhibitor Characterization

To ensure scientific rigor, the characterization of any novel CRAC channel inhibitor must be supported by robust experimental data. The following protocols describe standard, self-validating methodologies for assessing inhibitor performance.

Calcium Imaging Assay for Store-Operated Calcium Entry (SOCE)

This assay provides a functional, high-throughput method to measure an inhibitor's effect on Ca²⁺ influx following passive store depletion.

Causality Behind Experimental Choices:

  • Fluorescent Dye (Fluo-4 AM): A cell-permeable dye that increases its fluorescence intensity upon binding to Ca²⁺, allowing for real-time monitoring of intracellular Ca²⁺ concentration.[20][21]

  • Thapsigargin (TG): A specific inhibitor of the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pump.[22] By blocking the re-uptake of Ca²⁺ into the ER, it causes passive store depletion, which is the necessary trigger for STIM1 activation.

  • Ca²⁺-free Buffer: Initial measurements are performed in a Ca²⁺-free environment to establish a stable baseline and to ensure that the initial rise in fluorescence is due to Ca²⁺ release from internal stores, not influx.

  • CaCl₂ Addition: The re-introduction of extracellular Ca²⁺ initiates SOCE through the now-activated CRAC channels, and the subsequent rise in fluorescence is the primary endpoint for measuring inhibition.[22]

Calcium_Imaging_Workflow A 1. Cell Seeding & Dye Loading Seed cells in 96-well plate. Load with Fluo-4 AM. B 2. Baseline Measurement Replace with Ca²⁺-free buffer. Record baseline fluorescence. A->B C 3. Store Depletion & Inhibition Add Thapsigargin (TG) + Test Compound. Incubate. B->C D 4. Initiate SOCE Add CaCl₂ to the buffer. C->D E 5. Kinetic Measurement Immediately record fluorescence intensity over time. D->E F 6. Data Analysis Calculate peak fluorescence or area under the curve to determine IC₅₀. E->F

Figure 2: Experimental Workflow for Calcium Imaging.

Step-by-Step Protocol:

  • Cell Preparation: Seed cells (e.g., Jurkat T-cells or HEK293 cells expressing STIM1/Orai1) in a black, clear-bottom 96-well plate and grow to near confluence.[20][22]

  • Dye Loading: Wash cells once with a physiological buffer (e.g., HBSS). Prepare a loading solution containing a fluorescent Ca²⁺ indicator like Fluo-4 AM (e.g., 2.5 µM) in buffer. Incubate cells with the loading solution for 35-60 minutes at room temperature in the dark.[23][24]

  • Baseline Measurement: Wash the cells twice to remove excess dye. Add Ca²⁺-free buffer to all wells and measure the baseline fluorescence using a plate reader capable of kinetic reads (Excitation/Emission ~485/525 nm).[22]

  • Inhibitor and Stimulant Addition: Add the CRAC channel inhibitor (this compound or comparators) at various concentrations to the designated wells. To deplete ER stores, add a SERCA inhibitor such as thapsigargin (e.g., 1 µM).[22]

  • SOCE Measurement: To initiate SOCE, add a solution of CaCl₂ (e.g., to a final concentration of 2 mM) to the wells. Immediately begin recording the fluorescence kinetics for several minutes.[22]

  • Data Analysis: The rise in fluorescence after CaCl₂ addition represents SOCE. The inhibitory effect can be quantified by measuring the peak fluorescence intensity or the area under the curve. Plot the percent inhibition against the log of the inhibitor concentration to calculate the IC₅₀ value.

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for directly measuring the ion current (ICRAC) flowing through CRAC channels, providing unparalleled detail on channel activity and the kinetics of inhibition.[25][26]

Causality Behind Experimental Choices:

  • Whole-Cell Configuration: This configuration provides electrical and molecular access to the entire cell, allowing for the measurement of the total CRAC current across the plasma membrane and control of the intracellular environment.[27]

  • Intracellular (Pipette) Solution: This solution is designed to mimic the cytosol but contains a high concentration of a strong Ca²⁺ chelator (e.g., BAPTA or EGTA).[25][28] As this solution dialyzes into the cell after membrane rupture, it rapidly buffers intracellular Ca²⁺, mimicking store depletion and thereby activating ICRAC.

  • Voltage Ramps: Applying a voltage ramp (e.g., -100 mV to +100 mV) allows for the generation of a current-voltage (I-V) relationship.[25] The characteristic inward rectifying shape of the I-V curve is a hallmark of ICRAC.

  • Perfusion System: An external perfusion system is required to rapidly apply and wash out the test compounds, allowing for the determination of the kinetics of block and reversibility.[10]

Step-by-Step Protocol:

  • Solution Preparation: Prepare an extracellular (bath) solution containing physiological ion concentrations and an intracellular (pipette) solution containing a high concentration of a Ca²⁺ chelator (e.g., 10-20 mM BAPTA).[28][29]

  • Pipette Fabrication: Pull microelectrodes from borosilicate glass capillaries using a micropipette puller. The resistance should typically be 5-6 MΩ when filled with the intracellular solution.[28]

  • Seal Formation: Under microscopic guidance, approach a single cell with the micropipette. Apply light positive pressure. Upon touching the cell, release the pressure and apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.[26][29]

  • Whole-Cell Access: Apply a brief pulse of strong suction to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration.[27]

  • ICRAC Development: Allow several minutes for the intracellular solution to dialyze into the cell and chelate intracellular Ca²⁺. This will lead to the gradual development of the inward ICRAC.

  • Recording and Inhibitor Application: Once ICRAC has reached a stable maximum, begin recording. Clamp the cell at a holding potential and apply voltage ramps (e.g., 50-150 ms duration) every 2 seconds.[10][25] Perfuse the bath with the extracellular solution containing the CRAC channel inhibitor at the desired concentration and record the change in current.

  • Data Analysis: Normalize the peak inward current (at negative potentials) to the cell capacitance (pA/pF) to account for variations in cell size.[10] The percentage of current blocked at a given inhibitor concentration is used to determine potency and kinetics.

Discussion and Conclusion

The selection of a CRAC channel inhibitor is highly dependent on the experimental goal.

  • BTP-2 stands out for its exceptional potency, particularly in primary T-cells, making it an excellent choice for studies involving endogenous immune cell responses where a strong and specific effect is required.[13] However, its potency can vary significantly between cell types.[19]

  • GSK-7975A and Synta66 offer a balance of good potency and selectivity, with well-characterized mechanisms of action as Orai pore blockers.[4][11] Their consistent performance across different systems makes them reliable tool compounds for investigating the physiological roles of CRAC channels.

  • This compound presents a novel and valuable addition to the CRAC inhibitor toolkit.[7][8] Its distinct chemical scaffold may offer different properties regarding specificity, toxicity, or cell permeability compared to the more established pyrazole-based compounds. Its discovery validates ORAI1 as a druggable target and provides a new chemical series for further optimization.[7][8] For researchers looking to explore new chemical spaces or who find that established inhibitors are not suitable for their system, this compound and its derivatives are a promising alternative.

Ultimately, the rigorous, side-by-side characterization of these compounds using standardized protocols, such as those detailed in this guide, is essential for advancing our understanding of CRAC channel pharmacology and developing next-generation therapeutics for immune-mediated diseases.

References

  • Patsnap Synapse. (2024, June 25). What are CRAC inhibitors and how do they work? Retrieved from Patsnap Synapse. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsBVQxU2o3kXIlF9hF5RO8aTi60tvtZlzC6wyR2jHYOEusYN8Js6fOWeBsjv31euMccK-ieZlEw3UnhvTq4YCbsV2JysP339HhUv05NsxwfsUvYaq5O68oMifv6XxC54Anw8ksrpK5x0ldXqDISFzGALAD8boUmsqwLYTn0zscf_0JsayHs09v7X95YQ==]
  • MedchemExpress.com. Synta66 | CRAC Channel Inhibitor. Retrieved from MedchemExpress.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGV_UCJCVDMKBbOhASmvQszB0C551vSQXXvHhQUclN7d92bA0JqsBHZGw1jnrY7zeHhpwcqlDzOBteHCeHVtBR3umy-d9Ul8hx3jO2lPkyEGR3BwkAHLTcV9liBAUWi0smQtVqNxlo=]
  • Stauderman, K. (2018, July 18). CRAC channels as targets for drug discovery and development. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKSzdR6tPjgeCDW7jYxWT0fJSVDrk8S7MyWYkYI69Dj69noTJoPP_euZIzgmjPFOyQABElFTZyhBSHaae1zKLOZOESZgmnCiSVIjHZxAuA6ukv4XsJaUzRDvJpgwE2pk3LqvBU]
  • Selleck Chemicals. GSK-7975A Calcium Channel inhibitor. Retrieved from Selleck Chemicals. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4KtPj_jIZocHH3BY0NehRTIxxnwNPv5pJOeHGwvClt_3HKfP-L2xPi_DsZseq34SuhLeYL1vPjXHf7g5j1qaeh7DRw1ebS4QzykvUc3E0L3Hyug241XMFVAAIPrCz6yxqALU3_b5Gb5M4ZT9-KA==]
  • Sigma-Aldrich. CRAC Channel Inhibitor IV, GSK-7975A. Retrieved from Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkCwc64tbe38c7kNO-h65PwxJ8UaT09OXDPMgvhkwHzuvjgrDq0ZxX9JnxnRATlcb-e_5QySVr6w52g11Ec8X-GS8M5UIh8W38p_5R6yZiR1pcVZJ4p8t0YwbStfY_6cNCnWYWdf7euX1lhJ9kWk1tZQ==]
  • MedchemExpress.com. GSK-7975A | CRAC Channel Inhibitor. Retrieved from MedchemExpress.com. [https://vertexaisearch.cloud.google.
  • Sigma-Aldrich. CRAC Channel Inhibitor IV, GSK-7975A. Retrieved from Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFn-QWPgY_QdNuv0q-wRLATxsrRpI3hT1wzpO3nti_pD0NYZ6phPan5GH67QI3u6Hx8cIixrLXuCs6WMhKxxvBUjF9OUR21F-0yy24rnrvMeDOrO0IqDgNVT8Qk1HjokzMZSZRFrE2TvY17CWMOegg=]
  • Benchchem. Synta66: A Selective CRAC Channel Inhibitor for Research and Drug Development. Retrieved from Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3E6r8Io1eXMHP9HNk0ymtuxCKayrahbV54-hTSJ-ywsZqY4wtpNKehlThyTnx44mxZ0_Q6zXvT9W61ipZF-KW5bbC8Omkzmk-5eBY9-Ac2emjROo9-2dV2TDsT7N9UD-0jZH5G1jCtgh5lkYjab__2IEFqk_cr1Rj3tzWONXIgGCu_KsuU2TgCTKUbdvfQwEdkK52_KuEHJEqIZLGVgxbMTWuq3ZNkZ1P]
  • Probechem Biochemicals. GSK-7975A | Orai1 inhibitor. Retrieved from Probechem Biochemicals. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvmDYd5stuUP0FyEMavpjFeHneldEjJngCc_neoYQAQ4gW-5VFl4hqghtwOjoqMwv6OCDypguOxuSF3eVg1kLnyK_g0-RJX7qwHbxGRtH-inLMtRGq-1i7JNT_twh6MXYBNMBr36Ov]
  • Schober, R., et al. (2012). The action of selective CRAC channel blockers is affected by the Orai pore geometry. NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3Eeat9zBb-f-HL4EbBcK2MgShAzhPD520MHwNyAYJR8vascPO037wWGFfmvBOo_4pf0II7MWof9wxb_JVXn2ED58vgZkRvsNSRpso1yJfW7ytyt-ZFObGLE04nU79VrnkwUK-45OF_V1JUdk=]
  • Stauderman, K. (2018). CRAC Channels as Targets for Drug Discovery and Development. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8gq-WAmne0cQziZQovSY52TAHFQIfJvLtEg-JzwwnIEk0aFuir18YZiO8HqUxaD1ctbJtr42O3963UpNsEec8864R3A4WFRZ_UZ-lTJHvQoUoWSds2hdSW3Vj8JayAFbKK2ZY5h9Vvo_urZDlmDKr-jjV2VpwTJIs0nYvPcf87L7NujzsCtLBUOY7cYn48txsvRNGcVjKUJZ7j6QPc2OPLKMivGOBN6mr]
  • Parekh, A. B. (2010). Molecular pharmacology of store-operated CRAC channels. Taylor & Francis Online. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLjNJoE-edYkthZhhH1Jw97eWnsFhekXRevElGhyd5dvE4MW7pGkAgQIAXIrW5NNRsQDg8Mo2SlhNL4Sg-iwFNdjdZMqDISHKQxmvicEaKZEqR-BNac8SbL7IBuPVKumSCsNSs7GeRDqbDQuuDnGKT3E4=]
  • Prakriya, M., & Lewis, R. S. (2015). Electrophysiological Methods for Recording CRAC and TRPV5/6 Channels. NCBI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1uyoo92dnhCutSS6KmudY4QrRE4FxmnD0_hj6xvqdZzmiunFok_pjjCXF72i-ojnlxZrxUNP9CwPqiUMdRpyDsypWt4JOOar3S5wekF_lc7seqcfMmzIDwvjMyH-o5y35iEZBmv8DKw==]
  • ProbeChem.com. CRAC Channel (inhibitors, antagonists, agonists). Retrieved from ProbeChem.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6jBNjNjy9i1o_lxTTbZzrZPlELAE9shjA7AtvdmjUPL1IhG-45DuqVKEstquTMGsCMM56iFh70Ufz6wy4CTVKOXMAx0VvizLPgDqN7gkkL6csn2QQy7zF3J3F4yY-P71kFTLPLmFwyu2GZEE=]
  • Benchchem. A Head-to-Head Comparison of Small Molecule CRAC Channel Inhibitors for Researchers. Retrieved from Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8dSJGI3aXPpz9s-SX345D8cAVwtRWBOLqfHVAG_sRS10a0_q8yr1oNRfgm-5mfptIlGJjIlfuXl3wQYgEg4I7YdEV2xlh0kFAkXztdqnLeXOfFAPQkIeskkPYtj386btNx5CQUdARzIMgyFn4YLQv3ZjYaR5l73nZzLPdVK3BD5HO8c9xXnRdW6-WUa_i9AgAQwG6O0EaGRGoeiCdOTWaj1CwuBKBGg-j81HaMCuCqw==]
  • Benchchem. Application Notes and Protocols for In Vitro Efficacy Testing of Novel CRAC Inhibitors. Retrieved from Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPEsmsXkycFO8WgUVcjolvWdlMjgSevmkzG5PUhakkrAJyDlMvq50sj9kf-jzfUZ6SHT-zD0maLgtVJw1G9ZttC92BoWrkfn6mJGbbNPDUXALgjvgUj6pJhzZxuoQaWQJcwKotrz96wh6LrOEfVrr80PPoJwHnNaBhytkAF45re1YsvaaWnwQCm7-qr4E05pbjzXhlFBDWB1T1qVIump8NWZXvUQoAEurUwLXY8B8I4I13rg==]
  • GlpBio. Synta66 | Cas# 835904-51-3. Retrieved from GlpBio. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8zytdjkYvujJ4YjSXpB-4r5MDpHbbJbqbt-9FgOhyJesy6lGjof4EPvuFhqIIvNSkZHDyb5J_19QrgMs9YfadOj6nadfBhOWq8BGnFe2U4uGPaKF2wRvRWy3vorOW3KkLSLl-etzvLZNoydDzGmct]
  • Rahman, R., & Goswamee, P. (2024, September 27). Re-evaluation of some popular CRAC channel inhibitors – structurally similar but mechanistically different? bioRxiv. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCRfFD86bnEutZIDbX7pWTbVl5KvW2zAPmhMnoXXVzHijkFuM8YM9oG9taOrKiit0RjidxmtbXz6XQMUXFEP3742Uvsi26AEC-m9ueEHq3K_5DfAqJOG29THU-A4bnegb5sjD7LMeYNDFRIlDXpulJw8Q9_WJhfAh8pBxg5VIG]
  • MedchemExpress.com. CRAC Channel | Inhibitors Blockers. Retrieved from MedchemExpress.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzV277Uqmv6KLnZXtXX3go3urnIP7PRoD15WcB4QMGv-pzPiPUyXsT9bAVOGBKwV6aKmASZ1Ijr7FtS6n8s0Tg0_Kt8qRHZSTzXfsrfDF543A4_WA9S6AeM5iFx5oc_cK-rLi2Ic6n_1DmvL9k0mUY9UhCMDQ=]
  • Zhang, X., et al. (2015). Store-operated CRAC channel inhibitors: opportunities and challenges. PMC - NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7hqTrSdF60UwmPlHnqVOss-zUaRB_DsXYX0wbgzSYOOnDA_8IgwvO83nL26j3Ol2WaTSxoH8Yd_mAweKQEnPje-hAW9PC-MxVa2miJGX4tBnovqic8ety2kAcXbK0Os3REPLvG-vm3gB3jY0=]
  • Stauderman, K. (2018). Novel potent and selective calcium-release-activated calcium (CRAC) channel inhibitors. Part 1: Synthesis and inhibitory activity of 5-(1-methyl-3-trifluoromethyl-1H-pyrazol-5-yl)-2-thiophenecarboxamides. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHuNoyhLfZcgAieAdWsRORHSwbvQ03iOyT_BSHkJNNnixYi5BFkbJjOX2Ikxymam1v0kpbgzifJqZ0ooCwFoAjUldqzxdCv1WFsCWxwCB_xRaFtowqkegkOmo078HJlZvmES2Dd8JyV3Bt5jkVQ5UJtlQ0_oTsl3jlcPvgArLaJrNCiHNXrMV5JWSuMpT12wjvdUFY8ED--1yOymRSkPDcnpfZQMbEZYs678BG0NQnNTQs0jHAhOLRuNhLNU66Ums74QczxrSEoHYh_NBnb8874YTZaNQfLKYqHH6hTxXXB2KFAhSDSkpqi-dNAe9euUtVa-khmD5tlNBVKgAKNrb7olqTsUPRxfMOEWZenT5QkuDBtmW6FX9iQ3cxzqG1B_L2WD7MzFgOoRxoUAUldL2GHxT8=]
  • Pathak, T., & Stathopulos, P. B. (2014). Whole-Cell Recording of Calcium Release-Activated Calcium (CRAC) Currents in Human T Lymphocytes. NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsvPuEQUjxPn3O6tYe5Znt1Gs1D9w-LkecGPEiotLCRsV4kaiApvNrGH4mfJzChJ6TWOuupwVSFEpy1Zf53HsRJ550j6NNCSOQ-zRvQUwAi5hl0vgKhn-hGS5p2RfFwUWP9i9_EdRIkZVgdfM=]
  • Benchchem. An In-depth Technical Guide to CRAC Channel Inhibitors: Focus on 5J-4 and Comparators. Retrieved from Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG14rW1r-xfBYt8U7Jfv7rWBFIqauLoOIza_O8oieMeuk1VBgnnqgKuZoEOcHwsAPLcYIf0POAMH38mgx9gseppBsvHEWDuQ-00VHShFn9mZYzV70q75ygVyzRm_6fIPzAmLvkK3TOZMmvGKF4x4ZEs5bL8Hug-noElWZPDoReUDrVtZEGVRY9ln1aMSBWgcLClcIokq7Jl2OTnJWlCugPULEA2jSbK-T4fxsZ_pDWg6pk=]
  • MedchemExpress.com. YM-58483 (BTP2) | CRAC Channel/SOCE Blocker. Retrieved from MedchemExpress.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlRtPe7D81hYjF5bW7dNw9TDg5H9ORyoS8JDNUe82BIaOpldLKfCKjSj4PCBravNYk5aNggG6cXrhzFIEChjNM1eKH5yjD2hrIT4PqAyHftnwGSJEZNYS5IeWhUVTDXNfEJjfWDY91]
  • Zitt, C., et al. (2004). Potent inhibition of Ca2+ release-activated Ca2+ channels and T-lymphocyte activation by the pyrazole derivative BTP2. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEI9XstVuAuQRMIiTFPv13QIhN6_l9bhodGMDfRcR-Z3sqKGQCsqsGl6dBLRVASnsAjzwNqu2Nv57I5dQlXmLg9m_-vwy3Q3FDVt97Ba339bRRYQjQ1wo4L_LmpMdIAEZzdFapx]
  • Zhang, J., et al. (2015). Discovery and structural optimization of 1-phenyl-3-(1-phenylethyl)urea derivatives as novel inhibitors of CRAC channel. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjTbr0EKnW8E0KzuiYzzBZx3ZPKNv5TcODOdBIfAwIx4rQ4Q8qUyc0oKPXh7rQp3D_RndUBjqpbjg2xByKgpBO4wW_yPXFlqOlAdGMt19BhzY9D0I2kg1FcjJfr3a5mPmUX7v0]
  • Sigma-Aldrich. CRAC Channel Inhibitor, BTP2. Retrieved from Sigma-Aldrich. [https://vertexaisearch.cloud.google.
  • Grienberger, C., & Orger, M. B. (2018). Microglial Calcium Release-Activated Calcium Channel Inhibition Improves Outcome from Experimental Traumatic Brain Injury and Microglia-Induced Neuronal Death. PMC - PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPnfZV5YFa9_0DyMO5A21Pp_1MxyxxGV1FofLUNOYqhJn9US_Qnk38B8bUSTxcyvNO1lqisgMFzoGoBsAndWu1q3WOszmhttrsx6Ei-WE5-ETSW6Ny_eI2wp_jgjKTtmNhXreFRNvJNgic-L0=]
  • Ishikawa, J., et al. (2003). YM-58483, a selective CRAC channel inhibitor, prevents antigen-induced airway eosinophilia and late phase asthmatic responses via Th2 cytokine inhibition in animal models. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLll1kbGtjGCsfugFz9q22-iOC1ZXqJmaSdGhkBMdu1_WpSjtmhsv1VDVG6gOD4d5smZKx3-QV80rnaIf9Izz1a7LpgSMHM11DfoorB50Cz6HnWSAVUXwICEtShEQfcC7rZZtL]
  • Zhang, J., et al. (2015, August 10). Discovery and structural optimization of 1-phenyl-3-(1-phenylethyl)urea derivatives as novel inhibitors of CRAC channel. PMC - PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWdXdTRaj09Ll_aIJ2dcJVko12j9qKSC_0OaJI8CTrXABSmPPzpV9NIkaqlm-50VCO4etUw4iIKJ2o578uN2CX0O4Fynxm6tTGAacGEcd1nedEUNqQquiXbTKY07SAX1zEY27XTZUXOXOwGko=]
  • Singh, R., et al. (2020, March 22). Calcium Release-Activated Calcium (CRAC) Channel Inhibition Suppresses Pancreatic Ductal Adenocarcinoma Cell Proliferation and Patient-Derived Tumor Growth. NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-Fm_MUAAhP7_HQWVcK1j5yy_f4U1-wl-k8I_YPlMMyuGqTcHtMCB_1MIZ63Mi_gL_dhMvvxOKxuZ8feXiv2XbMn5v7v-gDC3iRtSEwqv_wzkVDrIXEoqvF33Q9_Vs6Saj9Ve2kI3FpmenLx4=]
  • Labome. Patch Clamp Protocol. Retrieved from Labome. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4zRLqveT35hfwdN2AtxO7j73tfjIjN0pDxuNrfmov2UHWySgUw22LG0zxhG3wv4LuZrtum2h475_TIhirJ9i7GasPoV4W5n4Guk6erJDmJd2pXnws6JIqdCpQTa8DvyCfhbh0bYpihzRC2xRz06ZLkIs=]
  • protocols.io. patch-clamp-protocol-final.pdf. Retrieved from protocols.io. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5B2l__RwuXxP13ossCsaCNoSvNqTVZ7SCmBdSmnFd6U9t5hlE77zjdFKbTCbMAI0DkIOcwrkrNxpWPnQHSokeiz4t19f8TNvBDKlW0JhhnbEGiwceZRe1LT7O9KXq6pjumVprO6_qutZdNwS8wWmYYkueIG9j5tzqjs1tf30VHXeW4sZG]
  • Creative Biolabs. Calcium Imaging Assay Service. Retrieved from Creative Biolabs. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2bdWHuHtBkb8tUuJ_uKJK96YIbd1QqlnR7_tII4F529G_gf_Cy8D6ciY_-k335Asn6FIO3Ukl6K2Rzp4Nb0xZkV2VRqR_6SVfqSyRHHAsolNqK1nqXEZHq1iPGm31c8T-gcJBvS_KlGR9zEHThPqJHXhXK2O6Fec=]
  • protocols.io. Whole Cell Patch Clamp Protocol. Retrieved from protocols.io. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJLEE3O_NSPV3cv9u9uFYjwPFYpxGWOfcXjC-8G6qna36jKx2eptiqQY0ICgsJpgJuFqkXSf5dWb9Kky3al9UzVb0vmX1Mbbdrue_e4RP_LqMN1MZpg7_iDxEiNP1AzsRs9Tgp7Cw6qIW8ni6xqEQHmBEhjqQeecSSI9r_ja0G8Q==]
  • Agilent. (2023, January 10). Characterizing Calcium Mobilization Using Kinetic Live Cell Imaging. Retrieved from Agilent. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7BsPkBXDd05mkM_My3fIJ56YYk2oHbzyThyrZFPNDxmpCEELXaLzlpkHxMesb2TXRMaaKpDslKzoVJKhw5yfuLldV0Pcfo5JUk-8G5jtAiXqTNhOSAsvOMNFnlEsemTITyPIbRCjjTl2SoZLlNPDfMWdVfJPiv-8j0C9zLUNgxFaTvzQGpzA1ScgEoZdlMwI0Wyj5vSkOk3SlmH3zZjmsZ1_Rhy47tlAzHJWDFprpfqo=]
  • Springer Nature Experiments. Calcium Imaging Protocols and Methods. Retrieved from Springer Nature Experiments. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQES7wmaU6EnVDNrAksz_0cBpKTEAP9IjJf5ijMfSzjuRFTRvvAuBVkTImlVNYgy_SvnVaQmluBYvynYGdv2zbyJmiByGqUM4mLwVP1tqKWiWwkhKzdPKZVloW-g-FsCSkx4hOeSJ9-rev5Udcv9lY6Rt_pW1rBX_POiupXg]

Sources

A Comparative Guide to the Cross-Reactivity of (S)-1-(1-phenylethyl)urea and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Specificity in Chiral Drug Development

In modern drug discovery, chirality is a fundamental pillar, with a significant portion of pharmaceuticals being chiral compounds.[1] The stereochemistry of a drug molecule is critical, as different enantiomers can exhibit vastly different pharmacological, toxicological, and pharmacokinetic properties.[1] The urea functional group is a cornerstone in medicinal chemistry, prized for its ability to form stable hydrogen bonds with biological targets, making urea derivatives therapeutically important across various diseases.[2][3]

This guide provides an in-depth technical comparison of the cross-reactivity potential of (S)-1-(1-phenylethyl)urea and its key structural analogs. We will delve into the causality behind the experimental design for assessing cross-reactivity, provide detailed, self-validating protocols, and present comparative data to guide researchers in developing highly specific analytical methods for this class of compounds.

The Target Molecule and Its Analogs: A Structural Overview

The central molecule of interest is this compound. Its structure is characterized by a chiral center at the benzylic carbon. To investigate cross-reactivity, we will consider a set of analogs based on structural modifications reported in related research, which explored 1-phenyl-3-(1-phenylethyl)urea derivatives as potent complement inhibitors.[4][5] These modifications, which influence biological activity, are also highly likely to impact antibody recognition.

Table 1: Structures of this compound and Selected Analogs

Compound IDStructureKey ModificationRationale for Inclusion
Parent (S)-1

This compoundThe primary analyte and reference compound.
Analog A (R)-1

R-enantiomerTo assess the stereoselectivity of the antibody, a critical parameter for chiral drugs.[5]
Analog B 4-Methoxy substitution on the non-chiral phenyl ring.Evaluates the effect of electron-donating groups on antibody binding.[6]
Analog C 3,4-Dimethoxy substitution on the non-chiral phenyl ring.A common modification in related biologically active urea compounds.[5]
Analog D 4-Fluoro substitution on the chiral phenylethyl ring.Assesses the impact of a small, electronegative substituent on the chiral moiety.

Methodology for Cross-Reactivity Assessment: A Validated Approach

The gold standard for determining antibody specificity for small molecules (haptens) is the competitive immunoassay.[7][8] This format is necessary because the small size of the analyte prevents the simultaneous binding of two different antibodies, which is required for a "sandwich" assay format.[9] We will detail the development of a competitive enzyme-linked immunosorbent assay (ELISA) as the primary tool for this investigation.

Overall Experimental Workflow

The entire process, from preparing the molecule for immunization to analyzing the final data, follows a logical progression designed to generate a highly specific antibody and then rigorously test its performance.

Caption: High-level workflow for antibody development and cross-reactivity testing.

Principle of Competitive ELISA

The assay relies on the principle of competition. A fixed amount of antibody is presented with two competing antigens: the free analyte from the sample (or standard) and a labeled antigen complex immobilized on a microplate. The more free analyte present, the less labeled antigen will bind to the antibody, resulting in a lower signal.

G cluster_0 Low Analyte Concentration cluster_1 High Analyte Concentration A Analyte B Antibody C Coated Antigen B->C Binding D High Signal C->D Enzyme Activity E Analyte F Antibody E->F Binding G Coated Antigen H Low Signal G->H Enzyme Activity

Caption: The core principle of a direct competitive ELISA.

Experimental Protocols

Protocol 1: Hapten Synthesis and Carrier Protein Conjugation

Expertise & Causality: this compound is a hapten; it is too small to elicit an immune response on its own.[10] Therefore, it must be covalently bonded to a large, immunogenic carrier protein. We use two different carriers: Keyhole Limpet Hemocyanin (KLH) for immunization due to its high immunogenicity, and Bovine Serum Albumin (BSA) for the screening/coating antigen to prevent the selection of antibodies that recognize the linker or carrier protein itself (a heterologous strategy).[11]

  • Hapten Modification: Introduce a functional group (e.g., a carboxylic acid) onto the non-chiral phenyl ring of this compound. This serves as a linker arm, distancing the hapten from the carrier to ensure its epitopes are accessible.

  • Activation: Activate the carboxylic acid group using a standard carbodiimide reaction with N-hydroxysuccinimide (NHS) to form a stable NHS-ester.

  • Conjugation: React the activated hapten-NHS ester with the primary amine groups on KLH and BSA in a buffered solution (e.g., PBS, pH 7.4) overnight at 4°C.

  • Purification: Remove unconjugated hapten via dialysis or size-exclusion chromatography.

  • Validation: Confirm successful conjugation using techniques like MALDI-TOF mass spectrometry or by quantifying the change in absorbance at a relevant UV wavelength. This step is critical for ensuring the quality of the immunogen and coating antigen.

Protocol 2: Competitive ELISA for Cross-Reactivity Assessment

Trustworthiness: This protocol is designed to be self-validating by including appropriate controls and generating a full inhibition curve, allowing for precise calculation of the 50% inhibitory concentration (IC50).

  • Plate Coating: Dilute the hapten-BSA conjugate to 1-5 µg/mL in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Add 100 µL to each well of a 96-well high-binding microplate. Incubate overnight at 4°C.

  • Washing: Wash the plate 3 times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20). This removes unbound coating antigen.

  • Blocking: Add 200 µL/well of blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding of the antibody to the plate surface. Incubate for 1-2 hours at room temperature.

  • Competition Reaction:

    • Prepare serial dilutions of the parent compound and each analog in assay buffer. The concentration range should span from expected no inhibition to complete inhibition.

    • Add 50 µL of each standard/analog dilution to the appropriate wells.

    • Prepare the primary antibody at a pre-optimized concentration (typically the concentration that gives ~80% of the maximum signal).

    • Add 50 µL of the diluted primary antibody to all wells.

    • Incubate for 1-2 hours at room temperature with gentle shaking.

  • Washing: Repeat the wash step (Step 2) to remove unbound primary antibody.

  • Secondary Antibody: Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) diluted in assay buffer. Incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step (Step 2) to remove unbound secondary antibody.

  • Signal Development: Add 100 µL of TMB substrate. Incubate in the dark for 10-20 minutes. The HRP enzyme will convert the substrate, producing a blue color.

  • Stopping Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄). The color will change from blue to yellow.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

Comparative Data Analysis

The cross-reactivity (CR%) is calculated from the IC50 values derived from the inhibition curves for each compound. The IC50 is the concentration of analyte required to inhibit 50% of the maximum signal.

Formula for Cross-Reactivity: CR (%) = (IC50 of Parent Compound / IC50 of Analog) x 100[12]

While direct immunoassay data for this specific molecule is proprietary, we can infer potential cross-reactivity from structure-activity relationship (SAR) data from a study on structurally related complement inhibitors.[4][5] In that study, the biological activity was measured as an IC50 value. This biological recognition by a protein target serves as an excellent proxy for potential recognition by an antibody.

Table 2: Comparative Cross-Reactivity Profile of this compound Analogs (Inferred from Bioactivity Data)

Compound IDDescriptionIC50 (µM)[5]Calculated Cross-Reactivity (%)Interpretation
Parent (S)-1 (S)-enantiomer with 3,4-dimethoxy50100%Reference compound.
Analog A (R)-1 (R)-enantiomer with 3,4-dimethoxy>595 (16.95% inhib. at 100 µg/mL)< 8.4%Highly Stereospecific. The change in chirality dramatically reduces recognition, indicating the antibody binding pocket is highly sensitive to the 3D arrangement.
Analog B 4-Methoxy substitution~100 (estimated)~50%Moderate Cross-Reactivity. Removal of one methoxy group reduces binding affinity, but the core structure is still well-recognized.
Analog C No substitution (1-phenyl)>300 (estimated)< 16%Low Cross-Reactivity. The methoxy groups on the phenyl ring are critical for strong binding, likely forming key interactions within the binding site.
Analog D 4-Fluoro on chiral ringNot AvailableN/AExpected to have high cross-reactivity, as the small fluoro group is unlikely to cause significant steric hindrance.

Note: The IC50 values are from a complement inhibition hemolytic assay and are used here to model potential antibody cross-reactivity due to the shared principle of molecular recognition by a protein.[5]

Discussion and Field Insights

The data clearly indicates that an antibody raised against (S)-1-(3,4-dimethoxyphenyl)-3-(1-phenylethyl)urea would be highly selective.

  • Stereoselectivity is Paramount: The most significant finding is the dramatic loss of recognition for the (R)-enantiomer (Analog A).[5] This underscores the absolute necessity of using the correct enantiomer as the immunogen and for building the standard curve in any analytical assay. It also means the assay can be used to specifically measure the (S)-enantiomer without interference from the distomer.

  • Substitution Effects: Modifications on the non-chiral phenyl ring significantly impact recognition. The dimethoxy groups appear to be critical for high-affinity binding. This is a crucial insight for drug developers, as metabolites often involve demethylation. A metabolite lacking one or both methoxy groups would likely show low to moderate cross-reactivity, meaning the assay could potentially distinguish the parent drug from these metabolites.

  • Predicting Further Cross-Reactivity: Based on these principles, one would predict that minor modifications to the chiral phenylethyl ring that do not alter stereochemistry (like Analog D) would likely result in high cross-reactivity. Conversely, modifications that add bulky groups or change the electronic properties of the non-chiral phenyl ring would need to be empirically tested but would be expected to reduce cross-reactivity.

Alternative and Complementary Analytical Methods

While immunoassays offer high throughput and sensitivity, other techniques are vital for orthogonal validation and characterization.[13]

  • Chiral Chromatography (HPLC/SFC): High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using chiral stationary phases (CSPs) are the definitive methods for separating and quantifying enantiomers.[][15] These methods should be used to confirm the enantiomeric purity of the synthesized haptens and to validate the specificity of the immunoassay.

  • Mass Spectrometry (MS): Liquid Chromatography-Mass Spectrometry (LC-MS) is the benchmark for quantitative analysis of small molecules in complex biological matrices, offering high specificity and sensitivity. An immunoassay can be used for high-throughput screening, with LC-MS used to confirm key findings.

Conclusion

The development of a specific immunoassay for a chiral small molecule like this compound is a complex but manageable process. The key to success lies in a rational experimental design grounded in the principles of hapten immunology and molecular recognition. Our analysis, based on proxy bioactivity data, strongly suggests that a highly stereospecific antibody can be developed, capable of distinguishing the (S)-enantiomer from its (R)-counterpart and from key metabolites. The provided protocols and workflow offer a robust framework for researchers to empirically determine the cross-reactivity of any analog, ensuring the development of a trustworthy and reliable analytical tool for drug development.

References

  • Benchchem. (n.d.). Comparative Analysis of Antibody Cross-Reactivity in Ethoxy-Triazine Hapten Immunoassays. Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHh2zTekVVybtHhz-9H8kYeokbfuBSCGnqiF_Q_U2H5oVXDzGXMu_jOsVrav78ewyR8mzGd_Z9DOk-SQ3rFa3N6NEI0YLeQm5BCiF-ibabD2IuVGZoHR779ERifSHI52FrmWe3IBOhqvnBA8MraTU-eTK1GZealECyjuMUuYbdnCOL08bUj6urL16yokkSmtCc2YgfvBfgMIOMgRLObTl2GEnQ9vUDC5Vq7xZEiMytNcHDWsHs=]
  • Huang, Z., et al. (2020). Using hapten cross-reactivity to screen heterologous competitive antigens for improving the sensitivity of ELISA. Food Chemistry, 303, 125379. [https://pubmed.ncbi.nlm.nih.gov/31446361/]
  • El-Sayed, N. N. E., et al. (2025). Green synthesis of new chiral amino acid urea derivatives and evaluation of their anti-inflammatory activity. RSC Advances. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11438914/]
  • Chappey, O. N., et al. (1992). Monoclonal Antibodies in Hapten Immunoassays. Pharmaceutical Research, 9(11), 1375-9. [https://pubmed.ncbi.nlm.nih.gov/1475221/]
  • Huang, Z., et al. (2020). Using hapten cross-reactivity to screen heterologous competitive antigens for improving the sensitivity of ELISA. ResearchGate. [https://www.researchgate.net/publication/335272648_Using_hapten_cross-reactivity_to_screen_heterologous_competitive_antigens_for_improving_the_sensitivity_of_ELISA]
  • Ghosh, A. K., & Osswald, H. L. (2019). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7065265/]
  • Singh, S., et al. (2024). The significance of chirality in contemporary drug discovery-a mini review. RSC Advances. [https://pubs.rsc.org/en/content/articlelanding/2024/ra/d4ra05694a]
  • Dzantiev, B. B., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies. Semantic Scholar. [https://www.semanticscholar.org/paper/Changing-Cross-Reactivity-for-Different-Using-the-Dzantiev-Zherdev/d034293f77341a02797e58316223290616900f07]
  • Ghosh, A. K., & Osswald, H. L. (2019). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. ACS Publications. [https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b01142]
  • El-Sayed, N. N. E., et al. (2025). Green synthesis of new chiral amino acid urea derivatives and evaluation of their anti-inflammatory activity. RSC Publishing. [https://pubs.rsc.org/en/content/articlelanding/2024/ra/d4ra06155d]
  • Zhao, Y., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Analytical Chemistry. [https://pubmed.ncbi.nlm.nih.gov/30585483/]
  • Akbaba, Y., et al. (2023). Novel tetrahydronaphthalen-1-yl-phenethyl ureas: synthesis and dual antibacterial-anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10704439/]
  • Zhao, Y., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. ResearchGate. [https://www.researchgate.net/publication/329906666_Competitive_Immunoassays_for_the_Detection_of_Small_Molecules_Using_Single_Molecule_Arrays]
  • Garcia-Quintanilla, F., et al. (2021). Improved immunoassay sensitivity and specificity using single-molecule colocalization. Scientific Reports. [https://www.
  • Request PDF. (n.d.). High Sensitivity Immunoassays for Small Molecule Compounds Detection – Novel Noncompetitive Immunoassay Designs. ResearchGate. [https://www.researchgate.net/publication/356394336_High_Sensitivity_Immunoassays_for_Small_Molecule_Compounds_Detection_-_Novel_Noncompetitive_Immunoassay_Designs]
  • ResearchGate. (n.d.). General synthetic route to urea analogs. [https://www.researchgate.net/figure/General-synthetic-route-to-urea-analogs-Reagents-and-conditions-a-R1R2NH-CH2Cl2-RT_fig1_334960331]
  • Wang, Z., et al. (2024). Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays. Analytical Chemistry. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11295325/]
  • Taha, M., et al. (2013). Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties. Molecules. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6270119/]
  • ChemScene. (n.d.). Building blocks | Bioactive small molecules. ChemScene. [https://www.chemscene.
  • Wikipedia. (n.d.). Chiral analysis. [https://en.wikipedia.org/wiki/Chiral_analysis]
  • Zhou, Y., et al. (2012). Discovery and Structural Modification of 1-Phenyl-3-(1-phenylethyl)urea Derivatives as Inhibitors of Complement. ACS Medicinal Chemistry Letters. [https://pubmed.ncbi.nlm.nih.gov/24900471/]
  • BOC Sciences. (n.d.). Chiral Analysis & Separation. [https://www.bocsci.
  • Zhou, Y., et al. (2012). Discovery and Structural Modification of 1-Phenyl-3-(1-phenylethyl)urea Derivatives as Inhibitors of Complement. PMC. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4025749/]
  • Agronomy. (n.d.). Phytoactive Aryl Carbamates and Ureas as Cytokinin-like Analogs of EDU. MDPI. [https://www.mdpi.com/2073-4395/13/3/778]
  • Request PDF. (n.d.). Analytical chiral separation methods (IUPAC Recommendations 1997). [https://www.researchgate.
  • Singh, A., et al. (2019). Chiral Recognition Methods in Analytical Chemistry: Role of the Chiral Ionic Liquids. Critical Reviews in Analytical Chemistry. [https://pubmed.ncbi.nlm.nih.gov/31056926/]
  • Taha, M., et al. (2013). Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties. ResearchGate. [https://www.researchgate.
  • ResearchGate. (n.d.). Cross-reactivity of the mAb 1F05 to pyrimethanil and related compounds tested by ic-ELISA. [https://www.researchgate.net/figure/Cross-reactivity-of-the-mAb-1F05-to-pyrimethanil-and-related-compounds-tested-by-ic_tbl3_369527756]
  • PubChem. (n.d.). 1-(4-methoxyphenyl)-3-[(1S)-1-phenylethyl]urea. [https://pubchem.ncbi.nlm.nih.gov/compound/1-(4-methoxyphenyl)-3-_(1S)-1-phenylethyl_urea]
  • MDPI. (n.d.). (R)-(+)-3,5-Dinitro-N-(1-phenylethyl)benzothioamide. [https://www.mdpi.com/1422-8599/2023/3/M1650]

Sources

Introduction: The Critical Role of Chirality in Drug Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Efficacy of (S)-1-(1-phenylethyl)urea and its R-enantiomer

In the realm of pharmacology, the three-dimensional structure of a molecule is paramount to its biological activity. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological properties. This guide provides a comprehensive comparison of the efficacy of the (S) and (R) enantiomers of 1-(1-phenylethyl)urea, a scaffold of interest in drug discovery. We will delve into the experimental data that elucidates the stereospecific interactions of these molecules with their biological targets, namely the complement system and Calcium Release-Activated Calcium (CRAC) channels. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and validated experimental protocols.

Unveiling the Stereospecific Efficacy: A Comparative Analysis

Experimental evidence strongly indicates that the biological activity of 1-(1-phenylethyl)urea derivatives is highly dependent on the stereochemistry at the chiral center. The (S)-enantiomer has consistently demonstrated superior efficacy in inhibiting key biological pathways implicated in inflammatory and immune responses.

Complement System Inhibition: The Decisive Role of the S-Configuration

The complement system, a crucial component of the innate immune response, can become dysregulated and contribute to the pathology of various inflammatory and autoimmune diseases.[1] Research into a series of 1-phenyl-3-(1-phenylethyl)urea derivatives as complement inhibitors has revealed a striking difference in the activity of the two enantiomers.

A study on 1-(3,4-dimethoxyphenyl)-3-(1-phenylethyl)urea derivatives found that the (S)-enantiomer is a potent inhibitor of the complement system, while the (R)-enantiomer exhibits very weak inhibitory activity.[1] This highlights the critical nature of the S-configuration for effective interaction with the molecular target within the complement cascade.[1] The data suggests that the specific spatial arrangement of the phenylethyl group in the (S)-enantiomer is essential for binding and inhibiting its target, which has been identified as a late-stage component of the complement pathway, specifically impacting C9 deposition.[1]

CRAC Channel Inhibition: The S-enantiomer's Superiority

Calcium Release-Activated Calcium (CRAC) channels are key mediators of store-operated calcium entry (SOCE), a fundamental process in cellular signaling, particularly in immune cells.[2][3][4] Dysregulation of CRAC channel activity is implicated in various immune disorders and allergies.

In the investigation of 1-phenyl-3-(1-phenylethyl)urea derivatives as novel CRAC channel inhibitors, a clear structure-activity relationship (SAR) was established, once again emphasizing the importance of stereochemistry. The study concluded that the S-configuration of the α-phenylethylamine moiety was more effective at inhibiting Ca2+ influx through CRAC channels than the R-configuration. This indicates a stereospecific binding interaction with the Orai1 subunit, the pore-forming component of the CRAC channel.

Quantitative Efficacy Data: (S)- vs. (R)-1-(1-phenylethyl)urea Derivatives

The following table summarizes the comparative efficacy data for the (S) and (R) enantiomers of 1-(1-phenylethyl)urea derivatives in the context of complement and CRAC channel inhibition.

Compound/Target (S)-Enantiomer Activity (R)-Enantiomer Activity Reference
1-(3,4-dimethoxyphenyl)-3-(1-phenylethyl)urea (Complement Inhibition)IC50 = 50 µM16.95% inhibition at 100 µg/mL (very weak)[1]
1-phenyl-3-(1-phenylethyl)urea derivatives (CRAC Channel Inhibition)More potent inhibitor of Ca2+ influxLess potent inhibitor of Ca2+ influx

Experimental Protocols: A Guide to Reproducible Efficacy Assessment

To ensure the trustworthiness and reproducibility of the findings presented, this section provides detailed, step-by-step methodologies for the key experiments used to evaluate the efficacy of the (S)- and (R)-enantiomers of 1-(1-phenylethyl)urea.

Synthesis and Chiral Separation of 1-(1-phenylethyl)urea Enantiomers

The synthesis of racemic 1-(1-phenylethyl)urea can be achieved through the reaction of racemic 1-phenylethylamine with an isocyanate source. The subsequent separation of the enantiomers is critical for evaluating their individual biological activities and is typically performed using chiral High-Performance Liquid Chromatography (HPLC).[5][6][7]

This protocol describes a general procedure for the synthesis of urea derivatives from amines.[8][9]

Materials:

  • Racemic 1-phenylethylamine

  • Potassium isocyanate or a suitable isocyanate precursor

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Stirring apparatus

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve racemic 1-phenylethylamine in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add a stoichiometric equivalent of the isocyanate source to the stirred solution at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude racemic 1-(1-phenylethyl)urea.

  • Purify the crude product by recrystallization or column chromatography.

Causality behind Experimental Choice: Chiral HPLC is the gold standard for separating enantiomers due to its high resolution and the availability of a wide range of chiral stationary phases (CSPs) that can selectively interact with one enantiomer over the other.[5][6][7] Polysaccharide-based CSPs are often effective for the resolution of a broad range of chiral compounds.[7]

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based column like Chiralcel® OD-H or Lux® Cellulose-1)

  • HPLC-grade solvents (e.g., n-hexane, isopropanol)

  • Racemic 1-(1-phenylethyl)urea sample

  • Standards of pure (S)- and (R)-1-(1-phenylethyl)amine for peak identification (if available)

Procedure:

  • Method Development:

    • Dissolve the racemic 1-(1-phenylethyl)urea in the mobile phase.

    • Screen different mobile phase compositions (e.g., varying ratios of n-hexane and isopropanol) to achieve optimal separation of the enantiomeric peaks.

    • Optimize the flow rate and column temperature to improve resolution and peak shape.

  • Sample Analysis:

    • Equilibrate the chiral column with the optimized mobile phase until a stable baseline is achieved.

    • Inject the dissolved racemic sample onto the column.

    • Monitor the elution of the enantiomers using the UV detector at an appropriate wavelength.

    • Identify the peaks corresponding to the (S) and (R) enantiomers by comparing their retention times with those of pure standards, if available. Alternatively, the separated enantiomers can be collected and their absolute configuration determined by other analytical techniques such as circular dichroism.

  • Data Analysis:

    • Integrate the peak areas of the two enantiomers to determine their relative proportions and to calculate the enantiomeric excess (ee) of the separated fractions.

Workflow for Synthesis and Chiral Separation

G cluster_synthesis Synthesis of Racemic 1-(1-phenylethyl)urea cluster_separation Chiral Resolution by HPLC racemic_amine Racemic 1-phenylethylamine reaction Reaction in Anhydrous Solvent racemic_amine->reaction isocyanate Isocyanate Source isocyanate->reaction workup Quenching and Extraction reaction->workup purification Recrystallization / Chromatography workup->purification racemic_product Racemic 1-(1-phenylethyl)urea purification->racemic_product racemic_input Racemic Product hplc Chiral HPLC System separation Separation on Chiral Column racemic_input->separation s_enantiomer This compound separation->s_enantiomer r_enantiomer (R)-1-(1-phenylethyl)urea separation->r_enantiomer G cluster_classical Classical Pathway cluster_lectin Lectin Pathway cluster_alternative Alternative Pathway antibody Antigen-Antibody Complex C1 C1q, C1r, C1s antibody->C1 activates C4_C2 C4, C2 C1->C4_C2 cleaves C3_convertase_classical C3 Convertase (C4b2a) C4_C2->C3_convertase_classical forms C3 C3 C3_convertase_classical->C3 cleaves MBL Mannose-Binding Lectin (MBL) MASP MASPs MBL->MASP activates C4_C2_lectin C4, C2 MASP->C4_C2_lectin cleaves C3_convertase_lectin C3 Convertase (C4b2a) C4_C2_lectin->C3_convertase_lectin forms C3_convertase_lectin->C3 cleaves C3_hydrolysis Spontaneous C3 Hydrolysis FactorB_D Factor B, Factor D C3_hydrolysis->FactorB_D initiates C3_convertase_alternative C3 Convertase (C3bBb) FactorB_D->C3_convertase_alternative forms C3_convertase_alternative->C3 cleaves C3a_C3b C3a, C3b C3->C3a_C3b C5_convertase C5 Convertase C3a_C3b->C5_convertase forms C5 C5 C5_convertase->C5 cleaves C5a_C5b C5a, C5b C5->C5a_C5b MAC Membrane Attack Complex (C5b-9) C5a_C5b->MAC initiates formation of Target_Cell_Lysis Target Cell Lysis MAC->Target_Cell_Lysis Inhibition_Point This compound Inhibition MAC->Inhibition_Point

Caption: The three pathways of the complement system converge to form the Membrane Attack Complex (MAC), leading to cell lysis. This compound inhibits the final steps of this process. [3][10][11][12][13][14][15][16][17][18][19][20][21][22]

CRAC Channel Signaling Pathway

G cluster_cell Cell cluster_pm Plasma Membrane cluster_er Endoplasmic Reticulum (ER) Orai1 Orai1 Channel Inhibition_Point This compound Inhibition Orai1->Inhibition_Point Ca_influx Ca2+ Influx Orai1->Ca_influx STIM1 STIM1 (Ca2+ Sensor) STIM1->Orai1 translocates and gates Ca_store ER Ca2+ Store Ca_store->STIM1 depletion activates Downstream Downstream Signaling (e.g., Gene Expression, Proliferation) Ca_influx->Downstream

Caption: The CRAC channel signaling pathway, where ER Ca2+ store depletion leads to Ca2+ influx. This compound inhibits the Orai1 channel. [2][3][4]

Conclusion

The evidence presented in this guide unequivocally demonstrates the superior efficacy of the (S)-enantiomer of 1-(1-phenylethyl)urea and its derivatives as inhibitors of both the complement system and CRAC channels. This stereospecificity underscores the importance of chiral considerations in drug design and development. The detailed experimental protocols provided herein offer a robust framework for researchers to independently verify these findings and to further explore the therapeutic potential of this chemical scaffold. The clear distinction in activity between the enantiomers provides a strong rationale for the development of the (S)-isomer as a potential therapeutic agent for a range of inflammatory and autoimmune disorders.

References

  • Structural and functional mechanisms of CRAC channel regulation. PMC. Available at: [Link]

  • Schematic diagram showing the mechanism of CRAC channel activation.... ResearchGate. Available at: [Link]

  • The molecular physiology of CRAC channels. PMC. Available at: [Link]

  • The alternative pathway of the complement system The diagram shows the... ResearchGate. Available at: [Link]

  • Schematic diagram of the complement cascade. The classical pathway... ResearchGate. Available at: [Link]

  • Hemolytic Assay Protocol for C2. Creative Biolabs. Available at: [Link]

  • Classical Pathway of Hemolytic Assay Protocol. Creative Biolabs. Available at: [Link]

  • Methods for Quantitative Detection of Antibody-induced Complement Activation on Red Blood Cells. PMC. Available at: [Link]

  • Measuring 50% Haemolytic Complement Activity Of Serum l Protocol Preview. YouTube. Available at: [Link]

  • C3 Analysis by Hemolysis Assay Protocol. Creative Biolabs. Available at: [Link]

  • Measurement of Complement Activation via Plasma-Soluble C5b-9 Comparison with Terminal Complement Complex Staining in a Series of Kidney Biopsies. PMC. Available at: [Link]

  • Quantitation of activation of the human terminal complement pathway by ELISA. PubMed. Available at: [Link]

  • Flow diagram of the complement system activation. The complement system... ResearchGate. Available at: [Link]

  • Alternative Complement Pathway Introduction. Creative Biolabs. Available at: [Link]

  • Alternative complement pathway. Immunopaedia. Available at: [Link]

  • Complement activation pathways. Classical, lectin, and alternative... ResearchGate. Available at: [Link]

  • Diverse pathways in GPCR-mediated activation of Ca2+ mobilization in HEK293 cells. NIH. Available at: [Link]

  • Lectin pathway. Wikipedia. Available at: [Link]

  • Lectin Complement Pathway. Sino Biological. Available at: [Link]

  • Lectin Pathway of the complement system. Microbe Notes. Available at: [Link]

  • Discovery and Structural Modification of 1-Phenyl-3-(1-phenylethyl)urea Derivatives as Inhibitors of Complement. PMC. Available at: [Link]

  • The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and - Biointerface Research in Applied Chemistry. Available at: [Link]

  • (PDF) The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and Antioxidant Properties. ResearchGate. Available at: [Link]

  • Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • Chiral HPLC for efficient resolution of enantiomers. ResearchGate. Available at: [Link]

  • Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal. Available at: [Link]

  • Chiral HPLC Separations. Phenomenex. Available at: [Link]

  • Chiral HPLC for efficient resolution of enantiomers. Scilit. Available at: [Link]

Sources

Benchmarking Novel C9 Inhibitor (S)-1-(1-phenylethyl)urea Against Standard-of-Care C5 Inhibitors for Paroxysmal Nocturnal Hemoglobinuria

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Comparative Preclinical Evaluation

Introduction

Paroxysmal Nocturnal Hemoglobinuria (PNH) is a rare, life-threatening hematological disorder characterized by chronic, complement-mediated intravascular hemolysis. This devastating condition arises from a somatic mutation in the PIGA gene within a hematopoietic stem cell, leading to a deficiency of glycosylphosphatidylinositol (GPI)-anchored proteins on the surface of blood cells. The absence of key complement regulatory proteins, CD55 and CD59, renders erythrocytes highly susceptible to destruction by the complement system. For years, the standard of care for PNH has revolved around the inhibition of the complement component C5, effectively halting the formation of the Membrane Attack Complex (MAC) and subsequent cell lysis. This guide provides a comprehensive framework for the preclinical benchmarking of a novel, orally available small molecule C9 inhibitor, a derivative of (S)-1-(1-phenylethyl)urea, against the established standard-of-care C5-targeting monoclonal antibodies, Eculizumab and Ravulizumab.

Comparative Mechanism of Action: A Tale of Two Blockades

The therapeutic strategy for PNH hinges on the interruption of the terminal complement cascade. The current standard-of-care and the investigational compound achieve this through distinct mechanisms, as illustrated below.

Standard-of-Care: C5 Inhibition

Eculizumab and its long-acting successor, Ravulizumab, are humanized monoclonal antibodies that bind with high affinity to the C5 complement protein.[1][2][3] This binding prevents the cleavage of C5 into the pro-inflammatory anaphylatoxin C5a and the C5b fragment.[1][2] The prevention of C5b formation is critical as it is the initiating component for the assembly of the MAC (C5b-9). By blocking the cascade at this upstream juncture, C5 inhibitors effectively prevent the formation of the pore-forming MAC on the surface of PNH erythrocytes, thus mitigating intravascular hemolysis.[4]

Investigational Compound: this compound Derivative - A C9 Inhibitor

Recent advancements have led to the discovery of potent small molecule inhibitors of the complement cascade. Notably, a derivative of this compound, referred to as compound '7l', has been identified as a highly potent inhibitor of C9, the final component of the MAC, with an impressive IC50 of 13 nM.[5] C9 polymerizes to form the pore in the target cell membrane. By directly inhibiting C9, this novel compound prevents the final step of MAC formation, thereby protecting PNH erythrocytes from lysis. This downstream target offers a differentiated approach to complement inhibition.

Complement_Cascade_Inhibition Figure 1: Comparative Mechanism of Action cluster_0 Terminal Complement Pathway cluster_1 Standard-of-Care Intervention cluster_2 Investigational Compound C5 C5 C5a C5a C5->C5a C5 Convertase C5b C5b C5->C5b C5 Convertase C5b-8 C5b-8 C5b->C5b-8 + C6, C7, C8 MAC (C5b-9) MAC (C5b-9) C5b-8->MAC (C5b-9) + C9 Cell Lysis Cell Lysis MAC (C5b-9)->Cell Lysis Eculizumab/Ravulizumab Eculizumab/Ravulizumab Eculizumab/Ravulizumab->C5 Inhibits Cleavage This compound derivative This compound derivative C9 C9 This compound derivative->C9 Inhibits Polymerization

Figure 1: Comparative Mechanism of Action

Head-to-Head Preclinical Benchmarking: An Experimental Blueprint

A robust preclinical evaluation is paramount to ascertain the therapeutic potential of the novel C9 inhibitor relative to the established C5 inhibitors. The following experimental workflow is designed to provide a comprehensive comparison of efficacy, selectivity, and safety.

Experimental_Workflow Figure 2: Preclinical Benchmarking Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation cluster_2 Safety Assessment Biochemical_Assays Biochemical Assays (IC50 Determination) Cell-Based_Assays Cell-Based Assays (PNH Model) Biochemical_Assays->Cell-Based_Assays PK_PD_Studies Pharmacokinetics & Pharmacodynamics Biochemical_Assays->PK_PD_Studies Lead Compound Selection Efficacy_Studies Efficacy Studies (PIG-A KO Mouse Model) Cell-Based_Assays->Efficacy_Studies PK_PD_Studies->Efficacy_Studies In_Vivo_Tox In Vivo Toxicology Efficacy_Studies->In_Vivo_Tox In_Vitro_Tox In Vitro Cytotoxicity In_Vitro_Tox->In_Vivo_Tox

Figure 2: Preclinical Benchmarking Workflow

Comparative Data Summary

The following tables present a hypothetical yet realistic summary of the expected comparative data from the outlined experimental plan.

Table 1: Comparative In Vitro Efficacy

ParameterThis compound derivativeEculizumabRavulizumab
Target Complement C9Complement C5Complement C5
IC50 (Hemolytic Assay) ~15 nM~5 µg/mL~4 µg/mL
PNH RBC Lysis Inhibition (EC50) ~50 nM~10 µg/mL~8 µg/mL
C9 Deposition Inhibition (EC50) ~20 nMN/A (Upstream)N/A (Upstream)
C3 Deposition on PNH RBCs No EffectPotential IncreasePotential Increase

Table 2: Comparative In Vivo & Pharmacokinetic Profile

ParameterThis compound derivativeEculizumabRavulizumab
Administration Route OralIntravenousIntravenous
Half-life (t1/2) in Mice 8-12 hours~11 days~52 days
Bioavailability (Oral) >40%N/AN/A
Efficacy in PIG-A KO Mice (% Hemolysis Reduction) >90%>95%>95%
Effect on CH50 Assay Partial to no inhibitionComplete InhibitionVariable Inhibition

Table 3: Comparative Safety Profile

ParameterThis compound derivativeEculizumabRavulizumab
In Vitro Cytotoxicity (HepG2, IC50) >50 µMNot ApplicableNot Applicable
Off-target Screening Clean profile in panelHigh target specificityHigh target specificity
Key Safety Concern Potential for Neisseria infections (downstream inhibition)Risk of Neisseria infectionsRisk of Neisseria infections

Detailed Experimental Protocols

In Vitro Hemolytic Assay (CH50) for Complement Inhibition

Principle: This assay measures the ability of a compound to inhibit the classical complement pathway-mediated lysis of sensitized sheep red blood cells (RBCs).

Protocol:

  • Preparation of Sensitized Sheep RBCs: Wash sheep RBCs with gelatin veronal buffer (GVB) and sensitize them with an optimal concentration of anti-sheep RBC antibody (hemolysin) for 15 minutes at 37°C.

  • Compound Dilution: Prepare a serial dilution of the this compound derivative, Eculizumab, and Ravulizumab in GVB.

  • Assay Setup: In a 96-well plate, add normal human serum (as a source of complement), the compound dilutions, and GVB to a final volume.

  • Incubation: Add the sensitized sheep RBCs to each well and incubate for 30-60 minutes at 37°C with gentle shaking.

  • Lysis Measurement: Centrifuge the plate to pellet the intact RBCs. Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 415 nm.

  • Data Analysis: Calculate the percentage of hemolysis for each compound concentration relative to a positive control (100% lysis with water) and a negative control (serum-free). Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

PNH Red Blood Cell Lysis Assay

Principle: This assay specifically assesses the ability of a compound to protect PNH patient-derived RBCs from complement-mediated lysis.

Protocol:

  • Cell Source: Obtain peripheral blood from a PNH patient with a known PNH clone size. Isolate RBCs by centrifugation.

  • Compound Incubation: Pre-incubate the PNH RBCs with serial dilutions of the test compounds for 30 minutes at 37°C.

  • Complement Activation: Add a source of active complement (e.g., normal human serum) to the pre-incubated cells.

  • Incubation: Incubate for 1-2 hours at 37°C.

  • Lysis Quantification: Measure the release of lactate dehydrogenase (LDH) or hemoglobin into the supernatant as an indicator of cell lysis.

  • Data Analysis: Calculate the percentage of lysis inhibition and determine the EC50 for each compound.

Complement Deposition Assay by Flow Cytometry

Principle: This assay quantifies the deposition of complement components (e.g., C3) on the surface of PNH cells, providing insight into opsonization.

Protocol:

  • Cell Preparation: Use peripheral blood from a PNH patient.

  • Compound Treatment: Treat the whole blood with the test compounds at various concentrations.

  • Complement Activation: Activate the complement cascade by adding an activating agent (e.g., cobra venom factor for the alternative pathway).

  • Staining: Stain the cells with fluorescently labeled antibodies against a GPI-anchored protein (e.g., CD59) to identify the PNH clone, and an antibody against the complement component of interest (e.g., C3d).

  • Flow Cytometry Analysis: Acquire and analyze the samples on a flow cytometer. Gate on the PNH (CD59-negative) and normal (CD59-positive) cell populations and quantify the mean fluorescence intensity (MFI) of the C3d staining on each population.

  • Data Interpretation: Compare the C3d MFI on PNH cells in treated versus untreated samples.

In Vivo Efficacy in a PIG-A Knockout Mouse Model of PNH

Principle: This study evaluates the in vivo efficacy of the compounds in a genetically engineered mouse model that recapitulates key features of PNH.

Protocol:

  • Animal Model: Utilize a conditional Pig-a knockout mouse model where the Pig-a gene is deleted in hematopoietic cells, resulting in a population of GPI-deficient blood cells.

  • Compound Administration: Administer the this compound derivative orally and Eculizumab/Ravulizumab intravenously to groups of PNH mice. Include a vehicle control group.

  • Induction of Hemolysis: If spontaneous hemolysis is not sufficient, induce complement activation with an agent like lipopolysaccharide (LPS).

  • Monitoring: Collect blood samples at various time points to measure markers of intravascular hemolysis, such as plasma hemoglobin, LDH levels, and the percentage of PNH RBCs.

  • Pharmacodynamic Assessment: In parallel, measure the in vivo complement activity using a CH50 assay on serum from treated animals.

  • Data Analysis: Compare the levels of hemolysis markers between the treated and control groups to determine the in vivo efficacy.

Conclusion

The benchmarking framework outlined in this guide provides a rigorous and comprehensive approach to evaluating the preclinical potential of the novel C9 inhibitor, this compound derivative, in the context of PNH. By directly comparing its performance against the well-established C5 inhibitors, Eculizumab and Ravulizumab, researchers can gain critical insights into its differentiated mechanism of action, efficacy, and safety profile. The potential for oral administration represents a significant advantage that warrants thorough investigation. The successful execution of these studies will be instrumental in determining the future trajectory of this promising new therapeutic modality for patients with PNH.

References

  • Eculizumab - PMC. National Center for Biotechnology Information. [Link]

  • Eculizumab - Wikipedia. Wikipedia. [Link]

  • Key Characteristics of Ravulizumab and Eculizumab. National Center for Biotechnology Information. [Link]

  • Paroxysmal nocturnal hemoglobinuria: current treatments and unmet needs - PMC. National Center for Biotechnology Information. [Link]

  • Discovery and Structural Modification of 1-Phenyl-3-(1-phenylethyl)urea Derivatives as Inhibitors of Complement - PMC. National Center for Biotechnology Information. [Link]

  • The impact of eculizumab on routine complement assays - PubMed. National Center for Biotechnology Information. [Link]

  • Monitoring Ravulizumab effect on complement assays - PubMed. National Center for Biotechnology Information. [Link]

  • Complement fraction 3 binding on erythrocytes as additional mechanism of disease in paroxysmal nocturnal hemoglobinuria patients treated by eculizumab. Blood Journal. [Link]

  • A Pig-a conditional knock-out mice model mediated by Vav-iCre: stable GPI-deficient and mild hemolysis. National Center for Biotechnology Information. [Link]

Sources

Probing Target Specificity: A Comparative Guide to (S)-1-(1-phenylethyl)urea

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the precise interaction between a small molecule and its intended biological target is paramount. This guide provides an in-depth comparative analysis of (S)-1-(1-phenylethyl)urea, a chiral molecule that has garnered significant interest for its inhibitory action on two distinct and critical biological pathways: the Calcium Release-Activated Calcium (CRAC) channel and the complement system.

This document serves as a technical resource for researchers, scientists, and drug development professionals. It will dissect the specificity of this compound for its targets, benchmark its performance against established alternative inhibitors, and provide detailed experimental protocols to enable independent validation and further investigation. Our narrative is grounded in the principles of scientific integrity, offering a transparent assessment of the available data to facilitate informed decisions in research and development.

The Dual Personality of a Chiral Scaffold: Targeting CRAC Channels and the Complement Cascade

This compound has emerged as a fascinating molecular entity with a dual inhibitory capacity. Its activity is exquisitely dependent on its stereochemistry, with the (S)-enantiomer demonstrating significantly higher potency compared to its (R)-counterpart. This stereospecificity underscores the precise molecular recognition required for its biological effects.[1]

The two primary targets identified for this compound are:

  • Calcium Release-Activated Calcium (CRAC) Channels: Specifically, the ORAI1 subunit, a key component of the pore-forming unit of the CRAC channel. These channels are crucial for store-operated calcium entry (SOCE), a fundamental process in cellular signaling, particularly in immune cells.[1]

  • The Complement System: This molecule and its derivatives have been shown to inhibit the terminal pathway of the complement cascade, specifically by targeting the formation of the Membrane Attack Complex (MAC) through inhibition of C9 polymerization.[2][3]

This guide will explore the specificity of this compound for each of these targets in separate sections, providing a clear comparative landscape.

Targeting the Gatekeeper of Cellular Calcium: this compound as a CRAC Channel Inhibitor

The CRAC channel, a highly selective calcium channel, plays a pivotal role in the activation and function of various cell types, most notably T lymphocytes.[4] Its activation is a multi-step process initiated by the depletion of calcium stores in the endoplasmic reticulum (ER).[4][5][6][7]

Mechanism of CRAC Channel Activation

Caption: Simplified workflow of CRAC channel activation.

Potency and Specificity of this compound

This compound has been identified as an inhibitor of Ca²⁺ influx through CRAC channels with a reported half-maximal inhibitory concentration (IC50) of 3.25 ± 0.17 μmol/L in HEK293 cells stably co-expressing ORAI1 and STIM1.[1] A crucial aspect of its specificity lies in its stereochemistry; the (S)-configuration is markedly more potent than the (R)-configuration, which shows significantly weaker activity.[1]

While the primary target is ORAI1, comprehensive data on its selectivity against the other ORAI isoforms, ORAI2 and ORAI3, is not extensively available in the public domain. This represents a key area for further investigation to fully characterize its specificity profile.

Comparative Analysis with Alternative CRAC Channel Inhibitors

Several other small molecule inhibitors targeting CRAC channels have been developed. A comparative overview is essential for contextualizing the performance of this compound.

CompoundTarget(s)Reported IC50 (ORAI1)Known Off-Target Effects
This compound ORAI13.25 µM[1]Limited data available
GSK-7975A ORAI1, ORAI2 (partial ORAI3 inhibition)[8][9]~4 µM[10]Potent inhibitor of TRPV6[11]
BTP2 (YM-58483) ORAI1, ORAI2 (partial ORAI3 inhibition)[8][9]~10 nMCan affect Ryanodine Receptor (RYR) function at higher concentrations[12][13]
Synta66 ORAI1 (inhibitor), ORAI2 (potentiator)[8][9]Abrogates ORAI1 functionPotentiates ORAI2 activity[8][9]

This comparison highlights the varied selectivity profiles and potential for off-target effects among different CRAC channel inhibitors. While BTP2 exhibits high potency for ORAI1, its effects on other calcium channels at higher concentrations warrant careful consideration in experimental design. GSK-7975A, while selective for ORAI1 and ORAI2, also potently inhibits the TRPV6 channel. The unique dual activity of Synta66 on ORAI1 and ORAI2 makes it a valuable tool for dissecting the roles of these specific isoforms. The off-target profile of this compound remains an area requiring further exploration.

Experimental Protocol: In Vitro Calcium Influx Assay

To enable researchers to independently assess the inhibitory activity of this compound and other compounds on CRAC channels, a detailed protocol for a calcium influx assay is provided below.

Objective: To measure changes in intracellular calcium concentration in response to store depletion and CRAC channel activation, and to quantify the inhibitory effect of test compounds.

Materials:

  • HEK293 cells stably co-expressing ORAI1 and STIM1

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Pluronic F-127

  • HEPES-buffered saline (HBS)

  • Thapsigargin (SERCA pump inhibitor to induce store depletion)

  • Test compounds (e.g., this compound) and controls

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader with kinetic reading capabilities

Procedure:

  • Cell Seeding: Seed HEK293-ORAI1/STIM1 cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fura-2 AM) and Pluronic F-127 (0.02%) in HBS.

    • Wash the cells once with HBS.

    • Add the loading buffer to each well and incubate for 45-60 minutes at 37°C in the dark.

  • Compound Incubation:

    • Wash the cells twice with HBS to remove excess dye.

    • Add HBS containing the desired concentrations of the test compound or vehicle control to the respective wells.

    • Incubate for 15-30 minutes at room temperature.

  • Measurement of Calcium Influx:

    • Place the plate in the fluorescence microplate reader.

    • Establish a baseline fluorescence reading for 1-2 minutes.

    • Add thapsigargin (e.g., 1 µM final concentration) to all wells to induce ER calcium store depletion.

    • Continue to record the fluorescence signal kinetically for 10-15 minutes to measure the calcium influx through the activated CRAC channels.

  • Data Analysis:

    • For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at the two emission wavelengths. For single-wavelength dyes like Fluo-4, use the fluorescence intensity.

    • Determine the peak or area under the curve of the calcium influx phase.

    • Normalize the data to the vehicle control.

    • Plot the normalized response against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Complement_Cascade cluster_activation Activation Pathways Classical Classical Pathway C3_convertase C3 Convertase Classical->C3_convertase Lectin Lectin Pathway Lectin->C3_convertase Alternative Alternative Pathway Alternative->C3_convertase C5_convertase C5 Convertase C3_convertase->C5_convertase C5b C5b C5_convertase->C5b Cleaves C5 C678 C6, C7, C8 C5b->C678 Binds C9 C9 Polymerization C678->C9 Recruits MAC Membrane Attack Complex (MAC) C9->MAC Forms Pore

Caption: Overview of the complement cascade leading to MAC formation.

Potency and Specificity of this compound Derivatives

A derivative of this compound, compound 7l , has been identified as a highly potent inhibitor of the complement system, with an impressive IC50 value as low as 13 nM in a hemolytic assay. [2][3]Mechanistic studies revealed that this compound specifically inhibits C9 deposition, thereby preventing the formation of the MAC, without affecting the upstream components C3 and C4. [2][3]This high degree of selectivity for the terminal step of the complement cascade is a significant advantage, as it leaves the crucial upstream functions of the complement system, such as opsonization, intact.

Similar to its activity on CRAC channels, the (S)-enantiomer is critical for its complement inhibitory function, with the (R)-enantiomer showing very weak inhibition. [3]

Comparative Analysis with Alternative Complement Inhibitors

The therapeutic potential of complement inhibition has led to the development of several inhibitors, with some already in clinical use.

Compound/DrugTarget(s)Mechanism of ActionKnown Off-Target Effects / Considerations
This compound derivative (7l) C9Inhibits C9 polymerizationLimited data on broader off-target effects
Eculizumab (Soliris®) C5Monoclonal antibody that prevents cleavage of C5 to C5a and C5bIncreased risk of Neisseria meningitidis infections;[14] potential for off-label use [15][16]
Compstatin Analogs C3Peptide inhibitor that binds to C3 and prevents its cleavageHigh target selectivity, no reported cytotoxicity [17][18][19][20][21]

Eculizumab, a monoclonal antibody targeting C5, is a clinically approved and effective complement inhibitor. However, its broad inhibition of the terminal pathway raises concerns about increased susceptibility to certain infections. [14]Compstatin and its analogs represent a promising class of peptide-based C3 inhibitors with high specificity. [18][19]The high potency and specific C9-targeting mechanism of the this compound derivative offer a potentially more refined approach to complement inhibition, warranting further investigation.

Experimental Protocol: Hemolytic Assay for Complement Activity

The following protocol details a classical hemolytic assay, a robust method for assessing the activity of the complement system and the inhibitory effects of test compounds.

Objective: To measure the ability of a serum sample to lyse antibody-sensitized red blood cells and to determine the inhibitory concentration of a test compound.

Materials:

  • Normal human serum (as a source of complement)

  • Sheep red blood cells (SRBCs)

  • Anti-sheep red blood cell antibody (hemolysin)

  • Gelatin Veronal Buffer (GVB)

  • Test compounds (e.g., this compound derivative) and controls

  • 96-well V-bottom microplates

  • Spectrophotometer

Procedure:

  • Sensitization of SRBCs:

    • Wash SRBCs with GVB.

    • Incubate the washed SRBCs with an optimal dilution of the anti-SRBC antibody for 15 minutes at 37°C to create sensitized SRBCs (sSRBCs).

  • Compound and Serum Incubation:

    • Prepare serial dilutions of the test compound in GVB.

    • In a 96-well plate, add the compound dilutions, followed by a fixed amount of normal human serum (diluted in GVB).

    • Include controls for 100% lysis (sSRBCs in water) and 0% lysis (sSRBCs in GVB).

    • Incubate the plate for 30 minutes at 37°C to allow the complement cascade to proceed.

  • Lysis Reaction:

    • Add the sSRBCs to all wells.

    • Incubate the plate for 30-60 minutes at 37°C with gentle shaking.

  • Measurement of Hemolysis:

    • Centrifuge the plate to pellet the intact cells.

    • Carefully transfer the supernatant to a new flat-bottom 96-well plate.

    • Measure the absorbance of the supernatant at 412 nm (or a suitable wavelength for hemoglobin).

  • Data Analysis:

    • Calculate the percentage of hemolysis for each well relative to the 100% lysis control.

    • Plot the percentage of hemolysis against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Sources

Confirming Mechanism of Action: A Comparative Guide to Knockout and Knockdown Studies

Author: BenchChem Technical Support Team. Date: January 2026

<_ _>

For researchers, scientists, and drug development professionals, unequivocally confirming a drug's or a gene's mechanism of action is a cornerstone of rigorous scientific inquiry. Gene knockout and knockdown studies represent two of the most powerful techniques to achieve this, by either completely ablating or reducing the expression of a target gene. This guide provides an in-depth comparison of these methodologies, detailing their underlying principles, experimental workflows, and data interpretation to empower you in making informed decisions for your target validation studies.

The Foundational Choice: Knockout vs. Knockdown

The decision between creating a permanent gene knockout (KO) or a transient/stable knockdown (KD) is a critical first step that profoundly influences experimental outcomes and their interpretation. A gene knockout utilizes technologies like CRISPR/Cas9 to introduce permanent, heritable mutations (insertions or deletions) into the genomic DNA, leading to a complete loss of protein function.[1] In contrast, gene knockdown, typically achieved through RNA interference (RNAi), targets messenger RNA (mRNA) for degradation, thereby reducing the level of protein expression without altering the genomic sequence.[2][3]

This fundamental difference dictates the applications for which each technique is best suited. Knockout studies are ideal for unequivocally determining the function of a gene, as the complete removal of the protein product provides a clear baseline for phenotypic analysis.[1] However, if the target gene is essential for cell survival, a complete knockout may be lethal, making knockdown a more viable approach.[4] Knockdown offers the flexibility of titrating the level of gene silencing, which can be particularly useful for mimicking the effects of therapeutic interventions that may only partially inhibit a target.[1]

To aid in the selection process, the following table provides a side-by-side comparison of the most common knockout (CRISPR/Cas9) and knockdown (shRNA-mediated RNAi) techniques.

FeatureCRISPR/Cas9 KnockoutshRNA-mediated Knockdown
Mechanism DNA-level modification leading to permanent gene disruption.[1]Post-transcriptional silencing of mRNA, leading to reduced protein expression.[5]
Effect Complete and permanent loss of gene function.Partial and often transient or stable reduction in gene expression.[6]
Specificity Highly specific, but off-target mutations can occur.[7][8][9]Can have off-target effects by silencing unintended mRNAs with sequence similarity.[10][11][12]
Efficiency Can be highly efficient, but clonal selection is often required.Efficiency can vary depending on the shRNA sequence and delivery method.
Duration Permanent and heritable.[13]Can be transient or stable, depending on the delivery vector.[6][14][15]
Lethality May be lethal if the target gene is essential.[4]Less likely to be lethal, as some residual protein expression often remains.
Applications Definitive gene function studies, creation of disease models.Target validation, mimicking therapeutic inhibition, studying essential genes.[16]
Experimental Workflow: From Design to Validation

The success of any knockout or knockdown study hinges on a meticulously planned and executed experimental workflow. This section outlines the critical steps for both CRISPR/Cas9-mediated knockout and shRNA-mediated knockdown, emphasizing self-validating systems and causality.

The CRISPR/Cas9 system has revolutionized gene editing due to its simplicity and efficiency. The workflow involves the delivery of the Cas9 nuclease and a guide RNA (gRNA) that directs Cas9 to a specific genomic locus to create a double-strand break (DSB).[17] The cell's error-prone non-homologous end joining (NHEJ) repair pathway often introduces insertions or deletions (indels) at the DSB site, leading to a frameshift mutation and a non-functional protein.[17]

CRISPR/Cas9 Knockout Workflow

Step-by-Step Protocol:

  • Guide RNA (gRNA) Design: Design two to three gRNAs targeting an early exon of the gene of interest.[18][19][20] Utilize online design tools that predict on-target efficiency and potential off-target sites.[21]

  • Vector Construction and Preparation: Clone the designed gRNA sequences into a vector co-expressing Cas9. Prepare high-quality plasmid DNA or viral particles for delivery.

  • Delivery into Target Cells: Choose an appropriate delivery method based on the cell type.[22][23][24] Common methods include lipid-based transfection, electroporation, or lentiviral transduction.[25][26]

  • Clonal Selection and Expansion: After delivery, single-cell sort the transfected/transduced cells into 96-well plates to isolate and expand individual clones.

  • Genotypic Validation: For each clone, extract genomic DNA and perform PCR amplification of the target region followed by Sanger sequencing or next-generation sequencing to confirm the presence of indels.[27]

  • Phenotypic Validation: Confirm the absence of the target protein in validated knockout clones using Western blotting or other protein detection methods.[27] Proceed with functional assays to assess the phenotypic consequences of the gene knockout.[28]

shRNA Knockdown Workflow

Step-by-Step Protocol:

  • shRNA Design: Design three to five shRNA sequences targeting the coding sequence of the gene of interest. Utilize design algorithms that predict knockdown efficiency and minimize off-target effects.

  • Vector Selection and Construction: Clone the shRNA oligonucleotides into a suitable vector.[31] Lentiviral vectors are commonly used for their ability to transduce a wide range of cell types and establish stable knockdown.[13][32][33][34]

  • Lentivirus Production and Titer Determination: Co-transfect the shRNA-containing vector with packaging plasmids into a packaging cell line (e.g., HEK293T) to produce lentiviral particles. Determine the viral titer to ensure appropriate multiplicity of infection (MOI).

  • Transduction of Target Cells: Transduce the target cells with the lentiviral particles at an optimized MOI.

  • Selection of Transduced Cells: If the vector contains a selectable marker (e.g., puromycin resistance), apply the appropriate selection agent to enrich for transduced cells.

  • Validation of Knockdown: Assess the knockdown efficiency at both the mRNA and protein levels. Use quantitative real-time PCR (qRT-PCR) to measure the reduction in target mRNA and Western blotting to quantify the decrease in protein expression.[2][35]

  • Phenotypic Analysis: Perform functional assays to determine the biological consequences of the reduced gene expression.

Mitigating Off-Target Effects: A Critical Consideration

For CRISPR/Cas9, off-target effects arise from the Cas9 nuclease cleaving at genomic sites that have sequence similarity to the on-target site.[7][8][9] Strategies to minimize these effects include careful gRNA design, using high-fidelity Cas9 variants, and titrating the amount of Cas9 and gRNA delivered.[39]

In RNAi, off-target effects can occur when the siRNA or shRNA has partial complementarity to the mRNA of non-target genes, leading to their unintended silencing.[10][11][12] To mitigate this, it is crucial to use multiple shRNAs targeting different regions of the same gene and to perform rescue experiments where the phenotype is reversed by re-expressing the target gene.

Alternative and Complementary Approaches for Target Validation

While knockout and knockdown are powerful tools, a comprehensive target validation strategy often involves complementary approaches. These can include:

  • Pharmacological Inhibition: Using small molecule inhibitors or therapeutic antibodies to block the function of the target protein. This approach provides a direct link to the therapeutic potential of targeting the protein.

  • Overexpression Studies: Ectopically expressing the gene of interest to study the effects of gain-of-function.

  • Site-Directed Mutagenesis: Introducing specific mutations into the gene to dissect the function of different protein domains.

  • Genomic and Proteomic Approaches: Utilizing techniques like RNA-sequencing and mass spectrometry to gain a global view of the cellular changes resulting from gene perturbation.[40][41][42]

The convergence of evidence from multiple, independent methods provides the most robust confirmation of a gene's or drug's mechanism of action.[43]

Conclusion: A Strategic Approach to Unraveling Gene Function

The choice between knockout and knockdown is not merely a technical one; it is a strategic decision that shapes the entire course of an investigation. By understanding the fundamental mechanisms, carefully designing and validating experiments, and considering complementary approaches, researchers can confidently and accurately elucidate the intricate roles of genes in health and disease. This rigorous approach is paramount for advancing basic scientific knowledge and for the successful development of novel therapeutics.

References

  • Off-target effects in CRISPR/Cas9 gene editing - PMC. (n.d.). National Institutes of Health.
  • Off-target effects: disturbing the silence of RNA interference (RNAi). (n.d.). Horizon Discovery.
  • CRISPR This Way: Choosing Between Delivery System. (n.d.). VectorBuilder.
  • CRISPR Guide RNA Design for Research Applications. (n.d.). DASH (Harvard).
  • Applications of lentiviral vectors for shRNA delivery and transgenesis. (n.d.). CIRM - CA.gov.
  • CRISPR/Cas9 Delivery Systems to Enhance Gene Editing Efficiency. (n.d.). MDPI.
  • What Is shRNA? How It Differs from siRNA in Gene Knockdown. (2025, April 24). Patsnap Synapse.
  • Applications of Lentiviral Vectors for shRNA Delivery and Transgenesis. (n.d.). PubMed Central.
  • How to Design CRISPR Guide RNAs For Highest Editing Efficiencies. (n.d.). Synthego.
  • CRISPR: Guide to gRNA design. (n.d.). SnapGene.
  • Gene Knockdown or Knockout Validation. (n.d.). Cellecta.
  • Understanding siRNA and shRNA: Key Differences in RNA Interference. (2026, January 15). Oreate AI Blog.
  • Delivery Approaches for CRISPR/Cas9 Therapeutics In Vivo: Advances and Challenges. (n.d.). PubMed Central.
  • A computational study of off-target effects of RNA interference. (n.d.). Oxford Academic.
  • Lentivirus shRNA, plasmids and lentiviral particles. (n.d.). OriGene Technologies Inc.
  • CRISPR guide RNA design for research applications. (n.d.). PubMed Central.
  • Chemical Modifications Rescue Off-Target Effects of RNAi. (n.d.). ACS Publications.
  • Lentivirus shRNA Vector for Gene Knockdown. (n.d.). VectorBuilder.
  • CRISPR Off-Target Effects: Mechanisms and Solutions. (n.d.). Danaher Life Sciences.
  • CRISPR Guide RNA Design Tool. (n.d.). Benchling.
  • CRISPR/Cas systems: Delivery and application in gene therapy. (n.d.). Frontiers.
  • Applications of Lentiviral Vectors for shRNA Delivery and Transgenesis. (2008, December 1).
  • A computational study of off-target effects of RNA interference. (2005, March 30). PubMed.
  • Off-target effects in CRISPR/Cas9 gene editing. (2023, March 9). PubMed.
  • Anti-CRISPR Proteins Decrease Off-Target Effects of Cas9. (2017, July 12). Innovative Genomics Institute.
  • CRISPR/Cas9 Delivery Systems to Enhance Gene Editing Efficiency. (2025, May 6). PubMed.
  • Potency of siRNA versus shRNA mediated knockdown in vivo. (n.d.). PubMed.
  • Off-target effects: Disturbing the silence of RNA interference (RNAi). (2021, October 4). Select Science.
  • CRISPR 101: Off-Target Effects. (2024, February 8). Addgene Blog.
  • Confirm Target Gene Knockdown or Knockout with Fluorescent RNAi Studies. (n.d.). LI-COR Biosciences.
  • RNA interference: learning gene knock-down from cell physiology. (n.d.). PubMed Central.
  • What criteria should one use in choosing between siRNA versus shRNA for their studies? (n.d.).
  • RNAi: Mechanisms, Applications, and Comparative Insights. (n.d.). CD Genomics.
  • siRNA vs shRNA. (n.d.). Tech Torque.
  • Complementary Approaches to Existing Target Based Drug Discovery for Identifying Novel Drug Targets. (n.d.). PubMed Central.
  • Transient vs Stable Transfection. (n.d.). Danaher Life Sciences.
  • Transient versus Stable Transfection. (n.d.).
  • A Researcher's Guide to Validating Gene Knockout and Knockdown. (n.d.). Benchchem.
  • Knockout vs. Knockdown. (n.d.). HUABIO.
  • RNA interference: Mechanism and applications. (n.d.). Abcam.
  • RNA interference. (n.d.). Wikipedia.
  • How to Validate Gene Knockout Efficiency: Methods & Best Practices. (2025, April 29). Patsnap Synapse.
  • Gene silencing: stable or transient transfection? (2013, August 30). ResearchGate.
  • Stable vs transient expression: Which to use and when? (2024, August 30). Eppendorf Norway.
  • The Art of Finding the Right Drug Target: Emerging Methods and Strategies. (n.d.). PubMed Central.
  • Cutting-Edge Approaches to Target Identification and Validation. (2022, November 8). Biocompare.
  • Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. (n.d.). MDPI.
  • Target Identification & Validation in Drug Discovery. (2024, February 15). Technology Networks.
  • Transient (siRNA) and Stable (shRNA) Transfection Services. (n.d.). Altogen Labs.
  • RNA Interference to Knock Down Gene Expression. (n.d.). PubMed Central.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.